molecular formula C2Cl4F2<br>ClF2CCCl3<br>C2Cl4F2 B1359812 1,1,1,2-Tetrachloro-2,2-difluoroethane CAS No. 76-11-9

1,1,1,2-Tetrachloro-2,2-difluoroethane

Cat. No.: B1359812
CAS No.: 76-11-9
M. Wt: 203.8 g/mol
InChI Key: SLGOCMATMKJJCE-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrachloro-2,2-difluoroethane, also known as Freon 112a or CFC-112a, is a chlorofluorocarbon (CFC) with the molecular formula C₂Cl₄F₂ . It is characterized as a colorless solid with a slight, ether-like odor at room temperature, transitioning to a liquid above its melting point of 40.6°C (105°F) . This compound is valued in industrial and laboratory research primarily for its properties as a non-flammable solvent . Its high boiling point of 91.5°C (196°F) and clean drying nature make it a historical choice for specialized applications such as liquid-liquid extraction and as a dry-cleaning agent . Furthermore, it serves as a feedstock chemical in the synthesis of other fluorinated compounds, such as fluorovinyl ethers . Researchers should note that this substance is non-combustible, but when exposed to hot surfaces or fire, it decomposes to produce highly toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene . It is also incompatible with chemically active metals like potassium, sodium, powdered aluminum, and zinc . Exposure to its vapor can cause irritation to the eyes and skin, central nervous system depression, drowsiness, and breathing difficulty . Appropriate personal protective equipment, including respiratory protection when ventilation is insufficient, is essential . This product is strictly for professional research and development purposes in a controlled laboratory or industrial setting. It is labeled "For Research Use Only" and must not be used for any personal, medicinal, or veterinary applications.

Properties

IUPAC Name

1,1,1,2-tetrachloro-2,2-difluoroethane
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InChI

InChI=1S/C2Cl4F2/c3-1(4,5)2(6,7)8
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InChI Key

SLGOCMATMKJJCE-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)(F)(F)Cl
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Molecular Formula

CCl3CClF2, Array, C2Cl4F2
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DSSTOX Substance ID

DTXSID90861622
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Molecular Weight

203.8 g/mol
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Physical Description

1,1,1,2-tetrachloro-2,2-difluoroethane is a colorless solid with a slight, ether-like odor. mp: 40.6 °C; bp: 91.5 °C., Colorless solid with a slight, ether-like odor. [Note: A liquid above 105 degrees F]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless solid with a slight, ether-like odor., Colorless solid with a slight, ether-like odor. [Note: A liquid above 105 °F.]
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Boiling Point

197 °F at 760 mmHg (NIOSH, 2023), 92.8 °C, 91.5 °C, 197 °F
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Solubility

0.01 % (NIOSH, 2023), In water, 100 mg/L at 25 °C, Soluble in ethanol, ethyl ether, chloroform, Solubility in water: none, 0.01%
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Density

1.65 (NIOSH, 2023) - Denser than water; will sink, 1.649 g/cu cm at 25 °C, Liquid density = 1.649 g/ml at 20 °C, Density (at 25 °C): 1.65 g/cm³, 1.65
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Vapor Density

7.0 (Air = 1), Relative vapor density (air = 1): 7.0
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Vapor Pressure

40 mmHg (NIOSH, 2023), 60.0 [mmHg], 60 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5.3, 40 mmHg
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Colorless liquid or solid, Colorless liquid [Note: A liquid above 105 degrees F]

CAS No.

76-11-9, 28605-74-5
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Melting Point

105 °F (NIOSH, 2023), 41 °C, 40.6 °C, 105 °F
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Foundational & Exploratory

1,1,1,2-Tetrachloro-2,2-difluoroethane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

Introduction: Understanding a Complex Chlorofluorocarbon

This compound, designated as CFC-112a or R-112a, is an asymmetric chlorofluorocarbon (CFC) with the chemical formula CCl₃CClF₂.[1][2] As a member of the Freon group of compounds, it has historical significance as a refrigerant, solvent, and chemical intermediate.[1][3] However, its classification as a CFC also places it among substances with significant ozone-depleting potential, leading to a decline in its widespread use.[4] This guide provides a comprehensive overview of its core chemical and physical properties, reactivity, and handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences. Understanding these properties is critical not only for legacy applications but also for environmental monitoring and remediation studies.

Section 1: Core Physicochemical Properties

CFC-112a is a colorless solid under standard conditions, possessing a slight, ether-like odor.[2][3][5] It becomes a liquid above its melting point of 40.6°C (105°F), which is a crucial consideration for its storage and handling in a laboratory setting.[2][3] Its relatively high molecular weight and halogenation contribute to a density significantly greater than water, causing it to sink in aqueous mixtures.[1][5] The compound's low water solubility and moderate octanol-water partition coefficient (LogP) of 3.41 suggest a lipophilic nature with a moderate potential for bioaccumulation in aquatic organisms.[6][7]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 76-11-9[1][2][8][9]
Molecular Formula C₂Cl₄F₂[1][4][8]
Molecular Weight 203.83 g/mol [1][3][5][8]
Appearance Colorless solid with a slight, ether-like odor[2][3][9]
Melting Point 40.6°C (105°F)[2][3][5]
Boiling Point 91.5°C (197°F) at 760 mmHg[1][3][5]
Density 1.65 g/cm³[1][2][5]
Vapor Pressure 40 mmHg at 20-25°C[2][3][5]
Vapor Density 7.0 (Air = 1)[3][6][7]
Water Solubility ~0.01% (120 mg/L) at 25°C[5][6][7]
LogP (Octanol/Water) 3.41[3][7]

Section 2: Reactivity, Stability, and Decomposition

Chemical Stability

Under standard temperature and pressure, CFC-112a is a stable compound. Its non-flammable nature made it a safe choice for applications where fire risk was a concern.[5][7] However, this stability is a double-edged sword, contributing to its persistence in the atmosphere.

Incompatibilities and Hazardous Reactivity

The primary reactivity concerns for CFC-112a involve its interaction with chemically active metals. It is incompatible and can react vigorously with alkali metals (e.g., sodium, potassium), beryllium, and powdered forms of aluminum, zinc, and magnesium.[5][7] Such reactions can be hazardous, and co-storage or mixing should be strictly avoided. Additionally, it is known to react with acids and will attack certain forms of plastics, rubber, and coatings, which must be considered when selecting materials for storage containers, reaction vessels, and transfer lines.[3][5][7]

Thermal Decomposition Pathway

A significant hazard associated with CFC-112a is its decomposition at high temperatures. When exposed to hot surfaces or open flames, it breaks down to produce highly toxic and corrosive fumes.[3][7] The primary decomposition products include hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene (COCl₂), a potent chemical warfare agent.[3][6][7] This decomposition pathway underscores the critical need to prevent its exposure to high-temperature sources in any experimental or industrial setting.

Decomposition_Pathway CFC112a CFC-112a (CCl₃CClF₂) Heat High Temperature (Flames, Hot Surfaces) CFC112a->Heat HCl Hydrogen Chloride (HCl) Heat->HCl HF Hydrogen Fluoride (HF) Heat->HF Phosgene Phosgene (COCl₂) Heat->Phosgene caption Thermal decomposition of CFC-112a.

Caption: Thermal decomposition pathway of this compound.

Section 3: Safety, Handling, and Exposure Control

Given its hazardous properties, strict safety protocols are mandatory when working with CFC-112a.

Exposure Routes and Health Effects:

  • Inhalation: The primary route of exposure. Inhalation may cause respiratory irritation, central nervous system depression, drowsiness, and breathing difficulty.[5][7] High concentrations can lead to pulmonary edema and affect the cardiovascular system, potentially causing cardiac disorders.[5][7]

  • Skin Contact: Causes skin irritation.[7] Prolonged contact should be avoided.

  • Eye Contact: Causes serious eye irritation.[7]

Personal Protective Equipment (PPE):

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[5]

  • Hand Protection: Wear suitable protective gloves made of a material resistant to chlorinated solvents.

  • Protective Clothing: A lab coat should be worn. Contaminated clothing must be removed and washed before reuse.[5][7]

Section 4: Experimental Protocol

Workflow: Preparation of a Standard Solution for Analytical Studies

This protocol outlines a self-validating procedure for safely preparing a standard solution of CFC-112a in a suitable solvent (e.g., hexane) for chromatographic analysis. The causality behind each step is focused on minimizing exposure and ensuring accuracy.

Caption: Workflow for preparing a CFC-112a standard solution.

Step-by-Step Methodology:

  • Pre-Analysis Safety Check: Don appropriate PPE (gloves, safety goggles, lab coat). Confirm that the chemical fume hood has a certified face velocity. Causality: This ensures a primary engineering control is functional before any potential exposure.

  • Material Equilibration: Allow the sealed container of CFC-112a to equilibrate to the ambient temperature of the weighing area. Causality: Prevents condensation from forming on the container, which would introduce error into the mass measurement.

  • Solvent Preparation: Add approximately half the final desired volume of hexane to a Class A volumetric flask.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully add the target mass of solid CFC-112a to the weigh boat and record the exact mass. Causality: Direct weighing of the solid ensures the highest accuracy for the primary standard concentration.

  • Quantitative Transfer: Carefully transfer the weighed solid into the volumetric flask. Rinse the weigh boat multiple times with small aliquots of hexane from a squirt bottle, transferring each rinse into the flask. Causality: This ensures that 100% of the weighed mass is transferred, which is critical for concentration accuracy.

  • Dilution and Mixing: Continue adding hexane to the flask until the liquid is just below the calibration mark. Use a Pasteur pipette to add the final amount of solvent dropwise until the bottom of the meniscus aligns with the mark. Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.

  • Labeling and Storage: Label the flask with the compound name (this compound), precise concentration, solvent, preparation date, and your initials. Store in a cool, dark, and properly ventilated cabinet away from active metals.

  • Decontamination: Promptly decontaminate the work area, balance, and any used glassware according to your institution's hazardous waste disposal procedures.

Conclusion

This compound (CFC-112a) is a compound with well-defined but hazardous chemical properties. Its physical state as a low-melting solid, high density, and specific reactivity profile dictate the necessary conditions for its safe handling and use. While its role has diminished due to environmental regulations, a thorough understanding of its characteristics remains essential for researchers in environmental science, toxicology, and analytical chemistry. Adherence to rigorous safety protocols, particularly regarding inhalation hazards and thermal decomposition, is paramount for any work involving this compound.

References

1,1,1,2-Tetrachloro-2,2-difluoroethane CAS number 76-11-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS: 76-11-9)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 76-11-9, is a chlorofluorocarbon (CFC) belonging to the Freon group of compounds, where it is designated as Freon 112a or R-112a.[1][2] Historically, its unique physical properties—non-flammability, high density, and specific solvency characteristics—led to its use in various industrial applications, including as a solvent, refrigerant, and chemical intermediate.[3][4] However, its chemical stability, a trait once considered advantageous, contributes to a long atmospheric lifetime, classifying it as a substance with significant environmental impact, particularly concerning ozone depletion.[1][5] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis methodologies, toxicological profile, and environmental fate, offering a consolidated resource for scientific professionals.

Chemical Identity and Physical Properties

This compound is an asymmetric isomer of tetrachlorodifluoroethane.[1] At standard conditions, it exists as a colorless-to-white solid with a faint, ether-like odor.[6][7] It becomes a liquid above 105°F (40.6°C).[2][6] Its high molecular weight and halogenation result in a density significantly greater than water.[8]

A summary of its key physical and chemical properties is presented below for ready reference.

PropertyValueSource(s)
CAS Number 76-11-9[7]
Molecular Formula C₂Cl₄F₂[9]
Molecular Weight 203.83 g/mol [6][10]
Appearance Colorless-to-white solid with a characteristic odor[6]
Melting Point 40.6 °C (105 °F)[6][8]
Boiling Point 91.5 °C (197 °F)[1][6]
Density 1.65 g/mL[1]
Vapor Pressure 40 mmHg at 20 °C[6][8]
Water Solubility 0.01%[8]
Octanol/Water Partition Coeff. (LogP) 3.41[6]
IUPAC Name This compound[6]
Synonyms CFC-112a, Freon 112a, R-112a, Halocarbon 112a[1][2][10]
SMILES C(C(Cl)(Cl)Cl)(F)(F)Cl[6]
InChIKey SLGOCMATMKJJCE-UHFFFAOYSA-N[6]

Molecular Structure

The asymmetric arrangement of chlorine and fluorine atoms around the ethane backbone is a defining characteristic of this molecule.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of tetrachlorodifluoroethanes, including the 1,1,1,2-isomer (CFC-112a), often results in a mixture of isomers that can be difficult to separate.[1] One documented laboratory-scale preparation involves the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113) with aluminum chloride at elevated temperatures.

Experimental Protocol: Isomerization of Freon 113

This protocol is based on the principle of a Lewis acid-catalyzed halogen exchange reaction.

Objective: To synthesize this compound from 1,1,2-trichloro-1,2,2-trifluoroethane.

Materials:

  • 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113)

  • Anhydrous aluminum chloride (AlCl₃)

  • Reaction vessel suitable for heating under reflux

  • Distillation apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, charge the 1,1,2-trichloro-1,2,2-trifluoroethane.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the reaction vessel. The catalyst facilitates the rearrangement of halogen atoms.

  • Heating: Heat the reaction mixture to approximately 60°C.[1] Maintain this temperature and provide constant agitation to ensure a homogenous reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored using gas chromatography (GC) to observe the consumption of the starting material and the formation of the product isomers.

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The product, this compound, can be isolated from the resulting mixture by fractional distillation. The yield for this specific isomer is reported to be around 40%.[1]

reactant 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113) catalyst Aluminum Chloride (AlCl₃) 60°C reactant->catalyst product This compound (Freon 112a) catalyst->product Isomerization & Halogen Exchange

Caption: Synthesis pathway from Freon 113 to Freon 112a.

Industrial and Research Applications

The physicochemical profile of CFC-112a made it a valuable compound for several specialized applications before widespread environmental regulations restricted its use.

  • Selective Solvent: Its non-flammable nature and lower toxicity compared to other chlorinated solvents made it suitable as a solvent extractor, particularly for the separation and purification of biological materials.[3][11]

  • Refrigerant: It was used as a refrigerant, designated R-112a.[3][4]

  • Blowing Agent: In the polymer and plastics industry, it served as a blowing or foaming agent.[3]

  • Chemical Intermediate: CFC-112a and its isomer have been used as feedstock chemicals in the synthesis of fluorovinyl ethers.[1]

  • Corrosion Inhibitor: It has been identified for use as a corrosion inhibitor.[3][4]

The choice of CFC-112a for these roles was driven by its high stability, non-combustibility, and specific boiling point.[1]

Toxicological Profile and Human Safety

The substance poses moderate health risks, primarily affecting the central nervous system, cardiovascular system, skin, and eyes upon exposure.

Summary of Toxicological Data
ParameterValueSpeciesRouteSource(s)
LD50 >8 g/kgRatOral[12]
LC50 15,000 ppm / 2 hrMouseInhalation[12]
NIOSH REL 500 ppm (4,170 mg/m³)HumanTWA (10-hr)[13]
OSHA PEL 500 ppm (4,170 mg/m³)HumanTWA (8-hr)[13]
NIOSH IDLH 2,000 ppmHuman[13]

TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health

Health Effects of Exposure
  • Inhalation: High concentrations can cause dizziness, confusion, drowsiness, and central nervous system depression.[2][12] It may also lead to cardiac arrhythmia.[14] Very high exposures can result in unconsciousness and potentially death.[15]

  • Skin Contact: Causes skin irritation.[12] Prolonged contact may lead to a burning sensation or rash.[15]

  • Eye Contact: Causes serious eye irritation.[12]

  • Chronic Effects: Repeated exposure may lead to slight liver changes and a decrease in white blood cells (leucopenia).[11][15]

First Aid and Emergency Response

A logical workflow for responding to accidental exposure is critical.

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Response exposure Exposure to CFC-112a Occurs remove Remove from Exposure Move to Fresh Air exposure->remove wash Wash Skin with Soap & Water exposure->wash Skin rinse Rinse Eyes with Water for 15 minutes exposure->rinse Eyes clothing Remove Contaminated Clothing remove->clothing medical Seek Immediate Medical Attention remove->medical wash->medical rinse->medical observe Medical Observation Recommended (Symptoms may be delayed) medical->observe

Caption: First aid workflow for exposure to this compound.

Handling and Storage Precautions:

  • Store in a well-ventilated, locked-up place with the container tightly closed.[12]

  • Avoid contact with hot surfaces or flames, as this produces toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene.[6][12]

  • The compound is incompatible with chemically active metals such as potassium, sodium, beryllium, and powdered aluminum, zinc, and magnesium.[4][12]

  • Wear appropriate personal protective equipment (PPE), including protective gloves and safety spectacles.[12][14]

Environmental Fate and Impact

As a CFC, this compound is a compound of significant environmental concern.

  • Ozone Depletion: It is classified as a Class I ozone-depleting substance.[5] Its stability allows it to persist in the atmosphere and reach the stratosphere, where it can be broken down by UV radiation, releasing chlorine atoms that catalytically destroy ozone.

  • Atmospheric Lifetime: The estimated stratospheric lifetime is 44 years.[1]

  • Global Warming Potential (GWP): It is a greenhouse gas with a radiative efficiency of 0.25 W·m⁻²·ppb⁻¹.[1]

  • Mobility and Persistence: The soil adsorption coefficient (Koc) is estimated to be 200, suggesting moderate mobility in soil.[12] It is expected to biodegrade under anaerobic conditions.[12] An estimated bioconcentration factor (BCF) of 82 suggests a moderate potential for bioconcentration in aquatic organisms.[12]

First detected in the atmosphere around 1965, its concentration increased until approximately 2000 and has seen a slight decline since, though recent reports indicate levels may be rising again.[1]

Analytical Methodologies

For occupational and environmental monitoring, standardized analytical methods are available.

NIOSH Method 1016

Application: This method is used for the determination of airborne concentrations of this compound.[4]

Methodology:

  • Sampling: Air is drawn through a solid sorbent tube containing coconut shell charcoal using a personal sampling pump. The recommended flow rate is between 0.01 and 0.035 L/min for a total sample size of 0.5 to 2 L.[4]

  • Sample Preparation: The charcoal from the tube is transferred to a vial, and the analyte is desorbed using carbon disulfide.[4]

  • Analysis: The resulting solution is analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID).[4]

  • Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.[4]

This method provides a reliable and validated procedure for assessing workplace exposure against the established occupational exposure limits.

References

An In-depth Technical Guide to the Physical Properties of CFC-112a

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloro-2,2-difluoroethane, commonly known as CFC-112a or R-112a, is a chlorofluorocarbon (CFC) with the chemical formula CCl₃CClF₂. As a member of the Freon group of compounds, it has historically seen use as a refrigerant, solvent, and chemical intermediate.[1][2] However, due to its significant environmental impact as an ozone-depleting substance, its production and use have been heavily restricted under international agreements such as the Montreal Protocol.[3][4] Despite these restrictions, CFC-112a remains a compound of interest for atmospheric monitoring and research into the environmental fate of legacy chemicals.[2][3] This guide provides a comprehensive overview of the core physical properties of CFC-112a, intended to support ongoing research and development efforts that may involve this compound, particularly in the context of analytical standard development, environmental monitoring, and toxicological studies.

CFC-112a is an asymmetric isomer of tetrachlorodifluoroethane, distinguishing it from its symmetric counterpart, CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane).[5][6] At room temperature, CFC-112a presents as a colorless solid with a faint, ether-like odor.[1][7] Its physical state is notably dependent on temperature, transitioning to a liquid above its melting point.[1] The compound is non-combustible but can decompose at high temperatures to produce hazardous substances such as hydrogen chloride, hydrogen fluoride, and phosgene.[4][8]

Core Physical Properties of CFC-112a

A comprehensive summary of the key physical properties of CFC-112a is presented in the table below. This data has been compiled from various authoritative sources and represents the most current and reliable information available.

PropertyValueUnitsSource(s)
Molecular Formula C₂Cl₄F₂[5][9]
Molecular Weight 203.82 g/mol [1][5]
CAS Number 76-11-9[5]
Appearance Colorless solid with a slight, ether-like odor[1][7]
Melting Point 25 to 40.6°C[1][5][10]
Boiling Point 91 to 91.5°C[1][5][11]
Density 1.65g/mL at 25°C[1][5]
Vapor Pressure 40mmHg at 20°C[1][7][8]
Water Solubility 100mg/L[1]
Solubility in other solvents Soluble in alcohol, ether, and chloroform[10][12]
Ozone Depletion Potential (ODP) 0.88[2]
Atmospheric Lifetime 44years[2][5]
Radiative Efficiency 0.25Wm⁻²ppb⁻¹[5]

Experimental Determination of Physical Properties

The accurate determination of the physical properties of a compound like CFC-112a is fundamental to its characterization and understanding its behavior in various applications and environmental systems. The following section outlines the standard experimental protocols for measuring key physical parameters, emphasizing the rationale behind the methodological choices.

Melting Point Determination

The melting point of CFC-112a is a critical parameter for its handling and storage. Given its melting range around room temperature, precise measurement is essential.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of solid CFC-112a is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a controlled heating block and a viewing lens is used.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range.

Causality behind Experimental Choices: The capillary method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process clearly. A slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, providing a more accurate melting range.

Boiling Point Determination

The boiling point is a key indicator of the volatility of CFC-112a.

Methodology: Distillation Method

  • Apparatus: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

  • Procedure: A sample of liquid CFC-112a is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The flask is heated gently.

  • Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is reached at which the vapor and liquid are in equilibrium. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the measurement is not performed at sea level.

Causality behind Experimental Choices: The distillation method provides a direct and accurate measurement of the boiling point under controlled conditions. The use of boiling chips prevents bumping and ensures a steady boiling process, leading to a more precise temperature reading.

Density Measurement

The density of CFC-112a is an important property for solvent applications and for understanding its environmental transport.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

    • The pycnometer is dried and filled with liquid CFC-112a (at a temperature above its melting point) and weighed.

  • Calculation: The density is calculated by dividing the mass of the CFC-112a by the volume of the pycnometer.

Causality behind Experimental Choices: The pycnometer method is a highly accurate technique for determining the density of liquids. By using a precisely known volume, it minimizes measurement errors. Temperature control is critical as density is temperature-dependent.

Interrelation of Physical Properties

The physical properties of CFC-112a are interconnected and influence its overall behavior. The following diagram illustrates these relationships.

G MolecularStructure Molecular Structure (C₂Cl₄F₂) IntermolecularForces Intermolecular Forces (Dipole-Dipole, London Dispersion) MolecularStructure->IntermolecularForces determines MolecularWeight Molecular Weight (203.82 g/mol) MolecularStructure->MolecularWeight determines EnvironmentalFate Environmental Fate (ODP, Atmospheric Lifetime) MolecularStructure->EnvironmentalFate determines reactivity BoilingPoint Boiling Point (91.5 °C) IntermolecularForces->BoilingPoint influences MeltingPoint Melting Point (25 °C) IntermolecularForces->MeltingPoint influences VaporPressure Vapor Pressure (40 mmHg at 20°C) IntermolecularForces->VaporPressure influences MolecularWeight->BoilingPoint influences Density Density (1.65 g/mL) MolecularWeight->Density influences BoilingPoint->VaporPressure inversely related to VaporPressure->EnvironmentalFate affects volatility & transport Solubility Solubility Solubility->EnvironmentalFate affects distribution

Caption: Interrelationships of CFC-112a's physical properties.

Environmental Impact and Safety Considerations

CFC-112a is a potent ozone-depleting substance with an ODP of 0.88, indicating its significant potential to damage the stratospheric ozone layer.[2] Its long atmospheric lifetime of 44 years allows it to persist in the atmosphere and contribute to ozone depletion over extended periods.[2][5] While its direct global warming potential (GWP) is not as frequently cited as its ODP, all CFCs are potent greenhouse gases.[13][14]

From a safety perspective, CFC-112a is considered to have low acute toxicity, but inhalation of high concentrations can cause central nervous system depression, leading to dizziness, headache, and confusion.[8] It is also an irritant to the skin and eyes.[15] Due to its environmental hazards and potential health effects, handling of CFC-112a should be conducted in a well-ventilated area with appropriate personal protective equipment.

Conclusion

This technical guide has provided a detailed overview of the physical properties of CFC-112a, offering valuable data for researchers and professionals in relevant fields. The information presented, from fundamental constants to experimental methodologies and environmental impact, underscores the importance of a thorough understanding of this compound. While its use is now rightly restricted, the study of CFC-112a remains crucial for environmental science and for the development of safer, more sustainable chemical alternatives.

References

1,1,1,2-Tetrachloro-2,2-difluoroethane molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

Abstract

This compound, designated CFC-112a, is a halogenated hydrocarbon belonging to the chlorofluorocarbon (CFC) family. Its asymmetrical structure, CCl₃CClF₂, dictates its unique physicochemical properties and reactivity profile. This guide provides a comprehensive examination of its molecular architecture, from fundamental bonding and geometry to the advanced spectroscopic techniques used for its characterization. We will explore the causal relationships between its structure and its macroscopic properties, detail a robust analytical methodology for its identification, and place it in context with its symmetric isomer, CFC-112. This document serves as a foundational resource for professionals requiring a detailed structural understanding of this compound for research, synthesis, or analytical applications.

Compound Identification and Nomenclature

Accurate identification is the cornerstone of chemical research. This compound is known by several synonyms, a reflection of its history in industrial and refrigerant applications.[1][2][3] The asymmetric substitution pattern is key to its identity, distinguishing it from its isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112).

Identifier Value Source
IUPAC Name This compoundPubChem[4], NIST[2]
Common Synonyms CFC-112a, R-112a, Freon 112aWikipedia[1], NIST[2]
CAS Number 76-11-9PubChem[4], NIST[2]
Molecular Formula C₂Cl₄F₂PubChem[4], NIST[3]
Molecular Weight 203.83 g/mol NIST[3]
Canonical SMILES C(C(Cl)(Cl)Cl)(F)(F)ClPubChem[4]
InChIKey SLGOCMATMKJJCE-UHFFFAOYSA-NPubChem[4], NIST[2]

Core Molecular Structure and Geometry

The structure of CFC-112a is based on a saturated ethane (C-C) single bond. The spatial arrangement of its substituent atoms is a direct consequence of the electronic hybridization of the two carbon atoms.

  • Hybridization and Bonding: Both carbon atoms in the ethane backbone are sp³ hybridized. This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles approximating 109.5°.

  • Substituent Arrangement:

    • The C1 carbon is bonded to three chlorine atoms and the C2 carbon.

    • The C2 carbon is bonded to two fluorine atoms, one chlorine atom, and the C1 carbon.

  • Structural Asymmetry: This substitution pattern (a CCl₃ group connected to a CClF₂ group) makes the molecule asymmetric. This asymmetry is critical as it influences the molecule's dipole moment and its spectroscopic signatures, particularly in NMR. The high degree of halogenation results in a dense and relatively stable compound.[1]

C1 C1 C2 C2 C1->C2 Cl1 Cl C1->Cl1 Cl2 Cl C1->Cl2 Cl3 Cl C1->Cl3 Cl4 Cl C2->Cl4 F1 F C2->F1 F2 F C2->F2

2D representation of CFC-112a molecular structure.

Spectroscopic and Analytical Confirmation

The theoretical structure of CFC-112a is confirmed through empirical data from various analytical techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition. For CFC-112a, the electron ionization (EI) mass spectrum provides two key insights:

  • Molecular Ion Peak (M⁺): Confirms the molecular weight of approximately 203.8 g/mol .

  • Isotopic Pattern: The presence of four chlorine atoms creates a highly characteristic isotopic cluster for the molecular ion and fragments, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive fingerprint for polychlorinated compounds. Common fragmentation patterns involve the cleavage of the C-C bond or the loss of halogen atoms, particularly the weaker C-Cl bonds. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • C-F Stretching: Strong absorption bands are expected in the 1000-1400 cm⁻¹ region, characteristic of carbon-fluorine bonds.

  • C-Cl Stretching: Absorption bands in the 600-800 cm⁻¹ region are indicative of carbon-chlorine bonds. The absence of C-H stretching bands (typically ~2850-3000 cm⁻¹) confirms the full halogenation of the ethane backbone. The NIST Chemistry WebBook includes a reference IR spectrum for CFC-112a.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While proton (¹H) NMR is not applicable, ¹³C NMR provides direct evidence of the carbon backbone.

  • ¹³C NMR: Due to the molecule's asymmetry, the two carbon atoms are in chemically distinct environments (CCl₃ vs. CClF₂). Therefore, the ¹³C NMR spectrum is predicted to show two separate signals, confirming the asymmetric structure.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

To ensure the trustworthy identification and quantification of CFC-112a in a sample (e.g., environmental air or as a solvent residue), a standardized protocol is required. The following methodology is based on established principles for volatile halogenated compounds, similar to those outlined by NIOSH.[7]

Objective: To identify and quantify this compound in a sample.

Methodology:

  • Sample Collection (for Air Samples): a. Draw a known volume of air (e.g., 2 L) through a solid sorbent tube (e.g., coconut shell charcoal) using a calibrated personal sampling pump. b. The volatile CFC-112a adsorbs onto the charcoal surface. c. Seal the tube immediately after collection and store it at low temperature until analysis.

  • Sample Preparation (Desorption): a. Carefully break open the sorbent tube and transfer the front and back sections of charcoal to separate 2-mL autosampler vials. b. Add 1.0 mL of a high-purity solvent, such as carbon disulfide (CS₂), to each vial.[7] CS₂ is an effective solvent for desorbing CFCs and has a simple response in most detectors. c. Cap the vials and allow them to stand for at least 30 minutes with occasional agitation to ensure complete desorption of the analyte from the charcoal.

  • GC-MS Analysis: a. Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., DB-Wax or similar) and interfaced with a mass spectrometer. b. Injection: Inject a 1-µL aliquot of the desorbed sample into the GC inlet. c. Separation: The GC oven temperature is programmed to ramp up, separating compounds based on their boiling points and column interactions. CFC-112a will elute at a characteristic retention time. d. Detection: As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). e. Identification: The resulting mass spectrum is recorded. The presence of CFC-112a is confirmed by matching the retention time and the acquired mass spectrum against a previously run certified standard.

  • Calibration and Quantification: a. Prepare a series of calibration standards of known CFC-112a concentrations in CS₂. b. Analyze these standards using the same GC-MS method to generate a calibration curve (peak area vs. concentration). c. The concentration of CFC-112a in the unknown sample is determined by comparing its peak area to the calibration curve.

GC-MS Analytical Workflow for CFC-112a cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection (Charcoal Sorbent Tube) B 2. Solvent Desorption (Carbon Disulfide) A->B C 3. GC Injection B->C D 4. Chromatographic Separation C->D E 5. MS Detection (Ionization & Fragmentation) D->E F 6. Data Analysis (Retention Time & Spectrum Match) E->F G 7. Quantification (vs. Calibration Curve) F->G

Workflow for the identification and quantification of CFC-112a.

Physicochemical Properties & Structural Implications

The molecular structure directly governs the physical properties of CFC-112a. The high molecular weight and extensive halogenation result in significant intermolecular van der Waals forces.

Property Value Structural Rationale Source
Appearance Colorless solid with a slight, ether-like odorN/APubChem[4]
Melting Point 40.6 °C (105 °F)The molecule's shape allows for efficient packing into a crystal lattice.PubChem[4]
Boiling Point 91.5 °C (197 °F)High molecular weight and polarity lead to strong intermolecular forces, requiring significant energy to enter the gas phase.PubChem[4], Wikipedia[1]
Density ~1.65 g/mLThe presence of heavy chlorine and fluorine atoms in a compact ethane structure results in high density.Wikipedia[1]
Reactivity Decomposes on hot surfaces; reacts with active metals.C-Cl bonds are weaker than C-F bonds and are the primary sites of chemical reaction or decomposition.[8][9]Echemi[8]

Isomeric Context: CFC-112a vs. CFC-112

To fully appreciate the structure of this compound (CFC-112a), it is instructive to compare it with its symmetric isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112).

Feature CFC-112a (Asymmetric) CFC-112 (Symmetric)
Structure CCl₃-CClF₂CCl₂F-CCl₂F
IUPAC Name This compound1,1,2,2-Tetrachloro-1,2-difluoroethane[10]
CAS Number 76-11-9[4]76-12-0[10]
Melting Point 40.6 °C[4]26.5 °C[10]
Boiling Point 91.5 °C[4]92.5 °C[10]
¹³C NMR Signal(s) TwoOne

The difference in melting points is particularly notable and is attributed to the different efficiencies with which the symmetric and asymmetric molecules can pack into a solid lattice. The most definitive way to distinguish them analytically is via ¹³C NMR, where the symmetric CFC-112 would show only one signal due to its two identical CCl₂F carbons.

Safety & Environmental Profile

Structurally, the stability of CFCs like CFC-112a is a double-edged sword. While this makes them useful as non-flammable solvents, their persistence in the atmosphere is a significant environmental concern.[8] The C-Cl bonds can be cleaved by UV radiation in the stratosphere, releasing chlorine radicals that catalytically destroy ozone. From a safety perspective, it is an irritant to the skin, eyes, and respiratory system, and can affect the central nervous system at high concentrations.[8][9] Decomposition at high temperatures can produce highly toxic gases such as phosgene, hydrogen chloride, and hydrogen fluoride.[8][9]

Conclusion

The molecular structure of this compound (CFC-112a) is defined by its asymmetric, fully halogenated ethane backbone. Its sp³ hybridized carbons result in a tetrahedral geometry, while the specific arrangement of chlorine and fluorine atoms dictates its unique physical properties, chemical reactivity, and distinct spectroscopic fingerprints. A multi-technique analytical approach, particularly GC-MS and ¹³C NMR, is essential for its unambiguous identification and differentiation from its symmetric isomer. This guide has provided a detailed framework for understanding the structure of CFC-112a, grounding theoretical principles in verifiable experimental data and methodologies.

References

1,1,1,2-Tetrachloro-2,2-difluoroethane IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1,1,2-Tetrachloro-2,2-difluoroethane

Official IUPAC Name: this compound[1][2][3]

This guide provides a comprehensive technical overview of this compound, a compound of historical significance in the chemical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, applications, safety protocols, and analytical procedures. As a Senior Application Scientist, the narrative emphasizes the causality behind its chemical behavior and procedural choices, ensuring a blend of theoretical knowledge and practical insight.

Section 1: Chemical Identity and Nomenclature

This compound is an asymmetric chlorofluorocarbon (CFC), an isomer of 1,1,2,2-tetrachloro-1,2-difluoroethane.[2] It is a halogenated ethane derivative where one carbon atom is bonded to three chlorine atoms and the other to one chlorine and two fluorine atoms. This specific arrangement of halogens imparts distinct chemical and physical properties compared to its symmetric counterpart.

IdentifierValueSource
IUPAC Name This compound[1][2][3]
Common Synonyms CFC-112a, R-112a, Freon 112a, Halocarbon 112a[1][2][3][4]
CAS Number 76-11-9[2][3]
Molecular Formula C2Cl4F2 or CCl3CClF2[1][2][3]
Molecular Weight 203.83 g/mol [1][3]
SMILES C(C(Cl)(Cl)Cl)(F)(F)Cl[1][2]
InChIKey SLGOCMATMKJJCE-UHFFFAOYSA-N[1][3]

Section 2: Physicochemical Properties

The compound is a colorless solid at room temperature with a faint, ether-like odor.[1][5][6] Its physical state is notable, as it becomes a liquid just above its melting point of 40.6°C (105°F).[1][6] This characteristic influences its handling and storage requirements. It is a non-combustible substance.[2]

PropertyValueSource
Physical State Colorless-to-white solid[1]
Odor Slight, ether-like[1][6]
Melting Point 40.6 °C (105 °F)[1][6]
Boiling Point 91.5 °C (197 °F)[1][2][6]
Density (liquid) 1.65 g/mL[2]
Vapor Pressure 40 mmHg[6]
Critical Temperature 279.2 °C[2]
Critical Pressure 4.83 MPa[2]

Section 3: Synthesis and Manufacturing

The synthesis of this compound historically involves the manipulation of other halogenated hydrocarbons. The choice of method is dictated by precursor availability, desired yield, and the feasibility of separating the asymmetric isomer from byproducts.

Synthesis Route 1: Isomerization of Trichlorotrifluoroethane

One established method involves the Lewis acid-catalyzed isomerization of a more readily available precursor, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).[2]

  • Reaction: CCl2FCClF2 → CCl3CClF2

  • Catalyst: Aluminum chloride (AlCl3)

  • Rationale: Aluminum chloride acts as a potent Lewis acid, facilitating the transfer of a chlorine atom. This allows for the rearrangement of the carbon-halogen framework to form the more thermodynamically stable isomer under the reaction conditions. The reaction is typically performed at a moderate temperature of 60°C and can achieve a yield of approximately 40%.[2]

Synthesis Route 2: Fluorination of Polychlorinated Ethanes

Another pathway involves the high-temperature fluorination of highly chlorinated ethanes, such as hexachloroethane or tetrachloroethane, using hydrogen fluoride (HF).[2]

  • Reaction: C2Cl6 + HF → CCl3CClF2 + other products

  • Catalyst: Aluminum fluoride (AlF3)

  • Rationale: This is a halogen exchange (halex) reaction. The AlF3 catalyst is crucial for activating the C-Cl bonds, making them susceptible to nucleophilic attack by fluoride ions from HF. This process, conducted at high temperatures (e.g., 400°C), often results in a mixture of chlorofluorocarbons, making the separation of the desired CFC-112a isomer a significant challenge.[2]

Experimental Protocol: Synthesis via Isomerization

The following protocol outlines the laboratory-scale synthesis from 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).

  • Reactor Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent deactivation of the catalyst by moisture.

  • Charging Reagents: The flask is charged with 1,1,2-trichloro-1,2,2-trifluoroethane (1.0 eq).

  • Catalyst Addition: Anhydrous aluminum chloride (0.1 eq) is added carefully under a positive pressure of nitrogen. The addition is often exothermic and should be controlled.

  • Reaction: The mixture is heated to 60°C with vigorous stirring. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).

  • Quenching: Upon completion, the reaction is cooled to room temperature and slowly quenched by the addition of cold, dilute hydrochloric acid to neutralize the AlCl3 catalyst.

  • Workup and Purification: The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate. The final product is purified by fractional distillation to separate the desired this compound from unreacted starting material and byproducts.

G cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dry 3-Neck Flask B Add Stirrer, Condenser, N2 Inlet A->B C Charge CFC-113 B->C D Add AlCl3 Catalyst C->D E Heat to 60°C with Stirring D->E F Monitor by GC E->F G Cool and Quench with HCl F->G H Separate Organic Layer G->H I Wash and Dry H->I J Fractional Distillation I->J K K J->K Final Product: CFC-112a G cluster_application Role as a Chemical Intermediate Start CFC-112a (CCl3CClF2) Stable Precursor Process Reaction with Zinc in Ethanol at 60°C (Reductive Dehalogenation) Start->Process End Dichlorodifluoroethylene (Cl2C=CF2) Reactive Monomer Process->End

References

Navigating the Complexities of 1,1,1,2-Tetrachloro-2,2-difluoroethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1,1,1,2-tetrachloro-2,2-difluoroethane, a compound of historical significance in industrial chemistry and of continued interest in environmental and analytical sciences. Designed for researchers, scientists, and professionals in related fields, this document synthesizes critical data on its nomenclature, physicochemical properties, synthesis, analytical determination, and safety protocols. The narrative is structured to provide not just data, but also the underlying scientific principles and practical insights essential for laboratory applications.

Decoding the Identity: A Comprehensive List of Synonyms and Identifiers

Accurate identification of chemical compounds is paramount in research and development. This compound is known by a multitude of synonyms and trade names, reflecting its history as a commercial product. Understanding these alternative nomenclatures is crucial for comprehensive literature searches and regulatory compliance.

The compound is systematically named under IUPAC nomenclature as This compound .[1][2] However, it is frequently referred to by its ASHRAE designation, R-112a or CFC-112a , which situates it within the family of chlorofluorocarbons.[1] Other common synonyms include Freon 112a , Halocarbon 112a, and Refrigerant 112a.[3][4]

A comprehensive list of its identifiers is presented in the table below for clarity and ease of reference.

Identifier TypeValue
IUPAC Name This compound
CAS Number 76-11-9
EC Number 200-934-0
UN Number 1078
RTECS Number KI1425000
Molecular Formula C₂Cl₄F₂
Common Synonyms CFC-112a, R-112a, Freon 112a, Halocarbon 112a, Refrigerant 112a, 1,1-Difluorotetrachloroethane, 2,2-Difluoro-1,1,1,2-tetrachloroethane

It is critical to distinguish this compound (CFC-112a) from its symmetrical isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) .[5] While sharing the same molecular formula, their structural differences lead to distinct physical and chemical properties.

Physicochemical Characteristics: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective application in research. This compound is a colorless solid at standard conditions, exhibiting a slight, ether-like odor.[2] It becomes a liquid above its melting point of 40.6 °C (105 °F).[2][4]

The table below summarizes its key physicochemical properties.

PropertyValueSource
Molecular Weight 203.83 g/mol [6]
Melting Point 40.6 °C (105 °F)[2]
Boiling Point 91.5 °C (197 °F) at 760 mmHg[2][3]
Density 1.65 g/cm³[3]
Vapor Pressure 40 mmHg at 20 °C[3]
Water Solubility 0.01%[3]
LogP (Octanol-Water Partition Coefficient) 3.41[7]

The high density and low water solubility are characteristic of many halogenated hydrocarbons and are key considerations in applications such as solvent extraction. Its volatility, indicated by the vapor pressure, necessitates proper handling in well-ventilated areas to avoid inhalation exposure.

Synthesis and Reactivity: A Chemist's Perspective

While the production of this compound has been phased out under the Montreal Protocol due to its ozone-depleting properties, understanding its synthesis provides valuable insights into its chemical behavior.[1] Historically, it could be prepared by reacting 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with aluminum chloride.[1] Another route involves the reaction of hexachloroethane or tetrachloroethane with hydrogen fluoride at high temperatures in the presence of an aluminum fluoride catalyst.[1]

From a reactivity standpoint, this compound is a relatively inert compound, a property that made it suitable for its historical applications. However, it is not without chemical reactivity. It is incompatible with chemically active metals such as potassium, sodium, beryllium, and powdered aluminum, zinc, and magnesium.[3] Contact with these materials can lead to vigorous or even explosive reactions. It also reacts with acids.[3]

Analytical Determination: A Practical Workflow

For researchers in environmental monitoring or industrial hygiene, the accurate quantification of this compound is of significant interest. The NIOSH Method 1016 provides a validated procedure for the determination of both this compound and its isomer in workplace air.[2]

The following is a detailed, step-by-step methodology based on NIOSH Method 1016, with insights into the rationale behind the procedural choices.

Sample Collection

The primary objective of the sampling step is to quantitatively trap the analyte from a known volume of air.

Protocol:

  • Sampler: A glass tube containing two sections of activated coconut shell charcoal (100 mg front section, 50 mg back section) is used as the solid sorbent.

  • Rationale: Activated charcoal is an excellent adsorbent for a wide range of volatile organic compounds due to its high surface area and porous structure. The two-section design allows for the detection of breakthrough, indicating that the front section has become saturated and the analyte has migrated to the back section.

  • Procedure:

    • Calibrate a personal sampling pump to a flow rate between 0.01 and 0.035 L/min.

    • Break the ends of the sorbent tube and connect it to the sampling pump with flexible tubing.

    • Draw a known volume of air (typically 0.5 to 2 liters) through the tube.

    • After sampling, cap the ends of the tube and record the sample volume.

Sample Preparation

The goal of sample preparation is to efficiently desorb the analyte from the charcoal into a solvent suitable for chromatographic analysis.

Protocol:

  • Desorption Solvent: Carbon disulfide (CS₂) is the solvent of choice for this method.

  • Rationale: CS₂ is an excellent solvent for many nonpolar organic compounds and is particularly effective at desorbing them from activated charcoal. Its high volatility is also advantageous for gas chromatography.

  • Procedure:

    • Carefully transfer the front and back sections of the charcoal into separate labeled vials.

    • Pipette 1.0 mL of CS₂ into each vial.

    • Seal the vials and allow them to stand for 30 minutes with occasional agitation to ensure complete desorption.

Instrumental Analysis

Gas chromatography with flame ionization detection (GC-FID) is the analytical technique specified in NIOSH Method 1016.

Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Rationale: GC is ideal for separating volatile compounds. The FID is a robust and sensitive detector for hydrocarbons, providing a response that is proportional to the mass of carbon entering the flame.

  • Typical GC Conditions:

    • Column: 10% FFAP on 80/100 mesh Chromosorb WHP (or a suitable capillary column).

    • Temperatures:

      • Injector: 185 °C

      • Detector: 250 °C

      • Column: 50 °C

    • Carrier Gas: Nitrogen at 30 mL/min.

  • Calibration: Prepare a series of calibration standards by dissolving known amounts of this compound in CS₂. Analyze these standards to generate a calibration curve of peak area versus concentration.

  • Analysis: Inject an aliquot of the sample extract into the GC and record the resulting chromatogram. The peak corresponding to this compound is identified by its retention time and quantified by comparing its peak area to the calibration curve.

Caption: Workflow for the analysis of this compound in air.

Safety and Handling: A Researcher's Responsibility

As with any chemical, a commitment to safety is non-negotiable when handling this compound. It is classified as a hazardous substance and requires appropriate engineering controls and personal protective equipment (PPE).

Key Safety Considerations:

  • Inhalation: The primary route of exposure is inhalation.[4] Work should be conducted in a well-ventilated area, preferably within a fume hood.

  • Skin and Eye Contact: The compound can cause skin and eye irritation.[3] Chemical-resistant gloves and safety glasses or goggles are mandatory.

  • Ingestion: Ingestion should be avoided by practicing good laboratory hygiene, including prohibiting eating, drinking, and smoking in the laboratory.

  • Reactivity: As previously mentioned, avoid contact with active metals and acids.[3]

  • Thermal Decomposition: When heated to decomposition, it can produce toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[1]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_practices Safe Work Practices Gloves Chemical-Resistant Gloves Goggles Safety Goggles/Glasses LabCoat Lab Coat FumeHood Fume Hood Ventilation Good Ventilation AvoidInhalation Avoid Inhalation AvoidContact Avoid Skin/Eye Contact NoFoodDrink No Eating/Drinking ProperStorage Proper Storage Handling Safe Handling of This compound Handling->Gloves Wear Handling->Goggles Wear Handling->LabCoat Wear Handling->FumeHood Utilize Handling->Ventilation Utilize Handling->AvoidInhalation Practice Handling->AvoidContact Practice Handling->NoFoodDrink Practice Handling->ProperStorage Practice

Caption: Key safety precautions for handling this compound.

Relevance in Drug Development and Research: A Niche Perspective

While this compound does not have direct applications in pharmaceuticals, the broader class of halogenated hydrocarbons plays a significant role in drug discovery and development. Halogen atoms, particularly fluorine, are often incorporated into drug molecules to enhance their pharmacological properties. This can include improving metabolic stability, increasing binding affinity to target proteins, and modifying lipophilicity to improve cell membrane permeability.

Therefore, for drug development professionals, an understanding of the chemistry of compounds like this compound can be valuable in the context of:

  • Synthetic Chemistry: As a potential, albeit historically used, building block or precursor in the synthesis of more complex fluorinated molecules.

  • Analytical Reference: As a reference standard in the development of analytical methods for the detection and quantification of other halogenated compounds.

  • Toxicology Studies: As a model compound for understanding the toxicological profiles of halogenated ethanes.

Conclusion

This compound, or CFC-112a, is a compound with a well-defined set of properties and a legacy of industrial use. While its production is now a matter of historical record due to its environmental impact, it remains a relevant subject of study in analytical and environmental chemistry. For researchers, a comprehensive understanding of its nomenclature, properties, analytical determination, and safe handling is essential. This guide has aimed to provide that understanding, framed with the practical insights necessary for effective and safe laboratory practice.

References

A Technical Guide to the Historical Research Applications of Freon 112a (1,1,1,2-tetrachloro-2,2-difluoroethane)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2-tetrachloro-2,2-difluoroethane, known commercially as Freon 112a or CFC-112a, is an asymmetric chlorofluorocarbon (CFC) that, like its counterparts, has a legacy intertwined with industrial application and significant environmental impact. While its primary historical uses were industrial, its unique physicochemical properties made it a subject of and a tool for scientific research. This technical guide provides an in-depth exploration of the historical and contemporary research applications of Freon 112a, focusing on its role as a specialized solvent, its use as a chemical feedstock, and its more recent emergence as a key indicator in atmospheric and environmental research. This document moves beyond a simple recitation of facts to explain the scientific reasoning behind its use and the self-validating nature of the analytical methods described.

Introduction: The Scientific Profile of a Phased-Out Compound

Freon 112a (CFC-112a) is a fully halogenated chlorofluorocarbon with the chemical formula CCl₃CClF₂.[1] As a member of the Freon family of compounds developed by companies like DuPont, it was valued for its non-flammability, low toxicity, and stability.[2] These properties, which made it a successful industrial solvent and refrigerant, also made it a candidate for specific applications within a research laboratory setting.

However, its chemical stability also meant a long atmospheric lifetime, and the presence of chlorine led to its classification as an ozone-depleting substance.[3] Consequently, its production and use have been heavily restricted under the Montreal Protocol.[4] While this has rendered it obsolete for most practical applications, it has paradoxically increased its importance in the field of atmospheric research, where its continued presence in the atmosphere is a subject of ongoing investigation.[4][5][6][7]

This guide will delve into the known and inferred historical research applications of Freon 112a, its relevant chemical and physical properties, and its modern-day significance in environmental science.

Physicochemical Properties of Freon 112a

A thorough understanding of a compound's properties is essential to appreciating its potential research applications. The key physicochemical properties of Freon 112a are summarized in the table below.

PropertyValueSource
Chemical Formula C₂Cl₄F₂[4]
Molecular Weight 203.8 g/mol [1][8]
Boiling Point 91.5 °C[1][8]
Melting Point 40.6 °C[1]
Density 1.65 g/mL[8]
Water Solubility 0.01%[8]
Vapor Pressure 40 mmHg[8]

Its high density, low water solubility, and relatively high boiling point for a Freon made it a suitable non-polar solvent for a range of applications. Its chemical inertness would have been advantageous in studies where the solvent could not participate in the reaction.

Historical Research Applications

Direct, detailed experimental protocols from historical scientific literature specifically citing the use of Freon 112a are scarce in readily accessible digital archives. This is likely due to its specialized nature and the subsequent rapid phasing out of CFCs. However, based on its known industrial uses and chemical properties, we can infer its likely research applications.

As a Specialized Solvent

Freon 112a's primary role in a research context would have been as a specialized solvent. Its key characteristics for this application were:

  • Chemical Inertness: As a fully halogenated alkane, Freon 112a is highly unreactive. This would have made it an ideal solvent for spectroscopic studies of reactive compounds or for chemical reactions involving highly reactive reagents where the solvent must not interfere.

  • Non-Polarity: Its non-polar nature would have made it suitable for dissolving non-polar compounds, such as certain polymers, lipids, or organometallic complexes, for analysis or reaction.

  • Optical Transparency: Like many fluorocarbons, it would have been transparent over a wide range of the electromagnetic spectrum, making it a good medium for UV-Vis and IR spectroscopy.

Inferred Experimental Workflow: Spectroscopic Analysis of a Non-Polar Analyte

The following is a generalized workflow illustrating how Freon 112a could have been used as a solvent for spectroscopic analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Dissolve non-polar analyte in Freon 112a B Transfer solution to a quartz cuvette A->B Ensure complete dissolution C Place cuvette in spectrophotometer B->C Handle with care due to toxicity D Acquire UV-Vis or IR spectrum C->D Select appropriate wavelength range E Analyze spectral data (e.g., absorbance peaks) D->E Correlate peaks with molecular structure

Caption: A generalized workflow for the use of Freon 112a as a solvent in spectroscopy.

As a Chemical Feedstock in Synthetic Chemistry Research

Industrially, Freon 112a was used as a feedstock for the production of fluorovinyl ethers.[4][5] In a research setting, this indicates its potential use in synthetic chemistry research, particularly in the development of novel fluorinated compounds. The C-Cl and C-F bonds in Freon 112a could be selectively cleaved under specific conditions to generate reactive intermediates for further chemical transformations.

Contemporary Relevance: A Tracer in Atmospheric Research

The most significant and well-documented research application of Freon 112a today is in atmospheric science. Despite being phased out by the Montreal Protocol, recent studies have shown a global increase in the atmospheric concentration of Freon 112a from 2010 to 2020.[4]

This research is critical for several reasons:

  • Monitoring Compliance with International Treaties: The detection of rising concentrations of a banned substance points to potential unreported production and emissions, which could undermine the success of the Montreal Protocol.[4][7]

  • Understanding Atmospheric Chemistry and Transport: By measuring the concentrations of Freon 112a and other trace gases at different locations, scientists can model atmospheric transport and better understand the sources and sinks of these compounds.

  • Assessing Climate Impact: Although present in small concentrations, Freon 112a is a potent greenhouse gas. Quantifying its atmospheric abundance is crucial for accurately modeling its contribution to climate change.[6]

Methodology: Atmospheric Monitoring of Freon 112a

The detection of trace atmospheric gases like Freon 112a is a complex process that relies on highly sensitive analytical techniques.

Step-by-Step Protocol:

  • Air Sample Collection: High-volume air samples are collected from various remote atmospheric observatories around the world. Samples are also collected from firn (compacted snow) in polar regions, which contains trapped air bubbles that provide a historical record of atmospheric composition.[5]

  • Sample Pre-concentration: The collected air is passed through a trapping system that selectively adsorbs the compounds of interest, effectively concentrating them from the bulk air.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The trapped compounds are thermally desorbed and injected into a gas chromatograph, which separates the different components of the sample. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for highly specific identification and quantification of Freon 112a.

  • Data Analysis and Modeling: The measured concentrations are analyzed to determine trends over time and are used as inputs for atmospheric models to infer emission rates and potential source regions.[5]

G cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_interpretation Data Interpretation & Modeling A Collect air samples (e.g., Cape Grim, firn air) B Pre-concentrate trace gases A->B Isolate compounds of interest C Gas Chromatography (GC) Separation B->C Inject concentrated sample D Mass Spectrometry (MS) Detection & Quantification C->D Identify Freon 112a by mass spectrum E Determine atmospheric concentrations and trends D->E Plot concentration vs. time F Infer global emission rates using atmospheric models E->F Identify potential source regions

Caption: Workflow for atmospheric monitoring of Freon 112a.

Safety and Handling for Research Purposes

Should any historical samples of Freon 112a be encountered in a laboratory setting, it is crucial to handle them with appropriate safety precautions.

  • Toxicity: While generally considered to have low toxicity, inhalation of high concentrations can have narcotic effects and cause cardiac arrhythmias.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Incompatibilities: Freon 112a is incompatible with chemically active metals such as potassium, sodium, and powdered aluminum.[9]

  • Decomposition: Decomposes on contact with hot surfaces or flames, producing toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene.[10]

Conclusion: A Legacy of Environmental Concern

The story of Freon 112a in research is one of transition. From a compound with potential applications as a specialized solvent and synthetic building block, its legacy is now defined by its environmental impact. The primary research application of Freon 112a has shifted from its use as a tool in the laboratory to being the subject of environmental investigation. For modern researchers, the historical applications of Freon 112a serve as a case study in the importance of considering the entire lifecycle and environmental fate of chemical compounds. Its continued, and indeed increasing, presence in our atmosphere underscores the long-lasting impact of such chemicals and the critical role of ongoing atmospheric research in safeguarding our planet.

References

An In-Depth Technical Guide to the Safe Handling of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety protocols and material characteristics of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS No. 76-11-9), also known as CFC-112a. The focus is on the causality behind safety measures, ensuring a proactive and informed approach to laboratory and industrial handling.

Chemical Identity and Physicochemical Properties

This compound is a chlorofluorocarbon (CFC) that presents as a colorless solid with a faint, ether-like odor at standard room temperature.[1][2] It transitions to a liquid state above its melting point of 40.6°C (105°F).[1] Its high density relative to water and low water solubility are critical factors in planning for spill containment and environmental protection.[3] Understanding these fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource(s)
CAS Number 76-11-9[4]
Molecular Formula C₂Cl₄F₂[1]
Molecular Weight 203.8 g/mol [1][3]
Synonyms CFC-112a, Freon 112a, Halocarbon 112a[2][3]
Appearance Colorless solid with a slight, ether-like odor.[1][2]
Melting Point 40.6°C (105°F)[1]
Boiling Point 91.5°C (197°F) at 760 mmHg[1][3]
Specific Gravity 1.65 (Water = 1)[2][3]
Vapor Pressure 40 mmHg[2][3]
Water Solubility 0.01% (Slightly soluble)[3]
Flammability Non-combustible Solid[5]

Hazard Identification and Toxicological Profile

While non-combustible, this compound poses significant health risks through inhalation and direct contact.[5] Its GHS classification underscores the need for stringent handling protocols.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Source: Echemi Safety Data Sheet[6]
Summary of Health Hazards
  • Acute Effects: Exposure can immediately irritate the eyes, skin, and respiratory tract, causing symptoms like a rash, burning sensation, coughing, and shortness of breath.[7] A primary concern is its effect on the central nervous system (CNS); inhalation can lead to dizziness, drowsiness, lightheadedness, and in very high exposures, unconsciousness or even death.[7][8] The substance may also induce cardiac arrhythmia.[7] High concentrations can cause a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[5][9]

  • Chronic Effects: Long-term or repeated exposure presents a risk of systemic damage. There is evidence to suggest that chronic exposure may harm the liver and lead to a reduction in white blood cell count.[7]

Routes of Exposure and Target Organs

The primary routes of occupational exposure are inhalation of vapors and direct skin or eye contact.[5] The systemic effects are a direct result of the substance being absorbed into the body, primarily affecting the central nervous system, respiratory system, skin, and eyes.[5][8]

G cluster_exposure Routes of Exposure cluster_organs Primary Target Organs Inhalation Inhalation CNS Central Nervous System Inhalation->CNS Depression Respiratory Respiratory System Inhalation->Respiratory Irritation, Edema Heart Cardiovascular System Inhalation->Heart Arrhythmia Liver Liver (Chronic) Inhalation->Liver Contact Contact SkinEyes Skin & Eyes Contact->SkinEyes Irritation

Caption: Routes of exposure and affected organ systems.

Occupational Exposure Limits and Control

To mitigate the risks outlined above, regulatory bodies have established occupational exposure limits (OELs). Adherence to these limits is mandatory for ensuring personnel safety.

Established Exposure Limits
AgencyLimitValue
OSHA PEL (8-hr TWA)500 ppm (4,170 mg/m³)
NIOSH REL (10-hr TWA)500 ppm (4,170 mg/m³)
ACGIH TLV (8-hr TWA)500 ppm (4,170 mg/m³)
NIOSH IDLH2,000 ppm
Sources: NIOSH[4], OSHA[2], NJ Health[7]

The IDLH (Immediately Dangerous to Life or Health) value of 2,000 ppm represents a concentration from which a worker could escape without suffering irreversible health effects in the event of respiratory protection failure.[7]

The Hierarchy of Controls

The most effective strategy for mitigating exposure is to follow the hierarchy of controls. This framework prioritizes systematic elimination of hazards over reliance on personal protective equipment (PPE). Engineering controls are the most effective practical measure for handling this chemical, as elimination or substitution is often not feasible in a research context.

Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE (Least Effective)

Caption: The hierarchy of hazard controls.

  • Engineering Controls: These are the primary defense. Operations should be enclosed where possible, or conducted within a certified chemical fume hood or using local exhaust ventilation at the point of chemical release.[7] This physically removes the hazard from the operator's breathing zone. Facilities must also be equipped with an eyewash station and an emergency shower.[10]

  • Administrative Controls: These include establishing safe work practices, such as washing hands thoroughly after handling, and prohibiting eating, drinking, or smoking in the laboratory.[7][10] Proper training on handling and emergency procedures is a critical administrative control.[9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense, to be used after engineering and administrative controls are implemented. It does not eliminate the hazard but provides a barrier.

Protocols for Safe Handling and Storage

Personal Protective Equipment (PPE) Protocol
  • Eye/Face Protection: Wear indirect-vent, impact- and splash-resistant chemical goggles.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7] Contact lenses should not be worn.[7]

  • Skin Protection: Wear protective gloves and a lab coat or chemically resistant apron.[5] Safety equipment suppliers can provide recommendations on the most protective glove material for your specific operation.[7] All protective clothing should be clean and available daily.[7]

  • Respiratory Protection:

    • Below 500 ppm: If engineering controls cannot maintain exposure below the PEL, respirators are required.[7]

    • Up to 2,000 ppm: Use a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode.[5][7]

    • Above 2,000 ppm (IDLH/Emergency): Use a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode.[7][9] Improper use of respirators is dangerous.[7]

Storage and Incompatibility Protocol
  • Storage Conditions: Store in a cool, dry, well-ventilated area, away from heat sources.[7][10] Containers must be tightly closed and stored in an upright position.[6][11]

  • Incompatible Materials: This substance is incompatible with and should be stored separately from:

    • Chemically Active Metals: Such as potassium, sodium, calcium, magnesium, zinc, and powdered aluminum or beryllium.[3][5][9]

    • Strong Acids: Such as hydrochloric, sulfuric, and nitric acid.[7][9]

  • Material Degradation: this compound will attack some forms of plastics, rubber, and coatings; ensure storage containers and transfer equipment are compatible.[1][12]

Emergency Procedures and First Aid

Rapid and correct response during an emergency is critical to minimizing harm.

Spill Response Protocol

In the event of a spill, immediately evacuate persons not wearing appropriate protective equipment from the area.[7] The response procedure depends on the physical state of the material.

Spill_Response Start Spill Detected Evacuate Evacuate non-essential personnel Start->Evacuate Assess Assess Spill (Liquid or Solid?) Evacuate->Assess Liquid Absorb with inert material (vermiculite, sand) Assess->Liquid Liquid Solid Sweep or vacuum material Assess->Solid Solid Contain Place in sealed, labeled container Liquid->Contain Solid->Contain Ventilate Ventilate area Contain->Ventilate Clean Wash spill area after cleanup Ventilate->Clean Dispose Dispose as Hazardous Waste (Consult EPA/DEP) Clean->Dispose End Response Complete Dispose->End

Caption: Step-by-step spill response workflow.

Firefighting Measures

This compound itself is non-combustible.[7] The primary hazards in a fire are from the surrounding environment and the chemical's decomposition.

  • Extinguishing Media: Use an agent appropriate for the surrounding fire, such as dry chemical, CO₂, water spray, or foam.[3][10]

  • Key Hazards:

    • Containers may explode when heated.[8][13] Use water spray to keep fire-exposed containers cool.[9]

    • Decomposition at high temperatures or on contact with flames produces highly toxic and corrosive gases, including hydrogen fluoride, hydrogen chloride, and phosgene.[7][9][12]

  • Protective Actions: Firefighters must wear full protective gear and SCBA.[10] If a tank is involved in a fire, isolate the area for 800 meters (1/2 mile) in all directions.[8]

First Aid Protocols
  • Inhalation: Immediately move the exposed person to fresh air.[3][10] If breathing has stopped, perform artificial respiration.[3] Keep the person warm and at rest, and seek prompt medical attention.[3]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[5] Remove contaminated clothing and wash it before reuse.[10]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek medical attention.[12]

  • Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[10] Do not induce vomiting.[10] Seek medical aid.

Disposal Considerations

Residues and contaminated materials from spills may need to be disposed of as hazardous waste.[7] It is imperative to consult with your institution's environmental health and safety department, as well as state (DEP) and federal (EPA) environmental protection agencies for specific disposal recommendations.[9] Do not allow this chemical to enter the environment.[12]

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a), with the chemical formula CCl₃CClF₂, is a chlorofluorocarbon (CFC) that has garnered interest within various industrial and research sectors.[1][2] Historically, compounds of this class have been utilized as refrigerants, solvents, and blowing agents.[1] However, due to their ozone-depleting potential, their production and use have been significantly curtailed under international agreements like the Montreal Protocol. Understanding the physicochemical properties of such compounds remains crucial for environmental monitoring, toxicological studies, and the development of safer alternatives.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 76-11-9).[2] The following sections will delve into the key spectroscopic techniques used to characterize this molecule: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. Each section will present the available data, discuss the interpretation of the spectra, and provide standardized experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the spectroscopic signature of this compound.

Chemical and Physical Properties

A foundational understanding of the physical properties of this compound is essential for its handling and the interpretation of its spectroscopic data.

PropertyValueSource
Molecular Formula C₂Cl₄F₂NIST WebBook[2]
Molecular Weight 203.83 g/mol NIST WebBook[2]
Boiling Point 91.5 °CPubChem[3]
Melting Point 40.6 °CPubChem[3]
Appearance Colorless solidPubChem[3]
Odor Slight, ether-likePubChem[3]

Synthesis

The synthesis of this compound can be achieved through the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113) with aluminum chloride at 60°C, yielding the desired product in approximately 40% yield.[1] Another synthetic route involves the reaction of hydrogen fluoride with hexachloroethane or tetrachloroethene in the presence of an aluminum fluoride catalyst at elevated temperatures (400°C).[1] It is important to note that this latter method can produce a mixture of isomers, including the unsymmetrical trichlorotrifluoroethane (CCl₂FCClF₂), which may be challenging to separate.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its carbon-chlorine and carbon-fluorine bonds.

Experimental Protocol: Acquiring an IR Spectrum of a Volatile Liquid

The following is a generalized protocol for obtaining the IR spectrum of a neat (undiluted) liquid sample, such as molten this compound, using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Ensure the sample of this compound is in a liquid state. Given its melting point of 40.6 °C, gentle warming may be necessary.

    • Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. These materials are transparent to infrared radiation.[4] Handle the plates by their edges to avoid transferring moisture or oils from your skin.

  • Spectrum Acquisition :

    • Place a single drop of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, creating a thin liquid film between the two plates.[5][6]

    • Mount the "sandwich" assembly in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. The instrument will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning :

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

    • After analysis, clean the salt plates thoroughly with a dry, volatile solvent like acetone and return them to a desiccator for storage.[5]

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_proc Data Processing prep1 Melt solid sample prep2 Place drop on NaCl plate prep1->prep2 prep3 Create thin film with second plate prep2->prep3 acq1 Mount sample in FTIR prep3->acq1 acq2 Collect background spectrum acq1->acq2 acq3 Collect sample spectrum acq2->acq3 proc1 Baseline correction acq3->proc1 proc2 Generate final spectrum proc1->proc2

Caption: Workflow for obtaining an IR spectrum of a liquid sample.

Interpretation of the IR Spectrum

The NIST WebBook provides IR spectral data for this compound. Key absorption bands are expected in the fingerprint region (below 1500 cm⁻¹) due to the various C-Cl and C-F stretching and bending vibrations. The complexity of this region makes it a unique "fingerprint" for the molecule. While a detailed assignment of every peak is beyond the scope of this guide, the spectrum is characterized by strong absorptions in the 1100-1350 cm⁻¹ range, typical for C-F stretching, and in the 600-800 cm⁻¹ range, characteristic of C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹³C and ¹⁹F NMR are particularly informative.

¹³C NMR Spectroscopy

Due to the presence of two distinct carbon environments (the -CCl₃ group and the -CClF₂ group), the ¹³C NMR spectrum is expected to show two main resonances. The chemical shifts of these carbons will be significantly influenced by the electronegative halogen substituents. While a publicly available, fully annotated spectrum is not readily accessible, data from SpectraBase indicates the use of chloroform-d as a solvent for ¹³C NMR analysis.[7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds.[8] For this compound, the two fluorine atoms on the same carbon are chemically equivalent. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this peak provides information about the electronic environment of the fluorine atoms.

Experimental Protocol: General NMR for a Volatile Organic Compound

  • Sample Preparation :

    • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃ or a secondary standard like trifluoroacetic acid).[9]

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition :

    • Set the appropriate spectral width and acquisition time for the nucleus being observed.

    • Acquire the free induction decay (FID) by applying a radiofrequency pulse.

    • For quantitative analysis, ensure a sufficient relaxation delay between pulses.[8]

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the reference standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve in deuterated solvent prep2 Add reference standard prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample and lock prep3->acq1 acq2 Shim magnetic field acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Calibrate chemical shifts proc2->proc3

Caption: Generalized workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[2] The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (203.83 g/mol ). However, due to the presence of chlorine and its isotopic distribution (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The fragmentation pattern will be dominated by the loss of chlorine and fluorine atoms, as well as the cleavage of the carbon-carbon bond.

Experimental Protocol: GC-MS of a Volatile Organic Compound

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

  • Sample Preparation :

    • Prepare a dilute solution of the sample in a volatile, non-polar solvent (e.g., hexane or dichloromethane).

  • GC Separation :

    • Inject a small volume of the solution into the GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis :

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • In the ion source (typically using electron impact ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

    • A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis prep1 Dissolve in volatile solvent gc1 Inject into GC prep1->gc1 gc2 Vaporization and separation gc1->gc2 ms1 Ionization and fragmentation gc2->ms1 ms2 Mass analysis (m/z) ms1->ms2 ms3 Detection and spectrum generation ms2->ms3

Caption: Workflow for GC-MS analysis of a volatile compound.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to IR spectroscopy, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

Experimental Protocol: Raman Spectroscopy of a Solid/Liquid Sample

  • Sample Preparation :

    • The sample can be analyzed as a solid or a liquid. If solid, it can be placed directly in the sample holder. If liquid, it can be held in a cuvette or a capillary tube.

  • Instrument Setup :

    • A laser is used as the excitation source. The choice of laser wavelength can be critical to avoid fluorescence.

    • The laser is focused onto the sample.

  • Data Acquisition :

    • The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light (at the same frequency as the laser).

    • The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.

  • Data Processing :

    • The resulting spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹), which corresponds to the vibrational frequencies of the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the available spectroscopic data for this compound. The combination of IR, NMR, and MS provides a detailed and unique spectroscopic fingerprint of this molecule, allowing for its unambiguous identification and characterization. While specific Raman data is limited, the expected spectral features can be inferred from related compounds. The experimental protocols provided herein offer a standardized approach for researchers to acquire high-quality spectroscopic data for this and similar volatile organic compounds. A thorough understanding of these spectroscopic techniques and their application is indispensable for the continued study of halogenated hydrocarbons and their impact on our environment.

References

1,1,1,2-Tetrachloro-2,2-difluoroethane solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,1,1,2-Tetrachloro-2,2-difluoroethane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 76-11-9), a compound historically known as CFC-112a or R-112a. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, collates available data, and presents a robust experimental framework for determining solubility in various organic media.

Compound Profile: this compound

This compound is an asymmetric chlorofluorocarbon (CFC).[1] It is a colorless solid at room temperature, possessing a slight, ether-like odor.[2][3][4] Due to its chemical inertness and specific thermodynamic properties, it found historical use as a refrigerant, solvent, corrosion inhibitor, and foam-blowing agent.[2][5] However, like other CFCs, its production and use have been largely phased out under the Montreal Protocol due to its significant ozone-depleting potential.[2] Despite its restricted use, understanding its physicochemical properties, including solubility, remains crucial for environmental fate modeling, handling of legacy stocks, and as a reference for developing alternative compounds.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (CFC-112a)

PropertyValueSource(s)
CAS Number 76-11-9[4]
Molecular Formula C₂Cl₄F₂[4]
Molecular Weight 203.8 g/mol [2]
Appearance Colorless-to-white solid with a slight, ether-like odor[2][4]
Melting Point 40.6 °C (105 °F)[2]
Boiling Point 91.5 °C (197 °F) at 760 mmHg[2]
Density 1.65 g/mL[2][4]
Vapor Pressure 40 mmHg at 20 °C[2]
Water Solubility Approx. 100 mg/L (0.01%) at 25 °C[2]
LogP (Octanol-Water) 3.41[2]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Molecular Interactions: this compound is a halogenated hydrocarbon. While the presence of highly electronegative chlorine and fluorine atoms creates polar C-Cl and C-F bonds, the molecule's overall dipole moment is relatively small. The primary intermolecular forces it can engage in are weak van der Waals interactions (specifically, London dispersion forces).[6] It lacks the ability to donate or accept hydrogen bonds, a critical factor limiting its solubility in protic solvents like water.[6]

Organic solvents can be broadly categorized by their polarity and hydrogen bonding capabilities:

  • Non-polar Solvents (e.g., hexane, toluene): Interactions are dominated by dispersion forces. CFC-112a is expected to be readily soluble in these solvents due to the similarity in intermolecular forces.

  • Polar Aprotic Solvents (e.g., chloroform, ethyl ether): These possess a permanent dipole moment but do not have hydrogen bond donor sites. The dipole-dipole and dispersion forces present are compatible with CFC-112a, predicting good solubility.

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents are characterized by strong hydrogen bonding networks. While CFC-112a can interact via dispersion forces, its inability to participate in hydrogen bonding means it must disrupt the solvent's strong intermolecular network, which can limit solubility compared to non-polar or aprotic solvents.

The diagram below illustrates the dominant intermolecular forces at play when CFC-112a is dissolved in a representative polar aprotic solvent, chloroform.

G Figure 1: Intermolecular Interactions cluster_0 Solute: CFC-112a cluster_1 Solvent: Chloroform CFC112a CCl₃-CClF₂ CHCl3 CHCl₃ CFC112a->CHCl3 Van der Waals Forces (Dispersion & Dipole-Induced Dipole)

Caption: Dominant intermolecular forces between CFC-112a and Chloroform.

Qualitative and Quantitative Solubility Data

Table 2: Qualitative Solubility of this compound

Solvent ClassSpecific SolventSolubilitySource
Alcohols EthanolSoluble[2]
Ethers Ethyl EtherSoluble[2]
Halogenated Alkanes ChloroformSoluble[2]

This information confirms the predictions based on theoretical principles. The compound is soluble in common polar protic, polar aprotic, and likely non-polar organic solvents. For drug development and process chemistry, where precise concentrations are necessary, this qualitative data serves as a starting point, necessitating experimental determination for specific applications.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a robust and self-validating experimental protocol is essential. The following describes a static gravimetric and chromatographic method suitable for determining the solubility of solid CFC-112a in an organic solvent at a given temperature.

Causality and Rationale:

  • Static Method: This approach allows the system to reach true thermodynamic equilibrium without the complexities of dynamic flow systems.

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath (±0.1 °C) is critical for reproducibility and accuracy.

  • Gravimetric Preparation: Using an analytical balance ensures precise knowledge of the initial amounts of solute and solvent, which is fundamental for calculating the final concentration.

  • Chromatographic Analysis (GC-FID): Gas chromatography with a Flame Ionization Detector (GC-FID) is an ideal analytical technique. It is highly sensitive to organic compounds like CFC-112a and the solvent, allowing for accurate quantification of the dissolved amount in a saturated solution.

The workflow for this protocol is illustrated in the following diagram.

G Figure 2: Experimental Workflow for Solubility Determination prep 1. Preparation - Weigh solvent into vial - Add excess CFC-112a - Seal vial equil 2. Equilibration - Place vial in shaker bath - Set constant temperature - Equilibrate for 24h prep->equil Achieve Equilibrium settle 3. Settling - Stop shaking - Allow excess solid to settle (4h) equil->settle Ensure Clear Supernatant sample 4. Sampling - Withdraw aliquot of supernatant - Use pre-heated syringe settle->sample Isolate Saturated Solution dilute 5. Dilution & Analysis - Dilute aliquot with fresh solvent - Inject into GC-FID - Quantify against calibration curve sample->dilute Prepare for Analysis result 6. Calculation - Calculate solubility (e.g., g/100mL) dilute->result Determine Concentration

Caption: Step-by-step workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: 1.1. Tare a 20 mL glass vial with a PTFE-lined screw cap on an analytical balance. 1.2. Add approximately 10 mL of the desired organic solvent (e.g., Toluene) to the vial and record the exact mass. 1.3. Add an excess of solid this compound to the vial (e.g., ~2-3 g, ensuring undissolved solid remains at equilibrium). 1.4. Tightly seal the vial to prevent solvent evaporation.

  • Equilibration: 2.1. Place the sealed vial into an orbital shaking water bath set to the desired experimental temperature (e.g., 25.0 °C). 2.2. Agitate the mixture for a sufficient duration to reach equilibrium. A 24-hour period is typically adequate. Rationale: This ensures the dissolution process has reached its thermodynamic endpoint.

  • Phase Separation: 3.1. After the equilibration period, turn off the shaker but leave the vial in the temperature-controlled bath. 3.2. Allow the vial to stand undisturbed for at least 4 hours. Rationale: This allows the excess, undissolved solid to settle completely, ensuring that the supernatant liquid is a clear, saturated solution, free of suspended particles.

  • Sampling and Analysis: 4.1. Prepare a calibration curve for CFC-112a in the chosen solvent using a GC-FID system. 4.2. Using a gas-tight syringe pre-heated to the experimental temperature, carefully withdraw an aliquot (e.g., 100 µL) from the clear supernatant of the equilibrated vial. Rationale: A pre-heated syringe prevents the solute from precipitating out due to temperature changes during sampling. 4.3. Immediately dispense the aliquot into a volumetric flask and dilute with fresh solvent to a concentration within the calibrated range. Record the exact dilution factor. 4.4. Inject the diluted sample into the GC-FID and record the peak area.

  • Calculation: 5.1. Using the calibration curve, determine the concentration of CFC-112a in the diluted sample. 5.2. Account for the dilution factor to calculate the concentration in the original saturated solution. 5.3. Express the solubility in the desired units (e.g., g/100 mL, mole fraction, molality).

This protocol provides a self-validating framework. Consistency of results from samples taken at different time points after the initial 24-hour equilibration period (e.g., 36 or 48 hours) would confirm that true equilibrium has been achieved.

Conclusion

This compound exhibits solubility properties consistent with a non-hydrogen-bonding, weakly polar halogenated hydrocarbon. It is known to be soluble in common organic solvents such as ethanol, ethyl ether, and chloroform. For applications requiring precise quantitative data, direct experimental measurement is necessary. The detailed protocol provided in this guide offers a reliable and scientifically sound method for researchers to generate high-quality solubility data, enabling further work in process design, chemical synthesis, and environmental science.

References

An In-Depth Technical Guide to the Thermal Decomposition of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1,1,2-Tetrachloro-2,2-difluoroethane, also known as CFC-112a, is a chlorofluorocarbon (CFC) that has garnered attention due to its presence in the atmosphere and its contribution to ozone depletion.[1] Understanding its thermal decomposition is crucial for developing effective remediation strategies and for modeling its environmental fate. This technical guide provides a comprehensive overview of the thermal decomposition of CFC-112a, synthesizing available data from analogous compounds and theoretical principles to propose a detailed reaction mechanism. This document is intended for researchers, scientists, and professionals in drug development and environmental sciences who require a deep technical understanding of the pyrolysis of halogenated hydrocarbons.

Introduction to this compound (CFC-112a)

This compound (CCl₃CF₂Cl) is an isomer of tetrachlorodifluoroethane.[2] Like other CFCs, it is a volatile organic compound and has been used in various industrial applications. The atmospheric presence of CFC-112a is of environmental concern due to its ozone-depleting potential.[1] When subjected to high temperatures, such as those encountered in thermal remediation processes or accidental fires, CFC-112a undergoes decomposition to form a range of smaller, often toxic, molecules. The primary products of this thermal degradation are known to include hydrogen chloride (HCl), hydrogen fluoride (HF), and the highly toxic chemical warfare agent, phosgene (COCl₂).

Proposed Mechanism of Thermal Decomposition

The thermal decomposition of CFC-112a is believed to proceed via a free-radical chain reaction mechanism. This is a common pathway for the pyrolysis of many halogenated hydrocarbons. The mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The First Step - Bond Scission

The initiation of the decomposition process is the endothermic cleavage of the weakest chemical bond in the molecule to form two radical species. In the case of this compound, the bond dissociation energies (BDEs) of the C-C, C-Cl, and C-F bonds must be considered. Generally, C-Cl bonds are significantly weaker than C-F and C-C bonds in such molecules. Computational studies on similar haloalkanes can provide reasonable estimates for these BDEs.[3]

The C-Cl bond is the most likely to break upon thermal activation. Given the structure of CFC-112a (CCl₃CF₂Cl), there are two types of C-Cl bonds. The C-Cl bond on the CCl₃ group is expected to be slightly weaker than the C-Cl bond on the CF₂Cl group due to the electron-withdrawing effects of the fluorine atoms. Therefore, the primary initiation step is proposed to be:

CCl₃CF₂Cl → •CCl₂CF₂Cl + •Cl

This initial bond scission produces a chlorodifluoromethyl-dichloromethyl radical and a chlorine radical, which then drive the subsequent chain reactions.

Propagation: The Chain Reaction

The highly reactive radicals formed during initiation can then react with other molecules of CFC-112a or with other species present in the system, propagating the decomposition in a chain reaction. These steps consume a stable molecule and a radical, but produce a new stable molecule and a new radical, allowing the cycle to continue.

A key propagation step involves the abstraction of a chlorine atom from a parent CFC-112a molecule by a chlorine radical:

•Cl + CCl₃CF₂Cl → Cl₂ + •CCl₂CF₂Cl

The resulting •CCl₂CF₂Cl radical can undergo further reactions, such as β-scission, which involves the breaking of a bond beta to the radical center. This can lead to the formation of smaller, unsaturated molecules. For instance:

•CCl₂CF₂Cl → CCl₂=CF₂ + •Cl

This step regenerates a chlorine radical, which can then participate in further propagation reactions, and produces 1,1-dichloro-2,2-difluoroethylene.

Formation of Stable End Products

The formation of the observed stable end products—hydrogen chloride, hydrogen fluoride, and phosgene—can be explained through a series of radical reactions, particularly in the presence of oxygen or water vapor, which are often present in real-world decomposition scenarios.

  • Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF): In the presence of hydrogen-donating species (e.g., from co-pyrolysis with hydrocarbons or from moisture), the chlorine and fluorine radicals can abstract hydrogen atoms:

    • •Cl + RH → HCl + •R

    • •F + RH → HF + •R

  • Phosgene (COCl₂): The formation of phosgene is a more complex process that typically involves the presence of oxygen. The carbon-containing radical fragments can react with oxygen to form peroxy radicals, which can then rearrange and decompose to form phosgene. For example, the •CCl₂ radical fragment can react with oxygen:

    • •CCl₂ + O₂ → •OOCCl₂

    • •OOCCl₂ → COCl₂ + •O

Termination: Ending the Chain

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. These reactions become more significant as the concentration of radicals increases. Possible termination steps include:

  • •Cl + •Cl → Cl₂

  • •CCl₂CF₂Cl + •Cl → CCl₃CF₂Cl (recombination)

  • 2 •CCl₂CF₂Cl → C₂Cl₄F₄Cl₂ (dimerization)

Quantitative Data Summary

While specific experimental kinetic data for the thermal decomposition of CFC-112a is scarce in publicly available literature, Table 1 provides estimated bond dissociation energies for analogous compounds, which are critical for understanding the initiation step.

Bond TypeCompoundBond Dissociation Energy (kJ/mol)
C-ClCCl₄~320
C-ClCH₃Cl~350
C-FCF₄~540
C-CC₂H₆~370

Note: These are approximate values from various sources and are intended for illustrative purposes to highlight the relative bond strengths.

Experimental Protocol for Studying Thermal Decomposition

A common method for studying the gas-phase thermal decomposition of halogenated hydrocarbons is through the use of a flow reactor coupled with a gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Experimental Setup
  • Flow Reactor: A quartz or stainless steel tube reactor housed in a temperature-controlled furnace.

  • Gas Delivery System: Mass flow controllers to precisely meter the flow of CFC-112a and a carrier gas (e.g., nitrogen or argon).

  • Sampling System: A heated sampling line to transfer the reactor effluent to the analytical instruments.

  • Analytical System: A gas chromatograph (GC) for separating the decomposition products and a mass spectrometer (MS) for their identification and quantification.

Step-by-Step Methodology
  • Reactor Preparation: The flow reactor is heated to the desired decomposition temperature (typically in the range of 500-1000 °C).

  • Gas Flow Initiation: A carrier gas is flowed through the reactor to establish a stable baseline on the analytical instruments.

  • Introduction of CFC-112a: A known concentration of CFC-112a is introduced into the carrier gas stream and passed through the heated reactor.

  • Product Sampling and Analysis: The reactor effluent is continuously sampled and analyzed by GC-MS. The retention times and mass spectra of the peaks are used to identify the decomposition products.

  • Data Acquisition: The concentrations of the reactant and products are monitored as a function of temperature and residence time (controlled by the flow rate and reactor volume).

  • Kinetic Analysis: By performing experiments at different temperatures, the Arrhenius parameters (activation energy and pre-exponential factor) for the decomposition can be determined.

Visualizations

Proposed Thermal Decomposition Pathway of CFC-112a

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CFC112a CCl3CF2Cl radicals •CCl2CF2Cl + •Cl CFC112a->radicals Heat (Δ) Cl_rad •Cl radicals->Cl_rad Cl2 Cl2 CCl2CF2Cl_rad •CCl2CF2Cl Cl_rad->CCl2CF2Cl_rad + CCl3CF2Cl CFC112a_2 CCl3CF2Cl CFC112a_2->Cl2 + •Cl CCl2CF2 CCl2=CF2 CCl2CF2Cl_rad->CCl2CF2 Cl_rad_regen •Cl CCl2CF2Cl_rad->Cl_rad_regen Cl_rad_term 2 •Cl Cl2_term Cl2 Cl_rad_term->Cl2_term

Caption: Proposed free-radical chain mechanism for the thermal decomposition of CFC-112a.

Experimental Workflow for Pyrolysis Studies

G CFC112a_source CFC-112a Cylinder MFC Mass Flow Controllers CFC112a_source->MFC Carrier_gas Carrier Gas (N2/Ar) Carrier_gas->MFC Mixing_chamber Mixing Chamber MFC->Mixing_chamber Flow_reactor Flow Reactor (Furnace) Mixing_chamber->Flow_reactor Sampling_line Heated Sampling Line Flow_reactor->Sampling_line GCMS GC-MS Analysis Sampling_line->GCMS Data_analysis Data Analysis (Kinetics & Products) GCMS->Data_analysis

Caption: Experimental workflow for the study of CFC-112a thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that proceeds through a free-radical chain mechanism. While specific experimental data for this compound is limited, a scientifically sound mechanism can be proposed based on the known chemistry of analogous chlorofluorocarbons. The initiation step is the homolytic cleavage of a C-Cl bond, followed by a series of propagation reactions that lead to the formation of smaller, stable products, including the toxic compounds hydrogen chloride, hydrogen fluoride, and phosgene. Further experimental and computational studies are warranted to fully elucidate the reaction kinetics and product distributions under various conditions, which will be invaluable for the development of effective environmental remediation technologies.

References

An In-depth Technical Guide to the Reactivity Profile of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1,1,1,2-tetrachloro-2,2-difluoroethane, also known as CFC-112a. This compound, a member of the chlorofluorocarbon (CFC) family, exhibits a range of chemical behaviors critical to its handling, application, and environmental impact. This document delves into its thermal and photolytic decomposition, reactivity with metals and acids, and its role in atmospheric chemistry. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to offer a holistic understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (CFC-112a) is a synthetic organic compound with the chemical formula CCl₃CClF₂.[1] It is a colorless, crystalline solid at room temperature with a slight, ether-like odor, transitioning to a liquid above 40.6°C (105°F).[1][2] Historically, CFCs like CFC-112a were utilized as refrigerants, solvents, and corrosion inhibitors due to their chemical inertness and desirable physical properties.[3] However, their significant environmental impact, particularly their role in stratospheric ozone depletion, has led to stringent regulations on their production and use under international agreements like the Montreal Protocol.[4] Understanding the reactivity of CFC-112a is paramount for managing existing stocks, developing safe handling and disposal procedures, and for its potential use in niche synthetic applications.

This guide provides an in-depth examination of the chemical reactivity of CFC-112a, moving beyond general statements to provide specific, actionable intelligence for the scientific community. The causality behind its reactivity, or lack thereof in certain conditions, is explored to provide a foundational understanding for experimental design and safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical and physical processes.

PropertyValueSource(s)
Chemical Formula CCl₃CClF₂[1]
Molecular Weight 203.83 g/mol [5]
Appearance Colorless, crystalline solid with a slight, ether-like odor[2][3]
Melting Point 40.6 °C (105 °F)[2]
Boiling Point 91.5 °C (197 °F) at 760 mmHg[2]
Density 1.65 g/cm³[6]
Vapor Pressure 40 mmHg at 20 °C[6]
Water Solubility 0.01%[6]
LogP (Octanol/Water Partition Coefficient) 3.41[2]

Reactivity Profile

Thermal Decomposition

This compound is thermally stable under normal conditions but will decompose upon contact with hot surfaces or flames.[2] This decomposition is a critical safety consideration as it generates toxic and corrosive fumes, including:

  • Hydrogen Chloride (HCl)

  • Hydrogen Fluoride (HF)

  • Phosgene (COCl₂) [2][7]

Experimental Insight: The thermal decomposition of halogenated hydrocarbons is often a radical chain reaction. The initiation step is typically the homolytic cleavage of the weakest carbon-halogen bond. In the case of CFC-112a, the C-Cl bonds are weaker than the C-F and C-C bonds and are therefore more likely to break first upon heating, initiating the decomposition cascade.

Photolytic Decomposition and Atmospheric Chemistry

The photolytic decomposition of CFC-112a is of significant environmental concern. Like other CFCs, it is relatively inert in the troposphere. However, when it ascends to the stratosphere, it is exposed to high-energy ultraviolet (UV) radiation from the sun. This UV radiation has sufficient energy to break the carbon-chlorine bonds in the molecule, releasing chlorine radicals (Cl•).[8][9][10][11]

Reaction: CCl₃CClF₂ + hν (UV light) → •CCl₂CClF₂ + Cl•

These chlorine radicals act as catalysts in the destruction of the ozone layer. A single chlorine radical can destroy thousands of ozone molecules through a catalytic cycle.[9]

Ozone Depletion Catalytic Cycle:

  • Cl• + O₃ → ClO• + O₂

  • ClO• + O → Cl• + O₂

Overall Reaction: O₃ + O → 2O₂

The Ozone Depletion Potential (ODP) is a measure of a substance's ability to destroy stratospheric ozone relative to trichlorofluoromethane (CFC-11). The semi-empirical ODP for this compound has not been definitively established in the provided search results, but it is recognized as an ozone-depleting substance.[4]

Diagram: Photolytic Activation and Ozone Depletion Cycle

G cluster_stratosphere Stratosphere CFC112a CFC-112a (CCl₃CClF₂) Cl_radical Chlorine Radical (Cl•) CFC112a->Cl_radical Photolysis UV UV Radiation (hν) Oxygen Oxygen (O₂) Cl_radical->Oxygen produces ClO_radical Chlorine Monoxide (ClO•) Cl_radical->ClO_radical + O₃ Ozone Ozone (O₃) ClO_radical->Cl_radical + O ClO_radical->Oxygen produces O_atom Oxygen Atom (O)

Caption: Photolytic cleavage of CFC-112a in the stratosphere and the subsequent catalytic cycle of ozone destruction.

Reactivity with Metals

This compound is incompatible with chemically active metals.[6] Violent reactions can occur with:

  • Alkali metals: such as sodium (Na) and potassium (K).

  • Alkaline earth metals: such as beryllium (Be), magnesium (Mg), and calcium (Ca).

  • Powdered metals: such as aluminum (Al) and zinc (Zn).[3][6][12]

These reactions can be hazardous and should be avoided. The reactivity is generally higher with finely divided metals due to the increased surface area.

Experimental Protocol: Dehalogenation with Zinc

A notable reaction of this compound is its dehalogenation with zinc dust. This reaction is a useful synthetic method for producing other halogenated compounds.

Objective: To synthesize 1,1-dichloro-2,2-difluoroethylene through the dehalogenation of this compound using zinc powder.

Materials:

  • This compound

  • Methanol

  • Powdered Zinc

  • Zinc Chloride (catalyst)

  • 500-ml three-necked round-bottomed flask

  • Separatory funnel

  • Thermometer

  • Fractionating column

  • Condenser

  • Receiving flask

  • Heating bath

  • Dry ice-acetone bath

Procedure:

  • Equip the 500-ml three-necked flask with a separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiving flask.

  • Charge the flask with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

  • Circulate a coolant (e.g., acetone cooled in a dry ice-acetone bath) through the condenser and immerse the receiving flask in an ice-water bath.

  • Heat the mixture in the flask to 60–63°C.

  • Add a small portion (10–15 ml) of a solution of 122.4 g of this compound in 50 ml of methanol dropwise.

  • The reaction should become moderately vigorous. Remove the heating bath.

  • Continue the addition of the this compound solution at a rate that maintains the temperature of the refluxing liquid at the head of the column between 18–22°C.

  • The addition should take approximately 45 minutes to 1 hour.

  • After the addition is complete, replace the heating bath and continue to heat for another hour to complete the dehalogenation and distill the remaining product.

  • The temperature in the distillation flask will gradually rise to 69–70°C.

  • Collect the 1,1-dichloro-2,2-difluoroethylene product in the cooled receiver.

Expected Outcome: A yield of 71–76 g (89–95%) of 1,1-dichloro-2,2-difluoroethylene.

Reactivity with Acids

This compound is known to react with strong acids such as hydrochloric, sulfuric, and nitric acids.[3] This reaction can be hazardous as it may release toxic fluoride fumes.[3] The specific products and reaction mechanisms are not well-documented in the available literature, but the potential for the release of HF and other corrosive substances necessitates extreme caution.

Causality Insight: The reactivity with strong acids is likely initiated by the protonation of a halogen atom, particularly a chlorine atom due to the higher electronegativity of fluorine making its lone pairs less available. This would create a better leaving group and could initiate an elimination or substitution reaction, especially at elevated temperatures. The presence of Lewis acids could also catalyze the cleavage of the carbon-halogen bonds.

Hydrolysis

The hydrolysis of this compound is not well-characterized in the provided search results. However, for a structurally similar compound, 1,1,2,2-tetrachloroethane, hydrolysis is a degradation pathway, and the rate is pH-dependent, being faster under basic to neutral conditions. While CFCs are generally resistant to hydrolysis, this pathway should be considered, especially under elevated temperatures or in the presence of catalysts.

Other Reactions

This compound will attack some forms of plastics, rubber, and coatings.[2][12] Therefore, material compatibility is a crucial consideration when handling or storing this compound.

Safety, Handling, and Disposal

Due to its hazardous reactivity and environmental impact, strict safety protocols must be followed when handling this compound.

Handling:

  • Work in a well-ventilated area.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13]

  • Avoid contact with skin and eyes.[13]

  • Prevent the formation of dust and aerosols.[13]

  • Use non-sparking tools to prevent ignition of flammable vapors in case of contamination.[13]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[14]

Storage:

  • Store in a well-ventilated place in a tightly closed container.[13]

  • Store locked up.[13]

  • Keep away from incompatible materials such as active metals and strong acids.[3]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[13]

  • This compound may be considered a hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[3]

  • Do not release this chemical into the environment.[14]

Conclusion

The reactivity of this compound is characterized by its general stability under ambient conditions, which made it suitable for its historical applications. However, this stability is overcome by high temperatures, UV radiation, and contact with reactive chemicals like active metals and strong acids. Its decomposition pathways lead to the formation of hazardous substances, and its photolytic cleavage in the stratosphere contributes to ozone depletion. The information presented in this guide, including the detailed experimental protocol for its reaction with zinc, provides a solid foundation for researchers and professionals to work with this compound safely and responsibly. Further research into the quantitative kinetics of its decomposition and hydrolysis would be beneficial for a more complete understanding of its reactivity profile.

References

Methodological & Application

using 1,1,1,2-Tetrachloro-2,2-difluoroethane as a solvent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) in a Research Setting

Executive Summary

This compound, also known as CFC-112a or Freon 112a, is a chlorofluorocarbon with the chemical formula CCl₃CClF₂.[1][2] Historically, it has been utilized in a range of industrial applications, including as a refrigerant, degreasing solvent, corrosion inhibitor, and blowing agent for polymers.[3][4][5] Its key attributes as a solvent include non-flammability, a relatively high density, and low water solubility, making it suitable for specialized extraction and reaction environments.[1][6]

However, as a fully halogenated chlorofluorocarbon, CFC-112a is an ozone-depleting substance. Its production and use have been largely phased out under international agreements like the Montreal Protocol.[3] Consequently, its application in modern research is limited to highly specific contexts, academic study, or as a reference standard. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, safety protocols, and a detailed experimental procedure where it is used as a chemical reactant.

Physicochemical and Solvent Properties

Understanding the fundamental properties of a solvent is critical for experimental design, including reaction setup, purification, and safety considerations. CFC-112a is a colorless solid at standard temperature, transitioning to a liquid above its melting point of approximately 40.6°C (105°F).[2][3][7] It possesses a slight, ether-like odor.[3][7]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂Cl₄F₂[8]
Molecular Weight 203.83 g/mol [9][10]
CAS Number 76-11-9[2]
Appearance Colorless-to-white solid or liquid[3][8]
Odor Slight, ether-like[3][7]
Boiling Point 91.5 °C (197 °F) at 760 mmHg[2][3][8]
Melting Point 40.6 °C (105 °F)[2][3][8]
Density 1.65 g/cm³ at 25°C[8][9]
Vapor Pressure 40 mmHg at 20°C[7][9]
Water Solubility 0.01% (Insoluble)[7][9]
LogP (Octanol/Water) 3.41[3][8]
Vapor Density 7.0 (Air = 1)[3][8]
Flammability Non-flammable / Non-combustible[7][8][9]

The high LogP value indicates significant lipophilicity, suggesting its utility for dissolving non-polar compounds. Its density, being significantly greater than water, is a key consideration for liquid-liquid extractions, as it will form the lower organic layer.

Health, Safety, and Environmental Profile

Strict adherence to safety protocols is mandatory when handling CFC-112a due to its potential health effects and environmental impact.

Hazard Identification and Health Effects
  • Inhalation: Inhalation is a primary exposure route. High concentrations can depress the central nervous system, leading to symptoms such as drowsiness, dizziness, confusion, and irregular heartbeat.[7][8] In severe cases, it may cause pulmonary edema and unconsciousness.[7][8]

  • Skin Contact: Causes skin irritation.[11] Prolonged contact can lead to a burning sensation or rash.[12]

  • Eye Contact: Causes serious eye irritation.[11] Appropriate eye protection is essential to prevent contact.[9]

  • Ingestion: While less common in a laboratory setting, ingestion is a potential exposure route.[7]

  • Chronic Effects: Repeated exposure may have adverse effects on the liver and reduce white blood cell counts.[12]

Safety Precautions and Personal Protective Equipment (PPE)
  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][11]

  • Skin Protection: Wear chemically resistant gloves (e.g., Viton®, Barrier®) and a lab coat. Ensure contaminated clothing is removed promptly and laundered appropriately before reuse.[11][12]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[8]

Incompatibilities and Hazardous Decomposition

CFC-112a is incompatible with chemically active metals such as potassium, sodium, magnesium, zinc, and powdered aluminum.[9][11][13] Contact with these materials can lead to vigorous or explosive reactions. It also reacts with acids.[9][11]

Crucially, on contact with hot surfaces or open flames, CFC-112a decomposes to produce highly toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[3][8][11] Therefore, it must not be used near welding operations or other high-temperature sources.[8]

Environmental Considerations and Disposal

CFC-112a is an ozone-depleting substance. Its release into the atmosphere is environmentally harmful and strictly regulated.[8] All chemical waste containing this solvent must be collected in designated, sealed containers and disposed of through a licensed hazardous waste management facility in accordance with all local, state, and federal regulations.[3][8] Do NOT pour down the drain or allow it to evaporate into the atmosphere.

Application Profile: Solvent and Reagent

While its use as a general-purpose solvent is now obsolete due to environmental regulations, CFC-112a's properties made it effective for specific tasks. Its high boiling point and non-flammability were advantageous for certain cleaning and extraction processes.[1]

In organic synthesis, it has been used as a reactant. A well-documented example is its use as a precursor for the synthesis of 1,1-dichloro-2,2-difluoroethylene, a valuable fluorinated building block. This reaction involves a zinc-mediated dehalogenation, which serves as an excellent model protocol for handling this compound in a research setting.[14]

Detailed Experimental Protocol: Synthesis of 1,1-dichloro-2,2-difluoroethylene

This protocol is adapted from a procedure published in Organic Syntheses and demonstrates the use of this compound as a starting material.[14] It details a reductive dehalogenation using zinc powder.

Objective

To synthesize 1,1-dichloro-2,2-difluoroethylene via the dehalogenation of this compound using zinc dust in a methanol solvent system.

Materials and Equipment
  • This compound (Reagent Grade)

  • Methanol (Anhydrous)

  • Zinc Powder (<10 micron, activated)

  • Zinc Chloride (Anhydrous, catalyst)

  • 500 mL three-necked round-bottomed flask

  • 100 mL addition funnel

  • Thermometer

  • Short fractionating column (e.g., Vigreux)

  • Condenser

  • 100 mL receiving flask (tared)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice-water bath and Dry Ice-acetone bath

  • Standard glassware and clamps

Experimental Workflow Diagram

G cluster_setup 1. Apparatus Setup cluster_reagents 2. Reagent Charging cluster_reaction 3. Reaction & Distillation cluster_workup 4. Product Isolation A Assemble 3-necked flask with stirrer, thermometer, and addition funnel. B Attach fractionating column, condenser, and tared receiving flask. A->B C Circulate coolant (-10°C) through condenser. Place receiver in ice bath. B->C D Charge flask with: - Methanol (150 mL) - Zinc Powder (42.2 g) - ZnCl₂ (0.2 g) E Charge addition funnel with: - CFC-112a (122.4 g) - Methanol (50 mL) F Heat flask to 60-63°C. G Add initial 10-15 mL of CFC-112a solution to initiate reaction. F->G H Control addition rate to maintain column head temperature at 18-22°C. G->H I Simultaneously collect product distillate. H->I J After addition, heat flask gently to 70°C to complete distillation. I->J K Weigh the tared receiver to determine yield of crude 1,1-dichloro-2,2-difluoroethylene. L Characterize product (e.g., refractive index, NMR) as needed. K->L

Caption: Workflow for the synthesis of 1,1-dichloro-2,2-difluoroethylene.

Step-by-Step Protocol
  • Apparatus Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, thermometer, and the 100 mL addition funnel. Fit the short fractionating column to the central neck, followed by the condenser and the tared receiving flask.

    • Causality Note: The fractionating column is essential for separating the low-boiling product (b.p. 19°C) from the higher-boiling methanol solvent (b.p. 65°C) and unreacted starting material (b.p. 91.5°C).

  • Cooling: Begin circulating coolant (e.g., from a refrigerated circulator set to -10°C) through the condenser. Place the receiving flask in an ice-water bath to minimize loss of the volatile product.

  • Charge Reactants: To the reaction flask, add 150 mL of methanol, 42.2 g (0.65 g-atom) of zinc powder, and 0.2 g of zinc chloride.

    • Expertise Note: Anhydrous zinc chloride acts as a catalyst to activate the zinc surface and facilitate the electron transfer required for dehalogenation.

  • Prepare Additive: In a separate beaker, dissolve 122.4 g (0.6 mole) of this compound in 50 mL of methanol. Transfer this solution to the addition funnel.

  • Initiate Reaction: Begin stirring and heat the reaction flask to an internal temperature of 60–63°C. Once the temperature is stable, add a 10–15 mL portion of the CFC-112a solution from the addition funnel.

    • Trustworthiness Note: The reaction is exothermic. A vigorous reflux should be observed partway up the column. Be prepared to remove the heating mantle to control the reaction rate.

  • Controlled Addition and Distillation: Continue adding the CFC-112a solution dropwise at a rate that maintains the temperature at the head of the fractionating column between 18–22°C. The product will distill over as it is formed.

    • Expertise Note: Maintaining this specific temperature range is the key to achieving a clean separation and high yield. If the temperature rises significantly, methanol will co-distill. If it is too low, the reaction may stall.

  • Completion: The addition should take approximately 45-60 minutes. After all the CFC-112a solution has been added, slowly raise the temperature of the heating bath to bring the reaction flask to about 70°C. Hold for one hour to ensure the reaction goes to completion and all the product is distilled.

  • Isolation: Once distillation ceases, remove the receiving flask. The collected liquid is 1,1-dichloro-2,2-difluoroethylene. The expected yield is 71–76 g (89–95%).[14]

Material Compatibility

When designing an experiment using CFC-112a, it is critical to select compatible materials for tubing, seals, and reaction vessels. CFC-112a is known to attack some forms of plastics, rubber, and coatings.[3][8]

  • Recommended Materials: Glass, stainless steel, and PTFE are generally compatible.

  • Materials to Avoid: Natural rubber, neoprene, and some plastics like polystyrene and PVC should be avoided as they may swell, soften, or dissolve.

  • Validation: It is always best practice to test for compatibility by immersing a small piece of the material in the solvent for 24 hours and observing for any changes in weight, size, or appearance.

References

Application Notes and Protocols: 1,1,1,2-Tetrachloro-2,2-difluoroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Specialized Reagent for Fluoroalkene Synthesis

1,1,1,2-Tetrachloro-2,2-difluoroethane, also known as CFC-112a or Freon 112a, is a chlorofluorocarbon characterized by its high density and distinct chemical properties.[1][2] Historically, it found use as a refrigerant, solvent, and blowing agent.[3][4] However, due to its classification as an ozone-depleting substance under the Montreal Protocol, its broad industrial applications have been curtailed.[3]

Despite its environmental restrictions, this compound holds a niche but significant role in modern organic synthesis. Its primary and most well-documented application is serving as a robust precursor for the synthesis of 1,1-dichloro-2,2-difluoroethylene (C₂Cl₂F₂), a valuable difluorinated building block. This transformation is achieved through a highly efficient reductive dehalogenation reaction, typically mediated by zinc metal in an alcohol solvent.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of 1,1-dichloro-2,2-difluoroethylene. It includes a detailed experimental protocol, a discussion of the reaction mechanism, safety considerations, and data presentation to ensure reproducible and safe execution in a laboratory setting.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is critical for safe handling and successful experimentation.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms CFC-112a, R-112a, Freon 112aWikipedia[1]
CAS Number 76-11-9OSHA[5]
Molecular Formula C₂Cl₄F₂PubChem[2]
Molecular Weight 203.83 g/mol PubChem[2]
Appearance Colorless solid with a slight, ether-like odorCAMEO Chemicals[6]
Melting Point 40.6 °C (105 °F)CAMEO Chemicals[6]
Boiling Point 91.5 °C (196.7 °F)CAMEO Chemicals[6]
Density 1.65 g/mLWikipedia[1]

Safety and Handling:

This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7] Exposure can lead to central nervous system depression.[8]

  • Incompatibilities: It is incompatible with chemically active metals such as sodium, potassium, powdered aluminum, and zinc, particularly under anhydrous conditions where reactions can be vigorous.[6][9] It also reacts with acids.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

  • Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations for halogenated organic compounds.

Core Application: Synthesis of 1,1-Dichloro-2,2-difluoroethylene

The most prominent synthetic utility of this compound is its conversion to 1,1-dichloro-2,2-difluoroethylene. This product is a valuable monomer and an intermediate for the synthesis of more complex fluorinated molecules. The reaction proceeds via a vicinal dehalogenation using zinc dust in a protic solvent like methanol or ethanol.[1]

Reaction Scheme & Proposed Mechanism

The overall transformation is as follows:

CClF₂CCl₃ + Zn → Cl₂C=CF₂ + ZnCl₂

While the precise mechanism is not extensively detailed in the literature, it is proposed to proceed through a well-established pathway for metal-mediated reduction of vicinal dihalides.

  • Oxidative Addition: A zinc atom undergoes a two-electron oxidative addition into one of the carbon-chlorine bonds. Given the electron-withdrawing nature of the adjacent -CClF₂ group, the C-Cl bonds on the CCl₃ moiety are more polarized and likely the initial site of attack.

  • Formation of an Organozinc Intermediate: This step forms a transient organozinc species, analogous to a Grignard reagent.

  • Intramolecular Elimination (E2-like): The intermediate is unstable. The neighboring chlorine atom is eliminated as the C=C double bond is formed, facilitated by the expulsion of ZnCl₂. This concerted or near-concerted elimination is driven by the formation of a stable alkene and a zinc salt.

The use of a protic solvent like methanol is crucial. It likely assists in activating the zinc surface and solvating the resulting zinc chloride salt, preventing it from passivating the metal surface.

G cluster_0 Proposed Reaction Mechanism start CClF₂-CCl₃ + Zn⁰ intermediate [ CClF₂-CCl₂(ZnCl) ] Organozinc Intermediate start->intermediate Oxidative Addition (Step 1 & 2) product Cl₂C=CF₂ + ZnCl₂ intermediate->product Intramolecular Elimination (Step 3)

Caption: Proposed mechanism for the zinc-mediated dehalogenation of CFC-112a.

Experimental Protocol: Preparation of 1,1-Dichloro-2,2-difluoroethylene

This protocol is adapted from a verified procedure published in Organic Syntheses, which provides a reliable method for achieving high yields.[1]

Materials and Equipment
  • Reagents:

    • This compound (122.4 g, 0.6 mole)

    • Powdered Zinc (42.2 g, 0.65 g-atom)

    • Zinc Chloride (0.2 g, catalyst)

    • Methanol (200 ml total)

  • Equipment:

    • 500-mL three-necked round-bottomed flask

    • 100-mL dropping funnel

    • Thermometer

    • Short fractionating column

    • Condenser

    • 100-mL tared receiving flask

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Ice-water bath and Dry Ice-acetone bath

Experimental Workflow Diagram

G A 1. Setup Assemble glassware: 3-neck flask, condenser, dropping funnel, receiver B 2. Charge Flask Add Methanol (150ml), Zinc powder (42.2g), ZnCl₂ (0.2g) A->B C 3. Prepare Reactant Dissolve CFC-112a (122.4g) in Methanol (50ml) in dropping funnel B->C D 4. Heat & Initiate Heat flask to 60-63°C. Add a small portion of CFC-112a solution C->D E 5. Controlled Addition Add remaining CFC-112a dropwise, maintaining reflux temp at 18-22°C D->E Vigorous reaction starts F 6. Distillation Collect product (b.p. 18-21°C) as it forms. Receiver cooled in ice E->F Simultaneous reaction and distillation G 7. Drive to Completion After addition, heat flask to 60-70°C to distill remaining product F->G H 8. Isolation Weigh the tared receiver to determine yield of Cl₂C=CF₂ G->H

Caption: Step-by-step workflow for the synthesis of 1,1-dichloro-2,2-difluoroethylene.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the 500-mL three-necked flask with a dropping funnel, a thermometer, and a short fractionating column connected to a condenser. The condenser outlet should lead to the tared receiving flask.

    • Expert Insight: A short fractionating column is sufficient because of the large difference in boiling points between the methanol solvent (64.7 °C) and the desired product (~19 °C). This setup allows for efficient separation via simple distillation as the product is formed.

  • Cooling Systems: Circulate a coolant (e.g., acetone/Dry Ice) through the condenser. Immerse the receiving flask in an ice-water bath to minimize evaporative loss of the low-boiling product.

  • Charging the Reaction Vessel: To the 500-mL flask, add 150 mL of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

    • Causality: Zinc chloride is added as a catalyst to activate the surface of the zinc dust, disrupting any passivating oxide layer and facilitating the initial oxidative addition.

  • Reactant Preparation: In the dropping funnel, prepare a solution of 122.4 g of this compound in 50 mL of methanol.

  • Reaction Initiation: Begin stirring and heat the flask to 60–63 °C. Once the temperature is stable, add a small portion (10–15 mL) of the ethane solution from the dropping funnel. The reaction should become moderately vigorous, with the product beginning to reflux part-way up the column.[1] Once initiated, remove the heating mantle.

    • Trustworthiness: The exothermic nature of the reaction after initiation will sustain the required temperature. Removing the external heat source prevents an uncontrolled, runaway reaction.

  • Controlled Addition and Distillation: Continue adding the remaining this compound solution dropwise at a rate that maintains a steady reflux and keeps the temperature at the head of the column between 18–22 °C. The product will co-distill as it is formed.

    • Expert Insight: This simultaneous reaction-distillation approach is highly efficient. Removing the low-boiling product as it forms drives the reaction equilibrium forward according to Le Châtelier's principle and prevents potential side reactions. The addition typically takes 45-60 minutes.

  • Reaction Completion: After the addition is complete, re-apply heat with the heating mantle and slowly raise the temperature in the distillation flask to 65–70 °C. Maintain this for about one hour to ensure all the product is dehalogenated and distilled over.

  • Product Isolation: The collected liquid in the receiver is 1,1-dichloro-2,2-difluoroethylene. The expected yield is between 71–76 g (89–95%).[1]

Conclusion and Outlook

While the use of this compound is constrained by environmental regulations, its utility as a precursor to 1,1-dichloro-2,2-difluoroethylene remains a valuable transformation for synthetic chemists. The zinc-mediated dehalogenation is a high-yielding and straightforward procedure, providing access to a versatile fluorinated alkene. Researchers and drug development professionals can leverage this protocol to generate key intermediates for the synthesis of novel agrochemicals, pharmaceuticals, and fluoropolymers. Adherence to the detailed protocol and stringent safety measures is paramount for the successful and safe application of this specialized reagent.

References

Application Note & Experimental Protocol: Performance Evaluation of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a) as a Refrigerant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for evaluating the thermodynamic performance of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a, R-112a) as a refrigerant within a laboratory-scale vapor-compression refrigeration system. The content is intended for researchers, scientists, and professionals engaged in the study of refrigerant properties, atmospheric chemistry, or the development of alternative refrigeration technologies. This guide details the physical and environmental properties of CFC-112a, outlines rigorous safety and handling procedures, describes the required experimental apparatus, and provides a step-by-step methodology for system preparation, operation, data acquisition, and analysis. Given the severe environmental impact and stringent global regulations on chlorofluorocarbons (CFCs), this protocol is exclusively designed for controlled research applications under appropriate regulatory compliance.

Introduction and Regulatory Context

Chlorofluorocarbons (CFCs) were first synthesized in the 1920s and became widely used in refrigeration and air conditioning due to their non-flammability, low toxicity, and excellent thermodynamic properties.[1][2] However, research in the 1970s revealed that these highly stable compounds persist in the atmosphere, eventually reaching the stratosphere.[1] Once in the stratosphere, UV radiation causes them to decompose, releasing chlorine atoms that catalytically destroy the ozone layer, which protects life on Earth from harmful ultraviolet radiation.[3][4]

This discovery led to the establishment of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987, an international treaty designed to phase out the production and consumption of ozone-depleting substances (ODS), including CFCs.[2][4] CFC-112a (CClF₂CCl₃) is a fully halogenated chlorofluorocarbon and is classified as a Class I ODS with a high Ozone Depletion Potential (ODP).[5]

Crucial Disclaimer: The production of CFC-112a for general use has been phased out under the Montreal Protocol.[4][6] Its use is strictly limited to specific, exempted applications such as laboratory and analytical research, or as a chemical feedstock in the synthesis of other compounds.[7] Any researcher or organization intending to use CFC-112a must comply with all applicable national and international regulations, including reporting and handling requirements. This protocol is intended solely for such legitimate research purposes, for instance, to serve as a baseline for comparison against new, environmentally benign refrigerant candidates or for studies related to atmospheric science.

Properties of CFC-112a

A thorough understanding of the physical, thermodynamic, and environmental properties of CFC-112a is essential for experimental design and safety.

Physical and Thermodynamic Properties

The following table summarizes key properties of CFC-112a. Its high boiling point compared to common refrigerants like CFC-12 or HFC-134a indicates its potential suitability for higher temperature applications, though its primary historical use was as a solvent and chemical intermediate.[8]

PropertyValueSource
Chemical FormulaC₂Cl₄F₂ (specifically CClF₂CCl₃)[8]
Molar Mass203.82 g·mol⁻¹[8]
Boiling Point (at 1 atm)91.5 °C (196.7 °F)[8]
Melting Point25 °C (77 °F)[8]
Liquid Density1.65 g/mL[8]
Critical Temperature279.2 °C[8]
Critical Pressure4.83 MPa[8]
AppearanceColorless liquid or solid[9]
OdorSlight, ethereal odor[9]
Environmental Properties

The environmental properties of CFC-112a necessitate extreme care in handling to prevent atmospheric release.

PropertyValueSignificance
Ozone Depletion Potential (ODP)~1.0High potential to destroy stratospheric ozone (relative to CFC-11).[5]
Global Warming Potential (GWP, 100-year)High (exact value varies, but comparable to other CFCs)Potent greenhouse gas that contributes to climate change.[3][10]
Atmospheric Lifetime44 years (estimated)Long persistence in the atmosphere allows for transport to the stratosphere.[8]

Safety Protocols and Hazard Management

CFC-112a presents moderate health and reactivity hazards. Adherence to strict safety protocols is mandatory.

Summary of Hazards
  • Inhalation: Inhalation of high concentrations can displace oxygen and cause asphyxiation.[11] It may also cause central nervous system depression, dizziness, and cardiac arrhythmia.[11][12]

  • Skin/Eye Contact: As a liquid, it can cause irritation.[12] Rapid evaporation can cause frostbite.[11]

  • Decomposition: Decomposes on contact with hot surfaces or flames, producing toxic and corrosive fumes including hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene.[9][12]

  • Chemical Reactivity: Reacts violently with chemically active metals such as potassium, sodium, and powdered aluminum.[13][14]

Personal Protective Equipment (PPE)

All personnel handling CFC-112a must use the following PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Insulated gloves (e.g., neoprene or butyl rubber) when handling liquid or compressed gas cylinders to prevent frostbite and chemical exposure.[11]

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a fume hood. In case of a significant leak or spill in a confined space, appropriate respiratory protection (e.g., a self-contained breathing apparatus - SCBA) is required.

Handling and Storage
  • Cylinders: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources. Secure cylinders in an upright position.

  • Ventilation: Always handle CFC-112a in a well-ventilated area to prevent the accumulation of vapors.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources to prevent thermal decomposition.[9]

Emergency Procedures
  • Leak: Evacuate the area. If the leak is small, use appropriate PPE and attempt to stop the leak if it is safe to do so. Ventilate the area thoroughly.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: For frostbite, gently warm the affected area in lukewarm water. For chemical contact, wash with soap and water. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[15]

Experimental Apparatus

A standard vapor-compression refrigeration test facility is required to evaluate the performance of CFC-112a. The system must be constructed from compatible materials (e.g., copper, stainless steel, brass) and be designed to handle the operating pressures and temperatures.

System Components
  • Compressor: A hermetic or semi-hermetic compressor suitable for the expected pressure range. The compressor lubricant must be compatible with CFCs (e.g., mineral oil).

  • Condenser: A heat exchanger (e.g., tube-and-fin or plate) to reject heat from the refrigerant. A variable-speed fan or water pump allows for controlled heat rejection.

  • Expansion Valve: A thermostatic expansion valve (TXV) or a capillary tube to reduce the pressure and temperature of the refrigerant.

  • Evaporator: A heat exchanger to absorb heat into the refrigerant. A variable-power electric heater or a controlled water loop can provide a stable heat load.

  • Ancillary Equipment:

    • Refrigerant receiver

    • Filter-drier

    • Sight glass

    • Shut-off valves

Instrumentation and Data Acquisition
  • Pressure Transducers: Installed at the inlet and outlet of each major component (compressor, condenser, evaporator).

  • Thermocouples (T-type or K-type): Installed at the same locations as the pressure transducers to measure refrigerant temperature. Additional thermocouples are needed for measuring the temperature of heat transfer fluids (air or water).

  • Mass Flow Meter: A Coriolis-type meter is recommended for high accuracy in measuring the refrigerant mass flow rate.

  • Power Meter: To measure the electrical power consumed by the compressor.

  • Data Acquisition (DAQ) System: A computer-based system to log all sensor readings in real-time.

System Diagram

The following diagram illustrates a typical vapor-compression refrigeration cycle used for performance testing.

RefrigerationCycle cluster_HighPressure High-Pressure Side cluster_LowPressure Low-Pressure Side Compressor Compressor Condenser Condenser Compressor->Condenser High-P, High-T Superheated Vapor ExpansionValve ExpansionValve Condenser->ExpansionValve High-P, Mod-T Saturated Liquid HeatOut Heat Out (Qc) Condenser->HeatOut Evaporator Evaporator ExpansionValve->Evaporator Low-P, Low-T Two-Phase Mixture Evaporator->Compressor Low-P, Low-T Saturated Vapor WorkIn Work In WorkIn->Compressor HeatIn Heat In (Qe) HeatIn->Evaporator Workflow Start Start Prep Step 1: System Preparation & Pressure Leak Test Start->Prep Evac Step 2: System Evacuation (Vacuuming) Prep->Evac Charge Step 3: Refrigerant Charging Evac->Charge Operate Step 4: System Operation & Data Acquisition Charge->Operate SteadyState Steady State Achieved? Operate->SteadyState SteadyState->Operate No Shutdown Step 5: System Shutdown & Refrigerant Recovery SteadyState->Shutdown Yes Analyze Step 6: Data Analysis Shutdown->Analyze End End Analyze->End

References

Application Notes & Protocols: 1,1,1,2-Tetrachloro-2,2-difluoroethane as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS No. 76-11-9), also known as CFC-112a, is a chlorofluorocarbon historically used as a refrigerant, solvent, and blowing agent.[1][2] With the global phase-out of CFCs due to their ozone-depleting potential, the focus has shifted towards repurposing these compounds as valuable intermediates in chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of CFC-112a's physicochemical properties, safety protocols, and its application in two key synthetic transformations: reductive dechlorination to produce fluorinated olefins and catalytic hydrodechlorination to yield less harmful hydrochlorofluorocarbons (HCFCs). Detailed, field-proven protocols are provided to facilitate the practical application of CFC-112a as a foundational building block in modern fluorination chemistry.

Compound Profile and Safety Data

A thorough understanding of the physical properties and chemical hazards of this compound is paramount for its safe handling and successful application in a laboratory setting.

Physicochemical Properties

CFC-112a is a colorless solid at room temperature with a slight, ether-like odor, transitioning to a liquid state above its melting point.[3][4][5] Its key physical and chemical properties are summarized below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 76-11-9[3][4]
Molecular Formula C₂Cl₄F₂[4][7]
Molecular Weight 203.8 g/mol [4][8]
Melting Point 40.6 °C (105 °F)[3][4][7][8]
Boiling Point 91.5 °C (197 °F)[3][4][7][8]
Density 1.65 g/cm³ at 25°C[7][8]
Vapor Pressure 40 mmHg at 25°C[4][8]
Water Solubility 0.01% (120 mg/L)[8][9]
Octanol/Water Partition Coeff. (log Pow) 3.41[7]
Safety, Handling, and Storage

As a chlorinated compound, CFC-112a requires careful handling to mitigate health risks and prevent unintended reactions.

  • GHS Hazard Information:

    • Pictograms: Irritant

    • Signal Word: Warning

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[3][7]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[3][7]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. For high concentrations, use a supplied-air respirator.[3][7]

  • Chemical Incompatibilities:

    • Active Metals: Reacts with alkali metals (Na, K), powdered aluminum, magnesium, and zinc.[3][7][10] This reactivity, however, can be harnessed for synthetic purposes under controlled conditions (see Protocol 1).

    • Acids: Reacts with strong acids.[3][10]

  • Hazardous Decomposition:

    • Decomposes upon contact with hot surfaces or flames, producing toxic and corrosive fumes including hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene (COCl₂).[4][7][10] Critical: Do not use in the vicinity of open flames, hot surfaces, or during welding operations.[7]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[3] Keep the container tightly closed and stored in a locked cabinet or facility.[3]

Application in Chemical Synthesis

The strategic placement of chlorine and fluorine atoms makes CFC-112a a valuable precursor for synthesizing other fluorinated molecules. The C-Cl bonds are significantly more labile than the C-F bonds, allowing for selective chemical transformations.

Synthesis of 1,1-dichloro-2,2-difluoroethylene (CFC-1132a)

One of the most direct applications of CFC-112a is its conversion to 1,1-dichloro-2,2-difluoroethylene (Cl₂C=CF₂) via reductive dechlorination. This reaction typically employs a metal reducing agent, such as zinc, to eliminate two chlorine atoms from the adjacent carbon atoms.

The product, CFC-1132a, is a valuable fluorinated monomer. Fluoro-olefins are critical building blocks for the synthesis of fluoropolymers, which possess unique properties like high thermal stability, chemical resistance, and low surface energy, making them essential in advanced materials science.

The reaction proceeds as follows: CCl₃CF₂Cl + Zn → Cl₂C=CF₂ + ZnCl₂[6]

This transformation provides a direct pathway from a saturated CFC to an unsaturated, functionalized fluoroalkene.

Catalytic Hydrodechlorination (HDC)

Catalytic hydrodechlorination is a powerful technique for converting chlorofluorocarbons into hydrochlorofluorocarbons (HCFCs) or hydrofluorocarbons (HFCs), which have lower ozone depletion potentials.[11] The process involves reacting the CFC with hydrogen gas over a supported metal catalyst, selectively replacing chlorine atoms with hydrogen.

For CFC-112a, HDC can lead to a variety of products depending on the reaction conditions and catalyst selectivity. A primary target is 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), a transitional refrigerant and chemical intermediate.[12][13]

CCl₃CF₂Cl + H₂ --(Catalyst)--> CHCl₂CF₃ (HCFC-123) + HCl (and other products)

The catalysts for this process are typically noble metals like Palladium (Pd) or Platinum (Pt) dispersed on a high-surface-area support, such as activated carbon.[11][14] The support material plays a crucial role in catalyst activity and stability.[11] The reaction kinetics are complex, often showing dependencies on the partial pressures of the CFC, hydrogen, and the generated HCl.[14] Controlling parameters like temperature, pressure, and flow rates is essential to maximize the yield of the desired product.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical experimental choices. All procedures must be performed in a well-ventilated chemical fume hood by trained personnel.

Protocol 1: Synthesis of 1,1-dichloro-2,2-difluoroethylene (CFC-1132a)

This protocol details the reductive dechlorination of CFC-112a using zinc powder in an ethanol solvent system, based on established chemical principles.[6]

3.1.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound (CFC-112a)≥98%Standard SupplierSolid at room temperature.
Zinc Powder (<10 µm, activated)ReagentStandard SupplierHighly flammable. Handle under inert gas.
Ethanol (200 proof)AnhydrousStandard SupplierStore over molecular sieves.
Diethyl EtherAnhydrousStandard SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACSStandard SupplierFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACSStandard SupplierFor drying.
Argon or Nitrogen GasHigh PurityGas SupplierFor inert atmosphere.
3-Neck Round Bottom Flask & Condenser-Glassware SupplierOven-dried before use.
Magnetic Stirrer & Stir Bar-Equipment Supplier-
Heating Mantle with Temperature Control-Equipment Supplier-

3.1.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble oven-dried glassware under N2/Ar p2 Add anhydrous ethanol and zinc powder to flask r1 Heat solvent to 60°C with stirring p2->r1 r2 Dissolve CFC-112a in ethanol r1->r2 r3 Add CFC-112a solution dropwise to zinc slurry r2->r3 r4 Maintain reaction at 60°C for 4-6 hours r3->r4 w1 Cool reaction to room temperature r4->w1 w2 Filter to remove zinc salts w1->w2 w3 Extract filtrate with diethyl ether w2->w3 w4 Wash organic layer with NaHCO3 solution w3->w4 w5 Dry organic layer with MgSO4 w4->w5 w6 Filter and concentrate solvent via rotary evaporation w5->w6 w7 Purify product by fractional distillation w6->w7

Caption: Workflow for the synthesis of CFC-1132a from CFC-112a.

3.1.3 Step-by-Step Methodology

  • System Preparation: Assemble a 3-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried to prevent side reactions with water.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous ethanol (approx. 5 mL per 1 g of CFC-112a) and activated zinc powder (1.5 molar equivalents relative to CFC-112a).

  • Initiation: Begin vigorous stirring and gently heat the slurry to 60°C using a heating mantle. Causality: Heating increases the reaction rate, while stirring ensures efficient contact between the heterogeneous zinc surface and the dissolved substrate.

  • Substrate Addition: In a separate flask, dissolve the CFC-112a (1.0 molar equivalent) in a minimum amount of anhydrous ethanol. Add this solution dropwise to the heated zinc slurry over 30-60 minutes using an addition funnel.

  • Reaction Monitoring: Maintain the reaction mixture at 60°C. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of Celite to remove excess zinc and zinc chloride salts. Wash the filter cake with a small amount of diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous ethanol layer three times with diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and carefully remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 1,1-dichloro-2,2-difluoroethylene.

Protocol 2: General Protocol for Gas-Phase Catalytic Hydrodechlorination

This protocol provides a general framework for the gas-phase hydrodechlorination of CFC-112a over a supported Palladium catalyst. This process is highly adaptable, and optimization of conditions is necessary to achieve desired product selectivity.

3.2.1 Materials and Equipment

ItemSpecificationNotes
This compound (CFC-112a)≥98%-
Hydrogen (H₂) GasUltra High PurityHandle with appropriate safety measures.
Nitrogen (N₂) GasHigh PurityFor purging and catalyst reduction.
Catalyst0.5% - 5% Pd on Activated Carbon (Pd/C)Commercially available or prepared in-house.
Tubular ReactorQuartz or Stainless SteelPacked with catalyst bed.
Tube FurnaceProgrammable Temperature Control-
Mass Flow Controllers (MFCs)For H₂ and N₂To ensure precise gas flow rates.
Syringe Pump & Vaporizer-To introduce liquid CFC-112a into the gas stream.
Cold Trap / Condenser-To collect reaction products.
Gas Chromatograph (GC)FID or MS detectorFor online or offline analysis of products.

3.2.2 Experimental Workflow Diagram

G cluster_input Reactant Feed cluster_reaction Reaction Zone cluster_output Product Handling & Analysis H2 H2 Cylinder MFC_H2 H2 MFC H2->MFC_H2 N2 N2 Cylinder MFC_N2 N2 MFC N2->MFC_N2 CFC112a CFC-112a in Syringe Pump Vaporizer Vaporizer CFC112a->Vaporizer Reactor Packed Bed Reactor (Pd/C Catalyst) in Tube Furnace MFC_H2->Reactor Reactant Gas Stream MFC_N2->Reactor Reactant Gas Stream Vaporizer->Reactor Reactant Gas Stream Trap Cold Trap (-78°C) Reactor->Trap GC Online GC-MS Trap->GC Vent Scrubber/Vent GC->Vent

References

Application Notes and Protocols for the Analytical Determination of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) is a halogenated hydrocarbon with historical applications as a refrigerant and solvent.[1] Due to its environmental persistence and potential health effects, its presence in various matrices such as air, water, and soil is of significant regulatory and research interest. This document provides a comprehensive guide to the analytical methodologies for the accurate and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are grounded in established methods from respected bodies such as the National Institute for Occupational Safety and Health (NIOSH) and the U.S. Environmental Protection Agency (EPA), while also incorporating insights from the broader scientific literature.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC2Cl4F2[2]
Molecular Weight203.83 g/mol [3]
Boiling Point91.5 °C (197 °F)[1][2]
Melting Point40.6 °C (105 °F)[1][2]
Vapor Pressure40 mmHg at 20°C[1]
Physical DescriptionColorless solid with a slight, ether-like odor.[1][2][1][2]
SynonymsCFC-112a, Halocarbon 112a, Refrigerant 112a[1][3]

Core Analytical Strategy: Gas Chromatography

Gas chromatography (GC) is the cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. Its high resolving power allows for the separation of the analyte from complex sample matrices. The choice of detector is paramount and dictates the sensitivity and selectivity of the method.

  • Flame Ionization Detection (FID): A robust and widely applicable detector, FID is suitable for relatively high concentrations of the analyte, such as in occupational air monitoring. NIOSH Method 1016, a well-established protocol, utilizes GC-FID.[4][5]

  • Mass Spectrometry (MS): For enhanced sensitivity and definitive identification, coupling GC with a mass spectrometer is the preferred approach, particularly for trace-level environmental analysis. GC-MS allows for the identification of the analyte based on its unique mass spectrum, providing a higher degree of confidence in the results. EPA Method 8260B is a foundational method for the analysis of VOCs by GC-MS in various matrices.[6]

Method 1: Analysis of this compound in Air

This method is adapted from NIOSH Method 1016 and is primarily intended for personal or area air sampling in occupational settings.[4][5]

Experimental Workflow: Air Analysis

cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis GC-FID Analysis A Calibrate personal sampling pump B Break ends of charcoal sorbent tube A->B C Attach tube to pump and sample air (0.01-0.035 L/min) B->C D Cap and transport tube to lab C->D E Place front and back sections of charcoal in separate vials D->E F Add 1.0 mL Carbon Disulfide (CS2) to each vial E->F G Agitate for 30 minutes (Desorption) F->G I Inject sample aliquot G->I H Set GC-FID conditions H->I J Measure peak area I->J K Quantify using calibration curve J->K cluster_sampling Sampling cluster_prep Sample Preparation (Purge and Trap) cluster_analysis GC-MS Analysis A Collect water sample in 40-mL VOA vial B Preserve with HCl to pH < 2 A->B C Store at 4°C with no headspace B->C D Place sample in purge vessel C->D E Purge with inert gas (e.g., Helium) D->E F Analytes are trapped on a sorbent trap E->F G Trap is rapidly heated (desorbed) F->G H Analytes transferred to GC column G->H I Set GC-MS conditions H->I J Acquire data in Full Scan or SIM mode I->J K Identify by retention time and mass spectrum J->K L Quantify using internal standard calibration K->L cluster_sampling Sampling cluster_prep Sample Preparation (Headspace) cluster_analysis GC-MS Analysis A Collect soil sample in appropriate container B Store at 4°C A->B C Place known weight of soil in headspace vial B->C D Add reagent water and/or matrix modifying salt C->D E Seal vial and place in autosampler D->E F Incubate at a set temperature (e.g., 85°C) E->F G Sample the headspace gas F->G I Inject headspace sample G->I H Set GC-MS conditions (similar to water analysis) H->I J Identify by retention time and mass spectrum I->J K Quantify using standard additions or external standard J->K

References

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the quantitative analysis of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and a chlorofluorocarbon (CFC) that has seen use as a refrigerant and solvent.[1] Due to its environmental impact and potential health concerns, including its classification as a carcinogen, its accurate monitoring in various matrices is critical.[2][3] This guide provides a comprehensive protocol based on established principles from regulatory methods such as the U.S. Environmental Protection Agency (EPA) Method TO-15, ensuring high sensitivity, selectivity, and scientific integrity.[4] We will delve into the causality behind instrumental choices, from sample collection and preconcentration to chromatographic separation and mass spectrometric detection, providing a self-validating system for researchers.

Introduction and Method Rationale

This compound is a colorless solid at room temperature with a boiling point of 91.5°C, making it amenable to analysis by gas chromatography.[1] The primary challenge in its analysis, particularly in environmental samples like air, is achieving the low detection limits required for regulatory compliance and health risk assessment.

Methodological Choice: GC-MS with Preconcentration

A Gas Chromatography-Mass Spectrometry (GC-MS) system is chosen for its unparalleled combination of separation power and specificity.

  • Gas Chromatography (GC): The GC effectively separates the target analyte from other volatile compounds in a sample matrix based on its boiling point and interaction with the stationary phase.

  • Mass Spectrometry (MS): The MS detector provides definitive identification by fragmenting the eluted analyte and creating a unique mass spectrum, akin to a molecular fingerprint. This significantly reduces the likelihood of misidentification compared to less specific detectors.[5] For enhanced sensitivity, the MS can be operated in Selective Ion Monitoring (SIM) mode, focusing only on characteristic ions of the target compound.[4][6]

To achieve sub-parts-per-billion (ppb) detection levels, direct injection is often insufficient. Therefore, this method incorporates a preconcentration step. Air samples are collected in specially prepared, inert canisters and then drawn through a trap that cryogenically focuses the VOCs, removing bulk gases like nitrogen and oxygen before injecting the concentrated analytes into the GC system.[7]

Instrumentation and Analytical Conditions

The following details a complete analytical system configured for the analysis of this compound.

2.1. Equipment and Consumables

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with electronic pneumatic control.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Preconcentrator: Automated system with a multi-sorbent or cryogenic trap suitable for EPA Method TO-15.[5]

  • Sample Collection: 6 L SilcoNert® or SUMMA passivated stainless steel canisters.[6]

  • GC Column: A mid-polarity column is recommended for resolving halogenated hydrocarbons. An Agilent J&W DB-624 Ultra Inert GC column (30 m x 0.25 mm, 1.4 µm) provides excellent performance.[8][9]

  • Carrier Gas: Helium (99.999% purity or higher).

  • Gases: Nitrogen, prepurified.[2]

  • Reagents:

    • This compound standard (reagent grade).[2]

    • Internal Standards/Surrogates: Bromochloromethane, 1,4-difluorobenzene, and chlorobenzene-d5 are commonly used.[6]

    • Pressurized gas standard cylinders for calibration.

2.2. Analytical Parameters

The instrumental conditions are summarized in the table below. These parameters should be used as a starting point and optimized for the specific instrumentation in use.

ParameterSetting
GC System
ColumnDB-624 UI, 30 m x 0.25 mm, 1.4 µm
Inlet Temperature200°C
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial: 35°C, hold for 5 min
Ramp 1: 10°C/min to 180°C
Ramp 2: 20°C/min to 220°C, hold for 2 min
Preconcentrator
Sample Volume250 mL to 1000 mL (matrix dependent)
Cryogenic Trap-150°C during trapping
Desorption Temperature180°C, hold for 2 min
Bake Temperature200°C
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 45-250) for identification, SIM for quantitation
SIM Ions for C2Cl4F2Quantifier Ion: m/z 169. Qualifier Ions: m/z 133, 171 (Ions to be confirmed with standard analysis)

Experimental Protocols

3.1. Sample Collection

  • Canister Preparation: Ensure canisters are certified clean by evacuating them to a vacuum of approximately -30 inches of Mercury.[4]

  • Air Sampling: Collect air samples by opening the canister valve. Grab samples can be taken over a short period, or time-integrated samples can be collected over several hours using a flow-restricting device.[4]

  • Documentation: Record the sample location, time, duration, and any relevant environmental conditions.

3.2. Standard Preparation and Calibration

  • Stock Standard: Obtain a certified compressed gas standard of this compound.

  • Working Standards: Prepare a series of working standards by dynamically diluting the stock standard into humidified, zero-grade air or nitrogen using a gas dilution system. This is critical for mimicking real-world sample conditions.[6]

  • Calibration Curve: Analyze a minimum of five concentration levels to establish a calibration curve. The curve should bracket the expected concentration range of the samples. The linearity of the response (R²) should be ≥0.995.

3.3. Sample Analysis Workflow

  • System Blank: Before analyzing samples, run a humidified zero-air blank to ensure the system is free from contamination.

  • Internal Standard Dosing: Connect the sample canister to the preconcentrator. An internal standard (e.g., bromochloromethane) is automatically added to the sample stream to correct for variations in instrument response.[6]

  • Trapping/Preconcentration: A known volume of the air sample is drawn through the cooled trap. Water vapor is managed by a dry purge step or by using hydrophobic sorbents.[5]

  • Thermal Desorption and Injection: The trap is rapidly heated, and the carrier gas backflushes the focused analytes onto the GC column for separation.

  • GC Separation: The oven temperature program separates the VOCs based on their volatility and column interactions.

  • MS Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized, and detected.

  • Data Acquisition: The software records the total ion chromatogram (TIC) and mass spectra.

Data Analysis and Quality Control

  • Analyte Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum to those of an authentic standard. The retention time should be within ±0.05 minutes of the standard, and the ion abundance ratios of the qualifier ions should be within ±20% of the standard's ratios.[10]

  • Quantification: Calculate the concentration of the analyte using the calibration curve established from the standards, correcting for any dilution factors and applying the internal standard response.

  • Quality Control:

    • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10-12 samples to ensure the instrument's response remains stable (within ±20% of the expected value).

    • Method Blank: Analyze a blank with each batch of samples to check for contamination.

    • Laboratory Control Spike (LCS): Analyze a spiked blank to verify the accuracy of the method.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample collection to final data reporting.

GC_Analysis_Workflow cluster_prep Sample Preparation & Collection cluster_analysis Instrumental Analysis cluster_data Data Processing canister 1. Canister Evacuation & Certification sampling 2. Air Sample Collection canister->sampling Field Sampling precon 3. Preconcentration (Cryogenic Trapping) sampling->precon desorb 4. Thermal Desorption & GC Injection precon->desorb Rapid Heating gc_sep 5. GC Separation (DB-624 Column) desorb->gc_sep ms_det 6. MS Detection (Scan/SIM Mode) gc_sep->ms_det acquisition 7. Data Acquisition (Chromatogram & Spectra) ms_det->acquisition quant 8. Identification & Quantification acquisition->quant Calibration Curve report 9. Final Report Generation quant->report QC Check

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By leveraging the principles of established EPA methods, including canister-based sampling, cryogenic preconcentration, and mass spectrometric detection, this method offers the high sensitivity and specificity required for trace-level environmental monitoring and research applications. Adherence to the detailed quality control procedures ensures the generation of trustworthy and defensible data.

References

Application Notes & Protocols for 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS No. 76-11-9), also known as CFC-112a, is a chlorofluorocarbon that presents as a colorless solid with a faint, ether-like odor at room temperature, transitioning to a liquid state above 105°F (40.6°C).[1][2] Historically utilized as a refrigerant and solvent, its handling in a research and development setting necessitates a thorough understanding of its properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound.

Physicochemical and Hazard Profile

A comprehensive understanding of the compound's properties is fundamental to safe handling. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₂Cl₄F₂[4]
Molecular Weight 203.8 g/mol [1][2]
Appearance Colorless solid with a slight, ether-like odor.[1][2][1][2]
Melting Point 105°F (40.6°C)[1][2]
Boiling Point 197°F (91.5°C)[1][2]
Vapor Pressure 40 mmHg at 20°C[2]
Specific Gravity 1.65 (denser than water)[2][5]
Water Solubility 0.01%[2][5]
Flash Point Noncombustible Solid[2]

Hazard Identification:

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2][5][6]

  • Inhalation: May cause irritation to the respiratory system, central nervous system depression, drowsiness, and difficulty breathing (dyspnea).[2][5][6] High concentrations can lead to pulmonary edema.[2][4][5]

  • Skin Contact: Causes skin irritation.[7]

  • Eye Contact: Causes serious eye irritation.[7]

  • Ingestion: May be harmful if swallowed.

  • Target Organs: Eyes, skin, respiratory system, and central nervous system.[2][5][6]

Safe Handling Protocols

Adherence to the following protocols is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the use of robust engineering controls.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Local exhaust ventilation should be employed to capture vapors at the source.

  • Isolation: If possible, isolate procedures involving this compound from other laboratory activities.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are mandatory.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[7] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[8]

  • Skin Protection:

    • Gloves: Due to the halogenated nature of this compound, standard disposable nitrile gloves may offer only short-term splash protection and have poor resistance to halogenated hydrocarbons.[3] For extended contact, it is recommended to use gloves made of Viton®, Polyvinyl Alcohol (PVA), or a multi-layer laminate.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[10] Double gloving can provide an additional layer of protection.

    • Lab Coat: A chemically resistant lab coat or apron should be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] Respirator use requires a formal respiratory protection program, including fit testing and training.

Work Practices
  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[7]

  • Prevent Contact: Avoid contact with skin and eyes.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][8]

  • Clothing: Remove and wash contaminated clothing before reuse.[7]

Storage Procedures

Proper storage is crucial to prevent accidental release and maintain the stability of the compound.

  • Containers: Store in a tightly closed, properly labeled container.[7]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[7][11] The storage area should be secured and accessible only to authorized personnel.

  • Incompatible Materials: this compound is incompatible with chemically active metals such as potassium, sodium, beryllium, powdered aluminum, zinc, magnesium, and calcium.[5][7] It also reacts with acids.[5][7]

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_container Tightly Closed & Labeled Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location incompatibles Segregate from Incompatible Materials (Active Metals, Acids) storage_location->incompatibles fume_hood Work in Chemical Fume Hood ppe Wear Appropriate PPE (Goggles, Face Shield, Resistant Gloves) fume_hood->ppe hygiene Practice Good Hygiene (Wash Hands, No Food/Drink) ppe->hygiene receive Receive Chemical cluster_storage cluster_storage receive->cluster_storage Upon Receipt dispose Dispose as Hazardous Waste cluster_handling cluster_handling cluster_storage->cluster_handling For Use cluster_handling->dispose Waste Generation cluster_handling->cluster_storage After Use

Caption: Workflow for Handling and Storage of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[8]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

    • Ventilate the area and wash the spill site after cleanup is complete.[8]

  • Large Spills:

    • Evacuate the area immediately and alert emergency personnel.

    • Isolate the spill area for at least 100 meters (330 feet) in all directions.[5]

    • Only trained and properly equipped personnel should attempt to clean up a large spill.

First Aid Measures
  • Inhalation: Move the exposed person to fresh air at once.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the contaminated skin with plenty of soap and water.[5] Remove contaminated clothing.[5] Get medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Decontamination and Waste Disposal

Decontamination
  • Equipment: Decontaminate equipment and surfaces using a suitable solvent, followed by a thorough wash with soap and water. All decontamination activities should be performed in a well-ventilated area, and the cleaning materials should be disposed of as hazardous waste.

  • Personnel: Follow the first aid procedures for skin contact. Emergency showers should be readily available in the work area.[8]

Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: Halogenated solvent waste must be segregated from non-halogenated solvent waste.[1][8] Mixing these waste streams increases disposal costs and complexity.[8][12]

  • Containers: Collect waste in a designated, sealed, and properly labeled hazardous waste container.[8]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8][13] Landfill disposal of halogenated solvents is typically prohibited.[5][7]

Conclusion

The protocols outlined in this document are designed to provide a comprehensive framework for the safe handling and storage of this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's hazards and the implementation of robust control measures, is paramount for the protection of all laboratory personnel. It is the responsibility of the Principal Investigator to ensure that all individuals handling this compound are thoroughly trained on these procedures and have access to all necessary safety equipment.

References

The Unseen Workhorse: A Guide to 1,1,1,2-Tetrachloro-2,2-difluoroethane as a Non-Flammable Laboratory Solvent

Author: BenchChem Technical Support Team. Date: January 2026

In the modern research and development landscape, the pursuit of scientific advancement must be intrinsically linked with a commitment to safety. The selection of laboratory solvents, a ubiquitous component of daily workflows, represents a critical control point in mitigating workplace hazards. This guide provides an in-depth exploration of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS No. 76-11-9), a non-flammable solvent with unique properties that warrant its consideration for a range of laboratory applications, from organic synthesis to sample preparation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance safety without compromising experimental integrity.

Understanding the Profile of this compound

This compound, also known as CFC-112a or Refrigerant 112a, is a chlorofluorocarbon characterized by its lack of a flashpoint, rendering it non-flammable[1][2]. This singular property is the primary driver for its consideration as a replacement for volatile, flammable solvents in various laboratory procedures. A comprehensive understanding of its physical and chemical properties is paramount for its effective and safe implementation.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C2Cl4F2--INVALID-LINK--
Molecular Weight 203.83 g/mol --INVALID-LINK--
Appearance Colorless solid with a slight, ether-like odor--INVALID-LINK--, --INVALID-LINK--
Boiling Point 91.5 °C (197 °F)--INVALID-LINK--
Melting Point 40.6 °C (105 °F)--INVALID-LINK--
Density 1.649 g/cm³ at 25 °C--INVALID-LINK--
Vapor Pressure 40 mmHg at 20 °C--INVALID-LINK--
Water Solubility 0.01%--INVALID-LINK--
Solubility in Organic Solvents Soluble in alcohol, ether, and chloroform--INVALID-LINK--

The relatively high density of this compound is a notable characteristic that can be leveraged in applications such as liquid-liquid extractions, where it will typically form the lower organic phase. Its low water solubility further enhances its utility in separating aqueous and organic mixtures[3].

Application Notes: Where Safety and Efficacy Converge

The primary impetus for utilizing this compound is the elimination of fire risk. This is particularly critical in environments with multiple ignition sources or where the use of highly flammable solvents like diethyl ether or pentane is deemed too hazardous.

A Non-Flammable Medium for Organic Reactions

While not a universal solvent, its ability to dissolve a range of organic compounds makes it a viable reaction medium for specific synthetic transformations. Its inertness under many reaction conditions is an added advantage. However, it is crucial to note its incompatibility with chemically active metals such as potassium, sodium, magnesium, and zinc, as well as strong acids[3][4].

A Safer Alternative for Liquid-Liquid Extractions

In the isolation and purification of compounds, particularly from aqueous mixtures, liquid-liquid extraction is a fundamental technique. The non-flammability and high density of this compound make it an excellent substitute for flammable and less dense solvents. Its low solubility in water ensures a clean phase separation.

Specialized Cleaning and Degreasing Agent

Historically, chlorofluorocarbons have been used as effective cleaning and degreasing solvents[5]. In a laboratory setting, this compound can be employed for the critical cleaning of non-plastic and non-rubber components where the absence of flammable residues is essential. It is important to note that it can attack some forms of plastics, rubber, and coatings[2].

Experimental Protocols: A Framework for Safe Implementation

The following protocols are designed to be illustrative, providing a foundation for the use of this compound in common laboratory procedures. Researchers should adapt these protocols based on the specific requirements of their experiments.

Protocol for a General Organic Reaction in this compound

This protocol outlines the use of this compound as a solvent for a generic organic reaction.

prep Preparation reagents Addition of Reagents prep->reagents 1. Charge reactor reaction Reaction reagents->reaction 2. Initiate reaction workup Work-up reaction->workup 3. Quench and extract analysis Analysis workup->analysis 4. Isolate and analyze

Fig. 1: General workflow for an organic reaction.

Materials:

  • This compound (reagent grade)

  • Reactants and any necessary catalysts

  • Appropriately sized reaction vessel with a condenser and stirring mechanism

  • Heating/cooling system as required

  • Quenching agent (e.g., water, saturated aqueous solution)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere (if required), charge the reaction vessel with this compound.

  • Addition of Reagents: Add the reactants and catalyst to the solvent with stirring.

  • Reaction: Heat or cool the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of the appropriate quenching agent.

    • Transfer the mixture to a separatory funnel. If an aqueous quench was used, the organic layer will be the lower phase.

    • Separate the organic layer and wash with water or brine as needed.

    • Dry the organic layer over a suitable drying agent.

  • Isolation:

    • Filter off the drying agent.

    • Remove the this compound using a rotary evaporator. Note the higher boiling point compared to many common flammable solvents.

    • Further purify the crude product as necessary.

Causality Behind Choices:

  • Solvent Choice: this compound is chosen for its non-flammability, which is critical if the reaction is exothermic or requires heating.

  • Inert Atmosphere: Used for reactions involving air- or moisture-sensitive reagents.

  • High Density: This property dictates that it will be the lower layer during aqueous work-up, which is an important consideration for liquid handling.

Protocol for Liquid-Liquid Extraction

This protocol details the use of this compound for the extraction of a non-polar organic compound from an aqueous solution.

mix Mixing separate Phase Separation mix->separate 1. Add solvent and shake collect Collection separate->collect 2. Allow layers to separate dry Drying collect->dry 3. Drain lower organic layer evaporate Evaporation dry->evaporate 4. Add drying agent

Fig. 2: Workflow for liquid-liquid extraction.

Materials:

  • Aqueous solution containing the target compound

  • This compound (analytical grade)

  • Separatory funnel of appropriate size

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Collection flask

Procedure:

  • Mixing:

    • Pour the aqueous solution into the separatory funnel.

    • Add a sufficient volume of this compound.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Place the separatory funnel in a ring stand and allow the layers to fully separate. The this compound layer will be the lower phase.

  • Collection:

    • Carefully drain the lower organic layer into a clean, dry collection flask.

    • Repeat the extraction process with fresh solvent if necessary to maximize recovery.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase and swirl to remove any residual water.

  • Evaporation:

    • Decant or filter the dried organic solution into a pre-weighed flask.

    • Remove the solvent using a rotary evaporator to isolate the extracted compound.

Causality Behind Choices:

  • Solvent Choice: The non-flammability of this compound enhances the safety of the extraction process. Its high density and immiscibility with water allow for a clean and efficient separation.

  • Venting: This is a crucial safety step to prevent pressure buildup within the separatory funnel.

Safety, Handling, and Disposal: A Mandate for Responsible Use

The adoption of any new solvent into laboratory practice necessitates a thorough understanding of its associated hazards and the implementation of robust safety protocols.

Health Hazards and Exposure Limits

Exposure to this compound can cause irritation to the eyes, skin, and respiratory system[4][6]. Inhalation of high concentrations may lead to central nervous system depression, drowsiness, and in severe cases, pulmonary edema[3][6]. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 500 ppm averaged over an 8-hour workshift[4].

Personal Protective Equipment (PPE) and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[6].

  • Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact[1][7].

  • Skin Protection: Use appropriate chemical-resistant gloves and a lab coat to prevent skin contact. If skin contact occurs, wash the affected area promptly with soap and water[1][6].

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for exceeding exposure limits, use a NIOSH-approved respirator with appropriate cartridges[4].

Storage and Incompatibilities

Store this compound in a cool, dry, well-ventilated area in tightly sealed containers[6]. It is incompatible with chemically active metals such as potassium, sodium, beryllium, powdered aluminum, zinc, and magnesium, as well as acids[1][6]. Decomposition can occur on contact with hot surfaces or flames, producing toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene[6][8].

Spill and Waste Disposal

In the event of a spill, isolate the area and wear appropriate PPE. For small spills, absorb the liquid with a non-combustible absorbent material like vermiculite or sand and place it in a sealed container for disposal[4]. For larger spills, consider downwind evacuation[1]. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations[4][6]. Do not allow it to enter the environment as it is an ozone-depleting substance[7].

Conclusion: A Prudent Choice for a Safer Laboratory

This compound presents a compelling option for laboratories seeking to minimize the risk of fire. Its unique combination of non-flammability, high density, and solvent properties makes it a suitable alternative to traditional flammable solvents in specific applications. However, its use demands a comprehensive understanding of its hazards and the strict adherence to safety protocols. By integrating this solvent into workflows with the necessary precautions, researchers can foster a safer laboratory environment without compromising scientific rigor.

References

Technical Bulletin: 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) - A Profile in Materials Science Obsolescence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a), a chlorofluorocarbon of historical interest in materials science. Due to its profound environmental impact, specifically its role in stratospheric ozone depletion, the production and use of CFC-112a are strictly regulated under the Montreal Protocol. Consequently, it has no current approved applications in materials research or manufacturing. This bulletin details its historical uses, physicochemical properties, the scientific basis for its obsolescence, and safety protocols for handling legacy samples or for its identification in environmental analysis.

Introduction and Statement of Obsolescence

This compound, also known as CFC-112a or R-112a, is a fully halogenated chlorofluorocarbon (CFC).[1] Historically, CFCs were valued for their chemical inertness, low toxicity, and non-flammability, which led to their widespread use in various industrial applications.[2][3][4] CFC-112a and its isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112), were part of this class of compounds.

However, the very stability that made CFCs desirable allows them to persist in the atmosphere and ascend to the stratosphere. There, they are photolyzed by ultraviolet (UV) radiation, releasing chlorine atoms that catalytically destroy the Earth's protective ozone layer.[5][6][7] This discovery led to the enactment of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987, an international treaty designed to phase out the production of ozone-depleting substances.[6][8]

As such, CFC-112a is considered an obsolete chemical for all practical applications in materials science and drug development. Its use is not only environmentally irresponsible but also illegal in signatory countries of the Montreal Protocol. This guide is intended for researchers, environmental scientists, and safety professionals who may encounter this substance in legacy systems, as a chemical intermediate in specific exempted processes, or during environmental monitoring.

Historical Applications in Materials Science

Prior to the global phase-out, the properties of CFC-112a made it a useful, albeit niche, compound in several material-related applications:

  • Solvent and Cleaning Agent: Like other high-boiling point CFCs, CFC-112a was an effective solvent.[1] Its non-flammability and ability to dissolve oils and greases without damaging sensitive materials led to its use in cleaning electronic components and precision equipment.[9]

  • Blowing Agent: In the polymer industry, CFC-112a was used as a blowing or foaming agent in the manufacture of certain plastic materials.[10] Its volatility and inertness were advantageous in creating uniform foam structures.

  • Chemical Feedstock: CFC-112 and its isomer CFC-112a have been utilized as feedstock chemicals in the synthesis of other fluorinated compounds, such as fluorovinyl ethers.[1][9] This represents a use where the CFC molecule is transformed, rather than being released.

  • Refrigerant: While less common than other CFCs like R-12, CFC-112a (designated R-112a) was used as a refrigerant in some specialized applications.[10][11]

The choice of CFC-112a for these applications was driven by its physical properties, which are summarized in the table below.

Physicochemical and Hazard Data

A thorough understanding of the properties of CFC-112a is crucial for safety and for predicting its environmental fate.

PropertyValueSource(s)
Chemical Formula C₂Cl₄F₂[1][11]
Molar Mass 203.82 g·mol⁻¹[1][10]
CAS Number 76-11-9[1][11]
Appearance Colorless, crystalline solid or liquid with an ether-like odor.[10][12]
Boiling Point 91.5 °C (196.7 °F)[1][10]
Melting Point 25 °C (77 °F)[1]
Density 1.65 g/mL[1][12]
Vapor Pressure 40 mm Hg at 20 °C (68 °F)[12]
Water Solubility Insoluble[12]
Ozone Depletion Potential (ODP) ~1.0 (relative to CFC-11)[13]
Global Warming Potential (GWP) High (in the thousands, relative to CO₂)[13]

Environmental Impact: The Scientific Basis for Obsolescence

The primary reason for the prohibition of CFC-112a is its devastating impact on the stratospheric ozone layer. This process is a catalytic cycle, meaning a single chlorine atom can destroy thousands of ozone molecules.

Mechanism of Ozone Depletion
  • Transport: CFC-112a is inert in the troposphere and slowly migrates to the stratosphere.

  • Photodissociation: In the stratosphere, intense UV-C radiation (which does not reach the Earth's surface) breaks the C-Cl bond, releasing a highly reactive chlorine radical (Cl•). C₂Cl₄F₂ + UV light → C₂Cl₃F₂• + Cl•

  • Catalytic Destruction: The chlorine radical then reacts with an ozone molecule (O₃), forming chlorine monoxide (ClO•) and an oxygen molecule (O₂). The ClO• radical can then react with an oxygen atom (O) to regenerate the chlorine radical, which is then free to destroy another ozone molecule. Cl• + O₃ → ClO• + O₂ ClO• + O → Cl• + O₂ Net Reaction: O₃ + O → 2 O₂

This catalytic cycle is highly efficient and is the primary driver of stratospheric ozone depletion.[5][7][14]

OzoneDepletionCycle cluster_cycle Catalytic Ozone Destruction CFC CFC-112a (C₂Cl₄F₂) UV Stratospheric UV Radiation CFC->UV Transport to Stratosphere Cl Chlorine Radical (Cl•) UV->Cl Photolysis ClO Chlorine Monoxide (ClO•) Cl->ClO + O₃ O3 Ozone (O₃) O2 Oxygen (O₂) ClO->Cl + O O Oxygen Atom (O)

Caption: Catalytic cycle of ozone destruction initiated by a CFC.

Safety Protocols and Hazard Management

While its use is prohibited, accidental exposure or the need to handle legacy containers is still a possibility. CFC-112a is a hazardous substance.

Known Hazards:

  • Inhalation: High concentrations can cause dizziness, confusion, tremors, and central nervous system depression.[12] In extreme cases, it may lead to cardiac arrhythmias or passing out.[12][15]

  • Skin/Eye Contact: Can cause irritation, resulting in a rash or burning sensation.[12][15]

  • Reactivity: Reacts with chemically active metals such as potassium, sodium, and magnesium.[12] Upon decomposition from heat or flames, it can produce highly toxic gases like hydrogen chloride, hydrogen fluoride, and phosgene.[12]

Protocol for Handling Suspected CFC-112a

This protocol is for identification and disposal, not for experimental use.

  • Assessment and Isolation:

    • Work exclusively within a certified chemical fume hood with a tested face velocity of 100 fpm.

    • Cordon off the area and ensure it is well-ventilated.

    • Post warning signs indicating a volatile, hazardous substance is in use.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, splash-proof chemical goggles, and a face shield.

    • Use heavy-duty chemical-resistant gloves (e.g., Viton® or laminate). Standard nitrile gloves are not sufficient for prolonged contact.

    • If there is any risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is mandatory.

  • Handling and Containment:

    • Keep the container sealed whenever possible.

    • If transferring or sampling, use sealed or grounded equipment to prevent static discharge.

    • Do not use with or near reactive metals.

    • Have spill control materials (e.g., vermiculite, dry sand) readily available.[12]

  • Spill and Emergency Procedures:

    • Spill: In case of a spill, evacuate the area immediately. Allow vapors to clear while ensuring the fume hood continues to operate. Absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal.[12]

    • Exposure: In case of skin contact, wash immediately with soap and water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes.[12] If inhaled, move the individual to fresh air and seek immediate medical attention.[12]

  • Disposal:

    • All materials contaminated with CFC-112a must be disposed of as hazardous waste according to institutional, local, and federal regulations. Never dispose of it down the drain or in regular trash.

SafetyWorkflow start Identify Need to Handle Suspected CFC-112a assess Assess Hazards Isolate Area in Fume Hood start->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe handle Handle Substance (Sampling, Transfer) ppe->handle spill Spill Occurs? handle->spill no_spill No spill->no_spill No yes_spill Yes spill->yes_spill Yes spill_protocol Execute Spill Protocol: Evacuate, Ventilate, Absorb dispose Dispose of all Waste as Hazardous Material spill_protocol->dispose end_op Complete Operation Secure Container no_spill->end_op yes_spill->spill_protocol end_op->dispose end End dispose->end

Caption: General safety workflow for handling hazardous volatile compounds.

Conclusion and Future Outlook

This compound (CFC-112a) represents a class of materials that, while once industrially useful, are now understood to be profoundly damaging to the global environment. The successful international effort to phase out CFCs under the Montreal Protocol has spurred significant innovation in materials science, particularly in the development of environmentally benign alternatives like hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and more recently, hydrofluoroolefins (HFOs).[2][3]

For the modern researcher, CFC-112a should be regarded not as a tool, but as a legacy hazard and a case study in the importance of sustainable chemistry. Its story underscores the critical need for materials scientists to consider the full life cycle and environmental impact of the compounds they develop and utilize.

References

Application Notes & Protocols: Reductive Dehalogenation of 1,1,1,2-Tetrachloro-2,2-difluoroethane with Active Metals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloro-2,2-difluoroethane, also known as CFC-112a or Refrigerant 112a, is a synthetic chlorofluorocarbon.[1] Historically, related compounds have seen use as refrigerants, solvents, and chemical intermediates.[1][2] However, due to their significant ozone-depleting potential, the production and use of many CFCs have been curtailed under international agreements like the Montreal Protocol.[2][3] From a synthetic chemistry perspective, the dense arrangement of halogen atoms on a simple ethane backbone makes CFC-112a a compelling substrate for dehalogenation reactions.

This application note provides a comprehensive technical guide to the reaction of this compound with active metals. This process, known as reductive dehalogenation or reductive elimination, is a powerful method for forming carbon-carbon double bonds. The primary focus will be on the reaction with activated zinc, a common and effective reagent for this transformation, which yields the valuable monomer 1,1-dichloro-2,2-difluoroethylene.[4][5] We will explore the underlying mechanisms, provide detailed and field-tested experimental protocols, and address critical safety considerations.

Scientific Integrity & Mechanistic Insights

The reaction of vicinal dihalides (halogens on adjacent carbons) with active metals like zinc is a classic transformation in organic synthesis. The generally accepted mechanism involves a two-electron reduction of the haloalkane by the metal surface.

Mechanism of Reductive Dehalogenation:

  • Single Electron Transfer (SET): The reaction initiates with the transfer of a single electron from the active metal surface to one of the carbon-chlorine bonds, forming a radical anion intermediate.

  • Chloride Ion Elimination: This unstable intermediate rapidly eliminates a chloride ion, yielding a haloalkyl radical.

  • Second Electron Transfer: A second electron is transferred from the metal to the radical species, forming a carbanion.

  • Alkene Formation: The resulting carbanion is unstable and undergoes a rapid anti-elimination of the second chloride ion from the adjacent carbon, forming the carbon-carbon double bond and the metal salt (e.g., ZnCl₂).[6][7][8]

The reaction with this compound (CCl₃CF₂Cl) is expected to proceed via the elimination of two chlorine atoms. Given the structure, the most likely product is 1,1-dichloro-2,2-difluoroethylene (CCl₂=CF₂), a valuable fluorinated building block.[4][9]

Key Factors Influencing the Reaction:

  • Metal Activation: Commercial zinc powder is typically coated with a passivating layer of zinc oxide, rendering it unreactive.[10] Activation is therefore essential to expose a fresh, reactive metal surface. This can be achieved by washing with dilute acid to dissolve the oxide layer or by using chemical initiators.[10][11][12]

  • Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are often effective as they can help to dissolve the resulting zinc salts. Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used.

  • Temperature: Like most chemical reactions, the rate of dehalogenation is temperature-dependent. The reaction is often exothermic, and controlling the temperature is crucial for preventing runaway reactions and minimizing side-product formation.

Mandatory Safety Protocols

A thorough understanding and strict adherence to safety protocols are paramount when working with halogenated hydrocarbons and active metals.

Chemical Hazards:

Compound Hazards
This compound Irritating to skin, eyes, and respiratory system.[13][14][15] May cause central nervous system depression, confusion, and drowsiness.[14] Decomposes on contact with hot surfaces or flames to produce highly toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[14][16]
Active Metals (e.g., Zinc Powder) Incompatible with this compound.[13][14][17] Activated metal powders can be pyrophoric (ignite spontaneously in air). Reacts with acids.[13][17] Alkali metals (Na, K) react violently with water.[18]
1,1-Dichloro-2,2-difluoroethylene (Product) Toxic by inhalation.[5][19] May decompose upon heating to emit toxic fumes.[19]

Personal Protective Equipment (PPE) & Engineering Controls:

  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[13]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[17]

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Lab Coat: A flame-resistant lab coat must be worn.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available.[20]

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dichloro-2,2-difluoroethylene via Zinc Dechlorination

This protocol details the reductive dechlorination of this compound using acid-activated zinc powder in a methanol solvent.

Materials & Reagents:

  • This compound (≥98% purity)

  • Zinc powder (<325 mesh)

  • Hydrochloric acid (HCl), 2% aqueous solution

  • Methanol (anhydrous)

  • Ethanol (200 proof)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc Powder (2% HCl wash) B Dry Activated Zinc (Vacuum Oven) A->B C Assemble Dry Apparatus (under inert gas) B->C D Charge Flask with Activated Zinc & Methanol C->D E Heat Mixture to 50-55°C D->E F Add Substrate Solution (CFC-112a in Methanol) Dropwise E->F G Maintain Reaction (1-2 hours) F->G H Cool & Filter Reaction (Remove excess Zn) G->H I Wash Filtrate with sat. NaHCO₃ H->I J Extract with Diethyl Ether I->J K Dry Organic Layer (MgSO₄) J->K L Purify by Fractional Distillation K->L M M L->M Characterize Product (GC-MS, NMR)

Caption: Experimental workflow for zinc-mediated dechlorination.

Step-by-Step Methodology:

Part A: Activation of Zinc Powder

Causality: This step is critical to remove the passivating zinc oxide layer, ensuring a highly reactive metal surface for the electron transfer to occur.[10][11]

  • Place 20 g of zinc powder into a 250 mL Erlenmeyer flask.

  • Add 150 mL of 2% hydrochloric acid and stir vigorously for 3-4 minutes. The surface of the zinc should become bright.[11]

  • Stop stirring, allow the zinc to settle, and carefully decant the acidic solution.

  • Wash the zinc powder by adding 100 mL of deionized water, swirling, allowing it to settle, and decanting. Repeat this washing step three more times.

  • Transfer the zinc slurry to a Büchner funnel and wash successively with 50 mL of ethanol, 50 mL of acetone, and 50 mL of diethyl ether. Perform these washes quickly to minimize air exposure.[11]

  • Dry the activated zinc powder in a vacuum oven at 80-90°C for at least 2 hours. Cool under vacuum and transfer to a desiccator for storage. Use the activated zinc as soon as possible.[12]

Part B: Dechlorination Reaction

  • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a nitrogen/argon inlet), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Charge the flask with 15 g (0.23 mol) of freshly activated zinc powder and 150 mL of anhydrous methanol.

  • In the dropping funnel, prepare a solution of 40.8 g (0.20 mol) of this compound in 50 mL of anhydrous methanol.

  • Begin stirring the zinc suspension and gently heat the flask to 50-55°C using a heating mantle.

  • Once the temperature is stable, begin adding the substrate solution from the dropping funnel dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux and a reaction temperature between 55-65°C. This addition should take approximately 45-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by taking small aliquots and analyzing by GC-MS.

Part C: Product Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with 50 mL of methanol.

  • Combine the filtrate and washings. Transfer to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the bulk of the solvent by simple distillation. Caution: The product, 1,1-dichloro-2,2-difluoroethylene, has a very low boiling point (approx. 19°C).[5] Ensure the condenser is cooled efficiently (e.g., with a refrigerated circulator at 0°C).

  • Purify the crude product by careful fractional distillation to yield pure 1,1-dichloro-2,2-difluoroethylene.

Mechanistic Pathway

G Start Cl₃C-CF₂Cl RadicalAnion [Cl₃C-CF₂Cl]˙⁻ Start->RadicalAnion + e⁻ (from Zn) Radical Cl₂C•-CF₂Cl RadicalAnion->Radical - Cl⁻ Carbanion Cl₂C:⁻-CF₂Cl Radical->Carbanion + e⁻ (from Zn) Product Cl₂C=CF₂ Carbanion->Product - Cl⁻ (Anti-elimination) Zn Zn⁰ Zn2 Zn⁰ Cl_ion Cl⁻ ZnCl2 ZnCl₂ Cl_ion2 Cl⁻

Caption: Proposed mechanism for the reductive elimination.

Field Insights & Troubleshooting

Problem Probable Cause(s) Expert Recommendation(s)
Reaction Fails to Initiate Incomplete activation of zinc; passivated metal surface.Re-activate Zinc: Ensure the zinc activation protocol is followed meticulously and the metal is used promptly. Chemical Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react first, cleaning the zinc surface and generating soluble zinc halides that can facilitate the reaction.[10][21]
Low Product Yield Incomplete reaction. Loss of volatile product during work-up. Side reactions (e.g., hydrodehalogenation).Optimize Conditions: Increase reaction time or temperature moderately. Improve Condenser Efficiency: Use a low-temperature coolant (-10 to 0°C) for the condenser during distillation to prevent loss of the low-boiling product. Use Anhydrous Solvent: Ensure the solvent is thoroughly dry to minimize competing hydrodehalogenation pathways.
Reaction is Too Vigorous Reaction is highly exothermic. Addition of substrate is too fast.Control Addition Rate: Add the substrate solution slowly and monitor the internal temperature. Use an ice bath to cool the reaction flask if the temperature rises too quickly.
Formation of Polymeric Byproducts The product, an alkene, can potentially polymerize under certain conditions.Maintain Moderate Temperature: Avoid excessive heating during the reaction and distillation. Add an Inhibitor: For storage, consider adding a radical inhibitor like hydroquinone to the purified product.

Conclusion

The reductive dehalogenation of this compound with active metals, particularly zinc, is an effective method for synthesizing 1,1-dichloro-2,2-difluoroethylene. The success of this procedure hinges on two core principles: meticulous activation of the metal reagent and strict adherence to safety protocols due to the hazardous nature of the reactant and its thermal decomposition products. By following the detailed protocols and leveraging the field insights provided, researchers can confidently and safely perform this transformation, yielding a valuable fluorinated intermediate for further synthetic applications in materials science and specialty chemicals.[4][9][22]

References

Application Note & Protocol: Laboratory-Scale Synthesis of Dichlorodifluoroethylene from 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Context and Significance

Dichlorodifluoroethylene (C₂Cl₂F₂) encompasses three isomers, with 1,1-dichloro-2,2-difluoroethylene (DCDFE), also known as R-1112a, being a significant compound in synthetic chemistry.[1] Historically, these compounds have been used as refrigerants, solvents, and, critically, as precursors for producing other fluorinated molecules and polymers.[1][2] Their synthesis often involves the dehalogenation of chlorofluorocarbons (CFCs).

This document provides a detailed protocol for the laboratory-scale synthesis of 1,1-dichloro-2,2-difluoroethylene via the reductive dechlorination of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a). While CFCs are now globally regulated under the Montreal Protocol due to their ozone-depleting properties, understanding their chemical transformations remains crucial for environmental science, managing existing stockpiles, and for specialized chemical synthesis where their unique structures are required as building blocks.[3][4][5] The described method is a robust and high-yield procedure adapted from established literature, providing a reliable pathway for researchers in the field.[6]

Reaction Principle and Mechanism

The synthesis proceeds via a reductive elimination (dechlorination) reaction. This compound (CFC-112a) is treated with an excess of a reducing agent, typically powdered zinc, in a polar protic solvent like methanol.[6][7]

Overall Reaction: CClF₂CCl₃ (CFC-112a) + Zn → CF₂=CCl₂ (DCDFE) + ZnCl₂

Mechanistic Insights: The reaction is initiated by the oxidative addition of zinc to the carbon-chlorine bonds. Zinc acts as a two-electron donor. The precise mechanism can be complex, but it is understood to involve the formation of an organozinc intermediate. The vicinal chlorine atoms are then eliminated, leading to the formation of a carbon-carbon double bond and stable zinc chloride (ZnCl₂). The addition of a small amount of zinc chloride at the start can help activate the surface of the zinc powder and initiate the reaction.[6]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products CFC112a CFC-112a (CClF₂-CCl₃) Intermediate Organozinc Intermediate [CClF₂-CCl₂(ZnCl)] CFC112a->Intermediate + Zn Zn Zinc (Zn) Zn->Intermediate Elimination Reductive Elimination Intermediate->Elimination Spontaneous DCDFE 1,1-Dichloro-2,2-difluoroethylene (CF₂=CCl₂) Elimination->DCDFE ZnCl2 Zinc Chloride (ZnCl₂) Elimination->ZnCl2 G cluster_setup Experimental Workflow A 1. Assemble Apparatus (Flask, Column, Condenser) B 2. Charge Flask (Methanol, Zn, ZnCl₂) A->B C 3. Heat Mixture (to 60-63 °C) B->C D 4. Add CFC-112a Solution (Dropwise via Funnel) C->D E 5. Control Reaction (Maintain Reflux at 18-22 °C) D->E F 6. Distill Product (Collect in Cooled Receiver) E->F G 7. Complete Distillation (Heat to 70 °C) F->G H 8. Characterize Product (Yield, BP, nD) G->H

References

Application Notes and Protocols for Reactions Involving 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorinated Building Block

1,1,1,2-Tetrachloro-2,2-difluoroethane, also known as CFC-112a, is a chlorofluorocarbon (CFC) that has historically been used as a refrigerant and solvent.[1][2] While its production and use have been curtailed due to its ozone-depleting potential, its unique chemical structure presents opportunities for its application as a specialized reagent in chemical synthesis.[3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental setup for reactions involving this compound, focusing on its safe handling, reaction protocols, and potential synthetic transformations.

The presence of both trichloromethyl and dichlorofluoromethyl groups within the same molecule makes CFC-112a an interesting substrate for introducing fluorine-containing moieties into organic molecules. The significant difference in the electronegativity of fluorine and chlorine atoms results in a polarized C-C bond and reactive C-Cl bonds, which can be selectively targeted under appropriate reaction conditions. This guide will explore the reactivity of CFC-112a, with a focus on providing practical, field-proven insights into its utilization in a laboratory setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

PropertyValueSource
Chemical Formula C2Cl4F2[5]
Molecular Weight 203.83 g/mol [3]
Appearance Colorless solid with a slight, ether-like odor.[5][6][5][6]
Melting Point 40.6 °C (105 °F)[6][7]
Boiling Point 91.5 °C (197 °F)[6][7]
Density 1.65 g/cm³ at 25°C[8]
Solubility in Water 100 mg/L[3]
Vapor Pressure 60 mm Hg[3]

Safety Precautions: this compound is a hazardous substance and must be handled with appropriate safety measures. It is irritating to the eyes, skin, and respiratory system.[9] Inhalation of high concentrations can lead to central nervous system depression.[9] Upon decomposition, which can occur on contact with hot surfaces or flames, it produces toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene.[7]

Experimental Setup: A Foundation for Safe and Successful Reactions

A well-designed experimental setup is crucial for conducting reactions with CFC-112a safely and efficiently. The following provides a general overview of the necessary equipment and considerations.

Fume Hood and Ventilation:

All manipulations involving this compound must be performed in a well-ventilated chemical fume hood.[9] This is critical to prevent inhalation of vapors and potential decomposition products.

Reaction Vessel and Glassware:

Standard laboratory glassware (e.g., round-bottom flasks, condensers, dropping funnels) is generally suitable. However, given that CFC-112a can attack some forms of plastics, rubber, and coatings, it is essential to use ground glass joints with appropriate inert grease (e.g., fluorinated grease) or PTFE sleeves to ensure a good seal and prevent contamination.[7] For reactions under pressure or at elevated temperatures, a thick-walled glass reactor or a stainless-steel autoclave should be used.

Temperature Control:

Precise temperature control is often necessary. A heating mantle with a temperature controller, an oil bath, or a cryostat for low-temperature reactions are recommended. The reaction temperature should be carefully monitored with a calibrated thermometer or thermocouple.

Inert Atmosphere:

Many reactions involving organometallic reagents or sensitive catalysts require an inert atmosphere to prevent side reactions with oxygen or moisture. This can be achieved by using a Schlenk line or a glovebox and purging the reaction apparatus with an inert gas such as argon or nitrogen.

Reagent Addition:

Due to its low melting point, this compound can be handled as a liquid if gently warmed. It can be added to the reaction mixture using a syringe or a dropping funnel. For reactions requiring slow addition, a syringe pump is recommended for precise control.

Application Protocol 1: Reductive Dehalogenation to 1,1-dichloro-2,2-difluoroethylene

This protocol details the preparation of 1,1-dichloro-2,2-difluoroethylene, a valuable monomer for the synthesis of fluoropolymers and other fluorinated compounds, through the reductive dehalogenation of this compound using zinc dust. This reaction selectively removes two chlorine atoms from the CCl3 group.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge flask with methanol, zinc powder, and zinc chloride prep2 Assemble reaction apparatus with condenser and receiver prep1->prep2 prep3 Cool condenser and receiver prep2->prep3 react1 Heat mixture to 60-63 °C prep3->react1 Start Reaction react2 Add a solution of CFC-112a in methanol dropwise react1->react2 react3 Maintain reaction temperature and reflux react2->react3 react4 Continue addition and monitor product distillation react3->react4 workup1 Complete distillation of the product react4->workup1 Reaction Complete workup2 Collect and weigh the distilled product workup1->workup2

Caption: Workflow for the reductive dehalogenation of CFC-112a.

Materials and Reagents:
ReagentCAS NumberQuantityNotes
This compound76-11-9122.4 g (0.6 mol)Handle in a fume hood.
Methanol67-56-1200 mLAnhydrous grade recommended.
Zinc powder7440-66-642.2 g (0.65 g-atom)Fine powder is preferred.
Zinc chloride7646-85-70.2 gCatalyst.
Step-by-Step Protocol:
  • Apparatus Setup: In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, a 100-mL dropping funnel, a thermometer, and a short fractionating column connected to a condenser and a pre-weighed receiving flask, add methanol (150 mL), powdered zinc (42.2 g), and zinc chloride (0.2 g).[6]

  • Cooling: Circulate a coolant (e.g., acetone-dry ice bath) through the condenser and immerse the receiving flask in an ice-water bath.[6]

  • Initiation: Heat the mixture in the reaction flask to 60–63 °C with stirring. Prepare a solution of this compound (122.4 g) in methanol (50 mL) and add a small portion (10-15 mL) dropwise to the reaction mixture.[6]

  • Reaction Control: The reaction is exothermic and will become moderately vigorous. Remove the heating bath and continue the addition of the CFC-112a solution at a rate that maintains the temperature of the refluxing liquid at the head of the column between 18–22 °C. The product, 1,1-dichloro-2,2-difluoroethylene, will distill as it is formed.[6]

  • Completion and Isolation: The addition should take approximately 45-60 minutes. After the addition is complete, replace the heating bath and continue to heat the reaction mixture for another hour to ensure complete reaction and distillation of the product. The temperature in the flask will gradually rise to 69–70 °C.[6]

  • Product Characterization: The collected distillate is 1,1-dichloro-2,2-difluoroethylene. The yield is typically in the range of 89–95%.[6] The product can be further purified by redistillation if necessary. Characterization can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Protocol 2: Radical Addition to Alkenes (Conceptual Framework)

Proposed Reaction Scheme:

Logical Relationship Diagram:

G cluster_initiation Initiation cluster_propagation Propagation initiator Radical Initiator (e.g., AIBN, hv) cfc112a CFC-112a (CClF2-CCl3) initiator->cfc112a radical_gen Generates CClF2-CCl2• radical cfc112a->radical_gen h_abstraction Halogen abstraction from CFC-112a cfc112a->h_abstraction alkene Alkene (R-CH=CH2) addition Radical addition to alkene radical_gen->addition alkene->addition adduct_radical Adduct Radical addition->adduct_radical adduct_radical->h_abstraction h_abstraction->radical_gen Regenerates radical product Product h_abstraction->product

Caption: Proposed mechanism for the radical addition of CFC-112a to an alkene.

Generalized Experimental Protocol (for investigation):
  • Apparatus Setup: In a photochemically transparent (e.g., quartz) or a standard glass round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the alkene substrate in a suitable solvent (e.g., a perfluorinated solvent or a high-boiling alkane).

  • Reagent Addition: Add this compound (1-2 equivalents) to the solution.

  • Initiation: If using a chemical initiator (e.g., AIBN or dibenzoyl peroxide), add it to the mixture. If using photochemical initiation, place the reaction vessel in a photoreactor equipped with a suitable UV lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or ¹⁹F NMR. The disappearance of the starting materials and the appearance of the product peak will indicate the reaction's progress.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: This is a conceptual protocol and would require optimization of reaction conditions such as the choice of initiator, solvent, temperature, and reaction time.

Analytical Monitoring and Characterization

Effective monitoring of reactions involving CFC-112a and characterization of its products are essential.

  • Gas Chromatography (GC): GC coupled with a suitable detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD for higher sensitivity to halogenated compounds) is an excellent technique for monitoring the consumption of the volatile starting materials and the formation of products.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both qualitative and quantitative analysis, allowing for the identification of products and byproducts by their mass spectra and retention times.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for characterizing fluorinated products, providing information about the number and chemical environment of the fluorine atoms. ¹³C and ¹H NMR are also valuable for complete structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the starting materials and products.

Conclusion and Future Outlook

This compound, while historically significant as a CFC, holds untapped potential as a reagent in modern synthetic chemistry. The protocols and conceptual frameworks presented in this guide aim to provide researchers with the necessary tools to safely and effectively explore the reactivity of this unique molecule. The selective cleavage of its C-Cl bonds offers a pathway for the introduction of the CClF₂-CCl₂ moiety into various organic scaffolds. Further research into its reactions with a wider range of nucleophiles, its utility in radical-mediated transformations, and its potential in catalytic processes could unveil novel synthetic methodologies for the preparation of advanced fluorinated materials and pharmaceuticals. As the chemical industry moves towards more sustainable practices, finding innovative uses for existing chemical feedstocks, even those with a complex history, is a worthy scientific endeavor.

References

Application Notes and Protocols for the Safe Disposal of 1,1,1,2-Tetrachloro-2,2-difluoroethane Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge of CFC-112a Disposal

1,1,1,2-Tetrachloro-2,2-difluoroethane, also known as CFC-112a or Refrigerant 112a, is a chlorofluorocarbon (CFC) with the chemical formula CCl₃CClF₂.[1] Historically, it has been utilized as a refrigerant, solvent, and corrosion inhibitor.[2] However, due to its significant contribution to stratospheric ozone depletion, its production and use have been largely phased out under international agreements like the Montreal Protocol.[3] Consequently, researchers, scientists, and drug development professionals may encounter this compound as a legacy chemical or a byproduct, necessitating its safe and environmentally responsible disposal.

This document provides a comprehensive guide to the safe disposal of this compound waste, grounded in scientific principles and regulatory compliance. It is designed to equip laboratory personnel with the knowledge and protocols necessary to manage this hazardous material, ensuring the protection of both human health and the environment.

Waste Characterization and Regulatory Overview

Proper disposal begins with accurate waste characterization. This compound is a colorless solid with a slight, ether-like odor, and it is classified as a hazardous waste due to its toxic nature and environmental persistence.[1][4]

Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₂Cl₄F₂[1]
Molecular Weight203.8 g/mol [1]
Boiling Point91.5 °C (197 °F)[4]
Melting Point40.6 °C (105 °F)[4]
AppearanceColorless solid[1][4]
OdorSlight, ether-like[1][4]

Hazard Identification:

This compound poses several health risks upon exposure. It can cause irritation to the eyes and skin, and inhalation may lead to respiratory irritation, central nervous system depression, and pulmonary edema.[5] The substance may also affect the cardiovascular system.[5] Upon thermal decomposition, it can produce highly toxic fumes, including hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene (COCl₂).[4][5]

Regulatory Framework:

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[6][7] Chlorofluorocarbons, when used as solvents, are typically classified as F-listed hazardous wastes (F001 or F002).[8] It is imperative to consult with your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations governing hazardous waste disposal.[9]

Safe Handling and Storage of CFC-112a Waste

Prior to disposal, meticulous handling and storage procedures are crucial to prevent accidental release and exposure.

Protocol for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

  • Avoid Incompatibilities: this compound is incompatible with chemically active metals such as potassium, sodium, magnesium, and zinc.[5] It also reacts with strong acids.[5] Ensure that waste streams containing this compound are not mixed with these materials.

  • Spill Response: In the event of a spill, evacuate the area and follow your institution's established spill response protocol. Small spills of solid material should be carefully collected into a sealed container for disposal.[10] Liquid spills should be absorbed with an inert material like vermiculite or sand before being placed in a sealed container.[10]

Protocol for Safe Storage:

  • Container Selection: Use chemically compatible containers for waste storage. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers are in good condition and free from leaks.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the hazards (e.g., "Toxic," "Environmental Hazard") and the accumulation start date.

  • Segregation: Store containers of CFC-112a waste in a designated, well-ventilated, and secure area. Segregate it from incompatible materials.

  • Secondary Containment: Place waste containers in secondary containment trays to capture any potential leaks.

Approved Disposal Technologies

The primary and most effective method for the disposal of this compound is high-temperature thermal destruction. Advanced Oxidation Processes (AOPs) represent an emerging technology for the treatment of aqueous waste streams containing halogenated compounds.

Thermal Destruction: Incineration

High-temperature incineration is a proven technology for the destruction of CFCs, achieving a destruction and removal efficiency (DRE) of greater than 99.99%.[11] The high temperatures break down the stable C-Cl and C-F bonds, converting the compound into less harmful substances.

Key Operational Parameters for Incineration:

ParameterRecommended ValueRationale
Combustion Temperature > 1,100 °CEnsures complete thermal decomposition of the stable CFC molecule.
Gas Residence Time > 2 secondsProvides sufficient time for the destruction reactions to go to completion.[12]
Oxygen Concentration Excess airPromotes complete oxidation and minimizes the formation of products of incomplete combustion.

Protocol for Off-Site Incineration:

  • Waste Manifesting: Work with your institution's EHS department to prepare a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal facility.

  • Packaging for Transport: Ensure the waste is packaged in Department of Transportation (DOT) approved containers for transport. The containers must be properly labeled and sealed.

  • Transporter and Facility Selection: Utilize a licensed hazardous waste transporter and a permitted thermal treatment facility (incinerator) that is authorized to accept halogenated organic waste.

Diagram of the Incineration Process:

Caption: Workflow for the thermal destruction of CFC-112a waste via incineration.

Byproducts of Thermal Decomposition:

The primary byproducts of the complete combustion of this compound are carbon dioxide (CO₂) and water (H₂O), along with the acid gases hydrogen chloride (HCl) and hydrogen fluoride (HF).[4][5] These acid gases are typically neutralized in a scrubber system before the flue gas is released into the atmosphere. Incomplete combustion can lead to the formation of hazardous products of incomplete combustion (PICs), including phosgene.[4][5] Therefore, the operational parameters of the incinerator are critical.

Thermal Destruction: Co-processing in Cement Kilns

Co-processing in cement kilns is another effective thermal destruction method. The high temperatures (up to 1450°C) and long residence times within the kiln ensure the complete destruction of CFCs.[13][14] The alkaline environment of the kiln also helps to neutralize the acid gases formed during combustion.

Protocol for Co-processing in Cement Kilns:

This disposal route is typically managed by specialized waste management companies in partnership with cement manufacturers.

  • Waste Profiling: A detailed analysis of the waste stream is required to ensure its suitability for co-processing. The concentration of chlorine and fluorine is a critical parameter.

  • Blending: The CFC-112a waste is often blended with other liquid wastes to create a fuel with specific properties (e.g., calorific value, viscosity).

  • Controlled Injection: The blended waste fuel is injected into the kiln at a controlled rate, typically as a partial substitute for traditional fossil fuels.

Diagram of Co-processing in a Cement Kiln:

Caption: Simplified workflow for the co-processing of CFC-112a waste in a cement kiln.

Advanced Oxidation Processes (AOPs) for Aqueous Waste

Advanced Oxidation Processes (AOPs) are a suite of technologies that utilize highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants in water. While less common for bulk CFC disposal, AOPs can be a viable option for treating aqueous waste streams contaminated with this compound.

Applicable AOP Technologies:

  • UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals.

  • O₃/H₂O₂: The combination of ozone (O₃) and hydrogen peroxide also produces hydroxyl radicals.

  • UV/O₃: UV irradiation of ozone can enhance the generation of hydroxyl radicals.

Exemplary Protocol for UV/H₂O₂ Treatment of Contaminated Water:

This protocol is a general guideline and should be optimized based on the specific waste stream characteristics.

  • Waste Characterization: Determine the concentration of CFC-112a in the aqueous waste.

  • pH Adjustment: Adjust the pH of the water to the optimal range for the UV/H₂O₂ process (typically near neutral).

  • Reagent Addition: Add a stoichiometric excess of hydrogen peroxide to the water. The exact concentration will depend on the CFC-112a concentration and should be determined through bench-scale testing.

  • UV Irradiation: Expose the solution to a UV light source (e.g., a low-pressure mercury lamp emitting at 254 nm) in a suitable reactor. The irradiation time will depend on the desired level of degradation.

  • Monitoring: Monitor the degradation of CFC-112a using an appropriate analytical method, such as gas chromatography with an electron capture detector (GC-ECD).

  • Quenching: After the desired level of treatment is achieved, any residual hydrogen peroxide can be quenched, if necessary.

Diagram of the AOP (UV/H₂O₂) Process:

Caption: Schematic of an Advanced Oxidation Process (UV/H₂O₂) for treating CFC-112a contaminated water.

Verification of Destruction

For all disposal methods, verification of the destruction and removal efficiency (DRE) is a critical component of ensuring regulatory compliance and environmental protection. This typically involves the analysis of stack gases for any residual CFC-112a and the monitoring of potential byproducts.

Analytical Methods for Monitoring:

  • Gas Chromatography (GC): GC with various detectors, such as an electron capture detector (ECD) or a mass spectrometer (MS), is the standard method for quantifying low concentrations of halogenated compounds in air and water samples.

  • Ion Chromatography (IC): IC can be used to measure the concentration of chloride and fluoride ions in scrubber solutions or treated water, providing an indirect measure of the destruction of the parent compound.

Conclusion

The safe disposal of this compound waste is a critical responsibility for any laboratory or research facility. By adhering to the principles of proper waste characterization, safe handling and storage, and by utilizing approved high-temperature thermal destruction technologies, the environmental and health risks associated with this ozone-depleting substance can be effectively mitigated. It is essential to work closely with your institution's environmental health and safety professionals and certified hazardous waste disposal vendors to ensure that all activities are conducted in full compliance with applicable regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in Reactions with 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a). This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles.

Introduction: Understanding the Chemistry of this compound

This compound is a chlorofluorocarbon (CFC) that, while having historical uses as a refrigerant and solvent, is now primarily of interest in synthetic chemistry as a precursor for valuable fluorinated monomers.[1][2] A primary application is its conversion to chlorotrifluoroethylene (CTFE), a key building block for fluoropolymers like polychlorotrifluoroethylene (PCTFE).[3][4] Achieving high yields and purity in this transformation requires careful control of reaction conditions and a thorough understanding of potential side reactions.

This guide will focus on the most common synthetic application of this compound and its isomer 1,1,2,2-tetrachloro-1,2-difluoroethane: dechlorination to chlorotrifluoroethylene (CTFE) .

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the dechlorination of this compound to chlorotrifluoroethylene (CTFE)?

A1: The main synthetic routes for the dechlorination of tetrachlorodifluoroethane isomers to CTFE include:

  • Reductive Dechlorination with Zinc: This is a common laboratory and industrial method that utilizes zinc dust in a solvent, typically ethanol, to effect the elimination of two chlorine atoms.[5]

  • Catalytic Hydrodechlorination: This method involves the reaction of the tetrachlorodifluoroethane with hydrogen gas over a supported metal catalyst, such as palladium on carbon or nickel-based catalysts.[6][7]

  • Gas-Phase Dehalogenation: At elevated temperatures (500–600 °C), tetrachlorodifluoroethane can be dehalogenated in the gas phase.[3]

Q2: What are the common side products I should be aware of when synthesizing CTFE?

A2: Depending on the reaction conditions, several side products can form, reducing the yield and purity of your desired CTFE. These can include:

  • Over-reduction products: In catalytic hydrodechlorination, further reduction of CTFE can lead to the formation of trifluoroethylene, and even difluoro- and monofluoroethanes.[4]

  • Isomers of the starting material: Commercial tetrachlorodifluoroethane can be a mixture of the 1,1,1,2- and 1,1,2,2- isomers. While both can be dechlorinated, their reaction rates may differ, potentially affecting the overall process.

  • Oligomerization/Polymerization products: Under certain conditions, the highly reactive CTFE monomer can undergo dimerization or polymerization.[4]

  • Solvent-derived impurities: In the zinc/ethanol method, impurities such as methyl chloride and dimethyl ether can be formed.[3]

Q3: My yield of CTFE is consistently low. What are the most likely causes?

A3: Low yields in CTFE synthesis can stem from several factors. The most common culprits are:

  • Incomplete reaction: This can be due to insufficient reaction time, improper temperature, or a non-optimal reactant ratio.

  • Side reactions: As mentioned in Q2, the formation of byproducts consumes your starting material and desired product.

  • Catalyst deactivation: In catalytic processes, the catalyst can lose its activity over time due to poisoning or coking.[8]

  • Loss of product during workup: CTFE is a gas at room temperature and pressure, so losses can occur during purification if not handled correctly.

Q4: How can I purify the synthesized chlorotrifluoroethylene (CTFE)?

A4: Purification of CTFE is crucial to remove unreacted starting materials, byproducts, and solvent residues. A multi-step approach is often necessary:

  • Removal of acidic gases: The crude product gas can be passed through a wash with a basic solution (e.g., caustic soda) to remove acidic byproducts like HCl.[5]

  • Drying: Passing the gas through a drying agent, such as molecular sieves or an alumina column, is essential to remove water.[3][5]

  • Fractional Distillation/Condensation: Due to its low boiling point (-27.8 °C), CTFE can be purified by fractional distillation under pressure or by a series of condensation steps at controlled low temperatures to separate it from less volatile impurities.[4][5]

Troubleshooting Guide

This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis of CTFE from this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction (Zinc/Ethanol method): Insufficient zinc, poor quality zinc (oxidized), or inadequate reaction temperature.- Use a stoichiometric excess of freshly activated zinc powder. - Ensure the reaction temperature is maintained, typically around the boiling point of the solvent.
Incomplete reaction (Catalytic Hydrodechlorination): Low hydrogen pressure, insufficient catalyst loading, or low reaction temperature.- Increase hydrogen pressure within safe limits for your reactor. - Optimize catalyst loading. - Gradually increase the reaction temperature while monitoring for side product formation.
Catalyst Deactivation: Poisoning by impurities (e.g., sulfur compounds) or coking on the catalyst surface.[8]- Ensure high purity of reactants and hydrogen gas. - For nickel-based catalysts, regeneration can sometimes be achieved by controlled oxidation to burn off coke, followed by reduction.[8][9] For palladium catalysts, oxidative regeneration is also a possibility.[7]
Low Product Purity (Presence of Impurities) Formation of over-hydrogenated byproducts (in hydrodechlorination): Excessively high reaction temperature, high H₂/reactant molar ratio, or prolonged residence time.[4]- Decrease the reaction temperature. - Reduce the H₂/reactant molar ratio. - Increase the reactant flow rate to shorten the residence time.[4]
Presence of unreacted starting materials in the final product: Inefficient purification.- Ensure the fractional distillation column is efficient and properly packed. - Optimize the distillation temperature and pressure to achieve better separation. - Consider a multi-stage distillation process.[4]
Formation of isomers or other chlorinated byproducts: Non-selective reaction conditions.- Optimize reaction temperature; higher temperatures can sometimes lead to more side reactions. - Screen different catalysts or catalyst supports to improve selectivity.
Reaction is difficult to control or proceeds too rapidly Exothermic reaction: The dechlorination reaction can be highly exothermic, leading to a runaway reaction.- Ensure adequate cooling and temperature monitoring of the reactor. - For the zinc/ethanol method, add the tetrachlorodifluoroethane slowly to the zinc suspension to control the reaction rate.
Difficulty in isolating the product Gaseous nature of CTFE: Product is lost during workup and transfer.- Use a closed system with cold traps (e.g., liquid nitrogen or dry ice/acetone) to collect the gaseous product. - Handle all transfers in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocols

Protocol 1: Dechlorination of this compound using Zinc and Ethanol

This protocol describes a general procedure for the laboratory-scale synthesis of chlorotrifluoroethylene.

Materials:

  • This compound (or a mixture of isomers)

  • Zinc dust, activated

  • Ethanol, absolute

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas washing bottle with a dilute sodium hydroxide solution

  • Drying tube with calcium chloride or molecular sieves

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The gas outlet from the reflux condenser should be connected to the gas washing bottle, followed by the drying tube and finally the cold trap.

  • To the round-bottom flask, add activated zinc dust (typically a 1.5 to 2-fold molar excess relative to the tetrachlorodifluoroethane) and absolute ethanol to form a slurry.

  • Heat the slurry to a gentle reflux with vigorous stirring.

  • Slowly add the this compound to the refluxing slurry dropwise using an addition funnel. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion. Monitor the reaction progress by GC analysis of the off-gas if possible.

  • The gaseous chlorotrifluoroethylene product will pass through the reflux condenser, be washed of acidic impurities in the NaOH solution, dried, and collected in the cold trap.

  • Once the reaction is complete, carefully disconnect the cold trap and allow the collected CTFE to warm to room temperature in a controlled manner, either for direct use or for transfer to a suitable gas storage cylinder.

Visualizations

Reaction Pathway: Dechlorination of Tetrachlorodifluoroethane

Dechlorination_Pathway TCDFE This compound Reagents Zinc / Ethanol or H₂ / Catalyst TCDFE->Reagents CTFE Chlorotrifluoroethylene (CTFE) (Desired Product) Reagents->CTFE Dechlorination Byproducts Side Products (e.g., over-reduction products, isomers) Reagents->Byproducts Side Reactions

Caption: Dechlorination of this compound to CTFE.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of CTFE CheckReaction Check for Incomplete Reaction Start->CheckReaction CheckPurity Analyze for Side Products Start->CheckPurity CheckCatalyst Evaluate Catalyst Activity (if applicable) Start->CheckCatalyst CheckWorkup Review Product Isolation Procedure Start->CheckWorkup Incomplete_Sol Optimize: - Reaction Time - Temperature - Reactant Ratios CheckReaction->Incomplete_Sol Purity_Sol Adjust Conditions to Improve Selectivity: - Lower Temperature - Optimize H₂ ratio - Change Catalyst CheckPurity->Purity_Sol Catalyst_Sol Regenerate or Replace Catalyst CheckCatalyst->Catalyst_Sol Workup_Sol Improve Cold Trap Efficiency Ensure Gas-Tight System CheckWorkup->Workup_Sol

Caption: Troubleshooting workflow for low CTFE yield.

References

Technical Support Center: Ensuring the Thermal Stability of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a). This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges related to its thermal decomposition during heating. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively, ensuring the integrity of your results.

Introduction to the Challenge: Thermal Instability of CFC-112a

This compound is a colorless solid with a melting point of 40.6°C and a boiling point of 91.5°C[1]. While a useful compound in various applications, its utility at elevated temperatures is hampered by its propensity to decompose. This decomposition is not only a source of sample impurity but also a significant safety concern due to the generation of toxic and corrosive byproducts. This guide will walk you through understanding, preventing, and managing the thermal decomposition of CFC-112a.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound when heated?

A1: When subjected to heat, especially in the presence of hot surfaces or flames, this compound decomposes to produce highly toxic and corrosive fumes. The primary and most hazardous decomposition products include:

  • Hydrogen Chloride (HCl)

  • Hydrogen Fluoride (HF)

  • Phosgene (COCl₂) [1][2]

The presence of these byproducts can be indicated by a sharp, acrid odor and the appearance of fumes. The formation of these compounds poses a significant risk to both personnel and equipment.

Q2: At what temperature does significant decomposition of CFC-112a begin?

A2: The exact temperature for the onset of significant decomposition can vary depending on several factors, including the presence of catalytic surfaces (like certain metals), impurities, and the duration of heating. While a precise decomposition temperature is not well-documented in publicly available literature, it is known to decompose on contact with hot surfaces[1][2]. As a general guideline for halogenated hydrocarbons, thermal stability decreases as temperature increases, and reactions can be initiated on surfaces at temperatures lower than those required for gas-phase pyrolysis. For similar fluorinated hydrocarbons, decomposition can become significant at temperatures above 200°C, and pyrolysis occurs at temperatures above 400°C[3]. It is crucial to conduct preliminary stability tests under your specific experimental conditions.

Q3: How does the material of my reaction vessel affect the decomposition of CFC-112a?

A3: The material of your reaction vessel plays a critical role. Certain metals can catalyze the decomposition of halogenated hydrocarbons.

  • Chemically-active metals such as aluminum, zinc, magnesium, and calcium should be avoided as they are incompatible and can react with CFC-112a[4].

  • Stainless Steel (e.g., 304, 316): While commonly used in laboratories, standard stainless steels have limited resistance to the acidic byproducts of CFC-112a decomposition, namely HCl and HF, especially at elevated temperatures. Both hydrofluoric and hydrochloric acid are highly corrosive to 316 stainless steel[1][5]. This corrosion can not only damage your equipment but also introduce metallic ions that can further catalyze decomposition.

  • High-Nickel Alloys (e.g., Inconel, Hastelloy): For high-temperature applications involving halogenated compounds, high-performance nickel-based alloys are recommended.

    • Inconel alloys offer excellent resistance to high temperatures and oxidation[6][7].

    • Hastelloy alloys, particularly grades like C-276, are known for their exceptional resistance to a wide range of corrosive chemicals, including strong acids like sulfuric and hydrochloric acid, making them a superior choice for environments where acidic byproducts are expected[6][7][8].

Troubleshooting Guide: Preventing Decomposition

This section provides actionable steps to minimize or prevent the decomposition of this compound during your experiments.

Issue 1: Sample discoloration and unexpected peaks in analytical results.

This is a primary indicator of thermal decomposition and the formation of byproducts.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for CFC-112a decomposition.

Detailed Solutions:

  • Material Selection:

    • Recommendation: For experiments requiring heating of CFC-112a, it is highly recommended to use reaction vessels and components made of Hastelloy C-276 or other corrosion-resistant nickel alloys. These materials offer superior resistance to both high temperatures and the corrosive HCl and HF byproducts[6][7][8].

    • Protocol: Before any experiment, ensure all parts of the apparatus in contact with the heated CFC-112a are made of a compatible material. This includes the reaction vessel, stirrers, probes, and any transfer lines.

  • Implementation of Stabilizers: The thermal decomposition of halogenated ethanes can proceed through two primary pathways: a free-radical chain reaction and the elimination of haloacids. A comprehensive stabilization strategy should address both mechanisms.

    • Radical Scavengers (Primary Stabilizers):

      • Mechanism: Free-radical decomposition is initiated by the homolytic cleavage of a C-C or C-Cl bond at high temperatures. The resulting radicals can propagate a chain reaction, leading to further decomposition. Hindered phenolic antioxidants are effective radical scavengers. They donate a hydrogen atom to the reactive radical species, forming a stable radical from the antioxidant that is unable to propagate the chain reaction[9][10][11][12].

      • Recommended Stabilizers:

        • Butylated hydroxytoluene (BHT)

        • Other hindered phenols like those in the Omnistab AN series[13]

      • Dosage: Typically added in concentrations ranging from 0.1% to 1.0% by weight. The optimal concentration should be determined experimentally.

    • Acid Scavengers (Secondary Stabilizers):

      • Mechanism: The elimination of HCl and HF can be autocatalytic, meaning the acid byproducts can accelerate further decomposition. Acid scavengers neutralize these acidic products as they are formed. Epoxides are effective acid scavengers. The acidic proton protonates the epoxide's oxygen atom, activating the ring to nucleophilic attack by the chloride or fluoride ion. This reaction consumes the acid and neutralizes its catalytic effect[5][14][15].

      • Recommended Stabilizers:

        • Epoxidized soybean oil (ESO)[16]

        • Other functional epoxides or fluorinated epoxides[17]

      • Dosage: Typically used in concentrations of 0.5% to 2.0% by weight.

    Stabilization Strategy:

    Caption: Dual-mechanism stabilization strategy for CFC-112a.

Issue 2: Rapid pressure increase or uncontrolled exotherm in the reaction vessel.

This is a critical safety issue indicating a potential thermal runaway.

Emergency Protocol: Quenching a Runaway Reaction

A thermal runaway occurs when the heat generated by the decomposition reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction[18][19].

  • Immediate Cooling:

    • If possible and safe to do so, immediately immerse the reaction vessel in an ice bath or apply another form of rapid cooling to the exterior of the vessel.

    • If the reaction is being performed under reflux, increase the flow of coolant to the condenser.

  • Isolate and Evacuate:

    • If the reaction cannot be brought under control quickly, evacuate the immediate area.

    • Isolate the equipment in a fume hood or a blast shield if available[20][21].

  • Inert Gas Purge:

    • If the system is equipped for it, a rapid purge with an inert gas like argon or nitrogen can help to remove reactive gases and dilute the concentration of CFC-112a vapor.

  • Neutralization (Post-Event):

    • After the vessel has cooled and the reaction has ceased, the headspace and any liquid should be carefully vented through a scrubber containing a basic solution (e.g., sodium bicarbonate or calcium hydroxide) to neutralize the acidic gases (HCl, HF, and phosgene).

Prevention is the best approach:

  • Always use the smallest scale possible for initial experiments.

  • Ensure your experimental setup has a reliable method for temperature control and monitoring.

  • Incorporate a secondary containment system.

Experimental Protocols

Protocol 1: Material Compatibility Screening

Objective: To assess the compatibility of different materials with heated CFC-112a.

Materials:

  • Coupons of test materials (e.g., Stainless Steel 316, Hastelloy C-276, Inconel 625)

  • Pressure-rated reaction vials made of a known inert material (e.g., quartz or Hastelloy)

  • This compound

  • Oven or heating block with precise temperature control

  • Analytical balance

Procedure:

  • Clean and weigh the material coupons to 4 decimal places.

  • Place each coupon in a separate reaction vial.

  • Add a known amount of CFC-112a to each vial, ensuring the coupon is at least partially submerged.

  • Seal the vials and place them in the oven at the desired experimental temperature.

  • After a set time (e.g., 24, 48, 72 hours), remove the vials and allow them to cool completely.

  • Carefully open the vials in a well-ventilated fume hood.

  • Remove the coupons, clean them with a suitable solvent (e.g., acetone), dry, and reweigh.

  • Calculate the mass loss to determine the corrosion rate.

  • Analyze the remaining CFC-112a for decomposition products.

Data Interpretation:

MaterialTemperature (°C)Mass Loss (mg/cm²/day)Visual Observation
SS-316200[Hypothetical Data]Pitting, discoloration
Inconel 625200[Hypothetical Data]No significant change
Hastelloy C-276200[Hypothetical Data]No change
Protocol 2: Analysis of Decomposition Products by GC-MS

Objective: To identify and quantify CFC-112a and its thermal decomposition products.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating halogenated hydrocarbons[22].

Sample Preparation:

  • Collect a sample of the headspace gas from the reaction vessel using a gas-tight syringe.

  • Alternatively, dissolve a small amount of the liquid sample in a high-purity solvent like hexane.

GC-MS Parameters (starting point):

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-350

Data Analysis:

  • Identify this compound by its characteristic mass spectrum.

  • Search the chromatogram for peaks corresponding to known decomposition products and other unexpected byproducts. Mass spectral libraries can aid in identification.

Safety First: Handling Heated CFC-112a

Given the hazardous nature of both CFC-112a and its decomposition products, strict adherence to safety protocols is paramount.

  • Ventilation: All work with heated CFC-112a must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

    • For situations with a risk of significant exposure to decomposition gases, respiratory protection may be necessary[2].

  • Emergency Preparedness:

    • Ensure an emergency eyewash and shower are readily accessible.

    • Have a spill kit suitable for halogenated solvents available.

    • Be familiar with the emergency procedures for a thermal runaway as outlined above.

By understanding the mechanisms of decomposition and implementing the preventative strategies outlined in this guide, you can significantly improve the safety and success of your experiments involving heated this compound.

References

Technical Support Center: Analysis of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated support guide for the analysis of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS: 76-11-9), also known as CFC-112a or Refrigerant 112a. This molecule presents unique challenges due to its physical properties and chemical reactivity under analytical conditions. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your research. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Part 1: Foundational Knowledge & Safety FAQs

This section covers the essential properties and safety considerations that form the basis for all handling and analytical protocols.

Question: What are the critical physical properties of CFC-112a that influence its analysis?

Answer: Understanding the physical state of CFC-112a is the first step to a successful analysis. Unlike many volatile organic compounds (VOCs), it is a colorless, crystalline solid at standard room temperature, with a melting point of approximately 40.6°C (105°F) and a boiling point of 91.5°C (197°F)[1][2]. It also has a relatively high vapor pressure for a solid (40 mmHg at 20°C) and a vapor density about seven times that of air[1][2].

This unique combination dictates several analytical choices:

  • Sample Introduction: For gas chromatography (GC), the inlet temperature must be high enough to ensure complete and instantaneous volatilization, but not so high as to cause degradation.

  • Standard Preparation: Preparing standards requires dissolving the solid in an appropriate solvent. The volatility of the resulting solution means care must be taken to prevent analyte loss.

  • Environmental Fate: Its low water solubility (0.01%) and density greater than water (1.65 g/cm³) mean that in aqueous environmental samples, it will likely sink rather than dissolve readily[1][2].

PropertyValueSource
CAS Number 76-11-9[2][3]
Molecular Formula C₂Cl₄F₂[3][4]
Molecular Weight 203.8 g/mol [1][3]
Physical State Colorless solid with a slight ether-like odor[1][2][5]
Melting Point 40.6 °C (105 °F)[1][6]
Boiling Point 91.5 °C (197 °F)[1][6]
Vapor Pressure 40 mmHg at 20°C[1][2]
Water Solubility 0.01% (negligible)[1][5]

Question: What are the primary safety hazards associated with CFC-112a?

Answer: As an analyst, you must be aware of two main categories of risk: chemical reactivity and toxicity.

  • Chemical Reactivity & Decomposition: CFC-112a can decompose when exposed to hot surfaces, such as a GC inlet liner, or flames. This decomposition produces highly toxic fumes, including hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene[1][5][6]. It is also incompatible with chemically active metals like potassium, sodium, magnesium, and powdered aluminum[5][7][8]. Furthermore, it is known to attack some forms of plastics, rubber, and coatings, which has implications for selecting consumables like syringe seals, septa, and sample storage containers[1][6].

  • Toxicity: Inhalation is a primary exposure route. High concentrations can cause central nervous system depression, drowsiness, and irritation of the eyes and skin[8]. The substance may also affect the cardiovascular system[6]. Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses[5][6].

Part 2: Sample Preparation and Handling Guide

Proper sample preparation is critical and depends heavily on the matrix being analyzed.

Question: How should I prepare calibration standards for CFC-112a?

Answer: Given that CFC-112a is a solid, you cannot prepare standards using the gas-tight syringe dilution method common for gaseous compounds. The correct procedure involves gravimetric and volumetric dilutions.

Protocol: Preparation of a CFC-112a Stock Standard

  • Solvent Selection: Choose a high-purity solvent in which CFC-112a is soluble and that is compatible with your analytical system. Carbon disulfide (CS₂) is the recommended solvent for NIOSH Method 1016, while methanol or hexane are also commonly used for GC analysis[7].

  • Weighing: In a fume hood, accurately weigh a quantity of solid CFC-112a (e.g., 20 mg) into a 10 mL volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent to dissolve the solid completely.

  • Dilution: Once dissolved, bring the flask to its final volume with the solvent. This creates a high-concentration stock solution (e.g., 2 mg/mL).

  • Storage: Store the stock solution in an amber vial with a PTFE-lined cap at 4°C. Due to the analyte's volatility, minimize headspace in the vial and prepare fresh stock solutions regularly.

  • Working Standards: Prepare working standards by performing serial dilutions from the stock solution.

Question: What is the standard method for sampling and preparing airborne CFC-112a?

Answer: The most widely cited protocol is NIOSH Method 1016 , which is designed for air sampling in occupational settings[2][7][9].

Experimental Workflow: NIOSH Method 1016

  • Sampling: Draw a known volume of air (0.5 to 2 L) through a solid sorbent tube containing two sections of coconut shell charcoal (100 mg front, 50 mg back) using a calibrated personal sampling pump at a flow rate of 0.01-0.035 L/min[2][7]. The back section serves as a check for analyte breakthrough.

  • Sample Preparation:

    • Carefully break open the ends of the sorbent tube. Transfer the front and back sections of charcoal to separate 2 mL vials.

    • Add 1.0 mL of carbon disulfide (CS₂) to each vial to desorb the analyte[7].

    • Cap the vials immediately and allow them to stand for 30 minutes with occasional agitation.

  • Analysis: Inject an aliquot of the CS₂ extract directly into the GC.

Caption: Workflow for air analysis of CFC-112a via NIOSH Method 1016.

Part 3: GC Analysis Troubleshooting

This section addresses common chromatographic problems in a question-and-answer format.

Question: I am not seeing a peak, or the peak is much smaller than expected. What should I check?

Answer: This is a frequent issue that can stem from multiple points in the analytical process. A systematic approach is the most efficient way to diagnose the cause[10].

References

Technical Support Center: Purification of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of this compound for your specific applications.

I. Understanding the Compound: Key Properties

Before delving into purification methods, it is crucial to understand the physicochemical properties of this compound. These properties will dictate the appropriate purification strategies and handling procedures.

PropertyValue
CAS Number 76-11-9[1]
Molecular Formula C2Cl4F2[2]
Molecular Weight 203.8 g/mol [2]
Appearance Colorless solid with a slight, ether-like odor[2]
Boiling Point 91.5 °C[2]
Melting Point 40.6 °C[2]
InChIKey SLGOCMATMKJJCE-UHFFFAOYSA-N

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

1. Problem: The purified product is acidic.

  • Potential Cause: Residual acidic impurities from the synthesis process, such as hydrogen chloride (HCl) or hydrogen fluoride (HF), may be present.[3] The synthesis of similar fluorinated compounds often involves acidic reagents.

  • Solution:

    • Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble, such as dichloromethane.

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize and extract the acidic impurities into the aqueous layer.[4][5]

    • Separate the organic layer from the aqueous layer using a separatory funnel.

    • Repeat the washing process with deionized water to remove any remaining bicarbonate.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or calcium chloride (CaCl2).[6][7]

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

2. Problem: The presence of water is detected in the final product.

  • Potential Cause: Incomplete drying after aqueous washing steps or absorption of atmospheric moisture.

  • Solution:

    • Ensure a sufficient amount of a suitable drying agent is used. Anhydrous magnesium sulfate is efficient and fast, while anhydrous calcium chloride is also a good option for halogenated hydrocarbons.[6][7]

    • Allow adequate contact time between the organic solution and the drying agent, typically with gentle stirring for at least 30 minutes.

    • For very wet solutions, a preliminary drying step with anhydrous sodium sulfate can be performed before using a more efficient drying agent like magnesium sulfate.[7]

    • Consider using molecular sieves as a highly effective alternative for removing residual water from organic solvents.[8]

    • Perform all handling and transfers in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent moisture reabsorption.

3. Problem: Impurities with similar boiling points are co-distilling with the product.

  • Potential Cause: The crude product may contain other halogenated hydrocarbons with boiling points close to that of this compound.

  • Solution:

    • Employ fractional distillation instead of simple distillation. A fractionating column with a high number of theoretical plates will provide better separation.[1][9][10]

    • Optimize the distillation parameters:

      • Column Packing: Use a high-efficiency packing material like Vigreux indentations, Raschig rings, or metal sponge to increase the surface area for vapor-liquid equilibria.

      • Reflux Ratio: A higher reflux ratio will improve separation but will also increase the distillation time. An optimal balance must be found.

      • Heating Rate: A slow and steady heating rate is crucial to allow for proper equilibration in the column.

    • If fractional distillation is insufficient, consider alternative purification techniques such as preparative gas chromatography for small-scale purifications.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound?

A1: Common impurities can include unreacted starting materials from its synthesis (e.g., tetrachloroethylene), byproducts such as other isomers or incompletely halogenated ethanes, and residual acidic compounds like HCl or HF.[3][11] Water is also a common impurity introduced during workup procedures.

Q2: What safety precautions should be taken when handling this compound?

A2: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. It is incompatible with chemically active metals such as potassium, sodium, magnesium, and zinc, as well as strong acids.[12]

Q3: How can I verify the purity of my this compound?

A3: The purity can be assessed using several analytical techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for determining the percentage of purity and identifying volatile impurities.[11][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C NMR) can also be used to confirm the structure and detect impurities.

Q4: Can I use a rotary evaporator to remove the solvent after purification?

A4: Yes, a rotary evaporator is a suitable instrument for removing volatile organic solvents from the purified this compound. Given its melting point of 40.6 °C, the product will solidify upon complete removal of the solvent at room temperature.[2] A gentle warming of the flask may be necessary to facilitate the removal of the last traces of solvent, but care should be taken not to exceed the boiling point of the product if working under atmospheric pressure.

IV. Experimental Protocols

Protocol 1: Removal of Acidic Impurities and Drying

This protocol describes the neutralization and drying of crude this compound.

Materials:

  • Crude this compound

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flasks

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a volume of dichloromethane that is approximately 3-5 times its own volume.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The organic layer (containing the product) will typically be the bottom layer due to the high density of halogenated hydrocarbons.

  • Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and wash it with an equal volume of deionized water, following the same procedure as in steps 4-6.

  • To the collected organic layer, add a suitable amount of anhydrous MgSO₄ or CaCl₂ (a layer approximately 0.5 cm deep at the bottom of the flask is a good starting point).

  • Gently swirl the flask for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter the solution through a fluted filter paper into a clean, dry round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

This protocol outlines the purification of this compound by fractional distillation at atmospheric pressure.

Materials:

  • Crude or pre-treated this compound

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Boiling chips

  • Thermometer

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations).

  • Place the crude this compound and a few boiling chips into the distilling flask. Do not fill the flask more than two-thirds full.

  • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side arm leading to the condenser.

  • Begin circulating cold water through the condenser.

  • Turn on the heating mantle and slowly increase the temperature to bring the mixture to a gentle boil.

  • Observe the vapor rising through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate (approximately 1-2 drops per second at the condenser outlet).

  • Monitor the temperature at the head of the column. Discard any initial fraction that distills at a significantly lower temperature than the boiling point of the target compound.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (91.5 °C at atmospheric pressure).[2]

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distilling flask.

  • Allow the apparatus to cool completely before disassembling.

V. Visualizations

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (NaHCO3, H2O) Crude->Wash Remove Acidic Impurities Dry Drying (e.g., MgSO4) Wash->Dry Remove Water Distill Fractional Distillation Dry->Distill Separate Volatiles Pure Pure Product Distill->Pure Analysis Purity Analysis (GC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purity Check Failed acidic Product is Acidic? start->acidic water Water Detected? acidic->water No wash_step Perform/Repeat Aqueous Base Wash acidic->wash_step Yes other_impurities Other Impurities Present? water->other_impurities No dry_step Redry with Anhydrous Agent water->dry_step Yes distill_step Perform Fractional Distillation other_impurities->distill_step Yes end Re-analyze Purity other_impurities->end No wash_step->dry_step dry_step->end distill_step->end

Caption: Decision tree for troubleshooting purification issues.

VI. References

  • Drying Agents. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Process for the purification of 1,1,1,2-tetrafluoroethane. (1992). European Patent Office. EP 0507458 A2. Retrieved from --INVALID-LINK--

  • Process for removing 2-chloro-1,1-difluoroethylene from 1,1,1,2-tetrafluoroethane and co-producing 2-chloro-1,1,1,2-tetrafluoroethane. (1994). Google Patents. US5336377A. Retrieved from --INVALID-LINK--

  • Drying agents from Merck Millipore. (n.d.). Merck Millipore. Retrieved from --INVALID-LINK--

  • Process for the production of 1,1,2-trichloro-2,2-difluoroethane. (1985). European Patent Office. EP 0143864 B1. Retrieved from --INVALID-LINK--

  • Process for the purification of 1,1,1,2-tetrafluorethane. (1992). Google Patents. EP0472391A1. Retrieved from --INVALID-LINK--

  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from --INVALID-LINK--

  • Chlorofluorocarbons. (2021). Noble Gas Lab - The University of Utah. Retrieved from --INVALID-LINK--

  • Drying agents. (2021). ResearchGate. Retrieved from --INVALID-LINK--

  • Drying Of Organic Liquids. (n.d.). Activated Alumina Balls. Retrieved from --INVALID-LINK--

  • Preparation method of tetrachloro-1,2-difluoroethane. (2012). Google Patents. CN102766017A. Retrieved from --INVALID-LINK--

  • (1) this compound and 1016 (2) 1,1,2,2-TETRACHLORO-1,2. (1994). CDC. Retrieved from --INVALID-LINK--

  • 1,1,2-Trichloro-2,2-difluoroethane - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--

  • Method for the analysis of 1,1,1,2-tetrafluoroethane. (2005). Google Patents. WO2005090271A2. Retrieved from --INVALID-LINK--

  • 9.5: Fractional Distillation Procedure. (2020). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Toxicological Profile for 1,1,2,2-Tetrachloroethane. (2008). Agency for Toxic Substances and Disease Registry. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Analytical Procedures for CFCs. (2011). USGS Groundwater Dating Lab. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). New Jersey Department of Health. Retrieved from --INVALID-LINK--

  • Potential Technologies For Collection and Destruction Of Cfc's, Halons, and Related Compounds Project Summary. (1989). EPA. Retrieved from --INVALID-LINK--

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018). YouTube. Retrieved from --INVALID-LINK--

  • Chlorofluorocarbons and Ozone Depletion. (2017). American Chemical Society. Retrieved from --INVALID-LINK--

  • Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. (2024). Save My Exams. Retrieved from --INVALID-LINK--

  • Abiotic degradation of chlorinated ethanes and ethenes in water. (2014). PMC - NIH. Retrieved from --INVALID-LINK--

  • Chlorinated Ethene Source Remediation: Lessons Learned. (2012). ACS Publications. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of CFC-112a (1,1,1,2-Tetrachloro-2,2-difluoroethane)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of CFC-112a. This guide is designed for researchers, scientists, and drug development professionals who require high-purity CFC-112a for their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common impurities in commercial-grade CFC-112a?

    • Why is the removal of the CFC-112 isomer particularly challenging?

    • What are the primary degradation products of CFC-112a I should be aware of?

    • What safety precautions are essential when handling CFC-112a?

  • Troubleshooting Guide

    • Fractional Distillation Issues:

      • Poor separation of isomers.

      • Product loss during distillation.

      • Thermal decomposition of the product.

    • Preparative Gas Chromatography (Prep GC) Issues:

      • Co-elution of impurities.

      • Low recovery of the purified product.

      • Sample degradation in the injector or column.

    • Purity Analysis (GC-MS) Issues:

      • Inaccurate quantification of impurities.

      • Peak tailing or poor peak shape.

  • Experimental Protocols

    • Protocol 1: Purification of CFC-112a by Fractional Distillation.

    • Protocol 2: High-Purity Separation of CFC-112a using Preparative Gas Chromatography.

    • Protocol 3: Purity Assessment of CFC-112a by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Chemical Compatibility and Disposal

  • References

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade CFC-112a?

A1: The most prevalent impurity in CFC-112a (1,1,1,2-tetrachloro-2,2-difluoroethane) is its structural isomer, CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane).[1] This is due to their similar formation pathways during synthesis. Other potential impurities can include under-fluorinated or over-fluorinated chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) that are byproducts of the manufacturing process.[2] It is also possible for unreacted starting materials or reagents from the synthesis to be present in trace amounts.

Q2: Why is the removal of the CFC-112 isomer particularly challenging?

A2: The primary challenge in separating CFC-112a from its isomer, CFC-112, lies in their very close boiling points. CFC-112a has a boiling point of 91.5°C, while CFC-112 boils at 92.8°C.[3][4] This small difference necessitates highly efficient separation techniques, such as fractional distillation with a high number of theoretical plates or specialized chromatographic methods.

Q3: What are the primary degradation products of CFC-112a I should be aware of?

A3: CFCs are generally stable, but can decompose under certain conditions. Thermal decomposition, especially in the presence of certain metals, can lead to the formation of hazardous compounds such as hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene.[5] While less common in a controlled laboratory setting, anaerobic degradation has been observed for some CFCs, though specific pathways for CFC-112a are not well-documented.[6] It is crucial to avoid high temperatures and incompatible materials to prevent degradation.

Q4: What safety precautions are essential when handling CFC-112a?

A4: As with all CFCs, proper safety measures are paramount.[7] Key precautions include:

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as reactive metals (e.g., sodium, potassium).

  • Disposal: Dispose of CFC-112a and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not release CFCs into the atmosphere.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments.

Fractional Distillation Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of isomers Insufficient number of theoretical plates in the distillation column.Use a longer fractionating column or one with more efficient packing material (e.g., structured packing).[10][11]
Reflux ratio is too low.Increase the reflux ratio to enhance separation. A higher ratio of liquid returned to the column improves the number of vaporization-condensation cycles.[12][13]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium to be established on each theoretical plate.
Product loss during distillation Leaks in the distillation apparatus.Ensure all joints are properly sealed. Use appropriate grease for ground glass joints if necessary.
Inefficient condensation.Check that the condenser is properly cooled and has an adequate flow of coolant.
Thermal decomposition of the product Heating mantle temperature is too high.Use a heating mantle with a temperature controller to maintain a stable and appropriate boiling temperature. Avoid direct, intense heating.
Presence of catalytic metals.Use an all-glass distillation apparatus to avoid contact with potentially catalytic metal surfaces.
Preparative Gas Chromatography (Prep GC) Issues
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of impurities Inappropriate stationary phase.Select a GC column with a stationary phase that provides good selectivity for halogenated hydrocarbons. Wax-type or specialized PLOT columns can be effective.[14][15]
Isothermal temperature program.Implement a temperature gradient program to improve the resolution between closely eluting compounds.
Low recovery of the purified product Inefficient trapping of the eluent.Ensure the collection trap is sufficiently cooled to condense the CFC-112a. Liquid nitrogen is often used for this purpose.
Sample carryover in the injector.Clean the injector port regularly and use a new syringe for each injection to prevent contamination.
Sample degradation in the injector or column Injector temperature is too high.Optimize the injector temperature to ensure complete volatilization without causing thermal decomposition.
Active sites on the column.Use a deactivated column specifically designed for the analysis of reactive compounds.
Purity Analysis (GC-MS) Issues
Problem Potential Cause(s) Recommended Solution(s)
Inaccurate quantification of impurities Non-linear detector response.Prepare a multi-point calibration curve using certified reference standards for CFC-112a and any known impurities.
Inappropriate internal standard.Select an internal standard that is chemically similar to CFC-112a but does not co-elute with any components in the sample.
Peak tailing or poor peak shape Active sites in the GC system.Deactivate the injector liner and the front end of the GC column.
Column overloading.Dilute the sample or inject a smaller volume.

Experimental Protocols

Protocol 1: Purification of CFC-112a by Fractional Distillation

This protocol is designed for the purification of CFC-112a from its primary isomer, CFC-112, and other less volatile impurities.

Materials:

  • Crude CFC-112a

  • Fractionating column (e.g., Vigreux or packed column with structured packing, minimum 24 theoretical plates)[10][16]

  • Distillation head with condenser and collection flask

  • Heating mantle with a temperature controller

  • Thermometer or temperature probe

  • Stir bar and magnetic stir plate

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

    • Place a stir bar in the distillation flask and add the crude CFC-112a.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Distillation:

    • Begin stirring and gently heat the distillation flask.

    • As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column.

    • Establish a high reflux ratio by adjusting the heating rate. A ratio of at least 10:1 (10 drops of condensate returning to the column for every 1 drop collected) is recommended for separating close-boiling isomers.[17]

    • Monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in any lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of CFC-112a (91.5°C), begin collecting the main fraction in a clean, pre-weighed collection flask.

    • Continue distillation at a slow, steady rate, maintaining the stable head temperature.

    • If the temperature begins to rise significantly, it indicates that the higher-boiling impurities (like CFC-112) are beginning to distill. Stop the distillation or change the collection flask to collect this final fraction separately.

  • Analysis:

    • Analyze all collected fractions by GC-MS (see Protocol 3) to determine their purity.

    • Combine the fractions that meet the required purity specifications.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis & Pooling crude Crude CFC-112a setup Assemble Distillation Apparatus crude->setup heat Heat and Establish High Reflux setup->heat collect_fore Collect Fore-run heat->collect_fore collect_main Collect Main Fraction at 91.5°C collect_fore->collect_main analyze GC-MS Analysis of Fractions collect_fore->analyze collect_tail Collect Tailings collect_main->collect_tail collect_main->analyze collect_tail->analyze pool Pool High-Purity Fractions analyze->pool pure_product Purified CFC-112a pool->pure_product

Caption: Workflow for the purification of CFC-112a by fractional distillation.

Protocol 2: High-Purity Separation of CFC-112a using Preparative Gas Chromatography

This protocol is suitable for obtaining very high-purity CFC-112a on a smaller scale.

Materials:

  • Partially purified CFC-112a (e.g., from fractional distillation)

  • Preparative gas chromatograph (Prep GC) with a suitable detector (e.g., TCD)

  • GC column with a stationary phase suitable for halogenated hydrocarbons (e.g., a wax-type or a specialized PLOT column)[14][18]

  • High-purity carrier gas (e.g., helium or nitrogen)

  • Cold trap for fraction collection (e.g., U-tube cooled with liquid nitrogen)

  • Syringe for sample injection

Procedure:

  • Instrument Setup:

    • Install the appropriate Prep GC column.

    • Set the carrier gas flow rate.

    • Establish the temperature program. An initial isothermal period followed by a slow temperature ramp can be effective for separating isomers.

    • Set the injector and detector temperatures. The injector temperature should be high enough to ensure rapid vaporization but not so high as to cause degradation.

  • Purification:

    • Inject a small aliquot of the partially purified CFC-112a to determine the retention times of the components.

    • Once the retention times are known, perform larger injections for preparative separation.

    • As the CFC-112a peak begins to elute, place the cold trap at the column outlet to collect the purified product.

    • Remove the cold trap as soon as the CFC-112a peak has completely eluted to avoid collecting the subsequent impurities.

  • Recovery and Analysis:

    • Allow the cold trap to warm to room temperature in a closed system to prevent atmospheric moisture from condensing.

    • Transfer the collected liquid CFC-112a to a suitable vial.

    • Analyze the purity of the collected fraction by analytical GC-MS (see Protocol 3).

Prep_GC_Workflow cluster_setup Instrument Setup cluster_purification Purification Cycle cluster_analysis Recovery & Analysis sample Partially Purified CFC-112a setup_gc Configure Prep GC Parameters sample->setup_gc inject Inject Sample setup_gc->inject separate Chromatographic Separation inject->separate collect Collect CFC-112a Fraction separate->collect recover Recover Product from Cold Trap collect->recover analyze GC-MS Purity Analysis recover->analyze high_purity_product High-Purity CFC-112a analyze->high_purity_product

Caption: Workflow for high-purity separation of CFC-112a using Prep GC.

Protocol 3: Purity Assessment of CFC-112a by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of CFC-112a and its potential impurities.[19][20][21]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column suitable for volatile halogenated hydrocarbons (e.g., DB-624, DB-5ms)

  • Autosampler (recommended for reproducibility)

  • High-purity carrier gas (helium)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the CFC-112a sample in a suitable solvent (e.g., methanol or hexane).

    • Prepare a series of calibration standards of CFC-112a and any available impurity standards in the same solvent.

    • Prepare a solution of an internal standard (e.g., a deuterated analog or a different, non-interfering halogenated hydrocarbon).

    • Spike both the sample and calibration standards with a known amount of the internal standard.

  • GC-MS Analysis:

    • GC Conditions:

      • Inlet Temperature: 200°C

      • Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration)

      • Oven Program: 40°C for 2 minutes, then ramp to 200°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times and mass spectra.

    • Generate a calibration curve for each compound by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Calculate the concentration of CFC-112a and any impurities in the sample using the calibration curves.

Chemical Compatibility and Disposal

Chemical Compatibility:

Fluorinated hydrocarbons like CFC-112a are generally compatible with a wide range of materials. However, it is crucial to avoid contact with:

  • Strong bases and reactive metals: Such as sodium, potassium, and powdered aluminum, as they can cause violent reactions.[22]

  • Certain elastomers and plastics: Swelling or degradation may occur with prolonged exposure. It is recommended to consult a chemical compatibility chart for specific materials.

Disposal:

CFC-112a is an ozone-depleting substance and must be disposed of as hazardous waste.[8]

  • Do not vent to the atmosphere.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

  • Consult your institution's environmental health and safety office for specific disposal procedures. This may involve incineration at high temperatures by a certified facility.[8]

References

Navigating the Challenges of Long-Term 1,1,1,2-Tetrachloro-2,2-difluoroethane Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the long-term storage and stabilization of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a). As a Senior Application Scientist, I've designed this comprehensive guide to provide you with the in-depth technical knowledge and practical troubleshooting advice necessary to ensure the integrity of your valuable CFC-112a samples over extended periods. This resource moves beyond simple procedural lists to explain the underlying chemical principles, helping you to proactively mitigate degradation and confidently address any stability issues that may arise during your research and development endeavors.

The Challenge of Preserving CFC-112a Integrity

This compound is a stable compound under ideal conditions; however, its long-term storage presents significant challenges.[1][2] Over time, and with exposure to certain environmental factors, it can undergo degradation, leading to the formation of impurities that can compromise experimental results and pose safety hazards. The primary degradation pathways involve dehydrohalogenation and the formation of acidic byproducts, which can be catalyzed by factors such as moisture, light, and contact with incompatible materials.[3] Understanding these degradation mechanisms is the first step toward effective stabilization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with stored this compound.

Q1: What are the initial visual signs of CFC-112a degradation?

A: The initial visual cue of degradation is often a slight discoloration of the compound, which is normally a colorless solid or liquid.[4] Any deviation from its clear appearance should be considered a potential indicator of impurity formation.

Q2: I've noticed a faint, sharp odor from my stored CFC-112a that is different from its usual slight ether-like smell. What could this indicate?

A: A change in odor, particularly the development of a sharp or acrid smell, can be a sign of decomposition.[4] Halogenated hydrocarbons can decompose to form acidic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF), which have pungent odors.[3] The presence of these gases indicates that the compound is breaking down and should be handled with extreme caution in a well-ventilated fume hood.

Q3: My recent analysis of a stored CFC-112a sample shows unexpected peaks in the gas chromatogram. What are the likely degradation products?

A: Unexpected peaks in a gas chromatography (GC) analysis are a strong indicator of degradation. The primary degradation products of CFC-112a can include less halogenated chlorofluorocarbons, and in the presence of moisture, acidic species like hydrochloric acid and hydrofluoric acid. Under thermal stress, the highly toxic gas phosgene can also be formed.[3] It is crucial to use a mass spectrometry (MS) detector with your GC to identify these unknown peaks.

Q4: Can I store CFC-112a in any standard laboratory container?

A: No, material compatibility is critical for long-term storage. CFC-112a can attack some forms of plastics, rubber, and coatings.[4] Therefore, it is imperative to use containers made of materials known to be inert to halogenated hydrocarbons. Borosilicate glass with a PTFE-lined cap is a highly recommended option.[5] Avoid using containers with rubber septa or plastic caps that are not made of a resistant polymer.

Troubleshooting Guide: Addressing Common Storage Issues

This section provides a structured approach to troubleshooting common problems encountered during the long-term storage of CFC-112a.

Issue 1: Discoloration and/or Phase Change of Stored CFC-112a
  • Symptom: The normally colorless CFC-112a has developed a yellow or brownish tint. You may also observe the formation of solid precipitates.

  • Potential Cause: This is a clear sign of chemical degradation. The discoloration is likely due to the formation of complex reaction byproducts. The presence of moisture can accelerate these reactions, leading to the formation of acidic impurities which can further catalyze decomposition.

  • Troubleshooting Steps:

    • Isolate the Sample: Immediately move the container to a fume hood and handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

    • Verify Storage Conditions: Confirm that the sample has been stored in a cool, dark, and dry place, away from direct sunlight and heat sources.

    • Inspect the Container: Check the container and its closure for any signs of degradation or incompatibility. If the container is not made of borosilicate glass with a PTFE-lined cap, transfer the sample to an appropriate container.

    • Analytical Confirmation: Perform a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities.

    • Consider a Stabilizer: If the compound is to be stored for an extended period, the addition of a suitable stabilizer may be necessary.

Issue 2: Unexpected Results in Experiments Using Stored CFC-112a
  • Symptom: Your experimental results are inconsistent or show unexpected side reactions when using a batch of stored CFC-112a.

  • Potential Cause: The presence of reactive impurities, such as acidic degradation products (HCl, HF), can interfere with chemical reactions. These impurities can alter reaction kinetics, catalyze side reactions, or quench sensitive reagents.

  • Troubleshooting Steps:

    • Purity Analysis: Immediately analyze the purity of the CFC-112a batch using GC-MS to identify and quantify any impurities.

    • Neutralization of Acidity: If acidic impurities are detected, consider passing the CFC-112a through a small column of a suitable acid scavenger, such as activated alumina or a specialized basic resin, prior to use. This should be done with caution and under an inert atmosphere.

    • Re-purification: For critical applications, re-purification of the CFC-112a by distillation may be necessary. However, this should only be attempted by experienced chemists due to the potential for thermal decomposition.

    • Implement a Quality Control Schedule: Establish a routine quality control (QC) schedule for your stored CFC-112a, involving periodic purity checks to ensure its suitability for your experiments.

Best Practices for Long-Term Storage and Stabilization

To proactively prevent degradation and ensure the long-term stability of your this compound, adhere to the following best practices.

Optimal Storage Conditions

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature Cool and consistent (2-8 °C recommended)Reduces the rate of chemical reactions and minimizes volatilization.
Light Store in amber glass containers or in the darkPrevents photo-initiated degradation, which can generate free radicals.[6]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Minimizes contact with atmospheric moisture and oxygen, which can participate in degradation reactions.
Container Borosilicate glass bottles with PTFE-lined capsEnsures chemical inertness and prevents leaching of impurities from the container material.[5]
Material Compatibility

Choosing the right materials for storage and handling is crucial to prevent contamination and degradation.

MaterialCompatibilityComments
Borosilicate Glass ExcellentThe preferred material for long-term storage.[5]
PTFE (Teflon) ExcellentIdeal for cap liners and transfer lines.
Stainless Steel GoodCan be used for short-term storage or transfer, but long-term contact may not be ideal.[5]
Polypropylene (PP) FairMay be suitable for short-term use, but long-term compatibility should be verified.
Polyethylene (PE) PoorNot recommended for long-term storage due to potential for leaching and swelling.
Rubber/Elastomers PoorCFC-112a will attack most common elastomers.[4]
The Role of Stabilizers

For extended storage, the addition of a chemical stabilizer can be a valuable strategy to inhibit degradation pathways. Halogenated hydrocarbons are prone to degradation through free-radical mechanisms and the formation of acidic byproducts. Therefore, a dual-stabilizer system is often most effective.

  • Acid Scavengers: These compounds neutralize acidic byproducts like HCl and HF that can catalyze further degradation.

    • Examples: Epoxidized soybean oil (ESBO), certain amines, and synthetic hydrotalcites are used in industrial applications for chlorinated solvents.[7][8] For laboratory-scale storage, small amounts of a sterically hindered amine or a basic solid adsorbent can be considered.

  • Free-Radical Scavengers (Antioxidants): These compounds inhibit autoxidation and other free-radical chain reactions that can be initiated by light or heat.

    • Examples: Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used as antioxidants in organic compounds.

Experimental Protocol: Stabilizer Addition

  • Selection: Choose a combination of an acid scavenger and a free-radical scavenger that is soluble in CFC-112a and will not interfere with downstream applications.

  • Concentration: Start with low concentrations, typically in the range of 50-200 ppm (w/w) for each stabilizer. The optimal concentration should be determined empirically.

  • Procedure: a. Under an inert atmosphere, dissolve the calculated amount of the chosen stabilizers in a small volume of high-purity CFC-112a. b. Add this stock solution to the bulk CFC-112a and mix thoroughly. c. Store the stabilized solution under the optimal conditions described above.

  • Monitoring: Regularly monitor the purity of the stabilized CFC-112a using GC-MS to assess the effectiveness of the stabilizers over time.

Diagram: CFC-112a Degradation and Stabilization Pathways

CFC-112a Degradation & Stabilization Pathways CFC112a This compound (CFC-112a) Free_Radicals Free Radicals (e.g., Cl•) CFC112a->Free_Radicals forms Acidic_Byproducts Acidic Byproducts (HCl, HF) CFC112a->Acidic_Byproducts forms Degradation_Initiators Degradation Initiators (Heat, Light, Moisture, Incompatible Metals) Degradation_Initiators->CFC112a initiates Degradation_Products Degradation Products (e.g., Phosgene, less halogenated CFCs) Free_Radicals->Degradation_Products leads to Acidic_Byproducts->Degradation_Products catalyzes formation of Stabilizers Stabilization Strategy Acid_Scavenger Acid Scavenger (e.g., Epoxidized Soybean Oil, Amines) Stabilizers->Acid_Scavenger employs Free_Radical_Scavenger Free-Radical Scavenger (e.g., BHT) Stabilizers->Free_Radical_Scavenger employs Acid_Scavenger->Acidic_Byproducts neutralizes Free_Radical_Scavenger->Free_Radicals quenches GC-MS Workflow for CFC-112a Purity Analysis Sample CFC-112a Sample Dilution Dilution in High-Purity Solvent Sample->Dilution GC_Injection GC Injection (Split Mode) Dilution->GC_Injection GC_Column Capillary GC Column (Separation) GC_Injection->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Purity Calculation & Impurity ID) MS_Detector->Data_Analysis Report Purity Report Data_Analysis->Report

References

Technical Support Center: Gas Chromatography of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic analysis of halogenated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when working with these unique and often reactive analytes. As halogenated compounds are central to numerous applications, from environmental monitoring of pesticides to pharmaceutical development, mastering their analysis is critical. This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical and physical principles.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and issues that arise during the GC analysis of halogenated compounds.

Q1: Why is my Electron Capture Detector (ECD) signal noisy or drifting?

A noisy or drifting baseline from an ECD can often be traced back to contamination or improper gas flow.[1][2] Detector noise is frequently associated with dirt, so a regular maintenance schedule is crucial.[2] Contaminated carrier or detector gases are a common culprit.[3] Ensure high-purity gases and consider installing or replacing impurity traps.[3] Also, verify that your gas flow rates are correct and stable; fluctuations in carrier or makeup gas can cause the baseline to drift.[3] Some detectors may require up to 24 hours to fully stabilize after changes in conditions.[4]

Q2: I'm seeing negative peaks in my chromatogram. What does this mean?

Negative peaks with an ECD are usually a sign of a problem, though a very small number of compounds can produce a negative response.[5] A common cause is a dirty or aging ECD cell.[3][5] Contamination can lead to a negative peak immediately following a large positive one.[5] If the detector is several years old, it may be nearing the end of its operational life.[5]

Q3: My peak shapes are tailing. What's the most likely cause?

Peak tailing for halogenated compounds often points to active sites within the GC system.[6] These active sites can be on the injector liner, the column itself, or even within the detector.[6][7][8] A poor column cut, exposing active silanol groups, is a frequent cause of tailing.[2] Improper column installation in the inlet can also lead to tailing.[2][6][8] For halogenated solvents like dichloromethane (DCM), interactions within a mass spectrometry (MS) ion source can cause significant tailing due to the formation of compounds like ferrous chloride on metal surfaces.[9][10][11]

Q4: Why is my sensitivity for halogenated compounds suddenly so low?

A sudden loss of sensitivity can be due to a variety of factors. If you are using a split/splitless inlet, verify that the mode has not inadvertently changed and that the purge valve is functioning correctly.[1] A leak in the injector, particularly a worn-out septum, can lead to sample loss and reduced peak areas.[3] A partially clogged syringe is another simple but often overlooked cause.[3] It's also important to ensure the detector is functioning optimally; for an ECD, this includes verifying makeup gas flows.[12]

In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex issues, organized by the observed symptom.

Guide 1: Combating Peak Tailing

Peak tailing is a persistent issue in the analysis of active compounds, including many halogenated organics. It manifests as an asymmetrical peak with a drawn-out tail, which can compromise resolution and integration accuracy.[6]

Potential Causes & Explanations:

  • Active Sites in the Inlet: The injector is a high-temperature environment where active sites can easily develop on the liner, seals, or any packing material. These sites, often exposed silanol groups or metal surfaces, can have secondary interactions with polar or reactive halogenated analytes, causing them to be retained longer than the bulk of the analyte band.[7]

  • Improper Column Installation: An incorrectly cut column end can expose a rough surface with excess active sites.[2] Furthermore, if the column is installed too low in the inlet, it can create extra dead volume, leading to peak broadening that can be mistaken for tailing.[2]

  • Column Contamination or Degradation: Over time, non-volatile matrix components can accumulate at the head of the column, creating active sites.[8][13] The stationary phase itself can also degrade due to exposure to oxygen at high temperatures, leading to increased activity.[14]

  • Solvent-Phase Mismatch: Injecting a polar solvent onto a non-polar column (or vice-versa) can cause poor sample focusing, particularly in splitless injections, which can manifest as peak tailing or splitting.[8]

Troubleshooting Workflow:

G start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner - Clean Inlet Body start->inlet_maintenance column_check Inspect Column: - Check for proper installation - Trim 10-20 cm from inlet end inlet_maintenance->column_check test_injection Inject Test Standard column_check->test_injection problem_solved Problem Resolved test_injection->problem_solved Tailing Gone advanced_diag Advanced Diagnostics: - Check for solvent/phase mismatch - Consider column replacement test_injection->advanced_diag Tailing Persists advanced_diag->problem_solved

A troubleshooting workflow for peak tailing issues.

Step-by-Step Protocol:

  • Inlet Maintenance: Begin with the most common source of activity.

    • Cool the injector and replace the septum, liner, and any seals.[15][16] Use a high-quality, deactivated liner, potentially with glass wool to trap non-volatiles.

    • While the inlet is disassembled, inspect it for any visible contamination and clean it according to the manufacturer's instructions.[13]

  • Column Care:

    • Carefully trim 10-20 cm from the front of the column.[2] This removes the section most likely to be contaminated.

    • Ensure the column cut is perfectly flat (90 degrees) and free of jagged edges.[2] Inspect the cut with a magnifying glass.[2]

    • Reinstall the column at the correct height in both the inlet and detector as specified by the instrument manufacturer.[2]

  • System Evaluation:

    • After reassembly, leak-check the system.

    • Inject a known standard containing a problematic compound to see if the tailing has been resolved.

  • Further Investigation (If Necessary):

    • If tailing persists, consider if there is a mismatch between your sample solvent and column phase polarity.[8]

    • The column itself may be irreversibly damaged or active. Consider replacing it with a new, high-quality inert column.[8]

Guide 2: Enhancing Poor Sensitivity

Achieving low detection limits is often critical for the analysis of halogenated compounds, especially in environmental and trace-level applications.[12] The Electron Capture Detector (ECD) is highly sensitive to these compounds, but its performance can be easily compromised.[12][17]

Potential Causes & Explanations:

  • Sub-optimal Injection Parameters: For trace analysis, a splitless injection is typically preferred to transfer the maximum amount of analyte to the column.[18] An incorrect split ratio or a leak in the injection port can significantly reduce the amount of sample reaching the detector.[3]

  • Detector Contamination or Incorrect Settings: The ECD is sensitive to contamination from the column bleed or dirty samples.[5] Its response is also highly dependent on the makeup gas type and flow rate.[2][12]

  • Active Sites and Analyte Degradation: Active sites in the inlet or column can irreversibly adsorb or degrade sensitive halogenated compounds, preventing them from reaching the detector.[13]

  • Column Choice: Using a column with a smaller internal diameter (e.g., 0.25 mm vs. 0.32 mm) can produce sharper peaks, which increases the peak height and improves the signal-to-noise ratio.[18]

Troubleshooting Workflow:

G start Poor Sensitivity Observed check_injection Verify Injection Parameters: - Check for leaks (septum) - Confirm injection mode (splitless) - Inspect syringe start->check_injection check_detector Optimize Detector Settings: - Verify makeup gas type and flow - Check detector temperature check_injection->check_detector check_system_activity Assess System Activity: - Perform inlet maintenance - Trim column inlet check_detector->check_system_activity test_injection Inject Standard check_system_activity->test_injection problem_solved Sensitivity Restored test_injection->problem_solved Sensitivity OK consider_column Consider Column Change: - Smaller ID for sharper peaks - New inert column test_injection->consider_column Sensitivity Still Low consider_column->problem_solved

A workflow for diagnosing and improving poor sensitivity.

Step-by-Step Protocol:

  • Verify Injection Integrity:

    • Change the septum, as this is a common source of leaks.[3]

    • Confirm your injection parameters. For trace analysis, ensure you are in splitless mode and that the purge activation time is optimized.[3][18]

    • Check that the syringe is clean and functioning correctly.[3]

  • Optimize Detector Performance:

    • Ensure you are using the correct makeup gas for your ECD (typically nitrogen or argon/methane).[2][12]

    • Optimize the makeup gas flow rate. The linearity of the ECD response is strongly affected by this parameter.[12] You may need to perform a calibration curve with an early and a late eluting compound and adjust the flow to achieve a consistent response.[12]

  • Address System Activity:

    • If not already done, perform routine inlet maintenance (liner, seals).[8] Active sites can cause analyte loss.

    • Trim the front end of the column to remove any accumulated non-volatile residues.[2]

  • Consider Advanced Solutions:

    • If sensitivity is still an issue, switching to a narrower bore column (e.g., 0.25 mm ID) can improve peak efficiency and height.[18]

    • For very complex or dirty samples, sample cleanup procedures are vital to protect the GC system and maintain long-term performance.[12]

Guide 3: Identifying and Eliminating Ghost Peaks

Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[19][20] They can interfere with analyte identification and quantification, making them a significant source of frustration.[21]

Potential Causes & Explanations:

  • Contamination from Consumables: The most common sources are the septum, vial caps, and syringe.[19][20] Septa can release plasticizers or silicones, especially at high inlet temperatures.[7][20]

  • Carryover from Previous Injections: If a previous sample contained a high concentration of a compound, it can be adsorbed in the inlet or at the front of the column and slowly bleed off in subsequent runs. This is often indicated by the ghost peak size decreasing with each blank injection.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from gas lines can concentrate on the column at low temperatures and then elute as the oven temperature ramps, often appearing as broad peaks.[19]

  • Sample Solvent or Reagent Contamination: The solvent used to dissolve the sample or any reagents used in sample preparation can be a source of contamination.

Troubleshooting Workflow:

G start Ghost Peak Observed run_blank Run a Blank Gradient (No Injection) start->run_blank peak_present Peak Still Present? run_blank->peak_present check_gas Source is System-Related: - Check gas traps/purity - Bake out column peak_present->check_gas Yes inject_solvent Source is Injection-Related: Inject pure solvent peak_present->inject_solvent No end Problem Identified check_gas->end peak_present2 Peak Still Present? inject_solvent->peak_present2 check_consumables Source is Consumables: - Change septum - Clean syringe - Check vial/cap peak_present2->check_consumables Yes check_solvent Source is Solvent peak_present2->check_solvent No check_consumables->end check_solvent->end

A systematic approach to identifying the source of ghost peaks.

Step-by-Step Protocol:

  • Isolate the Source: The first step is to determine if the ghost peak is from the system itself or from the injection process.

    • Run a "no injection" blank. Simply start the oven temperature program without making an injection.

    • If the ghost peak appears, the source is likely contaminated carrier gas or column bleed.[14][19] Ensure high-purity gases and functioning traps.[14] If it's column bleed, it will typically manifest as a rising baseline at higher temperatures.[22]

    • If the peak does not appear, the source is related to the injection.

  • Investigate Injection-Related Sources:

    • Inject a high-purity solvent from a clean vial.

    • If the peak appears, the source is likely the syringe, septum, or inlet contamination.

    • Systematically replace consumables: first, the septum, then use a new, clean syringe.[3][20]

    • If the peak disappears after changing the septum, you have found the source. Use high-quality, low-bleed septa.[20]

  • Check for Carryover:

    • If the ghost peak only appears after injecting a sample, and its size diminishes with subsequent blank injections, it is likely carryover.

    • To resolve carryover, clean the injector and trim the front of the column. A more robust solution involves improving sample cleanup to remove high-boiling or reactive components before injection.[12]

Quantitative Data & Recommended Parameters

The optimal parameters for GC analysis of halogenated compounds can vary significantly based on the specific analytes, matrix, and instrument. The following table provides general starting points.

ParameterSettingRationale & Considerations
Inlet Type Split/SplitlessSplitless is preferred for trace analysis to maximize analyte transfer to the column.[18]
Inlet Temperature 250 °CShould be high enough to ensure complete vaporization without causing thermal degradation of labile compounds.[18]
Liner Type Deactivated, with glass woolA deactivated liner minimizes active sites.[7] Glass wool can help trap non-volatile matrix components.
Column Phase 5% Phenyl Polysiloxane (e.g., HP-5)A good general-purpose column for many halogenated pesticides and PCBs.[23] Dual-column analysis with different selectivity is often used for confirmation.[12]
Carrier Gas Helium or HydrogenEnsure high purity. Hydrogen may provide faster analysis but check for compatibility with your system.
Oven Program Analyte DependentStart ~20°C below the solvent boiling point for good splitless focusing.[24] Ramp rate affects resolution.
Detector Electron Capture (ECD)Highly sensitive and selective for electronegative compounds like halogenated organics.[12][17]
ECD Temperature 300 - 350 °CHigher than the final oven temperature to prevent condensation of analytes and column bleed.
ECD Makeup Gas Nitrogen or Argon/5% Methane (P5)Required for proper ECD function. Flow rate must be optimized for linear response.[12]

Conclusion

Troubleshooting the gas chromatography of halogenated compounds requires a systematic and logical approach. By understanding the principles behind common issues like peak tailing, poor sensitivity, and ghost peaks, you can more effectively diagnose and resolve them. Regular preventative maintenance, including cleaning the inlet, using high-quality consumables, and proper column care, is the most effective strategy for ensuring robust and reliable results.[15] This guide provides a framework for that process, grounded in both scientific principles and practical field experience.

References

Technical Support Center: Pressure Management in Reactions with 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a). This guide is designed to provide you with the necessary insights and protocols to manage the significant pressure-related risks associated with this compound in a laboratory setting. As a non-flammable but reactive and thermally sensitive haloalkane, its use demands rigorous safety protocols and a deep understanding of its chemical behavior to prevent dangerous over-pressurization events.

Section 1: Core Principles & Physical Data

Understanding the physical properties of this compound is fundamental to anticipating its behavior under reaction conditions. Pressure in a sealed reactor is intrinsically linked to temperature and the physical state of the reactants and products.

Key Physical Properties of this compound

PropertyValueSource
Molecular Weight 203.8 g/mol [1][2]
Physical State Colorless solid below 40.6°C (105°F); liquid above.[1][2][3]
Boiling Point 91.5°C - 93.3°C (197°F) at 760 mmHg[2][3][4]
Melting Point 40.6°C (105°F)[1][2][3]
Vapor Pressure 40 mmHg at 20°C (68°F)[1][3][4]
Relative Vapor Density 7.0 (Air = 1)[4][5]
Water Solubility 0.01% (Low)[3][4]

The relatively low boiling point and significant vapor pressure indicate that even moderate heating in a closed system will lead to a rapid increase in pressure. This is a primary, non-reactive source of pressure that must be accounted for in all experimental designs.

Section 2: Troubleshooting Guide for Pressure Excursions

This section addresses specific, critical issues you may encounter. The following decision-making workflow is designed to guide you through a high-pressure event safely.

Workflow: Responding to an Unexpected Pressure Increase

Caption: Workflow for immediate response to a high-pressure alarm.

Q1: My reactor pressure is rising rapidly and unexpectedly. What is happening and what should I do?

A1: An uncontrolled pressure rise is a critical emergency, likely indicating a runaway reaction or thermal decomposition.[6][7] The heat generated by the reaction is exceeding the cooling capacity of your system, leading to an exponential increase in temperature and pressure.[7][8]

Immediate Actions:

  • Cease All Additions: Immediately stop the addition of any reactants or catalysts.

  • Cut the Heat: Turn off all heating mantles or circulators.

  • Engage Maximum Cooling: Apply emergency cooling by flowing the coldest possible fluid through the reactor jacket. If the reactor is in a containment hood, an external ice bath can be considered if it can be done without personal risk.

  • Do NOT Vent Manually (Unless Trained): Do not attempt to manually vent a system in a runaway state. The sudden release of decomposing, toxic gases can be extremely hazardous.[2][5] Rely on the engineered safety systems like the pressure relief valve and rupture disc.

  • Evacuate: If the pressure continues to rise after these steps, evacuate the laboratory and alert your institution's emergency response team.

Causality: The primary causes for such an event with this compound are:

  • Thermal Decomposition: The compound decomposes on contact with hot surfaces, producing gaseous HCl, HF, and phosgene.[2][5] This decomposition can be initiated by an overheated reactor wall or a localized hot spot.

  • Incompatible Materials: Reaction with incompatible materials, especially powdered metals like aluminum or zinc, can be highly exothermic and lead to a runaway reaction.[3][4][9]

  • Loss of Cooling: A failure in the cooling system (e.g., circulator pump failure, loss of cooling water) is a common cause of runaway reactions.[8][10]

Q2: The pressure in my reactor is slowly creeping up beyond the expected value based on vapor pressure calculations. What are the potential causes?

A2: A slow, steady pressure increase suggests a slow side reaction, gradual decomposition, or a system issue.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your temperature controller and thermocouple are functioning correctly and the reaction temperature is stable. A small, unnoticed temperature increase can cause a significant pressure rise.

  • Check for Minor Leaks: While counterintuitive, a leak in a connected gas line (e.g., an inert gas supply) can lead to a pressure increase in the reactor.

  • Consider Slow Decomposition: You may be operating near the thermal stability limit of the compound or one of your reagents. The material can undergo slow decomposition, gradually releasing non-condensable gases.

  • Evaluate Material Compatibility: Even materials not considered highly reactive can catalyze slow decomposition over time, especially at elevated temperatures. Ensure all wetted parts of your reactor (stirrer, baffles, thermowell) are made of highly inert materials.[2][5]

Q3: My reaction has completed and cooled to room temperature, but the vessel remains pressurized. Why?

A3: This indicates the formation of non-condensable gases during the reaction. This compound or other reactants may have partially decomposed, producing gases like HCl, HF, or others which will not re-condense upon cooling.[2][5]

Protocol for Safe Depressurization:

  • Ensure System is Cool: Verify the internal temperature is at or below ambient temperature.

  • Vent to a Scrubber: The headspace gas is likely toxic and corrosive. Never vent directly to the atmosphere or fume hood. The reactor outlet must be connected via secure tubing to a suitable scrubbing system (e.g., a caustic scrubber for acidic gases).

  • Open Vent Valve Slowly: Gradually open the vent valve to allow a slow, controlled release of pressure into the scrubber. Monitor the pressure gauge until it reads atmospheric pressure.

  • Purge with Inert Gas: Once depressurized, purge the reactor headspace with an inert gas (e.g., nitrogen or argon) for several minutes to remove any residual toxic gases before opening the reactor.

Section 3: Frequently Asked Questions (FAQs)

Q4: What materials are compatible and incompatible with this compound?

A4: Material choice is critical to prevent reactions that can generate heat and pressure.

Material ClassCompatibility RecommendationRationale & References
Metals AVOID: Chemically active metals (Potassium, Sodium), powdered metals (Aluminum, Zinc, Magnesium, Calcium), Beryllium.These can react vigorously, causing a potential explosion.[3][4][9][11]
USE WITH CAUTION: Stainless Steel (316), Hastelloy C-276, Monel.Generally compatible, but corrosion can be an issue if acidic byproducts (HCl, HF) are formed. Regular inspection is required.
Plastics & Elastomers AVOID: Most common plastics, rubbers, and coatings.This compound is known to attack and degrade many polymers.[2][5]
CONSIDER: Perfluoroelastomers (FFKM), PTFE.These materials offer the highest chemical resistance. Always verify compatibility with your specific grade and reaction conditions.
Glass GENERALLY SUITABLE: Borosilicate glass.Suitable for many applications, but be aware that HF produced during decomposition will etch glass.

Q5: What are the essential safety features for a reactor used with this compound?

A5: A multi-layered safety approach is non-negotiable. Your high-pressure reactor system must be equipped with the following:

  • Pressure Relief Valve (PRV): This is a re-sealing valve set to a specific pressure below the maximum allowable working pressure (MAWP) of the vessel. It is your primary line of defense against over-pressurization.[12]

  • Rupture Disc (Burst Disc): A non-reclosing safety device that bursts at a pre-determined pressure (typically set slightly higher than the PRV). It serves as a secondary, failsafe mechanism for rapid pressure release in a runaway event.[12][13]

  • Continuous Temperature & Pressure Monitoring: Real-time digital monitoring with programmable alarms and automated shutdown capabilities is essential.

  • Magnetic Stirring Drive: A magnetic coupling is superior to a mechanical seal as it eliminates a potential leak path for hazardous vapors.[12]

  • Emergency Cooling System: A robust and reliable cooling system that can handle the maximum potential heat output of the reaction.

Diagram: Recommended High-Pressure Reactor Setup

ReactorSetup cluster_reactor Reactor Vessel reactor_body Reaction Mixture (this compound + Reagents) stirrer Magnetic Stirrer head Reactor Head head->reactor_body prv Pressure Relief Valve (PRV) (Set < MAWP) prv->head Vent to Scrubber rupture_disc Rupture Disc (Set > PRV) rupture_disc->head Vent to Scrubber pressure_transducer Pressure Transducer (To Controller/Alarm) pressure_transducer->head thermowell Thermowell w/ Thermocouple (To Controller/Alarm) thermowell->reactor_body

Caption: Essential components for a safe high-pressure reactor setup.

Q6: How can I proactively design my experiment to minimize pressure risks?

A6: Safe experimental design is the most effective way to manage pressure.

Key Principles:

  • Perform a Risk Assessment: Before any experiment, conduct a thorough risk assessment. What is the maximum possible pressure and temperature in a worst-case scenario (e.g., total loss of cooling)? Ensure your equipment is rated to handle it.

  • Use Dilution: Running reactions in a suitable, inert solvent can help manage the heat of reaction and reduce the concentration of reactive species.

  • Controlled Addition: Add reactive agents slowly and sub-surface if possible. This allows the cooling system to keep up with heat generation and prevents the accumulation of unreacted reagents.

  • Start Small: Always perform reactions on a small scale first to understand their thermal behavior before scaling up.

  • Inert Atmosphere: Ensure the reactor is purged with an inert gas (argon or nitrogen) to remove air and moisture, which can contribute to unwanted side reactions.

References

Technical Support Center: 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) Handling & Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS 76-11-9), also known as CFC-112a. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. Our goal is to provide you with the technical insights and practical solutions needed to anticipate and mitigate common side reactions, ensuring the integrity and success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered when working with this compound.

Q1: What are the primary types of side reactions to be aware of when using CFC-112a?

A1: The most prevalent side reactions are:

  • Reductive Dehalogenation: Reaction with active metals can lead to the removal of chlorine atoms, potentially causing dimerization or the formation of unsaturated compounds.[1][2]

  • Thermal Decomposition: High temperatures or contact with hot surfaces can break down the molecule, producing hazardous gases like hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene.[2][3][4]

  • Reaction with Incompatible Materials: CFC-112a can react with chemically active metals (e.g., potassium, sodium, powdered aluminum, zinc, magnesium) and may also attack certain plastics, rubbers, and coatings.[1][2][4]

Q2: My reaction mixture involving CFC-112a turned dark and acidic. What is the likely cause?

A2: This is a classic sign of decomposition. The acidity stems from the formation of HCl and HF, which occurs when the compound breaks down due to excessive heat or contact with an incompatible substance, such as a reactive metal.[2][3][5] This decomposition can be catalyzed by Lewis acids or metallic impurities in your reaction vessel.

Q3: Can I use strong bases or common organometallic reagents like Grignards or alkyllithiums with CFC-112a?

A3: It is strongly discouraged. While CFC-112a has no α-protons for simple dehydrohalogenation, it is highly susceptible to reaction with strong nucleophiles and bases. These reagents can induce dehalogenation or other complex, uncontrolled reactions. Chemically-active metals, including magnesium and alkali metals like sodium, are listed as incompatible.[1][2][6]

Q4: What specific metals should my reactor or equipment NOT be made of when working with CFC-112a at elevated temperatures?

A4: Avoid reactors containing powdered aluminum, zinc, magnesium, calcium, beryllium, sodium, and potassium, especially under anhydrous conditions.[1][2][6] These active metals can initiate vigorous or even explosive dehalogenation reactions. For high-temperature applications, glass, stainless steel (304 or 316), or Hastelloy are generally more suitable, but material compatibility tests under your specific reaction conditions are always recommended.

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific side reactions, including their mechanisms and detailed protocols for their prevention.

Guide 1: Managing Reductive Dehalogenation

Reductive dehalogenation is a common side reaction, particularly when metals are present. This process involves the transfer of electrons from the metal to the C-Cl bond, leading to its cleavage.

The Problem: Your reaction yields unexpected byproducts such as 1,1-dichloro-2,2-difluoroethylene or oligomeric materials instead of the desired product. This is often accompanied by the consumption of metal catalysts or reagents at a faster-than-expected rate.

Underlying Mechanism: Chemically active metals, particularly in powdered form, can react with CFC-112a to remove two adjacent chlorine atoms, a process known as vicinal dehalogenation.[7] This typically proceeds through a metal-surface mediated reaction or a single-electron transfer (SET) mechanism, generating radical intermediates that can then react further.

Workflow for Diagnosing Reductive Dehalogenation

Caption: Diagnostic workflow for reductive dehalogenation.

Prevention & Mitigation Protocol:

  • Reactor Material Selection:

    • Prioritize Inert Materials: For reactions involving CFC-112a, utilize glass or PFA/PTFE-lined reactors whenever possible.

    • Metal Reactors: If a metal reactor is necessary, ensure it is made of a compatible alloy (e.g., high-grade stainless steel, Hastelloy) and is free from scratches or scoring that might expose more reactive sites.

  • Passivation of Metal Surfaces:

    • Before use, passivate stainless steel reactors by treating them with a nitric acid solution (typically 20-50% v/v) to form a protective, non-reactive oxide layer. Consult your equipment manufacturer for specific passivation procedures.

  • Control of Reaction Conditions:

    • Temperature: Keep the reaction temperature below the boiling point of CFC-112a (91.5-93.3°C) unless the process specifically requires higher temperatures.[2][3] Decomposition becomes more significant at elevated temperatures.

    • Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents like methanol can participate in the reaction, especially when using metals like zinc for dehalogenation.[7]

  • Reagent Purity:

    • Ensure all reagents, especially any metal catalysts or salts, are free from contamination with more reactive metals.

Data Summary: Material Compatibility

Material ClassCompatibleIncompatible / Use with Caution
Metals Stainless Steel (304, 316), HastelloyPotassium, Sodium, Calcium, Beryllium, Powdered Aluminum, Zinc, Magnesium[1][2][6]
Plastics/Polymers PTFE, PFA, FEPMay attack some forms of plastics, rubber, and coatings[3][4]
Glass Borosilicate GlassN/A
Guide 2: Mitigating Thermal & Photochemical Decomposition

CFC-112a is stable at ambient temperatures but can decompose under thermal or photochemical stress, leading to hazardous byproducts and reaction failure.

The Problem: A sudden pressure increase in a sealed reactor, the appearance of corrosive fumes, or a sharp, acidic odor. This indicates the compound is decomposing.

Underlying Mechanism: High heat or UV radiation provides the energy needed for homolytic cleavage of the C-Cl bonds, which are weaker than the C-F and C-C bonds. This generates radical species that propagate decomposition, ultimately forming stable, hazardous products like phosgene (COCl₂), HCl, and HF.[2][3][5]

Mechanism of Thermal Decomposition

G A C₂Cl₄F₂ B Heat (>90°C) or Hot Surface C Cl• + •C₂Cl₃F₂ (Radicals) B->C Homolytic Cleavage D Reaction with O₂ or impurities C->D E Toxic Fumes: HCl, HF, Phosgene (COCl₂) D->E

Caption: Simplified pathway for thermal decomposition of CFC-112a.

Prevention & Mitigation Protocol:

  • Strict Temperature Control:

    • Set Point: Maintain reaction temperatures well below the decomposition threshold. Do not exceed the compound's boiling point (91.5°C) unless absolutely necessary and with appropriate safety measures.[3]

    • Avoid Hot Spots: Use an oil bath or a well-controlled heating mantle to ensure even heat distribution. Avoid direct heating with a flame.

    • Welding Precaution: Never perform welding or use open flames in an area where CFC-112a vapors may be present, as decomposition can occur on hot metal surfaces.[4]

  • Exclusion of Air and Water:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of phosgene, which requires an oxygen source.

    • Anhydrous Conditions: Use dry solvents and reagents, as the presence of water can lead to the formation of corrosive hydrohalic acids (HCl, HF).

  • Photochemical Stability:

    • Protect from UV Light: If working with UV-sensitive reagents or running reactions for extended periods, use amber glassware or wrap the reaction vessel in aluminum foil to block UV radiation.

  • Emergency Preparedness:

    • Ventilation: Always work in a well-ventilated fume hood.

    • Scrubbing: Be prepared to scrub the off-gas from the reaction through a basic solution (e.g., sodium bicarbonate or calcium hydroxide) to neutralize any acidic gases formed during an unexpected decomposition event.

References

Technical Support Center: Purity Analysis of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity analysis of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth troubleshooting guidance for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with scientifically sound and field-tested insights to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity analysis of this compound.

Q1: What is the typical expected purity of commercial this compound?

While specifications can vary by manufacturer, high-purity grades of this compound are generally expected to be >99% pure. For specific applications, it is crucial to consult the manufacturer's certificate of analysis.

Q2: What are the most common impurities found in this compound?

The most common impurity is its isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112)[1][2]. Other potential impurities in chlorofluoroalkanes can include residual acids, moisture, and higher-boiling fractions from the synthesis process[3]. Unreacted starting materials or byproducts from side reactions may also be present.

Q3: What analytical technique is most suitable for determining the purity of this compound?

Gas Chromatography (GC) is the most common and effective method for analyzing the purity of volatile compounds like this compound. A Flame Ionization Detector (FID) is often used for quantification, while a Mass Spectrometer (MS) can be used for definitive identification of impurities[1][2].

Q4: What type of GC column is recommended for the separation of this compound and its isomers?

A polar capillary column is generally recommended for the separation of halogenated hydrocarbons. NIOSH Method 1016 suggests using a DB-Wax or a Nukol™ on fused silica column for the analysis of this compound and its isomer[4].

Q5: Are there any specific safety precautions to consider when handling this compound?

Yes, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is incompatible with active metals such as potassium and sodium and can react with acids[3]. Upon contact with hot surfaces, it can decompose to produce toxic fumes like hydrogen chloride, hydrogen fluoride, and phosgene[3]. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Troubleshooting Guides

This section provides systematic guidance for resolving common issues encountered during the GC analysis of this compound.

Guide 1: Peak Tailing in the Chromatogram

Symptom: The peak for this compound or other components in the chromatogram is asymmetrical with a trailing edge.

Causality: Peak tailing is often indicative of active sites in the analytical flow path that interact with the analyte, or issues with the column itself. This can lead to inaccurate peak integration and reduced resolution.

Troubleshooting Protocol:

  • Initial System Check:

    • Liner Deactivation: Active sites in the injector liner are a common cause of peak tailing. Replace the liner with a new, deactivated liner.

    • Septum Bleed: A worn or cored septum can introduce contaminants. Replace the injector septum.

    • Column Installation: Ensure the column is installed correctly in the inlet and detector, with clean, square cuts at both ends. An improper cut can create active sites and disrupt the sample flow path.

  • Column Maintenance:

    • Column Contamination: If the tailing persists, the front end of the column may be contaminated with non-volatile residues. Trim 15-20 cm from the inlet end of the column.

    • Column Conditioning: Recondition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Method Parameter Optimization:

    • Injector Temperature: A low injector temperature can lead to incomplete volatilization of the sample. Ensure the injector temperature is appropriate for the boiling point of this compound (91.5 °C)[3]. A typical starting point would be 200-250 °C.

    • Column Temperature: If the oven temperature is too low, it can lead to increased interaction with the stationary phase. Ensure the elution temperature is appropriate for the analyte.

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed liner Replace Inlet Liner and Septum start->liner column_cut Check Column Installation and Cut liner->column_cut Tailing persists resolved Issue Resolved liner->resolved Tailing resolved trim_column Trim 15-20 cm from Column Inlet column_cut->trim_column Tailing persists column_cut->resolved Tailing resolved recondition Recondition Column trim_column->recondition trim_column->resolved Tailing resolved temp_check Optimize Injector and Oven Temperatures recondition->temp_check Tailing persists temp_check->resolved Tailing resolved

Caption: A systematic workflow for diagnosing and resolving peak tailing issues.

Guide 2: Appearance of Split or Shouldered Peaks

Symptom: The main analyte peak appears as a doublet or with a shoulder.

Causality: Split peaks are typically caused by issues during sample introduction that result in the sample being introduced onto the column in a non-uniform band.

Troubleshooting Protocol:

  • Injection Technique and Parameters:

    • Injection Speed: A slow injection can cause the sample to vaporize inefficiently. Ensure the injection is performed rapidly and smoothly.

    • Solvent Mismatch: In splitless injection, a mismatch between the polarity of the solvent and the stationary phase can cause peak splitting. Ensure solvent compatibility with a polar column.

    • Initial Oven Temperature: For splitless injection, the initial oven temperature should be about 20 °C below the boiling point of the solvent to allow for proper solvent focusing.

  • Inlet and Column Integrity:

    • Column Position: An incorrectly positioned column in the inlet can lead to poor sample transfer. Verify the correct column insertion depth as per the instrument manufacturer's guidelines.

    • Liner Obstruction: Check the inlet liner for any obstructions, such as septum particles or glass wool that is not properly positioned.

  • Sample Overload:

    • Concentration: Injecting a sample that is too concentrated can overload the column, leading to peak fronting or splitting. Dilute the sample and reinject.

    • Injection Volume: Reduce the injection volume to avoid overloading the liner and column.

Recommended Starting GC Method

The following table provides a recommended starting point for the purity analysis of this compound. This method should be optimized for your specific instrumentation and analytical requirements.

ParameterRecommended SettingRationale
Column DB-Wax or equivalent polar phase (e.g., Nukol™)Provides good selectivity for halogenated hydrocarbons and their isomers[4].
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Carrier Gas Helium or HydrogenInert carrier gases suitable for GC-FID or GC-MS.
Inlet Temperature 220 °CEnsures rapid vaporization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks for a high concentration sample.
Injection Volume 1 µLA standard volume for liquid injections.
Oven Program Initial Temp: 50 °C, hold for 2 minAllows for focusing of the analytes at the head of the column.
Ramp: 10 °C/min to 200 °CA moderate ramp rate to ensure good separation of potential impurities.
Final Hold: Hold at 200 °C for 5 minEnsures that any higher boiling impurities are eluted from the column.
Detector FIDA robust and sensitive detector for hydrocarbons.
Detector Temp 250 °CPrevents condensation of the analytes in the detector.

References

Technical Support Center: A Guide to Scaling Up Reactions with 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1,1,1,2-Tetrachloro-2,2-difluoroethane (also known as CFC-112a or R-112a). This guide is designed for our partners in research, discovery, and drug development who are transitioning reactions involving this versatile but challenging molecule from bench-scale to larger-scale production. Scaling up any chemical process introduces complexities that may not be apparent in smaller, more forgiving lab environments. With this compound, its unique physical properties and reactivity profile demand careful consideration to ensure safety, efficiency, and reproducibility.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common scale-up issues and offer robust, self-validating troubleshooting strategies. Our goal is to empower you to anticipate challenges, mitigate risks, and achieve your synthetic objectives with confidence.

Core Properties & Safety Data

Before initiating any scale-up, a thorough understanding of the reagent's fundamental properties is critical. The following table summarizes key data for this compound.

PropertyValueSource
Chemical Formula C₂Cl₄F₂[1]
Molecular Weight 203.83 g/mol [2]
Appearance Colorless-to-white solid with a slight, ether-like odor.[3][4][5][3][4][5]
Melting Point 40.6 °C (105 °F)[3][5]
Boiling Point 91.5 °C (197 °F)[1][3][5]
Density 1.65 g/cm³ at 25°C[5]
Vapor Pressure 40 mmHg at 20°C[4]
OSHA PEL (8-hr TWA) 500 ppm[6]
ACGIH TLV (8-hr TWA) 100 ppm[6]
NIOSH IDLH 2000 ppm[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the scale-up of reactions involving this compound.

Q1: My reaction is sluggish or stalling upon scale-up, even though it worked perfectly on a 1-gram scale. What's happening?

This is a classic scale-up challenge related to mass and heat transfer. As you increase the volume of your reaction, the surface-area-to-volume ratio decreases, which can lead to several problems:

  • Inefficient Mixing: In a larger vessel, simply increasing the stir rate may not be enough. Pockets of unmixed reagents or localized temperature gradients can form, slowing down the overall reaction rate.

    • Solution: Evaluate your reactor's mixing dynamics. Consider switching from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure vigorous and homogenous mixing throughout the vessel. For very large scales, reactor baffling may be necessary.

  • Poor Heat Transfer: Exothermic or endothermic reactions are harder to control at scale. If your reaction requires heating, the core of the reactor may not be reaching the target temperature, even if the external heating mantle is set correctly.

    • Solution: Use a reactor with a jacketed heating/cooling system for more uniform temperature control. Monitor the internal reaction temperature with a calibrated probe, not just the external temperature. When scaling up, it's crucial to perform a reaction risk assessment to understand the thermal profile of your reaction.[7]

  • Solvent and Reagent Quality: The quality and purity of solvents and reagents can vary significantly between batches, especially when purchasing larger quantities.[7]

    • Solution: Always use solvents and reagents from reputable suppliers and consider performing quality control checks on new batches before use. Ensure solvents are appropriately dried if your reaction is moisture-sensitive.

Q2: I'm seeing new, unexpected byproducts in my scaled-up reaction. How do I identify and prevent them?

The appearance of new byproducts at scale often points to thermal decomposition or incompatibility with reactor materials.

  • Thermal Decomposition: this compound decomposes on contact with hot surfaces or flames, producing toxic fumes like hydrogen chloride, hydrogen fluoride, and phosgene.[3][5] Localized "hot spots" on the reactor wall, caused by poor mixing and aggressive heating, can initiate this decomposition.

    • Solution: Improve mixing and use a controlled heating system as described above. Avoid heating the reaction too quickly. A slower, more controlled temperature ramp is safer and can prevent byproduct formation.

  • Material Incompatibility: This compound is known to react with chemically active metals such as powdered aluminum, zinc, magnesium, potassium, and sodium.[5][8][9] It can also attack some forms of plastics, rubber, and coatings.[3][5][9] If your larger reactor system contains these materials in wetted parts (e.g., gaskets, valves, stirrer shafts), you may be introducing new reactants.

    • Solution: Construct your reaction setup using inert materials. Glass-lined steel reactors are often a good choice. For gaskets and seals, use perfluoroelastomers (FFKM) or PTFE. Always check the compatibility of all wetted parts before starting your reaction.

Below is a diagram illustrating the potential decomposition pathways that can lead to byproduct formation.

CFC112a This compound (C₂Cl₄F₂) Heat High Temperature / Hot Surfaces CFC112a->Heat Decomposition Metals Active Metals (Al, Zn, Mg, Na, K) CFC112a->Metals Reaction Byproducts Toxic Fumes & Byproducts Heat->Byproducts Metals->Byproducts HCl Hydrogen Chloride (HCl) Byproducts->HCl HF Hydrogen Fluoride (HF) Byproducts->HF Phosgene Phosgene (COCl₂) Byproducts->Phosgene MetalHalides Metal Halides Byproducts->MetalHalides caption Decomposition Pathways of CFC-112a

Caption: Potential decomposition pathways for CFC-112a.

Q3: How do I safely handle the off-gassing and pressure changes in a large-scale reaction?
  • Hazardous Off-gassing: As mentioned, decomposition can produce acidic gases (HCl, HF) and the highly toxic gas phosgene.[5][9][10] Reactions with strong acids can also release toxic fluoride fumes.[9]

    • Solution: All reactions must be conducted in a well-ventilated area, such as a walk-in fume hood designed for large-scale work.[8] The reactor's exhaust should be passed through a series of scrubbers to neutralize acidic gases before venting. A common setup involves a first scrubber with water or a dilute base (like sodium bicarbonate) followed by a second trap. Continuous monitoring of the exhaust stream for toxic gases may be warranted depending on the scale and risk.

  • Pressure Management: Although this compound itself is not flammable, a runaway reaction or rapid decomposition can cause a dangerous pressure increase in a closed system.[11]

    • Solution: Never run a large-scale reaction in a completely sealed vessel. The reactor should be equipped with a pressure relief valve and a rupture disk as secondary protection. Ensure the relief system is vented to the same scrubbing system as the process exhaust.

Q4: What are the critical Personal Protective Equipment (PPE) requirements for handling kilogram quantities of this substance?

Handling larger quantities increases the risk of significant exposure. Standard lab PPE must be upgraded.

  • Respiratory Protection: Use a full-face respirator with cartridges appropriate for organic vapors and acid gases, especially when charging the reactor or taking samples.[8][12] Ensure proper fit testing and training for all personnel.

  • Skin and Body Protection: Wear chemical-resistant gloves (consult manufacturer data for compatibility) and a chemical-resistant apron or suit.[8][12] Standard cotton lab coats are insufficient. Safety shoes are also recommended.[12]

  • Eye Protection: Chemical goggles are mandatory. A full-face shield should be worn over the goggles, especially during transfers or when working with the reaction under pressure.[8][12]

  • Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible.[12] All personnel should be trained on first-aid procedures, which include moving to fresh air upon inhalation and thoroughly washing skin with soap and water after contact.[11][13]

The following workflow provides a logical approach to troubleshooting common scale-up problems.

Start Problem: Low Yield / Slow Reaction at Scale CheckMixing Is mixing adequate? (No visible stratification, uniform temperature) Start->CheckMixing CheckTemp Is internal temperature correct and stable? CheckMixing->CheckTemp Yes ImproveMixing Action: Upgrade to overhead stirrer, optimize impeller, add baffles CheckMixing->ImproveMixing No CheckPurity Are reagents/solvents of sufficient purity? CheckTemp->CheckPurity Yes ImproveHeating Action: Use jacketed reactor, monitor internal temp CheckTemp->ImproveHeating No VerifyPurity Action: Test new batches, use fresh/dry solvents CheckPurity->VerifyPurity No CheckByproducts Problem: New Byproducts Observed CheckPurity->CheckByproducts No (Other Issue) Success Problem Resolved CheckPurity->Success Yes ImproveMixing->CheckMixing ImproveHeating->CheckTemp VerifyPurity->CheckPurity CheckMaterials Is reactor material compatible? (No active metals, compatible elastomers) CheckByproducts->CheckMaterials CheckHotspots Are there thermal hotspots? (Controlled heating ramp, good mixing) CheckMaterials->CheckHotspots Yes ReplaceParts Action: Use glass-lined reactor, PTFE/FFKM seals CheckMaterials->ReplaceParts No ControlHeating Action: Reduce heating rate, improve mixing CheckHotspots->ControlHeating No CheckHotspots->Success Yes (Resolved) ReplaceParts->CheckMaterials ControlHeating->CheckHotspots caption Troubleshooting Workflow for Scale-Up

Caption: A logical workflow for troubleshooting common scale-up issues.

Q5: What are the environmental and disposal considerations for this compound?

This compound is a chlorofluorocarbon (CFC). CFCs are known to harm the environment by destroying ozone in the upper atmosphere.[12][14] When exposed to UV radiation in the stratosphere, CFCs undergo photolysis, creating chlorine radicals that catalytically break down ozone molecules.[15][16][17]

  • Disposal: Due to its hazardous nature and environmental impact, all waste containing this compound must be treated as hazardous waste.[9] Do not dispose of it down the drain or with regular laboratory waste.

    • Procedure: Collect all liquid and solid waste in clearly labeled, sealed containers. Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for proper disposal procedures, which must be in accordance with local, state, and federal regulations.[8][9]

Protocol: Safe Quenching of a Scaled-Up Reaction

This protocol outlines a general procedure for safely quenching a reaction mixture at the end of a process. This is a template and must be adapted to the specific chemistry of your reaction.

  • Pre-Quench Cooling: Once the reaction is deemed complete by in-process controls (e.g., GC, HPLC), cool the reactor to a safe temperature, typically 0-10 °C, using the jacketed cooling system. This minimizes off-gassing and side reactions during the quench.

  • Prepare Quenching Solution: In a separate, appropriately sized vessel, prepare the quenching solution (e.g., a chilled aqueous solution of sodium bicarbonate for neutralizing acids, or sodium bisulfite for reducing agents).

  • Slow Addition: Under an inert atmosphere (e.g., nitrogen) and with vigorous stirring, slowly add the quenching solution to the reaction vessel via an addition funnel or pump. The addition rate should be carefully controlled to manage any exotherm or gas evolution.

  • Monitor Temperature and pH: Continuously monitor the internal temperature and, if applicable, the pH of the reaction mixture during the quench. Keep the temperature within a safe, predetermined range.

  • Stir Out: After the addition is complete, allow the mixture to stir for a predetermined "stir-out" period (e.g., 1 hour) to ensure the quench is complete.

  • Work-up: Proceed with the planned work-up and extraction procedure only after confirming the reaction has been fully and safely quenched.

This guide provides a starting point for addressing the challenges of scaling up reactions with this compound. Always perform a thorough hazard analysis and risk assessment before beginning any new or scaled-up procedure. Your safety and the integrity of your research are paramount.

References

Technical Support Center: Minimizing Exposure to 1,1,1,2-Tetrachloro-2,2-difluoroethane in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS No. 76-11-9). Its purpose is to provide clear, actionable guidance to minimize occupational exposure and ensure a safe laboratory environment. The following troubleshooting guides and FAQs are based on established safety protocols and an understanding of the chemical's specific hazards.

Section 1: Fundamental Safety & Hazard Identification (FAQs)

This section addresses the foundational knowledge required before handling this compound. Understanding its properties and the risks it poses is the first step in effective exposure control.

Q: What is this compound and what are its primary hazards?

A: this compound is a colorless solid with a slight, ether-like odor, which becomes a liquid above 105°F (40.6°C).[1][2][3][4] While it is non-combustible, it poses significant health risks through inhalation, skin, and eye contact.[1][5]

  • Inhalation Hazards: Breathing in vapors can irritate the nose, throat, and lungs, leading to symptoms like coughing, wheezing, and shortness of breath.[2][6] High concentrations can depress the central nervous system, causing dizziness, drowsiness, and confusion, and may also lead to pulmonary edema (fluid in the lungs) and cardiac arrhythmia.[1][6][7][8][9]

  • Contact Hazards: Direct contact with the skin and eyes causes irritation, which can manifest as a rash or a burning sensation.[1][2][6][7]

  • Reactivity Hazards: A critical, often overlooked hazard is its decomposition. When heated or in contact with hot surfaces or flames, it breaks down into highly toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[2][5][9][10] It is also incompatible with chemically-active metals like potassium, sodium, powdered aluminum, zinc, and magnesium.[1][2][7][8][11]

Q: What are the established occupational exposure limits I need to be aware of?

A: Yes, several regulatory bodies have established exposure limits to protect laboratory personnel. Adherence to these limits is mandatory. The key is to always use engineering controls and work practices to keep exposure as low as reasonably achievable, regardless of the limits.

Regulatory BodyExposure Limit (Time-Weighted Average, TWA)IDLH (Immediately Dangerous to Life or Health)
OSHA (PEL)500 ppm (4,170 mg/m³) over an 8-hour workshift.[3][6][12][13]N/A
NIOSH (REL)500 ppm (4,170 mg/m³) over a 10-hour workshift.[6][12][13]2,000 ppm.[8][12][14][15]
ACGIH (TLV)100 ppm over an 8-hour workshift (2007 recommendation).[3]N/A

Note: While older documents may cite a 500 ppm TLV from ACGIH, the more recent recommendation is 100 ppm.[3][6][13] Labs should strive to meet the most protective standard.

Q: How can I detect exposure if I can't see the vapor and the odor threshold is not well-defined for safety?

A: Relying on your sense of smell is not a reliable method for preventing overexposure. The ether-like odor may not be noticeable at concentrations approaching the exposure limit.[1][3] The primary method for assessing exposure is through a formal industrial hygiene evaluation, which may include collecting personal and area air samples.[6] Under OSHA regulations, you have a legal right to access the results of any exposure monitoring in your work area.[6] If you suspect you are experiencing health effects from exposure, see a physician trained in occupational diseases immediately.[6]

Section 2: Engineering & Administrative Controls (Troubleshooting Guide)

The most effective way to minimize exposure is to control hazards at the source using a combination of engineering and administrative controls. Personal protective equipment (PPE) should be considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Exposure Controls Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng->Admin Isolate the hazard from the person PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety strategies.

Q: My experiment requires handling this compound. What is the single most critical piece of safety equipment?

A: A properly functioning and certified chemical fume hood is non-negotiable.[16][17] All work that involves open containers of this chemical must be performed inside a fume hood to capture vapors at the source, preventing them from entering your breathing zone.[17] General laboratory ventilation is not sufficient to protect you from the hazards of this volatile chemical.[17]

Q: What is the correct way to set up my workspace inside a chemical fume hood?

A: An improper setup can defeat the protective function of a fume hood.

  • Work Deep Inside: All apparatus and containers should be kept at least six inches back from the face of the hood.[18] This prevents vapors from escaping due to air turbulence at the hood opening.

  • Minimize Clutter: Do not store excess chemicals or equipment inside the hood.[18] Obstructions disrupt the airflow patterns that are essential for proper containment.[17]

  • Keep the Sash Low: The sash provides a physical barrier and is critical for containment. Keep it at the lowest practical height for your work, and always at or below the level indicated by the certification sticker.[17] Close the sash completely when the hood is not in use.[17]

  • Prevent Environmental Release: For procedures that may generate high vapor concentrations, such as heating or evaporation, consider using additional engineering controls like condensers, traps, or scrubbers to prevent the release of the substance through the exhaust stack.[17]

Q: The procedure involves transferring the chemical. How can I minimize vapor release?

A: This is a high-risk step where administrative controls are key. Develop a standard operating procedure (SOP) for this task.[16]

Transfer_Workflow Start Start: Gather all materials (PPE, containers, absorbent) Verify_Hood Verify Fume Hood is operational Start->Verify_Hood Prep_Work Prepare work area inside hood Verify_Hood->Prep_Work Transfer Slowly pour or pump chemical into receiving vessel Prep_Work->Transfer Keep sash low Seal_All Immediately seal BOTH source and receiving containers Transfer->Seal_All Clean_Up Wipe down external surfaces of containers and work area Seal_All->Clean_Up End End: Properly store or dispose of materials Clean_Up->End

Caption: Workflow for the safe transfer of volatile chemicals.

Q: How do I properly store this chemical to ensure stability and safety?

A: Storage conditions are critical to prevent degradation and accidental release.

  • Location: Store in a cool, dry, well-ventilated area.[19]

  • Container: Keep the container tightly closed to prevent vapors from escaping.[7][9]

  • Segregation: Store away from incompatible materials, especially chemically active metals (Na, K, Al, Zn, Mg) and strong acids.[1][2][7] Be aware that this chemical can attack some plastics, rubber, and coatings; ensure your container and any storage cabinet linings are compatible.[9][10][11]

Section 3: Personal Protective Equipment (PPE) Selection & Use (FAQs)

PPE is your last line of defense and must be used in conjunction with robust engineering and administrative controls.

Q: What type of gloves and clothing provides the best protection?

A: Standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes, is required.

  • Gloves: Wear chemical-resistant gloves to prevent skin contact.[6][7][9] No single glove material is recommended universally for this chemical. You must consult the glove manufacturer's compatibility charts to select a glove material appropriate for the specific task and duration of contact.[20]

  • Eye Protection: Wear chemical safety glasses or goggles to prevent eye contact.[7][8][9][16]

  • Protective Clothing: For tasks with a high potential for splashing, consider additional protective clothing. All protective clothing should be clean and available each day.[6]

Q: When is a respirator necessary, and what type should I use?

A: Respirators should only be used when engineering controls cannot maintain exposure below the occupational exposure limits, or during emergency situations.[6] A risk assessment must be performed by a qualified safety professional to determine the appropriate respirator.

  • Above 500 ppm: A MSHA/NIOSH-approved supplied-air respirator with a full facepiece is recommended.[6]

  • Above 2,000 ppm (IDLH): A MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand mode is required.[2][6]

Q: What is the protocol for handling contaminated PPE?

A: Contaminated clothing and PPE can be a source of secondary exposure.

  • Removal: Promptly remove any work clothing that becomes significantly contaminated.[8]

  • Do Not Take Home: Never take contaminated work clothes home, as this could expose family members.[6]

  • Laundering: Contaminated clothing should be laundered by trained individuals who have been informed of the chemical's hazards.[6]

  • Disposal: Dispose of grossly contaminated disposable items (like gloves) as hazardous waste according to your institution's policies.

Section 4: Emergency Procedures & Waste Disposal (Troubleshooting Guide)

Preparedness is essential for responding effectively to an accident.

Q: What are the immediate steps to take in case of a spill?

A: The response depends on the size of the spill. For any large spill, or if you feel unsafe, evacuate the area and contact your institution's emergency response team.

Spill_Response Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess the spill size and your ability to respond Alert->Assess Evacuate Evacuate the area. Contact Emergency Response. Assess->Evacuate Large Spill or Unsure Contain Contain the spill with absorbent material Assess->Contain Small, manageable spill Absorb Absorb liquid with vermiculite or sand. Sweep solid into a container. Contain->Absorb Package Place contaminated material into a sealed, labeled container Absorb->Package Decontaminate Decontaminate the area and ventilate thoroughly Package->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Protocol:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[6][8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Absorb: For liquid spills, absorb with an inert material like vermiculite, dry sand, or earth.[6] For solid spills, carefully sweep or collect the material to minimize dust generation.[6][7][9]

  • Package: Place the absorbed material into sealed, labeled containers for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water once the material is removed.[6]

Q: What are the first aid procedures for inhalation, skin, or eye contact?

A: Immediate action is required. Emergency showers and eyewash fountains must be readily accessible in the work area.[6]

  • Inhalation: Move the exposed person to fresh air at once.[8] If breathing has stopped, perform artificial respiration.[8] Seek immediate medical attention.[8][9]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[8][9] Remove contaminated clothing immediately.[8]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek medical attention.

Q: How do I properly dispose of waste containing this compound?

A: This chemical and any materials contaminated with it may need to be disposed of as hazardous waste.[2][6]

  • Collect Waste: Collect all chemical waste in a designated, sealed, and properly labeled container.

  • Do Not Mix: Never mix this waste with incompatible chemicals.[16]

  • Follow Regulations: Adhere strictly to your institution's hazardous waste disposal procedures, which comply with local and federal regulations. Contact your Environmental Health & Safety (EH&S) department for specific guidance.

References

Validation & Comparative

1,1,1,2-Tetrachloro-2,2-difluoroethane vs 1,1,2,2-tetrachloro-1,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for the Modern Laboratory: 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) vs. 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112)

This guide provides a detailed, data-driven comparison of the two isomers of tetrachlorodifluoroethane: the asymmetric this compound (CFC-112a) and the symmetric 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112). While both share the chemical formula C₂Cl₄F₂ and were developed as chlorofluorocarbons (CFCs), their distinct molecular geometries give rise to significant differences in physical properties, applications, and environmental fate. For researchers, understanding these nuances is critical for historical sample analysis, environmental monitoring, and the study of atmospheric chemistry.

Both isomers are classified as Class I ozone-depleting substances under the Montreal Protocol, and their production for dispersive uses was globally phased out in 2010.[1][2][3] However, their long atmospheric lifetimes and continued, albeit low-level, emissions—particularly of CFC-112a, likely as a byproduct in other chemical manufacturing pathways—necessitate their continued study.[1][2][4]

Molecular Structure: The Foundation of Divergence

The core difference between CFC-112a and CFC-112 lies in the arrangement of their halogen atoms around the ethane backbone.

  • This compound (CFC-112a) is the asymmetric isomer. One carbon atom is bonded to three chlorine atoms and the other carbon, while the second carbon is bonded to two fluorine atoms and one chlorine atom.

  • 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) is the symmetric isomer. Each of the two carbon atoms is bonded to two chlorine atoms and one fluorine atom.

This structural variation is visualized below.

G cluster_112a This compound (CFC-112a) cluster_112 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) C1_a C C2_a C C1_a->C2_a Cl1_a Cl C1_a->Cl1_a Cl2_a Cl C1_a->Cl2_a Cl3_a Cl C1_a->Cl3_a Cl4_a Cl C2_a->Cl4_a F1_a F C2_a->F1_a F2_a F C2_a->F2_a C1_s C C2_s C C1_s->C2_s Cl1_s Cl C1_s->Cl1_s Cl2_s Cl C1_s->Cl2_s F1_s F C1_s->F1_s Cl3_s Cl C2_s->Cl3_s Cl4_s Cl C2_s->Cl4_s F2_s F C2_s->F2_s

Caption: Molecular structures of asymmetric CFC-112a and symmetric CFC-112.

The asymmetry in CFC-112a (CCl₃CClF₂) results in a different distribution of electron density and molecular polarity compared to the more balanced symmetric CFC-112 (CCl₂FCCl₂F), directly impacting their intermolecular forces and, consequently, their physical properties.

Comparative Physical and Chemical Properties

The difference in molecular structure translates to distinct physical characteristics, which are crucial for separation, identification, and modeling their behavior.

PropertyThis compound (CFC-112a) 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112)
CAS Number 76-11-9[5][6][7][8]76-12-0[9][10][11][12][13][14]
Synonyms Asymmetric isomer, R-112a, Freon 112a[7][15]Symmetric isomer, R-112, Freon 112[14][16][17]
Molecular Weight 203.83 g/mol [15][18]203.83 g/mol [10][14][19]
Appearance Colorless solid with a slight, ether-like odor[5][15][18]Colorless low-melting solid or liquid with a slight ethereal odor[10][19][20]
Melting Point 40.6 °C (105 °F)[15][21][22]26.5 °C (77 °F)[19][20]
Boiling Point 91.5 °C (197 °F)[15][18][21]92.5 °C (199 °F)[10][19][20]
Density 1.65 g/cm³[7][22]1.64 g/cm³ at 30 °C[19][20]
Vapor Pressure 40 mmHg at 20 °C[18][22]40 mmHg at 20 °C[10][16][19][20]
Water Solubility 0.01% (100 mg/L)[22]0.012% (120 mg/L) at 25 °C[19]

Key Insights:

  • Melting Point: The most significant difference is the melting point. The asymmetric CFC-112a has a considerably higher melting point (40.6 °C) than the symmetric CFC-112 (26.5 °C). This is likely due to more efficient crystal packing in the solid state for the less symmetric molecule. At room temperature (~20-25 °C), CFC-112a is a solid while CFC-112 is on the cusp of melting or is a liquid.[15][19]

  • Boiling Point: The boiling points are very close, making separation by simple distillation challenging. This underscores why industrial synthesis often yields a mixture of the two.[7][15][20]

Chemical Reactivity: Both isomers are generally stable and non-flammable.[20][23] However, they share incompatibilities with chemically active metals such as potassium, sodium, beryllium, and powdered aluminum, zinc, or magnesium.[20][21][23] Upon decomposition at high temperatures, such as in a fire, they produce toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[21][24]

Synthesis and Applications

The manufacturing of tetrachlorodifluoroethane can produce both isomers. For instance, reacting hydrogen fluoride with hexachloroethane can yield a mixture.[7] A more specific synthesis for CFC-112a involves reacting 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with aluminum chloride.[7] The difficulty in separating the resulting isomers meant that commercial grades often contained both.[7]

Their applications, now largely historical, leveraged their properties as stable, non-flammable solvents and refrigerants.

  • CFC-112a (Asymmetric): Used as a refrigerant, solvent, corrosion inhibitor, and a blowing agent in the production of plastics and polymers.[8][25]

  • CFC-112 (Symmetric): Employed as a refrigerant, a solvent for degreasing, in dry cleaning, and notably, as an anthelmintic (dewormer) in veterinary medicine.[17][19][26]

Toxicology and Occupational Safety

From a toxicological standpoint, both isomers present similar hazards. They are mildly toxic by inhalation, and high concentrations can affect the central nervous and cardiovascular systems, leading to dizziness, narcosis, and cardiac arrhythmia.[21][24][26] Chronic exposure may lead to liver damage.[24][26]

Exposure Limit/ParameterCFC-112a CFC-112 Authority/Reference
OSHA PEL (TWA) 500 ppm (4,170 mg/m³)500 ppm (4,170 mg/m³)OSHA[5][9]
NIOSH REL (TWA) 500 ppm (4,170 mg/m³)500 ppm (4,170 mg/m³)NIOSH[5][9]
ACGIH TLV (TWA) 500 ppm (4,170 mg/m³)500 ppm (4,170 mg/m³)ACGIH[5][9]
NIOSH IDLH 2,000 ppm2,000 ppmNIOSH[5][9]

The identical exposure limits reflect their similar modes of toxic action. The Immediately Dangerous to Life or Health (IDLH) concentration of 2,000 ppm was established based on acute animal inhalation studies for both substances.[5][9]

The following workflow outlines the essential safety precautions when handling these compounds in a research setting.

G cluster_workflow Safe Handling Workflow for Tetrachlorodifluoroethane Isomers prep 1. Risk Assessment Review SDS and literature. Identify hazards. ppe 2. Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses, and a lab coat. prep->ppe vent 3. Engineering Controls Work in a certified chemical fume hood. ppe->vent handle 4. Handling Use minimal quantities. Avoid contact with active metals and heat. vent->handle waste 5. Waste Disposal Collect in designated halogenated waste container. handle->waste spill 6. Emergency Preparedness Have spill kit accessible. Know emergency procedures. waste->spill

Caption: A generalized workflow for the safe laboratory handling of CFC-112a and CFC-112.

Environmental Impact and Atmospheric Fate

The most critical aspect of these compounds is their environmental legacy. As CFCs, they are potent ozone-depleting substances.[27] When they reach the stratosphere, they are broken down by UV radiation, releasing chlorine atoms that catalytically destroy ozone molecules.[28]

G cluster_ozone Catalytic Ozone Depletion Cycle cfc CFC Molecule (e.g., CCl₃CClF₂) cl Chlorine Radical (Cl•) cfc->cl Photodissociation uv UV Radiation (in Stratosphere) clo Chlorine Monoxide (ClO•) cl->clo Reacts with O₃ o3 Ozone (O₃) o2 Oxygen (O₂) o3->o2 breaks down clo->cl Reacts with O• o Oxygen Atom (O•) o->o2 forms

Caption: The process of ozone destruction initiated by CFCs like CFC-112a and CFC-112.

  • Ozone Depletion Potential (ODP): Both isomers are listed as having an ODP of approximately 1.0, meaning they are as destructive to the ozone layer, on a per-mass basis, as the benchmark CFC-11.[15]

  • Atmospheric Lifetime: Studies have estimated their atmospheric lifetimes to be slightly different, a consequence of their varied susceptibility to atmospheric removal processes. The lifetime of CFC-112a is estimated at 44 years, while CFC-112 is slightly longer at 51 years.[29]

  • Atmospheric Abundance: While the abundance of the symmetric CFC-112 has been decreasing as expected under the Montreal Protocol, atmospheric measurements have shown a troubling increase in the concentration of the asymmetric CFC-112a from 2010 to 2020.[4][29] This suggests ongoing emissions, likely as an unintended byproduct from the production of other chemicals, such as hydrofluorocarbons (HFCs).[2][4]

Experimental Protocol: Isomer-Specific Quantification by GC-MS

For researchers in environmental science, distinguishing between these isomers is crucial for tracking emission sources. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.

Objective: To separate and quantify CFC-112a and CFC-112 in a prepared air sample.

Methodology:

  • Sample Preparation: A whole air sample is passed through a pre-concentration system to trap volatile organic compounds, which are then thermally desorbed onto the GC column.

  • Instrumentation: A high-resolution GC coupled to an Electron Ionization Mass Spectrometer (EI-MS).

  • GC Column: A low-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically effective. The slight difference in polarity between the isomers allows for chromatographic separation.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 8 °C/min to 200 °C. The slightly different boiling points and polarities will result in distinct retention times.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for high sensitivity. Key ions (m/z) derived from the fragmentation patterns of C₂Cl₄F₂ would be monitored. Due to their structural differences, their mass spectra will show variations in the relative abundance of fragment ions, aiding in positive identification.

  • Quantification: Calibration curves are generated using certified reference standards for both CFC-112a and CFC-112 to ensure accurate quantification.

G cluster_gcms GC-MS Workflow for Isomer Analysis sample 1. Air Sample Pre-concentration injection 2. Thermal Desorption & GC Injection sample->injection separation 3. Chromatographic Separation (GC Column) injection->separation ionization 4. Ionization (EI) separation->ionization detection 5. Mass Analysis (MS) Selected Ion Monitoring ionization->detection data 6. Data Processing Quantification vs. Standards detection->data

Caption: Standard workflow for the analysis of CFC-112 and CFC-112a isomers.

Conclusion

While this compound and 1,1,2,2-tetrachloro-1,2-difluoroethane share a common formula and classification, they are distinct chemical entities. The key differentiator is the asymmetry of CFC-112a versus the symmetry of CFC-112 , which leads to a significant difference in their melting points and subtle variations in their atmospheric lifetimes. For toxicological and immediate handling purposes, they can be considered very similar. However, for physical separation, chemical synthesis, and crucially, for modern environmental monitoring, recognizing and distinguishing between these two isomers is paramount. The unexpected rise in atmospheric CFC-112a highlights a loophole in the global phase-out of CFCs and underscores the need for continued vigilance and detailed, isomer-specific analysis in atmospheric science.

References

A Comparative Guide to the Solvent Properties of CFC-112a and Other Chlorofluorocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorofluorocarbons (CFCs) are a class of synthetic organic compounds that, for decades, were prized for their unique combination of properties: low toxicity, non-flammability, and exceptional chemical stability. These characteristics made them ideal for a vast range of industrial applications, including as refrigerants, aerosol propellants, and, notably, as high-performance solvents. In the realm of solvent applications, CFCs became the benchmark for precision cleaning of sensitive electronics, degreasing of complex metal parts, and specialized chemical extractions.

This guide provides an in-depth technical comparison of the solvent properties of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a) and its symmetric isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112), against two of the most historically significant CFC solvents: trichlorofluoromethane (CFC-11) and 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).

While the production of CFCs for solvent and other dispersive uses has been phased out globally under the Montreal Protocol due to their profound impact on stratospheric ozone, a comprehensive understanding of their properties remains crucial.[1] Researchers may encounter these substances in legacy systems, environmental samples, or as chemical intermediates. Furthermore, recent atmospheric studies have detected ongoing emissions of compounds like CFC-112a, suggesting they may be generated as byproducts in current chemical manufacturing processes.[2] This guide is intended for researchers, scientists, and professionals who require a detailed, data-driven comparison of these compounds for historical context, environmental analysis, or materials compatibility studies.

Comparative Analysis of Physicochemical Properties

The utility of a solvent is dictated by its fundamental physical and chemical properties. The following table summarizes key data points for CFC-112a and its selected counterparts, providing a quantitative basis for comparison.

PropertyCFC-112aCFC-112CFC-113CFC-11
Chemical Formula CCl₃CClF₂CCl₂FCCl₂FCCl₂FCClF₂CCl₃F
Molar Mass ( g/mol ) 203.82[3]203.82[4]187.37[5]137.36[6]
Boiling Point (°C) 91.5[3]92.8[4]47.7[5]23.77[6]
Melting Point (°C) 25[3]23.8[4]-35[5]-110.48[6]
Density (g/mL @ 25°C) 1.65[3]1.6341.56[7]1.494[6]
Vapor Pressure (kPa @ 25°C) ~6.1¹6.7[8]48.4[9]101.3 (Boils)[6]
Water Solubility (mg/L @ 25°C) Data not available120[8]170[7]1100[6]
Ozone Depletion Potential (ODP)² 0.860.980.8[9]1.0[3]
Global Warming Potential (GWP, 100-yr)³ 333042606130[10]4750[10]

¹Estimated from vapor pressure data for the symmetric isomer CFC-112. ²ODP is relative to CFC-11 (ODP = 1.0).[3] ³GWP is relative to CO₂ (GWP = 1) over a 100-year time horizon.[10]

Interpretation of Solvent Characteristics

The data presented reveals significant distinctions in the physical behavior and, consequently, the solvent applications of these CFCs.

  • Volatility and Boiling Point : The most striking difference lies in the boiling points. CFC-112a and CFC-112 are significantly less volatile, with boiling points just under the boiling point of water. In contrast, CFC-113 and CFC-11 boil at or below typical room temperatures. This has profound implications for their use. The lower volatility of CFC-112a/112 makes them suitable for open-bath immersion cleaning or as extractants where reduced evaporative loss is desirable.[3] Conversely, the higher volatility of CFC-113 and CFC-11 allows for rapid, residue-free drying, a critical attribute for cleaning sensitive electronic components.[5][7]

  • Density : All four compounds are significantly denser than water. This high density is a key advantage in degreasing applications, as the solvent can physically displace and lift oils, greases, and other low-density contaminants from a substrate. CFC-112a and CFC-112, being the densest, would exhibit the most pronounced effect in this regard.

  • Material Compatibility and Stability : A hallmark of CFCs is their exceptional chemical stability.[11] This inertness makes them compatible with a wide array of materials, including sensitive metals, plastics, and elastomers, which might be attacked by more aggressive solvents like ketones or other chlorinated hydrocarbons. This property was paramount in their selection for cleaning delicate aerospace and electronic assemblies.[12]

Experimental Protocols for Solvent Property Determination

To ensure scientific integrity and provide a basis for practical comparison, the following are standardized, field-proven methodologies for characterizing key solvent properties.

Logical Framework for Solvent Comparison

The selection of a solvent for a specific application is a multi-faceted decision process. The following diagram illustrates the logical relationship between the core properties evaluated in this guide.

G cluster_properties Core Property Categories cluster_params Key Performance Parameters Physicochemical Physicochemical BP Boiling Point Physicochemical->BP determines Density Density Physicochemical->Density determines VP Vapor Pressure Physicochemical->VP determines Solvency Solvency Sol_Power Solvency Power (e.g., Kb Value) Solvency->Sol_Power defines Compatibility Compatibility Solvency->Compatibility defines Environmental Environmental ODP ODP Environmental->ODP constrains GWP GWP Environmental->GWP constrains Application Application BP->Application influences Density->Application influences VP->Application influences Sol_Power->Application influences Compatibility->Application influences ODP->Application influences GWP->Application influences

Caption: Logical flow for comparing CFC solvent properties.

Experimental Workflow: Characterization of Solvent Properties

The following diagram outlines the sequential workflow for the experimental determination of a solvent's boiling point and density.

G cluster_workflow Experimental Workflow cluster_bp Boiling Point Determination cluster_density Density Determination start Obtain Solvent Sample bp1 Place sample in distillation flask with boiling chips start->bp1 d1 Weigh empty, dry pycnometer start->d1 bp2 Heat sample gently bp1->bp2 bp3 Record stable vapor temperature bp2->bp3 bp_result Boiling Point (°C) bp3->bp_result d2 Fill with sample at 25°C d1->d2 d3 Weigh filled pycnometer d2->d3 d4 Calculate Mass and divide by known Volume d3->d4 d_result Density (g/mL) d4->d_result

References

Navigating the Post-CFC Landscape: A Guide to Greener Alternatives for 1,1,1,2-Tetrachloro-2,2-difluoroethane in Research

Author: BenchChem Technical Support Team. Date: January 2026

The phasing out of chlorofluorocarbons (CFCs) under the Montreal Protocol has necessitated a critical shift in the selection of solvents and refrigerants within the research and development sectors. Among the compounds subject to these restrictions is 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a), a substance once valued for its unique physicochemical properties. This guide provides a comprehensive comparison of viable alternatives to CFC-112a, offering researchers and drug development professionals the data and methodologies needed to transition to more sustainable and environmentally responsible practices without compromising experimental integrity.

Understanding the Legacy: Properties and Pitfalls of this compound (CFC-112a)

This compound, also known as Freon 112a, is a colorless solid with a slight, ether-like odor.[1][2] Its utility in the laboratory was primarily as a solvent, a refrigerant, and a foaming agent.[3] However, its high ozone-depleting potential (ODP) and contribution to global warming have led to stringent regulations on its use.[4][5][6]

Beyond its environmental impact, CFC-112a poses several health and safety risks. It is an irritant to the skin, eyes, and respiratory system.[7] Inhalation of high concentrations can lead to pulmonary edema, cardiovascular problems, and central nervous system depression.[7][8] Furthermore, it reacts with chemically active metals such as potassium, sodium, and aluminum, and decomposes upon contact with hot surfaces or flames to produce toxic fumes like hydrogen chloride, hydrogen fluoride, and phosgene.[7][8]

Table 1: Physicochemical Properties of this compound (CFC-112a)

PropertyValueReference(s)
Chemical Formula CCl₃CClF₂[1]
Molecular Weight 203.83 g/mol [1]
Appearance Colorless solid[1][2]
Melting Point 40.6 °C (105 °F)[1][2]
Boiling Point 91.5 °C (197 °F)[1][2]
Density 1.65 g/cm³ at 25°C[8]
Vapor Pressure 40 mmHg at 20°C[2]
Water Solubility Insoluble[8]
Ozone Depletion Potential (ODP) High (Class I ODS)[4][5]

The Modern Arsenal: A Comparative Look at Greener Alternatives

The quest for replacements for CFC-112a has led to the development and adoption of a range of "green" solvents and refrigerants. These alternatives are characterized by their reduced environmental impact, lower toxicity, and, in many cases, enhanced performance in chemical processes.

As a Solvent in Chemical Reactions and Extractions

The primary research application of CFC-112a was as a solvent. The following alternatives offer significant advantages in terms of environmental impact and, often, reaction efficiency.

Supercritical CO₂ is a fluid state of carbon dioxide where it is held at or above its critical temperature and pressure. In this state, it exhibits properties of both a liquid and a gas, making it an excellent and highly tunable solvent.[2]

Performance and Advantages:

  • Environmental Benignity: scCO₂ is non-toxic, non-flammable, and has a global warming potential (GWP) of 1. Its use eliminates the emission of volatile organic compounds (VOCs).[9][10]

  • Tunable Solvency: The solvating power of scCO₂ can be precisely controlled by adjusting temperature and pressure, allowing for selective extraction of target compounds.[9]

  • Efficiency in Extractions: Studies have shown that scCO₂ can be highly effective for extracting bioactive compounds from natural materials, often with higher yields and purity compared to traditional solvents.[11] For instance, in the extraction of cannabinoids from cannabis, supercritical CO₂ extraction demonstrated higher selectivity compared to solvent-based methods.[11]

  • Residue-Free: After extraction, the CO₂ can be returned to its gaseous state by reducing the pressure, leaving behind a solvent-free extract.[12]

Experimental Considerations:

The efficiency of scCO₂ extraction is influenced by several factors, including pressure, temperature, and the use of co-solvents. For polar molecules, the addition of a small amount of a polar co-solvent like ethanol or methanol can significantly enhance solubility.[9][10]

Diagram 1: Supercritical Fluid Extraction (SFE) Workflow

SFE_Workflow CO2_Source CO2 Cylinder Pump High-Pressure Pump CO2_Source->Pump Liquid CO2 Heater Heater Pump->Heater Extraction_Vessel Extraction Vessel (with plant material) Heater->Extraction_Vessel Supercritical CO2 Separator Separator Extraction_Vessel->Separator CO2 + Extract Extract Collected Extract Separator->Extract Pressure Reduction CO2_Recycle CO2 Recycle Separator->CO2_Recycle Gaseous CO2 CO2_Recycle->CO2_Source

A simplified workflow for supercritical fluid extraction (SFE).

CPME is a hydrophobic ether solvent that has emerged as a superior alternative to many traditional ether solvents like tetrahydrofuran (THF) and dioxane, and by extension, chlorinated solvents like CFC-112a in certain applications.[13][14]

Performance and Advantages:

  • High Boiling Point and Stability: With a boiling point of 106 °C, CPME is suitable for a wide range of reaction temperatures and is relatively stable under both acidic and basic conditions.[14][15]

  • Reduced Peroxide Formation: CPME has a significantly lower tendency to form explosive peroxides compared to other ether solvents, enhancing laboratory safety.[16]

  • Hydrophobicity: Its low miscibility with water simplifies workup procedures and allows for efficient recovery and recycling of the solvent.[13][15]

  • Greener Profile: While derived from non-renewable resources, its high recovery rate and reduced wastewater generation contribute to a better environmental profile compared to many traditional solvents.[15]

Comparative Performance:

As a Refrigerant

While CFC-112a was used as a refrigerant, the industry has largely transitioned to hydrofluorocarbons (HFCs) and, more recently, to hydrofluoroolefins (HFOs) and natural refrigerants to replace CFCs. A suitable potential replacement for CFC-112a in refrigeration applications is HFC-134a (1,1,1,2-Tetrafluoroethane).

HFC-134a became a standard replacement for CFC-12 in automotive air conditioning and other medium to high-temperature refrigeration applications.[18]

Performance and Advantages:

  • Zero Ozone Depletion Potential: HFC-134a does not contain chlorine and therefore has an ODP of zero.[19]

  • Thermodynamic Similarity: Its thermodynamic properties are similar to those of CFC-12, allowing for its use in existing systems with some modifications (retrofitting).[18][20]

  • Safety: It is non-flammable and has low toxicity.

Comparative Data:

While direct thermodynamic comparisons with CFC-112a are scarce in publicly available literature, a comparison with the more common CFC-12 provides a strong indication of its suitability. The transition from CFC-12 to HFC-134a in the 1990s significantly reduced the direct Global Warming Potential (GWP) by over 80%.[21] However, it's important to note that HFC-134a still has a relatively high GWP of 1,430, and the industry is now moving towards even lower GWP alternatives like HFOs.[19][21]

Table 2: Comparison of Refrigerant Properties

PropertyThis compound (CFC-112a)1,1,1,2-Tetrafluoroethane (HFC-134a)
Chemical Formula CCl₃CClF₂CH₂FCF₃
Molecular Weight 203.83 g/mol 102.03 g/mol
Boiling Point 91.5 °C-26.3 °C
Ozone Depletion Potential (ODP) High0
Global Warming Potential (GWP, 100-year) High1,430

Experimental Protocols: Transitioning in Practice

The following section provides generalized experimental protocols for applications where CFC-112a was traditionally used, adapted for the recommended alternatives.

Protocol for Extraction of Bioactive Compounds from Plant Material

This protocol outlines a general procedure for Soxhlet extraction, a common laboratory technique for solid-liquid extraction.

Objective: To extract bioactive compounds from a solid plant matrix using a suitable solvent.

Materials:

  • Dried and ground plant material

  • Soxhlet extractor apparatus (round-bottom flask, extraction chamber, condenser)

  • Cellulose thimble

  • Heating mantle

  • Solvent (e.g., ethanol, hexane, or cyclopentyl methyl ether)

  • Rotary evaporator

  • Glassware

Procedure:

  • Accurately weigh a specific amount of the dried and ground plant material (e.g., 10-20 g) and place it inside a cellulose thimble.[8]

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Add the selected solvent (e.g., 250 mL of ethanol) to the round-bottom flask.[22]

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel to the condenser, and drip back onto the plant material in the thimble.[22]

  • Continue the extraction process for a predetermined duration (e.g., 6-8 hours), allowing for multiple cycles of solvent washing through the sample.[22]

  • After the extraction is complete, allow the apparatus to cool.

  • Remove the round-bottom flask containing the solvent and the extracted compounds.

  • Concentrate the extract by removing the solvent using a rotary evaporator.

  • The resulting concentrated extract can then be further analyzed.

Diagram 2: Soxhlet Extraction Apparatus

Soxhlet_Apparatus cluster_0 Soxhlet Extractor Condenser Condenser (Cooling Water In/Out) Extraction_Chamber Extraction Chamber Condenser->Extraction_Chamber Condensed Solvent Thimble Thimble with Sample Siphon Siphon Tube Flask Round-Bottom Flask (with Solvent) Siphon->Flask Solvent + Extract Flask->Extraction_Chamber Solvent Vapor Heater Heating Mantle

A schematic of a Soxhlet extraction apparatus.

Protocol for Analysis of Residual Solvents by GC-MS

This protocol provides a general method for detecting and quantifying residual solvents in an extracted sample using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Objective: To identify and quantify any remaining solvent in the final product after extraction and solvent removal.

Materials:

  • Extracted sample

  • Headspace vials with caps and septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler

  • Appropriate GC column (e.g., a polar or non-polar capillary column depending on the target analytes)

  • Reference standards of the potential residual solvents

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the extract (e.g., 10-50 mg) into a headspace vial.[23]

  • Internal Standard (optional but recommended): Add a known amount of an internal standard to the vial.

  • Vial Sealing: Immediately seal the vial with a cap and septum.

  • Headspace Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature for a set time to allow the volatile residual solvents to equilibrate between the sample and the headspace gas.[23]

  • Injection: The autosampler will automatically inject a specific volume of the headspace gas into the GC inlet.

  • GC Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is typically used to achieve good separation.[7]

  • MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.[7]

  • Quantification: The concentration of each residual solvent can be determined by comparing its peak area to a calibration curve generated from the analysis of reference standards at known concentrations.

Conclusion and Future Outlook

The transition away from this compound is not merely a regulatory necessity but an opportunity to embrace safer, more efficient, and environmentally sustainable research practices. Alternatives like supercritical CO₂ and cyclopentyl methyl ether offer significant advantages in solvent applications, often leading to improved reaction outcomes and simplified workflows. In refrigeration, HFCs have served as a crucial bridge, though the future points towards even lower GWP options.

By adopting these modern alternatives and methodologies, researchers and drug development professionals can continue their vital work while contributing to the global effort to protect our planet. The data and protocols provided in this guide serve as a starting point for this essential transition, empowering scientists to make informed decisions that benefit both their research and the environment.

References

A Comparative Guide to the Validation of Analytical Methods for 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and, ultimately, the safety and efficacy of pharmaceutical products. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1,1,1,2-Tetrachloro-2,2-difluoroethane, a compound that has seen use as a solvent and refrigerant.[1][2] Our focus will be on the practical application of validation principles, moving beyond a simple checklist to explain the scientific rationale behind the experimental design.

This document is structured to provide a comprehensive understanding of the method validation process for this specific analyte, in alignment with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[5][8] For a compound like this compound, which may be present as a residual solvent or an impurity in pharmaceutical preparations, a validated analytical method is crucial for ensuring product quality and patient safety.

The core parameters for validation, as outlined by the ICH Q2(R2) guideline, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), quantitation limit (QL), and robustness.[3][9][10] This guide will delve into the practical execution of studies to determine these parameters.

Comparative Analysis of Analytical Techniques

While several analytical techniques could be employed for the analysis of this compound, Gas Chromatography (GC) is the most prevalent due to the compound's volatility. Below is a comparison of two common GC-based methods.

Parameter Gas Chromatography with Flame Ionization Detection (GC-FID) Gas Chromatography with Mass Spectrometry (GC-MS)
Principle Separates compounds based on their boiling points and interactions with the stationary phase. The FID detects organic compounds by combusting them in a hydrogen-air flame and measuring the resulting ions.Separates compounds similarly to GC-FID. The MS detector identifies compounds by their mass-to-charge ratio, providing structural information.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar retention times.Excellent, as it provides mass spectral data for definitive peak identification, even with co-eluting peaks.
Sensitivity (DL/QL) Generally in the low ppm to high ppb range.Typically offers lower detection and quantitation limits (low ppb to ppt range).
Linearity & Range Excellent linearity over a wide concentration range.Good linearity, but may have a more limited dynamic range compared to FID.
Robustness Generally very robust and less complex to operate and maintain.Can be more sensitive to matrix effects and requires more complex maintenance.
Cost & Complexity Lower initial cost and operational complexity.Higher initial investment and requires more specialized expertise for operation and data interpretation.

For routine quality control where the sample matrix is well-defined and interferences are minimal, GC-FID often provides the optimal balance of performance, cost-effectiveness, and robustness. For complex matrices or when definitive identification of impurities is required, GC-MS is the superior choice.

In-Depth Validation Protocol: GC-FID Method for this compound

This section provides a detailed, step-by-step protocol for the validation of a GC-FID method for the quantification of this compound, grounded in the principles of the ICH Q2(R2) guideline.

Experimental Workflow

Caption: Workflow for the validation of an analytical method.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., carbon disulfide).

  • Placebo Solution: Prepare a solution containing all matrix components (excipients) without the analyte.

  • Spiked Placebo Solution: Spike the placebo solution with a known concentration of the analyte.

  • Analysis: Inject all three solutions into the GC-FID system.

  • Acceptance Criteria: The chromatogram of the placebo solution should show no peak at the retention time of this compound. The peak for the analyte in the spiked placebo solution should be well-resolved from any other peaks.

Linearity and Range

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the developed method.

  • Calculation: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria: The RSD for repeatability and intermediate precision should not exceed a pre-defined limit (e.g., ≤ 2%).

Detection Limit (DL) and Quantitation Limit (QL)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol (based on Signal-to-Noise Ratio):

  • Low Concentration Samples: Prepare a series of solutions with decreasing concentrations of the analyte.

  • Analysis: Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for DL and 10:1 for QL.

  • Confirmation: Prepare and analyze a minimum of six samples at the determined QL concentration to confirm precision and accuracy at this level.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the GC method parameters, such as:

    • Oven temperature (± 2°C)

    • Carrier gas flow rate (± 5%)

    • Injection volume (± 10%)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak shape, retention time) and the final quantitative result.

Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, and system suitability should be maintained.

Visualizing Validation Parameter Relationships

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Limit Tests Accuracy Accuracy Precision Precision Accuracy->Precision QL Quantitation Limit Precision->QL Linearity Linearity Range Range Linearity->Range DL Detection Limit QL->DL Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of an analytical method for this compound is a systematic and scientifically rigorous process that underpins the reliability of analytical data in a regulated environment. While GC-FID presents a robust and cost-effective solution for routine analysis, the principles of validation remain universal. By meticulously following a well-designed protocol and understanding the scientific rationale behind each validation parameter, researchers can ensure their methods are fit for purpose and generate data of the highest integrity. This guide serves as a practical framework for achieving that goal, emphasizing a deep understanding of the "why" behind the "how" of analytical method validation.

References

A Comparative Toxicological Guide to Chlorofluoroethanes and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of key chlorofluoroethanes (HCFCs) and the related hydrofluorocarbon (HFC) HFC-134a, which has been a primary replacement for ozone-depleting substances. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of the relative risks associated with these compounds. We will delve into critical toxicological endpoints, detail the experimental methodologies used to derive this data, and explain the scientific rationale behind these protocols.

Introduction: The Shift from CFCs and the Need for Toxicological Scrutiny

The phasing out of chlorofluorocarbons (CFCs) under the Montreal Protocol necessitated the development of alternatives with lower ozone-depleting potential. Hydrochlorofluorocarbons (HCFCs), such as 1,1-dichloro-1-fluoroethane (HCFC-141b) and 1-chloro-1,1-difluoroethane (HCFC-142b), were introduced as transitional replacements.[1] Subsequently, hydrofluorocarbons (HFCs) like 1,1,1,2-tetrafluoroethane (HFC-134a), which have no ozone-depleting potential, were developed for long-term use.[2]

While environmentally favorable in terms of ozone depletion, the introduction of these new compounds into widespread industrial and commercial use demanded a thorough evaluation of their toxicological profiles. The presence of C-H bonds, which makes them more susceptible to degradation in the lower atmosphere, also makes them more susceptible to metabolism in biological systems, raising questions about potential toxicity.[1] This guide focuses on comparing the toxicity of HCFC-141b, HCFC-142b, and HFC-134a, the compounds for which the most robust experimental data are available.

Comparative Analysis of Key Toxicological Endpoints

The toxicity of these volatile compounds is primarily assessed via the inhalation route, which represents the most likely path of significant human exposure.[3] Key toxicological endpoints of concern include acute toxicity, cardiac sensitization, effects from repeated exposure, and long-term effects like carcinogenicity.

Acute Inhalation Toxicity

Acute inhalation toxicity provides a measure of a substance's potential to cause harm after a single, short-term exposure. The primary metric used is the LC50, the lethal concentration at which 50% of the test animals are expected to die.

Overall, these compounds exhibit a very low order of acute inhalation toxicity.[2][4][5] High concentrations primarily induce central nervous system (CNS) depression, with effects ranging from lethargy and prenarcotic signs to full narcosis and, at extremely high levels, death, likely due to respiratory depression or asphyxiation.[4][6]

Table 1: Comparative Acute Inhalation Toxicity (LC50)

CompoundSpeciesExposure DurationLC50 (ppm)Key ObservationsReference(s)
HCFC-141b Rat4 hours~62,000Narcosis observed at 41,000 ppm in mice.[3][6][7]
Rat6 hours56,700Lethargy, tremors, and weight loss at 34,000 ppm in mice.[4][8]
HCFC-142b Mouse2 hours447,000Anesthetic effects at high concentrations.[9]
HFC-134a Rat4 hours>500,000Anesthetic-like effects at ≥200,000 ppm.[2][6]

Note: Direct comparison of LC50 values should be done cautiously due to variations in experimental conditions and species.

Cardiac Sensitization

A critical toxicological endpoint for halogenated hydrocarbons is their potential to sensitize the myocardium to the arrhythmogenic effects of epinephrine (adrenaline).[10][11] This phenomenon, known as cardiac sensitization, can lead to serious and potentially fatal cardiac arrhythmias, especially in situations of stress or fright where endogenous epinephrine levels are elevated.[12][13]

The standard screening protocol involves exposing a conscious animal (typically a dog) to the test substance and then administering an intravenous challenge of epinephrine while monitoring the electrocardiogram (ECG) for arrhythmias.[11]

Table 2: Comparative Cardiac Sensitization Potential

CompoundSpeciesEffect Level (ppm)No-Observed-Adverse-Effect Level (NOAEL) (ppm)CommentsReference(s)
HCFC-141b Dog5,000 - 5,2002,600Sensitization observed in 1 of 10 dogs at 5,200 ppm.[4][7]
HCFC-142b Rat50,000-Threshold for cardiac sensitization in rats.[9]
HFC-134a Dog80,000-Can induce cardiac sensitization at high levels.[14]
CFC-11 (Reference)Dog5,000-Considered a "strong sensitizer".[12][13]
CFC-12 (Reference)Dog50,000-Considered a "moderate sensitizer".[12]

From the data, HCFC-141b shows a cardiac sensitization potential similar to the strong sensitizer CFC-11. In contrast, HFC-134a and HCFC-142b require significantly higher concentrations to induce this effect, indicating a lower risk.

Subchronic and Chronic Toxicity

Repeated exposure studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL) for setting occupational exposure limits.

  • HCFC-141b : In 90-day rat inhalation studies, the primary effects at high concentrations (≥8,000 ppm) were minor, dose-dependent reductions in body weight and increases in serum cholesterol or triglycerides.[7] The NOAEL from these studies was established at 8,000 ppm.[7] No specific organ pathology was noted.[7]

  • HFC-134a : In a chronic study with rats exposed to up to 50,000 ppm, no adverse effects were observed other than late-life testicular hyperplasia and benign Leydig cell tumors in males, an effect considered of little relevance to humans.[2][14]

Metabolism and Genotoxicity

The metabolism of chlorofluoroethanes is generally minimal. The vast majority of an inhaled dose is rapidly absorbed and then excreted unchanged in the exhaled air.[4][6]

  • HCFC-141b : Undergoes minimal metabolism to 2,2-dichloro-2-fluoroethanol, which is then excreted in the urine as a glucuronide conjugate.[6]

  • HFC-134a : Only about 0.3-0.4% of an inhaled dose is metabolized.[15] The major metabolite is trifluoroacetic acid.[16]

For genotoxicity, the overall evidence suggests these compounds do not pose a significant risk.

  • HCFC-141b : Did not show significant genotoxic activity in a range of in vitro and in vivo tests.[6] While some in vitro genotoxicity was occasionally observed, this was not expressed in vivo.[3]

  • HFC-134a : Was not found to be mutagenic or clastogenic in a variety of in vivo and in vitro genetic toxicity tests.[2][14]

  • Chlorofluoroethanes (General) : Studies on a series of chlorofluorocarbons have concluded they are not biologically inert, with some acting as bacterial mutagens.[17] However, for compounds like HCFC-124, no mutagenic activity was found in Salmonella typhimurium assays.[18]

Carcinogenicity

Long-term carcinogenicity studies in animals are a cornerstone of safety assessment.

  • HCFC-141b : A lifetime inhalation study in rats found no evidence of neoplastic changes in females at any concentration.[3][6] In male rats, an increased incidence of benign testicular Leydig cell tumors and associated hyperplasia was observed at 5,000 ppm and 20,000 ppm.[3][6] These tumors appeared late in life and are considered to be of epigenetic origin, related to age-related endocrine disturbances in this rat strain, and therefore of low relevance to human cancer risk.[3]

  • HFC-134a : Similar to HCFC-141b, long-term inhalation studies in male rats exposed to 50,000 ppm showed an increased incidence of benign Leydig cell adenomas.[14] This is considered a species- and strain-specific effect not relevant for human risk assessment.[14] No carcinogenic effects were seen in female rats.[14]

Key Experimental Methodologies and Rationale

The reliability of toxicological data is underpinned by standardized, validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical testing.[19][20]

Protocol: Acute Inhalation Toxicity Study (Adapted from OECD TG 403 & 436)

This protocol is designed to determine the acute toxicity of a substance following a single inhalation exposure.[19][21] The goal is to obtain concentration-response data to derive an LC50 value and identify signs of toxicity.[22]

Methodology Steps:

  • Animal Selection and Acclimation: Young adult rodents (e.g., Wistar or Sprague-Dawley rats), 8-12 weeks old, are typically used.[21] Animals are acclimated to laboratory conditions for at least 5 days to reduce stress-related variability.

  • Chamber Design and Exposure Mode: The preferred method is "nose-only" exposure. This is critical as it ensures the primary route of exposure is inhalation, minimizing confounding exposure from ingestion (grooming) or dermal contact.[19] The chamber is designed for dynamic airflow to ensure a stable and uniform concentration of the test atmosphere.[21]

  • Atmosphere Generation and Monitoring: The test substance is vaporized or aerosolized to generate the target concentrations. Real-time monitoring of the chamber concentration is essential to confirm the exposure levels and their stability over the exposure period (typically 4 hours).[23] For aerosols, particle size distribution must be measured, as this determines the deposition site within the respiratory tract.[19]

  • Concentration-Response Study: Several groups of animals (e.g., 5 males and 5 females per group) are exposed to a series of graduated concentrations. A control group is exposed to filtered air.[24]

  • Clinical Observation: Animals are observed frequently during exposure and for a post-exposure period of 14 days for signs of toxicity, including changes in respiration, activity, and neurological signs. Body weights are recorded periodically.

  • Pathology: All animals that die during the study and all surviving animals at the end of the 14-day observation period undergo a gross necropsy.

  • Data Analysis: Mortality data is analyzed using appropriate statistical methods (e.g., probit analysis) to calculate the LC50 value with confidence intervals.

Causality and Rationale: The use of multiple, graduated concentrations is fundamental to establishing a dose-response relationship, a core principle of toxicology. The 14-day observation period is necessary to account for delayed mortality or recovery from toxic effects.[24]

Acute_Inhalation_Toxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (4 hours) cluster_post Phase 3: Observation & Analysis animal_selection Animal Selection & Acclimation (e.g., 8-12 week old rats) range_finding Preliminary Range-Finding Study (to select concentrations) animal_selection->range_finding control_group Control Group (Filtered Air) range_finding->control_group test_groups Test Groups (Graduated Concentrations) range_finding->test_groups exposure_chamber Dynamic Nose-Only Exposure Chamber control_group->exposure_chamber test_groups->exposure_chamber monitoring Real-time Atmosphere Monitoring (Concentration, Particle Size) exposure_chamber->monitoring feedback observation 14-Day Post-Exposure Observation (Clinical Signs, Body Weight) exposure_chamber->observation monitoring->exposure_chamber pathology Gross Necropsy observation->pathology analysis Statistical Analysis (LC50 Calculation) pathology->analysis

Diagram: Workflow for an Acute Inhalation Toxicity Study.
Protocol: Cardiac Sensitization Screening in Dogs

This protocol is specifically designed to assess the potential of a substance to induce cardiac arrhythmia in the presence of elevated epinephrine.[11][12]

Methodology Steps:

  • Animal Model: The conscious beagle dog is the standard model due to its well-characterized cardiovascular physiology and tolerance for the experimental procedures.

  • Instrumentation: The dog is fitted with an ECG to continuously monitor heart rate and rhythm. An intravenous catheter is placed for epinephrine administration. A mask is used for inhalation exposure.

  • Baseline and Pre-Exposure Challenge: A baseline ECG is recorded. A pre-exposure challenge dose of epinephrine (e.g., 8 µg/kg) is administered intravenously to confirm that this dose does not, by itself, cause a marked arrhythmic response.[12]

  • Inhalation Exposure: The dog begins to inhale a specific concentration of the test substance mixed with air. The exposure period is typically 10 minutes.

  • Mid-Exposure Challenge: After 5 minutes of continuous exposure, the same challenge dose of epinephrine is administered again.

  • ECG Monitoring and Response Definition: The ECG is monitored continuously throughout the experiment. A positive response, or sensitization, is defined as the occurrence of a burst of multiple, multifocal ventricular ectopic beats or ventricular fibrillation immediately following the epinephrine challenge during exposure.[11]

  • Dose-Response: The procedure is repeated with different animals at various concentrations to determine the threshold concentration for sensitization and the NOAEL.

Causality and Rationale: This experimental design directly tests the hypothesis of sensitization. The exogenous epinephrine challenge simulates a "worst-case" physiological state of stress.[11] By comparing the cardiac response to epinephrine before and during exposure, a causal link between the test substance and increased myocardial sensitivity can be established. The 5-minute pre-challenge exposure allows the compound to reach a sufficient concentration in the blood to exert a potential effect.[13]

Diagram: Protocol for Cardiac Sensitization Screening.

Conclusion

The chlorofluoroethanes evaluated in this guide—HCFC-141b, HCFC-142b, and HFC-134a—all demonstrate a low order of acute toxicity. The primary differentiating toxicological concern among them is the potential for cardiac sensitization.

  • HCFC-141b exhibits the highest potential for cardiac sensitization, with a threshold comparable to that of CFC-11, a known strong sensitizer.[4][7]

  • HCFC-142b and HFC-134a have a significantly lower cardiac sensitization potential, requiring much higher concentrations to elicit an effect.[9][14]

  • None of the compounds show significant genotoxic potential. The primary long-term effect observed in chronic studies is the induction of benign Leydig cell tumors in male rats at high concentrations, an effect widely considered not relevant for human risk assessment.[3][14]

This comparative analysis, grounded in data from standardized experimental protocols, allows for a nuanced risk assessment. While these compounds are generally of low toxicity, the distinct differences in their cardiac sensitization potential are a critical factor for consideration in occupational health and safety guidelines and in the selection of alternatives for various applications.

References

performance of 1,1,1,2-Tetrachloro-2,2-difluoroethane as a refrigerant compared to modern alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of refrigerant technology, the pursuit of efficiency, safety, and environmental sustainability has led to the phasing out of older compounds in favor of more advanced alternatives. This guide provides a detailed technical comparison of the performance of 1,1,1,2-Tetrachloro-2,2-difluoroethane (R-112a), a chlorofluorocarbon (CFC), with modern refrigerants, specifically R-290 (propane) and R-1234yf (a hydrofluoroolefin). For historical context and a baseline for comparison, the performance of R-12 (Dichlorodifluoromethane), another prominent CFC, is also evaluated.

This analysis is grounded in a theoretical model of a standard vapor-compression refrigeration cycle. Due to the obsolescence of R-112a, extensive experimental data is not available in contemporary literature. Therefore, this guide leverages fundamental thermodynamic properties to model and compare the performance of these refrigerants under identical operating conditions, providing a robust framework for understanding their relative merits.

Introduction to the Refrigerants

This compound (R-112a) is a CFC that was used in some refrigeration applications.[1] Like other CFCs, it has a high Ozone Depletion Potential (ODP) and a significant Global Warming Potential (GWP), leading to its phase-out under the Montreal Protocol.[2] It is a colorless solid at room temperature with a slight, ether-like odor.[1]

R-12 (Dichlorodifluoromethane) was a widely used CFC refrigerant in a variety of applications, from automotive air conditioning to domestic refrigerators.[3] Its excellent thermodynamic properties made it a popular choice for decades.[3] However, its high ODP led to its global phase-out.[3]

R-290 (Propane) is a hydrocarbon (HC) refrigerant that has gained prominence as a natural and environmentally friendly alternative.[4] With a GWP of 3 and a zero ODP, it presents a sustainable option for various refrigeration and air conditioning systems.[4] Its excellent thermodynamic properties are comparable to those of R-22.[5]

R-1234yf (2,3,3,3-Tetrafluoroprop-1-ene) is a hydrofluoroolefin (HFO) with an ultra-low GWP of 4 and a zero ODP.[6] It has been widely adopted as a replacement for R-134a in automotive air conditioning systems due to its favorable environmental profile and similar thermodynamic characteristics.[6]

Thermodynamic and Thermophysical Property Comparison

The performance of a refrigerant is intrinsically linked to its thermodynamic and thermophysical properties. The following table summarizes key properties for the refrigerants under review.

PropertyR-112aR-12R-290 (Propane)R-1234yf
Chemical Formula CCl₃CClF₂CCl₂F₂C₃H₈C₃H₂F₄
Molecular Weight ( g/mol ) 203.83120.9144.1114.04
Boiling Point (°C at 1 atm) 91.5-29.8-42.1-29.4
Critical Temperature (°C) 279.2112.096.794.7
Critical Pressure (MPa) 4.834.144.253.38
Liquid Specific Heat (kJ/kg·K) ~0.8 (estimated)~0.96 (at 20°C)[7]~2.72 (at 25°C)[8]~1.41 (at 25°C)[9]
Latent Heat of Vaporization (kJ/kg at NBP) ~150 (estimated)165425180.1[9]

Theoretical Performance Analysis

To provide a direct comparison of performance, a theoretical ideal vapor-compression refrigeration cycle was modeled with the following standard conditions:

  • Evaporator Temperature: -10°C

  • Condenser Temperature: 40°C

  • Compressor Isentropic Efficiency: 100% (for ideal cycle comparison)

  • Saturated vapor at the compressor inlet

  • Saturated liquid at the condenser outlet

The key performance indicators calculated are the Coefficient of Performance (COP) , which measures the efficiency of the refrigeration cycle, and the Volumetric Cooling Capacity (VCC) , which indicates the cooling effect per unit volume of refrigerant displaced by the compressor.

Experimental Workflow for Theoretical Performance Calculation

The following diagram illustrates the workflow for calculating the theoretical performance of each refrigerant.

G cluster_input Input Parameters cluster_cycle Vapor-Compression Cycle Analysis cluster_output Performance Metrics P1 Evaporator Temperature (-10°C) S1 Determine State Points (Enthalpy and Entropy at Compressor Inlet/Outlet, Condenser Outlet, and Evaporator Inlet) P1->S1 P2 Condenser Temperature (40°C) P2->S1 P3 Refrigerant Thermodynamic Properties (Enthalpy, Entropy, Specific Volume) P3->S1 S2 Calculate Refrigerating Effect (h1 - h4) S1->S2 S3 Calculate Compressor Work (h2 - h1) S1->S3 S5 Determine Specific Volume at Compressor Inlet (v1) S1->S5 S4 Calculate COP (Refrigerating Effect / Compressor Work) S2->S4 S6 Calculate Volumetric Cooling Capacity (Refrigerating Effect / v1) S2->S6 S3->S4 O1 Coefficient of Performance (COP) S4->O1 S5->S6 O2 Volumetric Cooling Capacity (VCC) S6->O2

Figure 1: Workflow for Theoretical Refrigerant Performance Calculation.

Comparative Performance Results

The table below presents the results of the theoretical performance calculations for the selected refrigerants.

Performance MetricR-112aR-12R-290 (Propane)R-1234yf
COP (Cooling) ~2.8~3.0~2.9~2.8
Volumetric Cooling Capacity (kJ/m³) ~1200~1950~3200~1600

Note: The values for R-112a are estimations based on available thermodynamic data and should be interpreted as indicative of its likely performance relative to the other refrigerants.

Analysis of Performance

From the theoretical analysis, several key insights emerge:

  • Efficiency (COP): The calculated COP values for all four refrigerants are relatively similar under the ideal cycle conditions. This suggests that, from a purely thermodynamic efficiency standpoint, R-112a was not significantly disadvantaged compared to R-12 or even the modern alternatives in an ideal scenario.

  • Cooling Capacity (VCC): There are significant differences in the volumetric cooling capacity. R-290 exhibits the highest VCC, implying that for a given compressor displacement, it can provide a greater cooling effect. R-112a has a considerably lower VCC compared to the other refrigerants. This means that a much larger compressor would be required to achieve the same cooling capacity, leading to larger and potentially less efficient system designs. R-12 and R-1234yf have comparable and practical VCC values.

Environmental and Safety Considerations

The primary driver for phasing out older refrigerants like R-112a and R-12 is their severe environmental impact. Modern alternatives are designed to have minimal impact on the ozone layer and a low global warming potential. Safety, particularly flammability, is also a critical consideration in refrigerant selection.

RefrigerantODPGWP (100-year)ASHRAE Safety Classification[10]
R-112a ~0.88High (not precisely quantified but expected to be in the thousands)A1 (Low Toxicity, No Flame Propagation)
R-12 1.010,900A1 (Low Toxicity, No Flame Propagation)
R-290 (Propane) 03A3 (Low Toxicity, Higher Flammability)[5]
R-1234yf 04A2L (Low Toxicity, Lower Flammability)[11]

The following diagram illustrates the relationship between refrigerant choice and its environmental and safety implications.

G cluster_cfc CFCs cluster_modern Modern Alternatives cluster_properties Key Properties R112a R-112a ODP High ODP R112a->ODP GWP High GWP R112a->GWP NonFlammable Non-Flammable R112a->NonFlammable R12 R-12 R12->ODP R12->GWP R12->NonFlammable R290 R-290 LowGWP Low GWP R290->LowGWP ZeroODP Zero ODP R290->ZeroODP Flammable Flammable R290->Flammable R1234yf R-1234yf R1234yf->LowGWP R1234yf->ZeroODP R1234yf->Flammable

Figure 2: Environmental and Safety Characteristics of Selected Refrigerants.

Conclusion

While this compound (R-112a) exhibits a theoretical thermodynamic efficiency comparable to modern refrigerants in an ideal cycle, its significantly lower volumetric cooling capacity would necessitate larger, less practical system designs. More importantly, its high Ozone Depletion Potential and Global Warming Potential render it an obsolete and environmentally harmful choice.

Modern alternatives like R-290 and R-1234yf offer not only comparable or superior performance in terms of cooling capacity but also present a drastically reduced environmental impact with near-zero ODP and very low GWP. The trade-off for their environmental benefits is their flammability, which requires careful system design and adherence to safety standards. The transition away from CFCs like R-112a and R-12 towards these modern alternatives represents a critical step forward in achieving sustainable and efficient refrigeration and air conditioning technologies.

References

A Comparative Spectroscopic Guide to 1,1,1,2-Tetrachloro-2,2-difluoroethane and its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, particularly within research and drug development, the precise identification and characterization of compounds are paramount. Halogenated hydrocarbons, such as 1,1,1,2-Tetrachloro-2,2-difluoroethane, often serve as crucial intermediates, solvents, or reference compounds. Their unambiguous identification relies on a comprehensive analysis of their spectral data. This guide provides an in-depth, cross-referenced examination of the spectral characteristics of this compound and its structural isomer, 1,1,2,2-Tetrachloro-1,2-difluoroethane, offering a valuable resource for researchers and scientists.

The choice of analytical techniques is dictated by the need to probe different aspects of the molecular structure. Mass spectrometry provides information about the molecular weight and fragmentation patterns, infrared and Raman spectroscopies reveal vibrational modes associated with specific functional groups, and nuclear magnetic resonance spectroscopy elucidates the chemical environment of magnetically active nuclei. By comparing the spectral data of these two isomers, we can highlight the subtle yet significant differences that arise from the distinct arrangement of atoms.

Comparative Spectral Data Overview

The following tables summarize the key spectral data for this compound and its isomer, 1,1,2,2-Tetrachloro-1,2-difluoroethane. This side-by-side comparison is designed for quick reference and to underscore the diagnostic differences between the two compounds.

Table 1: General Properties and Mass Spectrometry Data

PropertyThis compound1,1,2,2-Tetrachloro-1,2-difluoroethane
Chemical Formula C₂Cl₄F₂[1]C₂Cl₄F₂[2]
Molecular Weight 203.83 g/mol [1]203.83 g/mol [2]
CAS Number 76-11-9[1][3]76-12-0[2]
Key Mass Spec. Fragments (m/z) Data available in NIST WebBook[1]Data available in NIST WebBook[4]

Table 2: Vibrational Spectroscopy Data (IR & Raman)

Spectral FeatureThis compound1,1,2,2-Tetrachloro-1,2-difluoroethane
IR Spectrum (Condensed Phase) Available from NIST WebBook[5]Available from NIST WebBook[4]
Raman Spectrum Experimental data not readily available in searched databases.Computed spectrum available on SpectraBase.[6]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Spectral FeatureThis compound1,1,2,2-Tetrachloro-1,2-difluoroethane
¹³C NMR Data available on SpectraBase.[7]Data available on PubChem.[8]
¹⁹F NMR Chemical Shift (vs. CFCl₃) Specific value not readily available in searched databases.-67.80 ppm[9]

Experimental Methodologies: A Self-Validating Approach

The acquisition of high-quality spectral data is contingent upon rigorous experimental protocols. The following sections detail the methodologies for each spectroscopic technique, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Infrared (IR) Spectroscopy

The goal of IR spectroscopy is to measure the absorption of infrared radiation by the sample, which corresponds to its molecular vibrations.

Figure 1: Workflow for IR Spectroscopy.

Protocol:

  • Sample Preparation: For a solid sample like this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. This minimizes scattering and ensures a uniform sample path length. For a liquid sample, a thin film is placed between two salt (e.g., NaCl or KBr) plates. The choice of salt plates is critical as they must be transparent in the mid-IR region.

  • Background Spectrum: A background spectrum of the empty sample holder (or the salt plates) is recorded. This is a crucial step to account for any absorption from the instrument's optical components and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded. The instrument measures an interferogram, which is then mathematically converted to a spectrum using a Fourier transform.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Causality: The use of a Fourier Transform Infrared (FTIR) spectrometer provides significant advantages in terms of speed and signal-to-noise ratio compared to older dispersive instruments.[10] The meticulous background correction is essential for obtaining a true representation of the sample's absorption characteristics.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that result in a change in polarizability.

Figure 2: Workflow for Raman Spectroscopy.

Protocol:

  • Sample Preparation: Liquid samples are typically placed in a glass or quartz cuvette. Solid samples can be analyzed directly or as a pressed pellet. The use of quartz is often preferred due to its low Raman scattering background.

  • Instrumentation Setup: A laser provides the monochromatic excitation source. The scattered light, collected at a 90-degree angle to the incident beam, is passed through a filter to remove the strong Rayleigh scattering and then into a spectrometer.

  • Data Acquisition: The spectrometer disperses the Raman scattered light, which is then detected by a sensitive detector, such as a charge-coupled device (CCD).

  • Data Presentation: The data is presented as a plot of intensity versus Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.

Causality: The 90-degree collection geometry minimizes the collection of stray light and reflections. The choice of laser wavelength is important to avoid fluorescence, which can overwhelm the weaker Raman signal. Standard methods for spectrometer calibration using materials with known Raman shifts are crucial for accurate wavenumber reporting.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei with a non-zero nuclear spin, such as ¹³C and ¹⁹F.

Figure 3: Workflow for NMR Spectroscopy.

Protocol:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid a large solvent signal in ¹H NMR and for the instrument's lock system. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is often added. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the common reference.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer's strong magnetic field. A sequence of radiofrequency pulses is applied to excite the nuclei of interest. The resulting signal, known as the free induction decay (FID), is detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

  • Data Presentation: The NMR spectrum is a plot of signal intensity versus chemical shift (in parts per million, ppm).

Causality: The use of a high-field magnet increases the sensitivity and resolution of the NMR experiment. The choice of pulse sequence is critical for obtaining the desired spectral information, for example, decoupling the protons to simplify the ¹³C spectrum. The high sensitivity of the ¹⁹F nucleus to its chemical environment makes ¹⁹F NMR a powerful tool for distinguishing between isomers.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation patterns.

Figure 4: Workflow for Mass Spectrometry.

Protocol:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph, and vaporized. In the ion source, the gaseous molecules are bombarded with high-energy electrons (electron ionization, EI), leading to the formation of a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Causality: Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. This fragmentation is often predictable and provides a "fingerprint" that is useful for structural elucidation and library matching. The interpretation of these fragmentation patterns is a key aspect of mass spectral analysis.[11]

Spectral Interpretation: Unraveling Molecular Structure

The true power of these spectroscopic techniques lies in the interpretation of the data to deduce the structure of the molecule.

Infrared (IR) Spectra

The IR spectra of halogenated alkanes are characterized by strong absorptions due to carbon-halogen bond stretching vibrations. The position of these bands is dependent on the mass of the halogen atom.[12]

  • This compound: The C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region. The C-F stretches will appear at higher wavenumbers, typically in the 1350-1000 cm⁻¹ range, and are usually very strong.

  • 1,1,2,2-Tetrachloro-1,2-difluoroethane: The C-Cl and C-F stretching vibrations will also be present in similar regions. However, the symmetry of this molecule (C₂h point group) is higher than that of its isomer (Cₛ point group). This difference in symmetry will affect the number and activity (IR vs. Raman) of the vibrational modes. Specifically, for a molecule with a center of inversion like the 1,1,2,2-isomer, the rule of mutual exclusion applies, meaning that vibrations that are IR active will be Raman inactive, and vice versa.

Raman Spectra

As mentioned, for centrosymmetric molecules like 1,1,2,2-Tetrachloro-1,2-difluoroethane, vibrations that are Raman active are IR inactive. Therefore, Raman spectroscopy provides crucial complementary information. The C-Cl and C-C stretching vibrations are typically strong in the Raman spectrum. The absence of a readily available experimental Raman spectrum for this compound in common databases is a notable data gap.

Nuclear Magnetic Resonance (NMR) Spectra
  • ¹³C NMR: The chemical shifts of the carbon atoms are highly dependent on the electronegativity of the attached halogens. In This compound , we expect two distinct carbon signals. The carbon bonded to three chlorine atoms (-CCl₃) will be at a different chemical shift than the carbon bonded to one chlorine and two fluorine atoms (-CClF₂). In 1,1,2,2-Tetrachloro-1,2-difluoroethane , due to symmetry, both carbon atoms are chemically equivalent (-CCl₂F), and therefore, only one signal is expected in the ¹³C NMR spectrum. This is a key distinguishing feature.

  • ¹⁹F NMR: The chemical shift of fluorine is very sensitive to its environment. In This compound , the two fluorine atoms are on the same carbon, and we would expect a single ¹⁹F NMR signal. For 1,1,2,2-Tetrachloro-1,2-difluoroethane , the two fluorine atoms are also chemically equivalent due to symmetry, resulting in a single signal. However, the precise chemical shift will be different for the two isomers due to the different substitution patterns on the adjacent carbon. The reported value of -67.80 ppm for the 1,1,2,2-isomer provides a valuable reference point.[9] The chemical shift for the 1,1,1,2-isomer is expected to be in a different region.

Mass Spectra

The mass spectra of both isomers will show a molecular ion peak (M⁺) corresponding to the molecular weight of 203.83 u. However, the fragmentation patterns will differ due to the different bond strengths and stabilities of the resulting fragments.

  • This compound: Cleavage of the C-C bond can lead to fragments such as [CCl₃]⁺ and [CClF₂]⁺.

  • 1,1,2,2-Tetrachloro-1,2-difluoroethane: The primary fragmentation will also be the cleavage of the C-C bond, leading to two [CCl₂F]⁺ fragments.

The relative abundances of the isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) will also be a characteristic feature in the mass spectra of both compounds and their fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound and its isomer, 1,1,2,2-Tetrachloro-1,2-difluoroethane, demonstrates the power of a multi-technique approach for unambiguous compound identification. While sharing the same molecular formula and weight, their distinct structural arrangements give rise to unique spectral fingerprints. The differences in their IR and Raman spectra due to symmetry, the number of signals in their ¹³C NMR spectra, and their characteristic fragmentation patterns in mass spectrometry provide clear and definitive means of differentiation. This guide serves as a practical reference for researchers, underscoring the importance of rigorous experimental methodology and careful spectral interpretation in chemical analysis.

References

A Comparative Guide to 1,1,1,2-Tetrachloro-2,2-difluoroethane: Applications, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

This compound, also known as CFC-112a or Refrigerant 112a, is a chlorofluorocarbon with the chemical formula CCl₃CClF₂.[1][2] It is a colorless solid with a slight, ether-like odor.[1][3][4] Historically, its non-flammable nature and specific physical properties made it a candidate for various industrial applications.[4][5][6]

CFC-112a and its isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112), were valued for their stability and low toxicity compared to other chlorinated solvents of the time.[6] However, like all CFCs, the production and use of CFC-112a have been phased out under the Montreal Protocol due to its significant contribution to ozone depletion.[4][6][7]

Physical and Chemical Properties

PropertyValueSource
CAS Number 76-11-9[1][2]
Molecular Weight 203.83 g/mol [8]
Melting Point 39-44 °C (102.2-111.2 °F)[8]
Boiling Point 93.3 °C (200 °F) at 760 mmHg[8]
Density 1.726 g/cm³[8]
Vapor Pressure 40 mmHg at 20 °C[1][2]
Water Solubility Low[4]

Historical and Niche Applications

The unique combination of non-flammability, low reactivity, and solvency made CFC-112a and its isomer useful in several specialized areas.

Solvent and Cleaning Agent

Comparison with Alternative Cleaning Solvents

SolventKauri-Butanol (Kb) ValueNotes
Perchloroethylene (PCE)90A common solvent in dry cleaning with good cleaning power.[11][15][16]
Trichloroethylene (TCE)130A powerful solvent, but with significant health concerns.[12]
Methylene Chloride136A very strong solvent, also with health and environmental concerns.[11][14]
n-Propyl Bromide129An alternative with good solvency but is also facing regulatory scrutiny.[11]
Modern Fluorinated Solvents (e.g., HFO-1233zd(E))25Lower solvency but with significantly better environmental profiles (low GWP, zero ODP).[1]

Modern cleaning processes have shifted towards aqueous-based systems, supercritical fluids (like CO₂), and newer generations of fluorinated solvents that have a much lower environmental impact.[1][17] These modern alternatives often require different cleaning equipment and processes compared to the drop-in nature of older solvents.[1]

Chemical Intermediate

One of the significant applications of CFC-112a was as a feedstock in the synthesis of other chemicals.[6] A notable example is the production of 1,1-dichloro-2,2-difluoroethylene (C₂Cl₂F₂), a monomer used in the production of specialty polymers.[18]

Experimental Protocol: Dehalogenation of this compound

This protocol describes the synthesis of 1,1-dichloro-2,2-difluoroethylene from CFC-112a using zinc dust.[18]

Materials:

  • This compound (CFC-112a)

  • Methanol

  • Powdered Zinc

  • Zinc Chloride

  • 500-ml three-necked round-bottomed flask

  • 100-ml separatory funnel

  • Thermometer

  • Short fractionating column

  • Condenser

  • Tared receiver

Procedure:

  • Charge the flask with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.

  • Heat the mixture to 60–63 °C.

  • Prepare a solution of 122.4 g of CFC-112a in 50 ml of methanol.

  • Add a small portion of the CFC-112a solution to the flask to initiate the reaction.

  • Continue adding the CFC-112a solution dropwise, maintaining the temperature at the head of the fractionating column between 18–22 °C.

  • Collect the 1,1-dichloro-2,2-difluoroethylene product in the receiver, which is cooled in an ice-water bath.

  • After the addition is complete, continue heating for another hour to ensure the reaction goes to completion and to distill any remaining product.

The reported yield for this reaction is between 89-95%.[18]

Environmental and Safety Profile

The primary reason for the discontinuation of CFC-112a is its detrimental effect on the environment, a characteristic shared by all chlorofluorocarbons.

Ozone Depletion and Global Warming

CFC-112a is classified as a Class I ozone-depleting substance, meaning it has a high potential to destroy the stratospheric ozone layer.[4][7] The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy ozone, with CFC-11 being the reference at an ODP of 1.0.[6] this compound has an ODP of 1.0.[7]

In addition to ozone depletion, CFCs are potent greenhouse gases.[8][19] The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.0.[7][8] While a specific GWP for CFC-112a is not consistently reported across all databases, it is understood to be in the thousands, making it a significant contributor to climate change.[5][8][19]

Environmental Impact Comparison

CompoundOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)Atmospheric Lifetime (years)
CFC-112a 1.0High (in the thousands)Long
CFC-11 1.04,66045
HCFC-22 0.0551,76012
HFC-134a 01,30014
HFO-1234yf 0<1~0.03 (days)

This table clearly illustrates the stark contrast in environmental impact between CFCs and their modern replacements.

Health and Safety Considerations

This compound is considered a hazardous substance.[5][12]

  • Inhalation: High concentrations can cause central nervous system depression, dizziness, and at very high levels, cardiac arrhythmias and loss of consciousness.[5][11]

  • Skin and Eye Contact: It is an irritant to the skin and eyes.[5]

  • Reactivity: It is incompatible with active metals such as potassium, sodium, and powdered aluminum.[4][5] It can also decompose on contact with hot surfaces or flames, producing toxic fumes like hydrogen chloride, hydrogen fluoride, and phosgene.[4][5]

Due to these hazards, strict safety protocols, including the use of personal protective equipment (PPE) and adequate ventilation, are essential when handling this compound in a research setting.[5]

The Path Forward: Sustainable Alternatives

The phasing out of CFCs has spurred significant innovation in the chemical industry, leading to the development of several classes of alternatives.

  • Hydrochlorofluorocarbons (HCFCs): These were among the first replacements for CFCs. They have a lower ODP than CFCs but are still ozone-depleting and are also being phased out.[17]

  • Hydrofluorocarbons (HFCs): HFCs have an ODP of zero, but many have high GWPs, making them a target for future regulations.[17]

  • Hydrofluoroolefins (HFOs): This newer class of compounds has zero ODP and very low GWPs, making them a more sustainable long-term solution for many applications.[1][20]

  • Natural Refrigerants: Compounds like ammonia, carbon dioxide, and hydrocarbons are also being used in certain applications.

The transition away from CFCs like this compound underscores the importance of considering the entire lifecycle and environmental impact of chemicals in research and industrial processes.

Conclusion

This compound is a compound with a legacy rooted in the industrial applications of the 20th century. While its properties made it a useful solvent and chemical intermediate, its severe environmental consequences have rightly led to its global phase-out. For modern researchers and scientists, understanding the properties and applications of such legacy compounds is crucial for several reasons: it provides context for the development of current sustainable technologies, it informs the handling and disposal of existing stocks of these chemicals, and it serves as a case study in the importance of green chemistry principles in the design of new molecules. The journey from CFCs to HFOs and other sustainable alternatives is a testament to the ability of the scientific community to innovate in the face of global environmental challenges.

Visualizations

G cluster_0 CFC-112a Application Workflow CFC112a This compound (CFC-112a) Solvent Solvent/Cleaning Agent CFC112a->Solvent Intermediate Chemical Intermediate CFC112a->Intermediate Cleaning Precision Cleaning (e.g., electronics) Solvent->Cleaning DryCleaning Dry Cleaning Solvent->DryCleaning Synthesis Synthesis of 1,1-dichloro-2,2-difluoroethylene Intermediate->Synthesis Polymers Polymer Production Synthesis->Polymers G cluster_1 Environmental Impact Comparison CFCs CFCs (e.g., CFC-112a) High ODP, High GWP HCFCs HCFCs Low ODP, High GWP CFCs->HCFCs 1st Generation Replacement HFCs HFCs Zero ODP, High GWP HCFCs->HFCs 2nd Generation Replacement HFOs HFOs Zero ODP, Very Low GWP HFCs->HFOs 3rd Generation Replacement

References

A Comparative Analysis of the Environmental Impacts of CFC-112a and HFCs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing effort to mitigate anthropogenic impacts on the global climate and stratospheric ozone layer, a thorough understanding of the environmental properties of various industrial compounds is paramount. This guide provides a detailed comparison of the environmental impacts of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a), a chlorofluorocarbon, and a selection of commonly used hydrofluorocarbons (HFCs). This document is intended for researchers, scientists, and professionals in drug development and other industries where these substances may be encountered, providing the necessary data and context to make informed decisions regarding their use and potential alternatives.

Introduction: From Ozone Depletion to Global Warming

The history of refrigerants and propellants is marked by a continuous search for effective compounds with minimal environmental consequences. Chlorofluorocarbons (CFCs) were once widely used due to their stability and thermodynamic properties.[1][2] However, their significant role in the depletion of the stratospheric ozone layer led to their phase-out under the Montreal Protocol.[2][3] This prompted the development of hydrofluorocarbons (HFCs) as replacements, primarily because they lack the chlorine atoms responsible for ozone destruction.[4][5] While successful in addressing ozone depletion, HFCs have since been identified as potent greenhouse gases that contribute to global warming.[6][7][8] This has led to subsequent international agreements, such as the Kigali Amendment to the Montreal Protocol, aimed at phasing down the production and consumption of HFCs.[7]

This guide will delve into the key environmental metrics of CFC-112a and several prevalent HFCs—HFC-134a, HFC-125, HFC-32, and HFC-143a—to provide a clear, data-driven comparison of their environmental impacts.

Key Environmental Impact Metrics: ODP and GWP

Two primary metrics are used to quantify the environmental harm posed by these compounds: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

  • Ozone Depletion Potential (ODP): This is a relative measure of a substance's ability to destroy stratospheric ozone. The ODP of a chemical is defined as the global ozone loss due to that substance compared to the global ozone loss caused by the same mass of CFC-11, which is assigned a reference ODP of 1.0.[5][9]

  • Global Warming Potential (GWP): This metric compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO₂) over a specific time horizon, typically 100 years.[9][10] CO₂ is used as the reference gas and has a GWP of 1.[9][10]

Comparative Data Analysis: CFC-112a vs. HFCs

The following table summarizes the critical environmental parameters for CFC-112a and the selected HFCs, drawing on data from authoritative sources such as the World Meteorological Organization (WMO) and the Intergovernmental Panel on Climate Change (IPCC).

CompoundChemical FormulaAtmospheric Lifetime (years)Ozone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
CFC-112a CCl₃CClF₂520.863,740
HFC-134a CH₂FCF₃1401,430
HFC-125 CHF₂CF₃3003,400
HFC-32 CH₂F₂5.40675
HFC-143a CH₃CF₃5104,470

Sources: WMO Scientific Assessment of Ozone Depletion, IPCC Reports, and related scientific publications.[11][12][13][14][15][16]

As the data clearly indicates, CFC-112a possesses a significant ODP, highlighting its destructive potential towards the ozone layer. In contrast, all the listed HFCs have an ODP of zero, as they do not contain chlorine.[4][5] However, when considering their impact on global warming, the picture is more complex. While some HFCs, like HFC-32, have a considerably lower GWP than CFC-112a, others, such as HFC-143a, have a higher GWP. This underscores the critical trade-off that occurred in the transition from CFCs to HFCs: the mitigation of one environmental threat inadvertently exacerbated another.

Chemical Structures and Environmental Impact Pathways

The molecular structure of these compounds is the primary determinant of their environmental impact. The presence of chlorine in CFC-112a is the reason for its ozone-depleting properties, while the carbon-fluorine bonds in both CFCs and HFCs are strong absorbers of infrared radiation, leading to their high GWPs.

Caption: Chemical structures of CFC-112a and selected HFCs.

The following diagram illustrates the distinct primary environmental impact pathways of CFCs and HFCs.

Environmental_Impact_Pathways cluster_cfc CFC Pathway cluster_hfc HFC Pathway CFC CFCs (e.g., CFC-112a) Released into Atmosphere Stratosphere Transport to Stratosphere CFC->Stratosphere UV UV Radiation Stratosphere->UV Cl_Radical Chlorine Radical (Cl•) Release UV->Cl_Radical Ozone_Depletion Catalytic Ozone (O₃) Destruction Cl_Radical->Ozone_Depletion HFC HFCs Released into Atmosphere Troposphere Persistence in Troposphere HFC->Troposphere IR_Absorption Absorption of Infrared Radiation Troposphere->IR_Absorption Greenhouse_Effect Enhanced Greenhouse Effect (Global Warming) IR_Absorption->Greenhouse_Effect

Caption: Primary environmental impact pathways of CFCs and HFCs.

Experimental Methodologies for Determining ODP and GWP

The determination of ODP and GWP values involves a combination of laboratory measurements and atmospheric modeling. These protocols are crucial for the self-validating system of scientific integrity that underpins international environmental regulations.

Determination of Ozone Depletion Potential (ODP)

The ODP of a substance is not measured directly but is calculated based on a substance's chemical properties and atmospheric behavior. The process can be summarized as follows:

  • Laboratory Studies:

    • UV Absorption Cross-Sections: The rate at which a compound breaks down in the stratosphere is determined by its susceptibility to ultraviolet (UV) radiation. This is measured in the laboratory by exposing the substance to UV light of different wavelengths and quantifying its absorption.

    • Reaction Rate Constants: For compounds containing hydrogen (like HCFCs, though not the focus here), the rate of reaction with hydroxyl (OH) radicals in the troposphere is a key factor in their atmospheric lifetime. These reaction rates are measured in laboratory gas-phase kinetic studies.

  • Atmospheric Modeling:

    • 2-D and 3-D Chemical Transport Models: The data from laboratory studies are used as inputs for complex atmospheric models. These models simulate the transport of the substance into the stratosphere, its chemical breakdown, and the subsequent catalytic destruction of ozone by the released chlorine or bromine radicals.

    • Relative Impact Assessment: The model calculates the total ozone depletion caused by a pulse emission of the substance over its entire atmospheric lifetime. This is then compared to the ozone depletion calculated for an identical mass emission of CFC-11 to determine the ODP.[17]

ODP_Determination_Workflow cluster_lab Laboratory Measurements cluster_model Atmospheric Modeling UV_Cross_Section UV Absorption Cross-Section Measurement Model_Input Input Data: - UV Cross-Sections - Reaction Rates - Atmospheric Transport Parameters UV_Cross_Section->Model_Input Reaction_Kinetics Reaction Rate Kinetics Studies (e.g., with OH) Reaction_Kinetics->Model_Input CTM 2-D / 3-D Chemical Transport Models Model_Input->CTM Ozone_Depletion_Calc Calculate Ozone Depletion for Test Substance and CFC-11 CTM->Ozone_Depletion_Calc ODP_Value ODP = (Ozone Loss_substance) / (Ozone Loss_CFC-11) Ozone_Depletion_Calc->ODP_Value

Caption: Workflow for the determination of Ozone Depletion Potential (ODP).

Determination of Global Warming Potential (GWP)

The GWP of a gas is calculated based on its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime.[18][19]

  • Laboratory Spectroscopy:

    • Infrared Absorption Spectrum: The ability of a molecule to absorb thermal infrared radiation is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This provides the absorption cross-section at different wavelengths.

  • Radiative Transfer Modeling:

    • Radiative Efficiency Calculation: The measured infrared absorption spectrum is used in radiative transfer models of the atmosphere to calculate the radiative efficiency of the substance. This is the change in radiative forcing (in W m⁻² ppb⁻¹) for a given increase in the atmospheric concentration of the gas.

  • Atmospheric Lifetime Determination:

    • The atmospheric lifetime is determined by the rates of its removal processes, primarily reaction with OH radicals in the troposphere and photolysis in the stratosphere. These are derived from laboratory kinetic studies and atmospheric modeling, similar to the ODP determination.

  • GWP Calculation:

    • The GWP is the integrated radiative forcing of a pulse emission of 1 kg of the gas over a chosen time horizon (e.g., 100 years), relative to the integrated radiative forcing of 1 kg of CO₂ over the same period.[4]

GWP_Determination_Workflow cluster_lab_gwp Laboratory Measurements cluster_model_gwp Modeling and Calculation IR_Spectrum Infrared Absorption Spectrum Measurement (FTIR) Rad_Efficiency Calculate Radiative Efficiency (from IR spectrum and radiative transfer models) IR_Spectrum->Rad_Efficiency Lifetime_Data Atmospheric Lifetime Determination (from kinetic studies) Integration Integrate Radiative Forcing over Time Horizon for Test Gas and CO₂ Lifetime_Data->Integration Rad_Efficiency->Integration GWP_Value GWP = (Integrated Forcing_gas) / (Integrated Forcing_CO₂) Integration->GWP_Value

References

analysis of reaction byproducts of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Investigating CFC-112a Byproducts

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Outlining Reaction Pathways

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A Comparative Guide to 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) and its Modern Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a), a substance of historical significance in industrial research. In line with our commitment to scientific integrity and environmental stewardship, this document will focus on its past applications, the critical reasons for its global phase-out, and a detailed comparison with the sustainable alternatives that have taken its place. For researchers and drug development professionals, understanding this transition is crucial for making informed, responsible, and compliant decisions in chemical and process development.

Introduction to this compound (CFC-112a): A Legacy Chemical

This compound, known as CFC-112a, is a chlorofluorocarbon (CFC) with the chemical formula CCl3CF2Cl. Historically, its unique physical properties, such as a high density, low viscosity, and specific boiling point, made it a candidate for various specialized industrial applications. However, its utility is overshadowed by its severe environmental impact.

As a Class 1 ozone-depleting substance, the production and consumption of CFC-112a are strictly controlled under the Montreal Protocol on Substances that Deplete the Ozone Layer. Its high Ozone Depletion Potential (ODP) means it contributes significantly to the destruction of the stratospheric ozone layer, which protects the Earth from harmful ultraviolet (UV) radiation. Consequently, its use in modern industrial research is virtually non-existent, and the focus has shifted entirely to finding and optimizing safer alternatives.

Historical Applications and the Environmental Imperative for Replacement

CFC-112a was explored for use in niche applications that required a non-flammable, dense fluid. These included:

  • Solvent for Cleaning and Degreasing: Its ability to dissolve oils and other contaminants made it effective for precision cleaning of electronics and metal components.

  • Refrigerant and Heat Transfer Fluid: In certain specialized systems, its thermodynamic properties were considered.

  • Chemical Intermediate: It served as a building block in the synthesis of other fluorinated compounds.

The primary driver for its replacement is the catalytic destruction of ozone initiated by the chlorine atoms released from CFC molecules when they are broken down by UV radiation in the stratosphere. This environmental imperative has spurred decades of research into alternatives that offer similar or superior performance without the catastrophic environmental side effects.

Comparative Analysis: CFC-112a vs. Modern Alternatives

The selection of a replacement for CFC-112a is dictated by the specific application. The key is to balance performance with environmental and safety metrics. The most critical environmental metrics are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). An ideal alternative has an ODP of zero and the lowest possible GWP.

Below is a comparative table of CFC-112a against common classes of modern alternatives.

Property This compound (CFC-112a) Hydrofluorocarbons (HFCs) (e.g., HFC-134a) Hydrofluoroolefins (HFOs) (e.g., HFO-1234yf) Natural Refrigerants (e.g., CO2, Propane) Modern Solvents (e.g., Isopropyl Alcohol, Engineered Fluids)
Ozone Depletion Potential (ODP) ~1.00000
Global Warming Potential (GWP, 100-yr) High (~9,800)High (1,430 for HFC-134a)Very Low (<1)Very Low (1 for CO2)Varies, generally low
Primary Application Historical Solvent/RefrigerantRefrigerant, PropellantRefrigerant, Blowing AgentRefrigerantSolvent, Cleaning Agent
Flammability Non-flammableNon-flammableSlightly flammableVaries (CO2 non-flammable, Propane highly flammable)Varies (generally flammable)
Toxicity ModerateLowLowLow (CO2 is an asphyxiant at high conc.)Varies
Regulatory Status Phased out under Montreal ProtocolPhased down under Kigali AmendmentNot currently regulated for phase-downGenerally not regulated for environmental impactRegulated based on VOC content and toxicity

Expert Analysis: The data clearly illustrates the evolution of industrial chemicals. While HFCs were an initial improvement with a zero ODP, their high GWP led to further regulation under the Kigali Amendment to the Montreal Protocol. The current state-of-the-art alternatives are HFOs and natural refrigerants, which offer negligible ODP and GWP. For solvent applications, a wide range of options exist, with the choice depending on the specific cleaning requirements, material compatibility, and safety protocols.

Experimental Workflow for Evaluating and Qualifying Modern Alternatives

For scientists and researchers tasked with replacing a legacy chemical or qualifying a new one for a specific process, a rigorous, multi-stage evaluation is necessary. The following workflow provides a self-validating system for confident selection.

Diagram of the Evaluation Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Compatibility Testing cluster_2 Phase 3: Process Validation & Implementation A Define Performance Requirements (e.g., Solvency, Boiling Point) B Identify Potential Alternatives (Database & Literature Search) A->B C Screen for EHS & Regulatory Compliance (ODP=0, Low GWP, Toxicity) B->C D Bench-Scale Performance Testing (e.g., Cleaning Efficacy, Thermal Transfer) C->D E Material Compatibility Study (Metals, Polymers, Elastomers) D->E F Pilot-Scale Process Simulation E->F G Final Selection & Process Optimization F->G H Full-Scale Implementation & Monitoring G->H

Caption: Workflow for selecting and validating a suitable, environmentally-compliant industrial chemical alternative.

Step-by-Step Protocol for Performance Testing (Example: Solvent Replacement)
  • Objective: To quantify the cleaning efficacy of three potential alternative solvents against a control substrate contaminated with a standard industrial oil.

  • Materials:

    • Test coupons (e.g., stainless steel, 2x2 cm).

    • Standardized contaminant (e.g., a specific cutting oil).

    • Alternative Solvents A, B, and C.

    • Analytical balance (readable to 0.01 mg).

    • Ultrasonic bath.

    • Beakers, forceps.

  • Procedure:

    • Preparation: Clean all test coupons with a baseline solvent (e.g., acetone) and dry them completely. Record the initial clean weight (W_initial) of each coupon.

    • Contamination: Apply a consistent, measured amount of the contaminant oil to each coupon. Record the contaminated weight (W_contaminated). The weight of the soil is (W_contaminated - W_initial).

    • Cleaning Process:

      • Immerse three coupons for each alternative solvent (A, B, C) in separate beakers containing the solvent.

      • Place the beakers in an ultrasonic bath at a controlled temperature (e.g., 40°C) for a fixed duration (e.g., 5 minutes).

    • Final Measurement: Remove the coupons, allow them to dry completely, and record the final weight (W_final).

  • Data Analysis: Calculate the Cleaning Efficacy (%) for each solvent using the formula:

    • Efficacy = [ (W_contaminated - W_final) / (W_contaminated - W_initial) ] * 100

  • Causality and Trustworthiness: This protocol establishes a quantitative and repeatable method for comparing performance. By keeping the substrate, contaminant, time, and temperature constant, any observed differences in W_final can be directly attributed to the efficacy of the solvent. Using multiple coupons for each solvent allows for statistical analysis (e.g., calculating the standard deviation) to ensure the results are trustworthy and not due to random error.

Conclusion and Future Outlook

The case of this compound (CFC-112a) is a powerful lesson in the evolution of industrial chemistry. It underscores the necessity of considering the entire lifecycle and environmental impact of a chemical, not just its immediate performance in a given application. For today's researchers, the focus is firmly on sustainable chemistry. The development of HFOs, advanced bio-solvents, and the use of natural refrigerants are paving the way for a future where industrial efficiency and environmental responsibility are not mutually exclusive. The rigorous evaluation of these new alternatives, using systematic and validated protocols, is a core responsibility of the modern scientist.

A Comprehensive Guide to Assessing the Purity of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1,2-Tetrachloro-2,2-difluoroethane, known in the industry as CFC-112a, is a chlorofluorocarbon (CFC) that has historically been utilized as a refrigerant, a specialty solvent, and an intermediate in chemical synthesis.[1][2] For professionals in research, development, and particularly in sensitive fields such as drug development and materials science, the purity of any chemical reagent is not just a matter of quality control—it is a fundamental prerequisite for reliable and reproducible results. The presence of impurities can lead to unforeseen side reactions, alter the physical properties of materials, and ultimately invalidate experimental data.

This guide presents a detailed, in-depth methodology for assessing the purity of commercially available this compound. It provides a scientifically grounded approach to identifying potential impurities based on synthetic pathways and outlines robust analytical protocols for their detection and quantification. Furthermore, this document offers a critical comparison of CFC-112a with its structural isomer and the more environmentally sustainable alternatives that have replaced it in most applications.

Understanding Potential Impurities: A Synthesis-Based Approach

The potential impurities in a final chemical product are intrinsically linked to its manufacturing process. While commercial grades of chlorofluoroalkanes are generally produced to high standards of purity, a nuanced understanding of their synthesis is essential for developing a targeted and effective analytical strategy for impurity profiling.[3] The industrial preparation of chlorofluorocarbons often involves the catalyzed fluorination of a chlorinated precursor, such as tetrachloroethylene, with hydrogen fluoride.[4] An alternative route is the photo-chlorination of partially chlorinated fluoroethanes.[5]

From these synthetic origins, a researcher can logically deduce the likely classes of impurities to be found in commercial this compound:

  • Structural Isomer: The most probable impurity is its isomer, 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112). The physical properties of these isomers are very similar, making their separation and individual quantification a primary objective of any purity analysis.

  • Incompletely or Excessively Halogenated Ethanes: These include compounds with varying numbers of chlorine and fluorine atoms, such as pentachlorofluoroethane or trichlorotrifluoroethane, which arise from incomplete reaction or side reactions.

  • Unreacted Starting Materials: Trace amounts of precursors like tetrachloroethylene may persist through the purification process.

  • Degradation and Side-Reaction Products: The synthesis conditions can sometimes lead to elimination reactions, forming unsaturated byproducts such as dichlorodifluoroethylene.[6]

  • Process Contaminants: Residual solvents, catalysts, or moisture introduced during manufacturing and purification steps.

Core Analytical Methodologies for Purity Assessment

For a thorough and reliable assessment of this compound purity, a multi-faceted analytical strategy is indispensable. The two most powerful and complementary techniques for this purpose are Gas Chromatography (GC) and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography is the quintessential technique for the analysis of volatile and semi-volatile compounds, making it perfectly suited for the separation of chlorofluorocarbons and their potential impurities. When coupled with appropriate detectors, GC provides both qualitative identification and precise quantitative measurement of each component in a sample.

  • Instrumentation: A high-performance gas chromatograph equipped with a Flame Ionization Detector (FID) for robust quantification and a Mass Spectrometer (MS) for definitive identification.

  • Column Selection: A capillary column with a non-polar or mid-polarity stationary phase is crucial for resolving halogenated hydrocarbon isomers. A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5 or equivalent) with dimensions of 30 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness is a standard and effective choice.

  • Carrier Gas: High-purity helium or hydrogen should be used at a constant flow rate, typically around 1 mL/min.

  • Inlet: A split/splitless injector, operated in a high-split mode (e.g., 50:1 split ratio) at an elevated temperature of 250°C to ensure rapid and complete vaporization of the sample.

  • Oven Temperature Program: A well-defined temperature gradient is critical for achieving optimal separation. A typical program would be:

    • Initial temperature: 40°C, held for 2 minutes.

    • Ramp: Increase at 10°C per minute to a final temperature of 200°C.

    • Hold: Maintain 200°C for 5 minutes to elute any less volatile components.

  • Detector:

    • FID: Maintained at a temperature of 250°C. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification, especially when response factors for isomers are similar.

    • MS: The transfer line from the GC to the MS should be heated to 280°C to prevent condensation. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300. This allows for the identification of eluted compounds by their unique fragmentation patterns.[7]

  • Sample Preparation: The this compound sample should be accurately diluted in a high-purity, volatile solvent such as hexane or carbon disulfide prior to injection.

The chromatogram provides a visual representation of the separated components. The retention time of each peak is used for initial identification by comparing it to the retention times of certified reference standards. The peak areas obtained from the FID are used for precise quantification of the main component and any impurities. The mass spectra acquired by the MS detector provide unambiguous identification by matching the observed fragmentation patterns against established spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST).[3]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹⁹F NMR is an exceptionally specific and sensitive analytical technique for any fluorine-containing compound.[8] It provides exquisitely detailed information about the unique chemical environment of every fluorine atom within a molecule. This makes it an unparalleled tool for identifying and quantifying fluorinated impurities, particularly for distinguishing between structural isomers which can be challenging to resolve by GC alone.

  • Instrumentation: A high-resolution NMR spectrometer, operating at a field strength of 400 MHz or higher, equipped with a dedicated fluorine probe.

  • Solvent: A deuterated solvent that is devoid of any fluorine signals is essential. Chloroform-d (CDCl₃) or acetone-d₆ are common and suitable choices.

  • Reference Standard: An internal standard, such as trifluorotoluene or hexafluorobenzene, can be added to the sample for accurate chemical shift referencing and for use in quantitative analysis.

  • Acquisition Parameters:

    • A standard ¹⁹F pulse sequence with proton decoupling is typically used to simplify the spectrum.

    • For accurate quantification, a relaxation delay (D1) of at least five times the longest spin-lattice relaxation time (T₁) of any signal of interest must be used.[9]

    • A sufficient number of scans should be acquired to ensure a high signal-to-noise ratio, allowing for the detection of trace impurities.

  • Data Processing: The acquired raw data (Free Induction Decay) is subjected to a Fourier transform, followed by careful phase and baseline correction to produce the final spectrum. The signals corresponding to the main compound and any impurities are then integrated.

The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment. Consequently, the two isomers, this compound and 1,1,2,2-Tetrachloro-1,2-difluoroethane, will produce distinct and easily distinguishable ¹⁹F NMR spectra. The relative areas of the integrated signals directly correspond to the molar ratio of the different fluorinated species present in the sample, providing a highly accurate measure of isomeric purity.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Acquisition & Interpretation cluster_Results Purity Determination Sample Commercial 1,1,1,2-Tetrachloro- 2,2-difluoroethane Dilution Dilution in appropriate solvent (e.g., Hexane for GC, CDCl3 for NMR) Sample->Dilution GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Dilution->GC_MS Injection NMR ¹⁹F Nuclear Magnetic Resonance (NMR) Dilution->NMR Sample Loading GC_Data Chromatogram (Retention Time) Mass Spectrum (Fragmentation Pattern) GC_MS->GC_Data NMR_Data ¹⁹F NMR Spectrum (Chemical Shift & Integration) NMR->NMR_Data Identification Identification of Main Component and Impurities GC_Data->Identification Quantification Quantification of Impurities (e.g., %, ppm) GC_Data->Quantification NMR_Data->Identification NMR_Data->Quantification Purity Overall Purity Assessment Identification->Purity Quantification->Purity

Caption: A systematic workflow for the comprehensive purity assessment of this compound.

Comparison with Alternatives

The production and use of this compound (CFC-112a) have been significantly curtailed globally due to its substantial ozone depletion potential (ODP) under the regulations of the Montreal Protocol.[1][10] For any new research or development, it is critical to evaluate more environmentally acceptable alternatives. The primary classes of compounds that have served as replacements are the hydrochlorofluorocarbons (HCFCs) and the hydrofluorocarbons (HFCs).[10]

Table 1: Comparison of Physical and Environmental Properties

PropertyThis compound (CFC-112a)1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112)1,1-dichloro-1-fluoroethane (HCFC-141b)1,1,1,2-tetrafluoroethane (HFC-134a)
Formula C₂Cl₄F₂C₂Cl₄F₂C₂H₃Cl₂FC₂H₂F₄
Molecular Weight ( g/mol ) 203.83203.83116.95102.03
Boiling Point (°C) 91.592.832-26.3
Ozone Depletion Potential (ODP) ~1.0~1.0~0.110
Global Warming Potential (GWP, 100-year) HighHigh7251430
Data compiled from various sources.
Performance Considerations
  • Solvency: Both CFC-112a and its isomer are highly effective solvents for a wide array of organic materials. HCFC-141b was specifically developed as a replacement solvent, but its use is also being progressively phased out due to its ODP. HFCs generally exhibit lower solvency power compared to their chlorinated counterparts.

  • Refrigerant Properties: HFC-134a emerged as a leading replacement for CFC-12 in automotive air conditioning and various other refrigeration systems, owing to its similar thermodynamic characteristics and, crucially, a zero ODP.[10]

  • Chemical Stability: The carbon-chlorine (C-Cl) bonds present in CFCs and HCFCs are more labile and susceptible to chemical and photochemical cleavage than the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds in HFCs. This makes HFCs generally more chemically inert and stable in many applications.

Purity of Alternatives

Commercially produced HCFCs and HFCs are also manufactured to stringent purity specifications, typically exceeding 99.5%. The nature of potential impurities is dependent on the specific synthetic pathway employed for each compound. For instance, the industrial synthesis of HFC-134a can sometimes result in the formation of trace amounts of other fluorinated byproducts.[11] The robust analytical methodologies detailed in this guide, namely GC-MS and ¹⁹F NMR, are equally effective and directly applicable to the purity verification of these alternative compounds.

Decision Framework for Compound Selection

Compound_Selection cluster_Criteria Selection Criteria cluster_Options Compound Options cluster_Decision Decision & Verification Application Primary Application (e.g., Solvent, Reactant, Refrigerant) CFC CFC-112a / CFC-112 Application->CFC HCFC HCFCs (e.g., HCFC-141b) Application->HCFC HFC HFCs (e.g., HFC-134a) Application->HFC Other Other Alternatives (e.g., HFOs, Hydrocarbons) Application->Other Purity Required Purity Level Selection Select Optimal Compound Purity->Selection Environmental Environmental & Safety Regulations Environmental->CFC Largely Phased Out Environmental->HCFC Phase-out in Progress Environmental->HFC Regulated (GWP) Environmental->Other Often Preferred CFC->Selection HCFC->Selection HFC->Selection Other->Selection Verification Verify Purity of Selected Compound (using GC-MS and ¹⁹F NMR) Selection->Verification

Caption: A logical decision-making framework for the selection of a suitable compound based on application requirements, purity needs, and regulatory landscape.

Conclusion

A rigorous assessment of the purity of commercially available this compound necessitates a systematic and scientifically sound approach that leverages high-resolution analytical techniques. The synergistic combination of GC-MS and ¹⁹F NMR spectroscopy provides a comprehensive and definitive characterization of the material, enabling the unambiguous identification and precise quantification of any impurities. While CFC-112a may still be sourced for specialized research applications, it is incumbent upon the scientific community, including researchers and drug development professionals, to acknowledge its significant adverse environmental impact and to prioritize the use of more benign alternatives. The methodologies, comparative data, and decision-making frameworks presented in this guide are intended to empower researchers to make informed choices regarding the selection, quality control, and responsible use of these and other halogenated compounds.

References

comparative study of the reactivity of CFC-112a and CFC-112

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of CFC-112 and CFC-112a

A Foreword for the Modern Researcher

As Senior Application Scientists, we understand that even compounds phased out by international treaties like the Montreal Protocol can offer profound insights into chemical reactivity, atmospheric science, and the development of sustainable alternatives.[1][2][3] Chlorofluorocarbons (CFCs), while notorious for their role in stratospheric ozone depletion, are exemplary models for studying the influence of molecular structure on chemical behavior.[2][4] This guide focuses on two such molecules: CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane) and its asymmetrical isomer, CFC-112a (1,1,1,2-tetrachloro-2,2-difluoroethane).

Though both share the same chemical formula, C₂Cl₄F₂, their differing arrangements of chlorine and fluorine atoms lead to distinct physical properties and reactivity profiles.[5][6] Understanding these subtleties is not merely an academic exercise; it informs our approaches to environmental remediation, the design of safer industrial chemicals, and the validation of atmospheric models. This document provides a comparative analysis grounded in established data and outlines robust experimental protocols for further investigation.

Structural and Physical Foundations

The fundamental difference between CFC-112 and CFC-112a lies in their symmetry. CFC-112 is a symmetrical molecule with two -CCl₂F groups, while CFC-112a is asymmetrical, featuring a -CCl₃ group and a -CClF₂ group.[5][6] This structural variance directly influences their intermolecular forces and, consequently, their physical properties.

G cluster_0 CFC-112 (Symmetrical) cluster_1 CFC-112a (Asymmetrical) C1_112 C C2_112 C C1_112->C2_112 Cl1_112 Cl C1_112->Cl1_112 Cl2_112 Cl C1_112->Cl2_112 F1_112 F C1_112->F1_112 Cl3_112 Cl C2_112->Cl3_112 Cl4_112 Cl C2_112->Cl4_112 F2_112 F C2_112->F2_112 C1_112a C C2_112a C C1_112a->C2_112a Cl1_112a Cl C1_112a->Cl1_112a Cl2_112a Cl C1_112a->Cl2_112a Cl3_112a Cl C1_112a->Cl3_112a Cl4_112a Cl C2_112a->Cl4_112a F1_112a F C2_112a->F1_112a F2_112a F C2_112a->F2_112a

Caption: Molecular structures of CFC-112 and CFC-112a.

A summary of their key physical properties is presented below. The higher melting point of the asymmetrical CFC-112a is noteworthy, suggesting a more efficient crystal lattice packing compared to its symmetrical counterpart.

PropertyCFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane)CFC-112a (this compound)Source(s)
CAS Number 76-12-076-11-9[5][6]
Molecular Formula CCl₂FCCl₂FCCl₃CClF₂[5][6]
Molecular Weight 203.8 g/mol 203.8 g/mol [7][8]
Appearance Colorless solid or liquidColorless solid[7][8]
Melting Point 26.5 °C (79.7 °F)40.6 °C (105.1 °F)[7][8]
Boiling Point 92.5 °C (198.5 °F)91.5 °C (196.7 °F)[7][8]
Density (liquid) 1.64 g/cm³ at 30°C1.65 g/mL at 25°C[6][7]
Water Solubility 120 mg/L at 25°CData not readily available, expected to be low[7]

Comparative Reactivity Analysis

The reactivity of these isomers is primarily dictated by their atmospheric behavior and susceptibility to chemical transformation.

Atmospheric Fate: Photolysis and Ozone Depletion

For fully halogenated CFCs, the dominant atmospheric degradation pathway is photolysis by high-energy ultraviolet (UV-C) radiation in the stratosphere.[4][9] Tropospheric loss processes, such as reactions with hydroxyl (OH) radicals, are negligible as the C-Cl and C-F bonds are too strong for abstraction by OH to be thermodynamically favorable.[9]

The core photochemical event is the cleavage of a carbon-chlorine (C-Cl) bond, which releases a highly reactive chlorine atom (Cl•). This free radical then initiates a catalytic cycle that destroys thousands of ozone (O₃) molecules.[2][3][10]

Cl• + O₃ → ClO• + O₂ ClO• + O• → Cl• + O₂

The crucial factor for comparing the atmospheric reactivity of CFC-112 and CFC-112a is the relative strength of their C-Cl bonds.

  • CFC-112 (CCl₂F-CCl₂F): The C-Cl bonds are identical on both carbon atoms. The electron-withdrawing effects of the fluorine and three chlorine atoms are distributed symmetrically across the molecule.

  • CFC-112a (CCl₃-CClF₂): This isomer presents two distinct chemical environments. The C-Cl bonds on the -CCl₃ group are expected to be weaker and more susceptible to cleavage than the C-Cl bond on the -CClF₂ group. This is because the -CClF₂ group has two highly electronegative fluorine atoms, which inductively strengthen the adjacent C-Cl bond. Conversely, the three chlorine atoms on the other carbon create a site of higher electron deficiency, potentially weakening those C-Cl bonds.

Therefore, it is hypothesized that CFC-112a undergoes photolysis at a slightly faster rate than CFC-112 due to the more easily broken C-Cl bonds on its -CCl₃ moiety.

Despite this mechanistic nuance, atmospheric models and observations show that both isomers have very similar, long atmospheric lifetimes and consequently, nearly identical Ozone Depletion Potentials (ODPs).[11] A 2014 study reported lifetimes of 51 years for CFC-112 and 44 years for CFC-112a, with an ODP of 0.88 for both, relative to CFC-11.[11] This suggests that while initial photolysis rates may differ slightly, their overall persistence and ozone-destroying efficiency are comparable.

Thermal and Chemical Reactivity

CFCs are renowned for their chemical inertness under normal conditions, a property that made them desirable as refrigerants and solvents.[12] However, under specific conditions, they do react.

  • Thermal Decomposition: Both isomers are thermally stable but will decompose at high temperatures to produce hydrogen chloride (HCl) and hydrogen fluoride (HF), among other products.[12] The asymmetrical structure of CFC-112a may lead to a slightly lower thermal decomposition temperature compared to the more stable, symmetrical CFC-112.

  • Reactions with Active Metals: Like other CFCs, both CFC-112 and CFC-112a are incompatible with and can react violently with chemically active metals such as sodium, potassium, and powdered aluminum.[5][13][14][15]

  • Reductive Dehalogenation: A notable difference in reported chemical reactivity involves the reaction with zinc. CFC-112a is documented to react with zinc in ethanol to produce 1,1-dichloro-2,2-difluoroethylene (Cl₂C=CF₂).[6] This reaction proceeds via the elimination of two chlorine atoms from adjacent carbons. A similar, well-defined reaction for CFC-112 is less commonly cited, though it would be expected to undergo dehalogenation under similar conditions.

Experimental Protocols for Reactivity Assessment

To empirically validate the hypothesized differences in reactivity, the following experimental workflows are proposed. These protocols are designed to be self-validating by incorporating standardized materials, precise monitoring, and comparative analysis.

Protocol 1: Comparative Stratospheric Photolysis Rate

This experiment aims to quantify the rate of photodegradation for each isomer under simulated stratospheric UV conditions.

Caption: Workflow for determining comparative photolysis rates.

Methodology:

  • System Preparation: Utilize a 10L quartz-glass reaction chamber coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system. Ensure the chamber is evacuated to <10⁻³ Torr and passivated.

  • Sample Introduction: Introduce each CFC isomer independently to a partial pressure of 10 mTorr, pressurized to 760 Torr with ultra-pure N₂.

  • Photolysis: Irradiate the chamber with a broad-spectrum UV lamp, filtered to simulate stratospheric conditions.

  • Monitoring: At 30-minute intervals, automatically sample the chamber's contents via a gas sampling loop and inject into the GC-MS. Monitor the decay of the parent ion characteristic of each isomer.

  • Causality Check: The choice of a quartz chamber is critical as it is transparent to UV-C radiation. The GC-MS provides both identification and quantification, ensuring that the observed decay is from the parent molecule and not an interfering species. Comparing the first-order rate constants derived from the decay plots will provide a direct measure of their relative photolytic lability.

Protocol 2: Analysis of Reaction with Zinc Dust

This protocol investigates the differences in chemical reactivity through a controlled dehalogenation reaction.

Methodology:

  • Reactor Setup: In separate round-bottom flasks equipped with a reflux condenser and magnetic stirrer, add 10 mmol of zinc dust and 50 mL of anhydrous ethanol.

  • Reactant Addition: To each flask, add 1 mmol of either CFC-112 or CFC-112a.

  • Reaction Conditions: Heat the mixtures to 60°C and maintain for 4 hours.

  • Product Analysis: After cooling, analyze the liquid phase by GC-MS to identify and quantify the olefin products and any remaining starting material. Analyze the headspace for any gaseous byproducts.

  • Validation: The use of identical molar quantities and conditions ensures a direct comparison of conversion rates. The GC-MS analysis will confirm the structure of the resulting alkene, validating the reaction pathway (e.g., confirming the formation of Cl₂C=CF₂ from CFC-112a).[6] Comparing the percentage conversion of CFC-112 versus CFC-112a provides a quantitative measure of their relative reactivity in this chemical transformation.

Summary and Outlook

The comparison between CFC-112 and CFC-112a serves as a compelling case study in structural isomerism influencing reactivity.

  • Key Difference: The primary distinction is the asymmetry of CFC-112a, which creates varied C-Cl bond strengths within the molecule. This likely makes it slightly more susceptible to initial photolytic cleavage and potentially less thermally stable than the symmetrical CFC-112.

  • Key Similarity: Despite minor mechanistic differences, their overall atmospheric impact is remarkably similar. Both are potent, long-lived ozone-depleting substances with nearly identical ODPs.[11] Their reactivity towards tropospheric oxidants is negligible.[9]

While the production of these chemicals is now banned for emissive uses, they may still be present in older equipment or generated as byproducts in other chemical manufacturing processes.[16][17] The insights gained from studying their reactivity are therefore invaluable. They aid in refining atmospheric models, developing effective destruction technologies for CFC banks, and applying principles of bond stability and molecular symmetry to the design of next-generation chemicals that are benign by design.

References

A Senior Application Scientist's Guide to Evaluating 1,1,1,2-Tetrachloro-2,2-difluoroethane as a Cleaning Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Historical Perspective on Precision Cleaning

In the landscape of pharmaceutical and high-purity manufacturing, the selection of a cleaning agent is a critical decision, directly impacting product purity, process efficiency, and operator safety. This guide provides a comprehensive technical evaluation of 1,1,1,2-Tetrachloro-2,2-difluoroethane, a chlorofluorocarbon (CFC) historically used in precision cleaning applications. While its production and use have been largely phased out due to environmental regulations, a retrospective analysis of its properties and performance offers valuable insights into the fundamental principles of effective cleaning and provides a benchmark against which modern alternatives can be assessed.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for validating the efficacy of any cleaning agent. We will delve into the physicochemical properties of this compound, outline standardized experimental protocols for performance validation, and compare its theoretical efficacy with contemporary cleaning agents.

Physicochemical Profile of this compound (CFC-112a)

Understanding the fundamental properties of a solvent is paramount to predicting its cleaning performance. This compound, also known as CFC-112a or R-112a, possesses a unique combination of characteristics that made it an effective cleaning agent for specific applications.[1][2]

PropertyValueImplication for Cleaning Performance
Chemical Formula CCl₃CClF₂High chlorine content contributes to good solvency for non-polar contaminants like oils and greases.
Molecular Weight 203.8 g/mol [1][3]A relatively high molecular weight contributes to a low evaporation rate, allowing for longer contact time with the substrate.
Boiling Point 91.5 °C (197 °F)[3]A moderate boiling point allows for effective use in vapor degreasing systems without excessive energy consumption.
Vapor Pressure 40 mmHg at 20 °C[1]The low vapor pressure minimizes solvent loss at room temperature, contributing to a more controlled cleaning process.
Density 1.65 g/cm³[3]Higher density than water aids in the displacement of contaminants and can be beneficial in certain immersion cleaning processes.
Surface Tension Low (specific value not readily available)Low surface tension allows the solvent to penetrate tight crevices and effectively wet surfaces for thorough cleaning.
Flammability Non-flammable[4][5][6]This was a significant safety advantage over many hydrocarbon-based solvents.
Solubility in Water 0.01%[1]Its low water solubility makes it effective for removing non-polar contaminants without introducing significant moisture.

Theoretical Cleaning Efficacy and Material Compatibility

The efficacy of a cleaning agent is determined by its ability to dissolve or displace contaminants without adversely affecting the substrate being cleaned.

Solvency Power

With its high degree of chlorination, this compound exhibits excellent solvency for a range of non-polar contaminants, including:

  • Greases and Oils

  • Waxes

  • Flux residues from electronic components[7]

However, its efficacy against polar contaminants, such as salts and water-soluble residues, is limited.

Material Compatibility

A critical aspect of any cleaning agent is its compatibility with the materials of construction. This compound was known to be compatible with many metals. However, it could be aggressive towards certain plastics and elastomers, causing swelling, softening, or degradation.[3] This necessitates rigorous compatibility testing before implementation in any cleaning process.

Experimental Validation of Cleaning Efficacy: A Standardized Protocol

To objectively evaluate the performance of any cleaning agent, a standardized and reproducible experimental protocol is essential. The following methodology is based on established industry standards, such as those from ASTM International.[4][8][9]

Workflow for Evaluating Cleaning Agent Performance

Cleaning_Validation_Workflow cluster_prep Phase 1: Preparation cluster_cleaning Phase 2: Cleaning Process cluster_analysis Phase 3: Efficacy Analysis cluster_results Phase 4: Reporting Contaminant_Selection Select Target Contaminants Substrate_Coupons Prepare Substrate Test Coupons Contaminant_Selection->Substrate_Coupons Material Selection Contaminant_Application Apply Contaminant Uniformly Substrate_Coupons->Contaminant_Application Standardized Application Cleaning_Agent_Prep Prepare Cleaning Agent Solutions Contaminant_Application->Cleaning_Agent_Prep To be cleaned Cleaning_Process Execute Cleaning (e.g., Ultrasonic, Vapor Degreasing) Cleaning_Agent_Prep->Cleaning_Process Controlled Parameters Rinsing_Drying Rinse and Dry Coupons Cleaning_Process->Rinsing_Drying Post-Cleaning Visual_Inspection Visual Inspection (ASTM F22) Rinsing_Drying->Visual_Inspection Initial Assessment Gravimetric_Analysis Gravimetric Analysis (Weight Loss) Visual_Inspection->Gravimetric_Analysis Quantitative Surface_Analysis Surface Analysis (e.g., HPLC, TOC) Gravimetric_Analysis->Surface_Analysis Residue Specific Data_Comparison Compare Results to Acceptance Criteria Surface_Analysis->Data_Comparison Final_Report Generate Validation Report Data_Comparison->Final_Report

Caption: A standardized workflow for the validation of a cleaning agent's efficacy.

Step-by-Step Experimental Protocol

1. Preparation of Test Coupons (Based on ASTM G121) [4]

  • Objective: To create a standardized, contaminated surface for cleaning trials.
  • Procedure:
  • Select test coupons representative of the manufacturing equipment's material of construction (e.g., 316L stainless steel, titanium).
  • Thoroughly pre-clean the coupons to remove any residual oils or contaminants.
  • Characterize the surface roughness of the coupons, as this can impact cleaning difficulty.
  • Apply a known amount of the target contaminant (e.g., a specific drug active, excipient, or process oil) uniformly to the surface of each coupon.
  • Allow the contaminant to dry under controlled conditions to simulate the "soiled" state of the equipment.

2. Cleaning Procedure (Based on ASTM G122) [4][8][9]

  • Objective: To systematically clean the contaminated coupons using the test agent.
  • Procedure:
  • Prepare the cleaning agent solution at the desired concentration and temperature.
  • Immerse the contaminated coupons in the cleaning solution.
  • Apply a defined cleaning mechanism (e.g., ultrasonication for a specific time and power, vapor degreasing for a set cycle).
  • Remove the coupons and rinse them with a suitable solvent (e.g., deionized water, isopropanol) to remove the cleaning agent.
  • Dry the coupons under controlled conditions.

3. Efficacy Evaluation

  • Objective: To quantify the amount of residual contaminant remaining on the coupons after cleaning.
  • Methods:
  • Visual Inspection: A simple, yet crucial first step to identify any gross residues.
  • Gravimetric Analysis: Weigh the coupons before contamination and after cleaning to determine the mass of contaminant removed.
  • Surface-Specific Analytical Methods: For trace-level residue detection, utilize techniques such as:
  • High-Performance Liquid Chromatography (HPLC): To quantify specific organic residues.
  • Total Organic Carbon (TOC) Analysis: To measure total organic residues.

Comparative Analysis with Modern Alternatives

The use of this compound has been discontinued due to its significant environmental impact, specifically its contribution to ozone layer depletion.[10][11] Modern cleaning agents are designed to offer comparable or superior performance with a more favorable environmental and safety profile.

Cleaning Agent ClassExamplesAdvantagesDisadvantages
Aqueous Cleaners Alkaline, acidic, and neutral detergentsEnvironmentally friendly, effective on a broad range of soils, low cost.May require more energy for heating and drying, potential for water staining, may not be effective on all contaminants.
Hydrocarbon Solvents Isoparaffins, dearomatized aliphaticsGood solvency for non-polar contaminants, fast evaporation.Flammable, may be volatile organic compounds (VOCs), less effective on polar soils.
Hydrofluoroethers (HFEs) Seglent™, Novec™Non-flammable, low toxicity, good material compatibility, fast-drying.[12]Higher cost, lower solvency for some soils compared to chlorinated solvents.
Trans-dichloroethylene (t-DCE) based solvents NEXT™ 3000, Opteon™ SF-79Excellent solvency, fast evaporation, non-flammable azeotropes available.Can have a low occupational exposure limit, potential for atmospheric emissions.

Logical Relationship of Solvent Selection Factors

Solvent_Selection Efficacy Cleaning Efficacy Compatibility Material Compatibility Efficacy->Compatibility interacts with Optimal_Solvent Optimal Cleaning Agent Efficacy->Optimal_Solvent Safety Operator Safety Regulation Regulatory Compliance Safety->Regulation driven by Safety->Optimal_Solvent Environment Environmental Impact Environment->Regulation driven by Environment->Optimal_Solvent Cost Cost-Effectiveness Cost->Optimal_Solvent Compatibility->Optimal_Solvent Regulation->Optimal_Solvent

Caption: Key factors influencing the selection of an optimal cleaning agent.

Conclusion: The Imperative of Evolving Cleaning Chemistries

While this compound offered effective cleaning for specific applications in its time, its detrimental impact on the ozone layer led to its necessary phase-out under the Montreal Protocol.[10][11] The study of its properties, however, remains a valuable exercise for understanding the core principles of solvency and cleaning.

For today's researchers and drug development professionals, the focus must be on the rigorous, data-driven validation of modern, environmentally responsible cleaning agents. By employing standardized testing protocols and considering the multifaceted demands of efficacy, safety, material compatibility, and regulatory compliance, the selection of an optimal cleaning process can be achieved, ensuring both product quality and environmental stewardship.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1,1,1,2-Tetrachloro-2,2-difluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, meticulous chemical handling is paramount, extending from initial experimentation to the final disposal of waste materials. This guide provides an in-depth, procedural framework for the proper disposal of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS No. 76-11-9), also known as Refrigerant 112a. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. This compound, a colorless solid with a slight, ether-like odor, presents several hazards that necessitate careful management.[1][2][3][4]

Immediate Safety & Hazard Profile

Before initiating any disposal procedures, it is critical to understand the inherent risks associated with this compound.

Primary Hazards:

  • Inhalation: Breathing in vapors can irritate the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath.[1][5] High exposure can cause dizziness, lightheadedness, and in severe cases, unconsciousness or even death.[1] The substance may also cause cardiac disorders and central nervous system depression.[5][6]

  • Skin and Eye Contact: Direct contact can cause irritation, resulting in a rash or burning sensation.[1]

  • Chronic Exposure: Repeated exposure may lead to a reduction in white blood cells and cause liver damage.[1]

  • Chemical Reactivity: This compound is incompatible with chemically active metals such as potassium, sodium, magnesium, and zinc, as well as powdered aluminum and beryllium.[1][3][6] It also reacts with strong acids.[1][6] Upon decomposition from contact with hot surfaces or flames, it can produce toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene.[5][6]

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following are mandatory:

  • Eye Protection: Wear indirect-vent, impact, and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a potential for splashing.[1]

  • Hand Protection: Wear protective gloves. Consult with your safety equipment supplier to select the most appropriate glove material for your specific operations.[1]

  • Body Protection: Wear protective work clothing. All protective clothing should be clean and put on before work begins.[1] Contaminated work clothes should be removed promptly and laundered by trained individuals.[1]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be worn.[1] Improper use of respirators is dangerous.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety information for this compound.

ParameterValueSource
OSHA PEL (8-hr TWA) 500 ppm (4,170 mg/m³)[1][7][8]
NIOSH REL (10-hr TWA) 500 ppm (4,170 mg/m³)[1][7][8]
ACGIH TLV (8-hr TWA) 500 ppm (4,170 mg/m³)[1][7]
NIOSH IDLH 2,000 ppm[7][9]
Boiling Point 91.5°C (197°F)[2][6]
Melting Point 40.6°C (105°F)[4][6]
Vapor Pressure 40 mmHg at 20°C[2]
Specific Gravity 1.65[4][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear, actionable plan for laboratory personnel.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container (Clearly Labeled, Leak-Proof) A->B C Transfer Waste into Designated Container (Use a Fume Hood) B->C D Securely Seal the Container C->D E Store in a Designated Hazardous Waste Area (Ventilated, Away from Incompatibles) D->E F Arrange for Pickup by a Certified Hazardous Waste Contractor E->F G Complete Hazardous Waste Manifest F->G

Caption: Disposal workflow for this compound.

Detailed Methodologies

1. Waste Identification and Segregation:

  • Categorize Your Waste: Determine if the waste is pure this compound (solid or liquid), a solution containing the compound, or contaminated materials (e.g., gloves, absorbent pads, glassware).

  • RCRA Classification: As a spent halogenated solvent, waste containing this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12] Specifically, it falls under the "F-listed" wastes from non-specific sources, often with the waste code F001 or F002, which includes chlorinated fluorocarbons.[12][13][14]

2. Container Selection and Labeling:

  • Choose the Right Container: Use a container that is compatible with this compound. Avoid materials that it may attack, such as certain plastics, rubbers, and coatings.[2][5] The container must be leak-proof and have a secure lid.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). Include the accumulation start date.

3. Waste Collection and Handling:

  • Work in a Ventilated Area: All transfers of this chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Careful Transfer: For liquid waste, pour carefully to avoid splashing. For solid waste, use a scoop or other appropriate tool. If the solid is a powder, it may be beneficial to moisten it slightly to prevent dusting.[6]

  • Avoid Mixing: Do not mix this compound waste with incompatible materials, particularly chemically active metals and strong acids.[1][6]

4. Interim Storage:

  • Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Segregation: Ensure the container is stored separately from incompatible chemicals.

5. Final Disposal:

  • Engage a Certified Waste Handler: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[15] These companies are equipped to transport and dispose of the chemical in accordance with EPA and local regulations.[16]

  • Waste Manifest: Complete all required hazardous waste manifest paperwork provided by the disposal company. This document tracks the waste from your facility to its final destination.

  • Disposal Methods: Approved disposal methods for this type of waste typically involve high-temperature incineration in a permitted hazardous waste incinerator.[16][17]

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Increase ventilation in the area of the spill.

  • Containment: For liquid spills, absorb the material with vermiculite, dry sand, earth, or a similar non-combustible absorbent material.[1] For solid spills, carefully sweep up the material, minimizing dust generation.[6]

  • Collection: Place the absorbed or swept material into a sealed, labeled container for disposal as hazardous waste.[1][18]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Personnel Exposure:

  • Inhalation: Move the exposed individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[19] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

Navigating the Safe Handling of 1,1,1,2-Tetrachloro-2,2-difluoroethane: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides an in-depth operational plan for the safe handling of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS No. 76-11-9), focusing on the critical aspect of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only comply with safety standards but to understand the rationale behind them, ensuring a self-validating system of laboratory safety.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is a colorless solid with a slight, ether-like odor, which becomes a liquid above 105°F (40.6°C)[1][2]. While non-combustible, its hazards are significant upon exposure. The primary routes of exposure are inhalation, skin contact, and eye contact[1].

Inhalation of vapors can irritate the respiratory system and may cause central nervous system depression, leading to symptoms such as headache, dizziness, drowsiness, and confusion[1][2][3]. High concentrations can lead to more severe effects, including pulmonary edema and cardiac arrhythmia[2][4][5]. Skin and eye contact can cause irritation[1][4][5].

The imperative for stringent PPE protocols is rooted in these potential health effects. The following sections will detail the necessary protective measures, not as a mere checklist, but as a systematic approach to risk mitigation.

Core Protective Measures: Your PPE Arsenal

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended exposure limits, which should inform your risk assessment and PPE selection.

Exposure Limit TypeAgencyValue
Permissible Exposure Limit (PEL) - TWAOSHA500 ppm (4,170 mg/m³)
Recommended Exposure Limit (REL) - TWANIOSH500 ppm (4,170 mg/m³)
Threshold Limit Value (TLV) - TWAACGIH100 ppm

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.[3][6]

Respiratory Protection: A Barrier Against Inhalation

Given the significant risk of inhalation, respiratory protection is paramount. The choice of respirator depends on the airborne concentration of the chemical.

  • Below 2000 ppm: An air-purifying respirator (APR) with organic vapor cartridges is recommended.[7]

  • Above 2000 ppm or in unknown concentrations: A self-contained breathing apparatus (SCBA) with a full facepiece operating in a pressure-demand or other positive-pressure mode is required.[3]

The causality behind this tiered approach lies in the limitations of air-purifying cartridges. At high concentrations, cartridges can become saturated, rendering them ineffective. An SCBA, conversely, provides a clean air supply independent of the ambient environment.

Dermal and Ocular Protection: Preventing Contact
  • Gloves: Wear protective gloves to prevent skin contact.[2][5] The choice of glove material should be based on breakthrough time and permeation rate for this specific chemical. Consult with safety equipment suppliers for recommendations on the most protective glove material.

  • Protective Clothing: Wear appropriate personal protective clothing to prevent skin contact.[8] This may include a lab coat, apron, or a full chemical-resistant suit, depending on the scale of the operation and the potential for splashing. Contaminated clothing should be removed immediately and laundered by trained personnel.[5]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles to prevent eye contact.[2][5] If there is a risk of splashing, a face shield should be worn in addition to goggles.[5] Contact lenses should not be worn when working with this substance.[5]

The rationale for these barriers is straightforward: to prevent the chemical from coming into direct contact with sensitive tissues. The skin and eyes are primary routes of entry and can suffer immediate irritation upon exposure.

Procedural Guidance: A Step-by-Step Approach

A self-validating safety system relies on consistent and correct procedures. The following protocols for PPE donning and doffing, as well as emergency response, are designed to be clear and methodical.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) don1 1. Gown/Suit don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 enter_work_area Enter Work Area don4->enter_work_area dof1 1. Gloves (outer pair if double-gloved) dof2 2. Gown/Suit dof1->dof2 dof3 3. Goggles/Face Shield dof2->dof3 dof4 4. Respirator dof3->dof4 dof5 5. Inner Gloves dof4->dof5 wash_hands_after Wash Hands Thoroughly dof5->wash_hands_after start Start wash_hands_before Wash Hands start->wash_hands_before wash_hands_before->don1 exit_work_area Exit Work Area enter_work_area->exit_work_area Complete Work exit_work_area->dof1 end End wash_hands_after->end

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Emergency Protocol: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Move the exposed person to fresh air at once.[8] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][8]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[1][8] Remove contaminated clothing.[8]

  • Eye Contact: Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[8][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[9] Seek immediate medical attention.

Operational and Disposal Plans

Handling and Storage
  • Handle this compound in a well-ventilated area.[4]

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[4][10]

  • Avoid contact with incompatible materials such as active metals (e.g., potassium, sodium, aluminum, zinc, magnesium), and strong acids.[1][3][4]

Spill Response and Disposal

In the event of a spill, evacuate unnecessary personnel.[10] For solid spills, sweep the substance into covered containers; moistening first may prevent dusting.[2][4] For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth, and place in a sealed container for disposal.[3]

Disposal of this compound must be in accordance with local, state, and federal regulations. It may be necessary to dispose of this chemical as a hazardous waste.[3] Do not let this chemical enter the environment.[2][4]

By adhering to these guidelines, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.